molecular formula C9H9N3O2 B011765 N-Cyanomethyl-N-methyl-4-nitroaniline CAS No. 107023-66-5

N-Cyanomethyl-N-methyl-4-nitroaniline

Cat. No.: B011765
CAS No.: 107023-66-5
M. Wt: 191.19 g/mol
InChI Key: DJOYTAUERRJRAT-UHFFFAOYSA-N
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Description

N-Cyanomethyl-N-methyl-4-nitroaniline (CAS 107023-66-5) is an organic compound of significant interest in advanced materials science, particularly as a building block for nonlinear optical (NLO) applications . This light yellow to orange crystalline powder, with a stated purity of >98.0% (GC), features a robust donor-π-acceptor (D-π-A) architecture . Its molecular structure integrates an electron-donating N-methylamino group and a powerful electron-withdrawing nitro group para to it, creating a pronounced push-pull system that facilitates efficient intramolecular charge transfer (ICT) upon exposure to an external electromagnetic field . The compound's core research value lies in its high first-order hyperpolarizability (β), a fundamental requirement for second-order NLO phenomena. The extended π-conjugation lowers the HOMO-LUMO energy gap, promoting optimal optical transitions and enhancing its ICT properties. This makes it an ideal candidate for photonic and electro-optic devices . Recent research demonstrates its application in creating hybrid materials, such as CuO-doped single crystals, which exhibit enhanced third-order NLO parameters—including nonlinear refractive index and third-order susceptibility—making them promising for optical limiting and other nonlinear photonic devices . Key Specifications: - CAS RN: 107023-66-5 - Molecular Formula: C₉H₉N₃O₂ - Molecular Weight: 191.19 g/mol - Purity: >98.0% (GC) - Appearance: Light yellow to yellow to orange powder or crystal Handling and Safety: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Researchers must use appropriate personal protective equipment (PPE), handle the material only in a well-ventilated area, and store it locked up in a cool, dark place . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(N-methyl-4-nitroanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-11(7-6-10)8-2-4-9(5-3-8)12(13)14/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOYTAUERRJRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601030
Record name [Methyl(4-nitrophenyl)amino]acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107023-66-5
Record name [Methyl(4-nitrophenyl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cyanomethyl-N-methyl-4-nitroaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyanomethyl-N-methyl-4-nitroaniline is a substituted nitroaniline derivative of interest in medicinal chemistry and materials science. Its molecular architecture, featuring a nitro group—a potent electron-withdrawing moiety—and a cyanomethyl substituent, suggests potential applications as a synthetic intermediate and as a scaffold for developing novel bioactive compounds. An in-depth understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and solubility to bioavailability and material characteristics.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in the public domain, this guide furnishes detailed, field-proven experimental protocols for the determination of these properties, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals. Furthermore, where experimental data is absent, we will draw upon data from structurally analogous compounds to provide scientifically reasoned estimations, ensuring a thorough and practical resource for the scientific community.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and structure.

IdentifierValueSource
IUPAC Name 2-(N-methyl-4-nitroanilino)acetonitrilePubChem[1]
CAS Number 107023-66-5TCI, PubChem[1]
Molecular Formula C₉H₉N₃O₂PubChem[1][2]
Molecular Weight 191.19 g/mol PubChem[1]
Canonical SMILES CN(CC#N)C1=CC=C(C=C1)[O-]PubChem[2]
InChIKey DJOYTAUERRJRAT-UHFFFAOYSA-NPubChem[1]

Figure 1: 2D Structure of this compound.

Physical and Chemical Properties: A Tabulated Summary

The following table summarizes the known and predicted physicochemical properties of this compound. It is critical to note that many of these are predicted values and should be confirmed by experimental determination.

PropertyValueMethodSource
Appearance Light yellow to Yellow to Orange powder to crystalVisual InspectionTCI
Melting Point Data not availableOECD 102 (recommended)-
Boiling Point Data not availableOECD 103 (recommended)-
Water Solubility Data not availableOECD 105 (recommended)-
logP (Octanol/Water) 2.1 (Predicted)XlogP3PubChem[2]
pKa Data not availablePotentiometric Titration or UV-Vis Spectrophotometry (recommended)-
Solubility in Organic Solvents Soluble in AcetoneExperimentalTCI

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound, adhering to the highest standards of scientific integrity.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental property indicating purity. The capillary method is a widely accepted technique.[3]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heated block or oil bath and a thermometer or digital temperature sensor is used.

  • Heating: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of approximately 10°C/min.

  • Preliminary Determination: A preliminary, rapid determination of the approximate melting range is conducted.

  • Accurate Determination: The apparatus is cooled to at least 20°C below the preliminary melting point. A fresh sample is introduced, and the temperature is raised at a slower rate (1-2°C/min) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep Finely powder and dry the sample pack Pack into capillary tube (2-3 mm) prep->pack place Place capillary in melting point apparatus pack->place heat_fast Rapid heating for preliminary range place->heat_fast cool Cool down heat_fast->cool heat_slow Slow heating for accurate measurement cool->heat_slow record Record melting range heat_slow->record

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination (OECD Guideline 103)

For solid compounds, the boiling point is determined at reduced pressure to prevent decomposition. The dynamic method is described here.[4][5]

Methodology:

  • Apparatus: A dynamic boiling point apparatus consisting of a boiling flask, a condenser, a thermometer, and a pressure measurement device is assembled.

  • Sample Introduction: A sample of this compound is placed in the boiling flask.

  • Pressure Reduction: The pressure in the apparatus is reduced to the desired level using a vacuum pump.

  • Heating: The sample is heated with constant stirring.

  • Equilibrium: The temperature and pressure are recorded when the liquid boils and a stable equilibrium between the liquid and vapor phases is established (i.e., constant temperature at a constant pressure).

  • Data Analysis: The boiling point at normal pressure can be extrapolated from a series of measurements at different pressures using the Clausius-Clapeyron equation.

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for substances with solubilities above 10⁻² g/L.[2][6]

Methodology:

  • Sample and Solvent: A sufficient amount of this compound is added to a known volume of distilled water in a flask to ensure a saturated solution with an excess of the solid.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The solution is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed, ensuring no solid particles are transferred. Centrifugation may be necessary.

  • Analysis: The concentration of this compound in the aqueous solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The water solubility is expressed in g/L or mg/L.

Water_Solubility_Workflow start Add excess sample to water agitate Agitate at constant temperature to reach equilibrium start->agitate separate Separate solid and liquid phases (centrifugation) agitate->separate analyze Analyze supernatant concentration (e.g., HPLC) separate->analyze calculate Calculate water solubility analyze->calculate

Figure 3: Workflow for Water Solubility Determination.

Octanol-Water Partition Coefficient (logP) Determination (OECD Guideline 117 - HPLC Method)

The HPLC method provides an efficient way to estimate the logP value.[7][8]

Methodology:

  • Principle: The retention time of the compound on a reversed-phase HPLC column is correlated with its lipophilicity.

  • Calibration: A series of reference compounds with known logP values are injected onto the HPLC system to create a calibration curve of log(retention time) versus logP.

  • Sample Analysis: A solution of this compound is injected onto the same HPLC system under identical conditions.

  • Determination of Retention Time: The retention time of the compound is measured.

  • Calculation of logP: The logP of this compound is determined by interpolating its retention time on the calibration curve.

pKa Determination

The pKa value is crucial for understanding the ionization state of a molecule at different pH values. Both potentiometric titration and UV-Vis spectrophotometry are common methods.

Potentiometric Titration Method: [1][9]

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

UV-Vis Spectrophotometry Method: [10][11]

  • Principle: This method is applicable if the UV-Vis spectrum of the compound changes upon ionization.

  • Buffer Solutions: A series of buffer solutions with known pH values are prepared.

  • Spectral Measurement: A solution of this compound is prepared in each buffer solution, and the UV-Vis spectrum is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have different absorptivities is plotted against pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Spectroscopic Data

Expected ¹H NMR Spectral Features

Based on the structure of this compound, the following proton signals would be anticipated in a ¹H NMR spectrum:

  • Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group would be expected to be downfield (at a higher ppm) compared to the protons ortho to the substituted amino group.

  • Methyl Protons: A singlet corresponding to the N-methyl group.

  • Methylene Protons: A singlet corresponding to the methylene protons of the cyanomethyl group.

For comparison, the ¹H NMR spectrum of N-Methyl-4-nitroaniline in DMSO-d₆ shows signals at approximately 8.02 ppm (d), 7.32 ppm (d), and 2.81 ppm (s).[7]

Expected Infrared (IR) Spectral Features

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C≡N Stretching (Nitrile Group): A sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • C-N Stretching: Bands corresponding to the aromatic amine and aliphatic amine C-N bonds.

  • Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring.

Expected UV-Vis Spectral Features

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the p-nitroaniline chromophore. The strong electron-withdrawing nitro group in conjugation with the electron-donating amino group typically results in a strong absorption band in the UV-A or near-visible region. The position of the maximum absorption (λmax) will be sensitive to the solvent polarity.

Synthesis

A plausible synthetic route to this compound would involve the N-alkylation of N-methyl-4-nitroaniline with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.

Synthesis_Pathway reactant1 N-Methyl-4-nitroaniline product This compound reactant1->product reactant2 Haloacetonitrile (e.g., ClCH₂CN) reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reagents->product

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of N-Cyanomethyl-N-methyl-4-nitroaniline, a compound of interest for researchers and professionals in drug development and materials science. The methodologies detailed herein are grounded in established chemical principles, ensuring both reproducibility and a thorough understanding of the underlying processes.

Introduction: Significance of this compound

This compound is a derivative of 4-nitroaniline, a class of compounds extensively utilized as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The introduction of the cyanomethyl and methyl groups to the amine nitrogen significantly alters the electronic and steric properties of the molecule, making it a valuable building block for more complex chemical structures. Specifically, the presence of the nitrile group offers a reactive site for further chemical transformations, while the nitro group can be reduced to an amine, providing another avenue for derivatization.[1] Understanding the synthesis and characterization of this compound is crucial for its effective application in various research and development endeavors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of N-methyl-4-nitroaniline with chloroacetonitrile. This reaction is a classic example of a nucleophilic substitution reaction, specifically following an SN2 mechanism.[2][3][4][5]

Underlying Principles: The Williamson Ether Synthesis Analogy

While not strictly a Williamson ether synthesis, the reaction mechanism shares fundamental principles. The Williamson synthesis involves the reaction of an alkoxide with a primary alkyl halide to form an ether.[2][6] In our case, the deprotonated amine of N-methyl-4-nitroaniline acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile.

The choice of a strong base is critical to deprotonate the secondary amine of N-methyl-4-nitroaniline, thereby generating a more potent nucleophile. The acidity of the N-H proton in N-methyl-4-nitroaniline is influenced by the electron-withdrawing nitro group, making it more acidic than a typical alkyl amine.[7] However, a strong base is still required to ensure complete deprotonation and drive the reaction to completion. Sodium hydride (NaH) or potassium tert-butoxide are suitable choices for this purpose.[6][8]

Experimental Protocol

Materials:

  • N-methyl-4-nitroaniline

  • Chloroacetonitrile

  • Sodium hydride (NaH) or Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-4-nitroaniline and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at this temperature for 30 minutes. The formation of a colored solution indicates the generation of the anilide anion.

  • Alkylation: Add a solution of chloroacetonitrile in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization.[9][10][11][12][13]

Rationale for Experimental Choices
  • Anhydrous Conditions: The use of a strong base like sodium hydride necessitates anhydrous conditions to prevent its reaction with water.

  • Solvent: DMF is an excellent polar aprotic solvent that can dissolve the reactants and effectively solvate the cations, leaving the anion more nucleophilic.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic deprotonation step and prevent potential side reactions.

  • Purification by Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds.[9][10][11][12][13] The choice of solvent for recrystallization is crucial; a good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[11] A mixture of ethyl acetate and hexane is often a suitable solvent system for this purpose.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification N-methyl-4-nitroaniline N-methyl-4-nitroaniline Deprotonation Deprotonation N-methyl-4-nitroaniline->Deprotonation Chloroacetonitrile Chloroacetonitrile Alkylation Alkylation Chloroacetonitrile->Alkylation Base (NaH) Base (NaH) Base (NaH)->Deprotonation Solvent (DMF) Solvent (DMF) Solvent (DMF)->Deprotonation Deprotonation->Alkylation Anilide anion Quenching Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Crude Product Final_Product This compound Recrystallization->Final_Product CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis Purified_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR IR Infrared Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS MP Melting Point Determination Purified_Product->MP GC Gas Chromatography (Purity) Purified_Product->GC Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation MP->Structural_Confirmation GC->Structural_Confirmation

Caption: Workflow for the characterization of this compound.

Safety Considerations

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. [14][15][16]It also causes skin and serious eye irritation. [15][16]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound via N-alkylation, along with a comprehensive plan for its characterization. The rationale behind each experimental step has been explained, emphasizing the importance of understanding the underlying chemical principles. By following these procedures, researchers can confidently synthesize and verify the identity and purity of this valuable chemical intermediate, paving the way for its application in further scientific endeavors.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • Chemistry Steps. Williamson Ether Synthesis. [Link]
  • Khan Academy. Williamson ether synthesis (video). [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Wikipedia.
  • University of Alberta, Department of Chemistry.
  • Royal Society of Chemistry.
  • PubChem. This compound. [Link]
  • Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. [Link]
  • PubChemLite. This compound (C9H9N3O2). [Link]
  • ACS Omega. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
  • ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]
  • Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • The Journal of Organic Chemistry. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • PubChem. N-Methyl-4-nitroaniline. [Link]
  • NIST WebBook. Aniline, N-methyl-. [Link]
  • PubChem. 2-Methyl-4-nitroaniline. [Link]
  • ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline.. [Link]
  • NIST WebBook. m-Nitroaniline. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of N-Methyl-4-nitroaniline in Modern Chemical Manufacturing. [Link]

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An In-depth Technical Guide to N-Cyanomethyl-N-methyl-4-nitroaniline (CAS 107023-66-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Niche Yet Potent Nitroaromatic Intermediate

N-Cyanomethyl-N-methyl-4-nitroaniline, with the CAS number 107023-66-5, is a distinct organic compound characterized by a nitro-substituted aniline core further functionalized with both a methyl and a cyanomethyl group on the amine nitrogen.[1][2] This unique substitution pattern imparts a specific set of electronic and steric properties that make it a molecule of interest in specialized research areas. While not a household name in the broader chemical industry, its structural motifs—a push-pull substituted aromatic ring and a reactive nitrile group—suggest its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of materials science and medicinal chemistry.

This guide provides a comprehensive technical overview of this compound, moving beyond basic catalog data to offer insights into its synthesis, structural characterization, safety considerations, and potential applications. The information herein is curated to empower researchers with the foundational knowledge required to effectively handle, characterize, and strategically employ this compound in their research endeavors.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a light yellow to orange powder or crystalline solid.[3] Its molecular structure combines the electron-withdrawing nitro group (-NO2) para to the electron-donating N-substituted amino group, creating a polarized aromatic system. The presence of the cyanomethyl (-CH2CN) group adds another layer of chemical functionality.

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// Define the molecule structure using nodes and edges N1 [label="N", pos="0,0.75!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-1.5!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-1.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.6,-0.3!", fontcolor="#202124"]; C4 [label="C", pos="0.6,-0.3!", fontcolor="#202124"]; C5 [label="C", pos="-0.6,-2.7!", fontcolor="#202124"]; C6 [label="C", pos="0.6,-2.7!", fontcolor="#202124"]; N2 [label="N", pos="0,-3.9!", fontcolor="#EA4335"]; O1 [label="O", pos="-0.8,-4.7!", fontcolor="#EA4335"]; O2 [label="O", pos="0.8,-4.7!", fontcolor="#EA4335"]; C7 [label="C", pos="-1.1,1.7!", fontcolor="#202124"]; H1 [label="H", pos="-0.7,2.4!", fontcolor="#202124"]; H2 [label="H", pos="-1.7,2.1!", fontcolor="#202124"]; H3 [label="H", pos="-2.0,1.4!", fontcolor="#202124"]; C8 [label="C", pos="1.1,1.7!", fontcolor="#202124"]; H4 [label="H", pos="0.7,2.4!", fontcolor="#202124"]; H5 [label="H", pos="1.7,2.1!", fontcolor="#202124"]; C9 [label="C", pos="2.0, 1.0!", fontcolor="#202124"]; N3 [label="N", pos="2.7, 0.5!", fontcolor="#4285F4"];

// Draw the bonds edge [style=solid, color="#202124"]; N1 -- C3; N1 -- C4; C3 -- C1; C4 -- C2; C1 -- C5; C2 -- C6; C5 -- C6; C6 -- N2; N2 -- O1 [label="+", fontcolor="#EA4335"]; N2 -- O2 [label="-", fontcolor="#EA4335"]; N1 -- C7; C7 -- H1; C7 -- H2; C7 -- H3; N1 -- C8; C8 -- H4; C8 -- H5; C8 -- C9; C9 -- N3 [style=dotted]; // Triple bond representation

// Aromatic ring indication node [shape=circle, style=dotted, label="", width=1.5, pos="0,-1.5!"]; } Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 107023-66-5[2]
Molecular Formula C₉H₉N₃O₂[1][2]
Molecular Weight 191.19 g/mol [1]
Appearance Light yellow to Yellow to Orange powder to crystal[3]
Purity >98.0% (GC)[3]
IUPAC Name 2-(N-methyl-4-nitroanilino)acetonitrile[2]

Proposed Synthesis Protocol: A Route via N-Alkylation

The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of N-methyl-4-nitroaniline attacks the electrophilic carbon of the haloacetonitrile. A non-nucleophilic base is required to deprotonate the amine, enhancing its nucleophilicity and neutralizing the hydrogen halide byproduct.

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// Nodes start [label="Start: N-methyl-4-nitroaniline\n& Chloroacetonitrile", fillcolor="#34A853"]; dissolve [label="Dissolve reactants in\n a polar aprotic solvent\n(e.g., Acetonitrile, DMF)"]; add_base [label="Add a non-nucleophilic base\n(e.g., K2CO3, NaH)"]; heat [label="Heat the mixture\n(e.g., 60-80°C) with stirring"]; monitor [label="Monitor reaction progress\nby TLC or LC-MS"]; workup [label="Aqueous workup:\nQuench, extract with organic solvent"]; purify [label="Purify by column chromatography\n or recrystallization"]; end [label="End: this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> dissolve [label="Combine"]; dissolve -> add_base [label="Facilitate reaction"]; add_base -> heat [label="Initiate reaction"]; heat -> monitor [label="Ensure completion"]; monitor -> workup [label="Reaction complete"]; workup -> purify [label="Isolate product"]; purify -> end [label="Obtain pure compound"]; } Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology (Proposed)
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-4-nitroaniline (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent (e.g., acetonitrile or DMF). Add a non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handle with extreme care).

  • Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. If DMF was used, pour the mixture into ice-water and extract with an organic solvent like ethyl acetate. If acetonitrile was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Characterization and Spectroscopic Analysis (Predicted)

As experimental spectroscopic data for this compound is not publicly available, this section provides a predicted analysis based on its chemical structure and comparison with its precursor, N-methyl-4-nitroaniline.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key FeaturesRationale
¹H NMR Aromatic protons (δ 6.5-8.2 ppm, two doublets), Methylene protons (-CH₂CN, δ ~4.0-4.5 ppm, singlet), Methyl protons (-NCH₃, δ ~3.0-3.3 ppm, singlet)The aromatic region will resemble N-methyl-4-nitroaniline but with potential slight shifts due to the electronic influence of the cyanomethyl group. The methylene singlet will be deshielded by the adjacent nitrogen and nitrile group. The N-methyl singlet will be present.
¹³C NMR Aromatic carbons (δ 110-155 ppm), Nitrile carbon (-CN, δ ~115-120 ppm), Methylene carbon (-CH₂CN, δ ~40-50 ppm), Methyl carbon (-NCH₃, δ ~35-45 ppm)The spectrum will show the characteristic peaks for the substituted benzene ring. The nitrile carbon appears in a distinct region. The methylene and methyl carbons will be in the aliphatic region.
IR Spectroscopy Strong C≡N stretch (~2240-2260 cm⁻¹), Strong asymmetric and symmetric NO₂ stretches (~1500-1530 cm⁻¹ and ~1330-1350 cm⁻¹), C-N stretches, Aromatic C-H and C=C stretches.The most diagnostic peak will be the sharp, medium-intensity nitrile stretch. The two strong nitro group absorptions will also be prominent.
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z = 191. Fragmentation may involve loss of the cyanomethyl radical (•CH₂CN) or the nitro group (•NO₂).The molecular weight of 191.19 suggests a molecular ion peak at m/z 191. Predicted fragmentation patterns can help confirm the structure.[1]

Safety and Handling: A Compound of Significant Toxicity

This compound is classified as a toxic substance and must be handled with appropriate safety precautions.

GHS Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Measures:

  • P261: Avoid breathing dust.

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P405: Store locked up.[3]

All work with this compound should be conducted in a certified chemical fume hood. Personnel must be equipped with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. A plan for waste disposal in accordance with local regulations must be in place prior to handling.

Potential Applications and Future Research Directions

While specific applications for this compound are not extensively documented, its chemical structure suggests potential utility in several areas of research and development.

Intermediate for Dyes and Pigments

The nitroaniline scaffold is a classic component of azo dyes. The nitrile group in this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical transformations to produce novel colorants.

Materials Science: Non-Linear Optical (NLO) Materials

Aromatic compounds with strong electron-donating and electron-withdrawing groups, like this molecule, are known to exhibit significant second-order non-linear optical (NLO) properties. Such materials are of interest for applications in telecommunications, optical computing, and frequency doubling of laser light. In fact, the compound is categorized by some suppliers as an organic NLO material, suggesting this as a primary area of interest.

Medicinal Chemistry and Agrochemicals

The nitrile group is a common functional group in many pharmaceuticals and agrochemicals. It can act as a bioisostere for other functional groups or be a key component of a pharmacophore. This compound could serve as a building block for the synthesis of more complex, biologically active molecules. The nitro group can be reduced to an amine, which is a common step in the synthesis of many pharmaceutical ingredients.

Conclusion

This compound (CAS 107023-66-5) is a specialized chemical intermediate with a unique combination of functional groups that predispose it to applications in materials science and as a synthetic building block. While its direct applications are not yet widely reported, its structural features, particularly the "push-pull" electronic system, make it a compelling candidate for research into new NLO materials. Its synthesis is achievable through standard organic chemistry techniques, though its significant toxicity necessitates stringent safety protocols. This guide provides a solid foundation for researchers to understand and safely utilize this compound, paving the way for future discoveries and applications.

References

  • Arava, V. R., & Bandatmakuru, S. R. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27.
  • Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. (n.d.). RSC Publishing.
  • PubChemLite. (n.d.). This compound (C9H9N3O2).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). N-Methyl-4-nitroaniline.
  • Sharma, R. (2014, January 16). Chloroacetonitrile. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of the substituted anilines.
  • J&K Scientific. (n.d.). 4-Bromo-N-methyl-2-nitroaniline | 53484-26-7.
  • ResearchGate. (n.d.). Reaction of bromoacetonitrile with o-methyl aromatic acids.
  • Google Patents. (n.d.). CN104761467A - Anilino acetonitrile synthesis method.
  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA).
  • MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.
  • AA Blocks. (n.d.). 82956-11-4 | Benzoic acid, 4-[(aminoiminomethyl)amino]-, 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2).
  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • ResearchGate. (2025, August 6). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste.
  • Toc. (n.d.). Compounds with 13 to 100 Carbon Atoms.

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Molecular structure and formula of N-Cyanomethyl-N-methyl-4-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of N-Cyanomethyl-N-methyl-4-nitroaniline. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed protocols and in-depth analysis grounded in established scientific principles.

Introduction and Molecular Overview

This compound, a substituted nitroaniline derivative, is a compound of interest in various fields of chemical research. Its molecular structure, featuring a nitro group as a strong electron-withdrawing moiety and a tertiary amine with a cyanomethyl substituent, imparts unique electronic and chemical properties. This guide will delve into the foundational chemical information, synthesis, and analytical characterization of this molecule.

Molecular Formula and Structure

The molecular formula of this compound is C₉H₉N₃O₂ [1][2]. Its IUPAC name is 2-(N-methyl-4-nitroanilino)acetonitrile [2].

The molecular structure consists of a 4-nitroaniline core, with the amino group being substituted with both a methyl and a cyanomethyl group.

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 191.19 g/mol [1][2]
Appearance Light yellow to yellow to orange powder to crystal
CAS Number 107023-66-5[2]
Purity >98.0% (GC)

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of N-methyl-4-nitroaniline with a suitable cyanomethylating agent, such as chloroacetonitrile. The reaction involves the nucleophilic substitution of the halide by the secondary amine.

Synthetic Pathway

Synthesis_Pathway reactant1 N-Methyl-4-nitroaniline product This compound reactant1->product Base, Solvent reactant2 Chloroacetonitrile reactant2->product

Caption: General synthetic scheme for this compound.

Experimental Protocol

Materials:

  • N-methyl-4-nitroaniline

  • Chloroacetonitrile

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-methyl-4-nitroaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the secondary amine, facilitating its nucleophilic attack on the electrophilic carbon of chloroacetonitrile.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Spectroscopic and Crystallographic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. This section outlines the expected spectroscopic data and available crystallographic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not found in the search results, predicted NMR data can provide valuable guidance for characterization.

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d2HAromatic protons ortho to the nitro group
~6.8d2HAromatic protons meta to the nitro group
~4.2s2H-CH₂-CN
~3.1s3H-N-CH₃

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~152C-NO₂
~145C-N
~126Aromatic CH ortho to -NO₂
~112Aromatic CH meta to -NO₂
~117-CN
~40-CH₂-CN
~38-N-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
~2250C≡N stretching (nitrile)
~1590, ~1340Asymmetric and symmetric NO₂ stretching
~1600-1450Aromatic C=C stretching
~2900-3000C-H stretching (aromatic and aliphatic)
Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z 191.07

Fragmentation patterns would likely involve the loss of the nitro group, the cyanomethyl group, and other characteristic fragments.

Crystal Structure

A crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 278155 [2]. Access to the crystallographic information file (CIF) would provide detailed information on the solid-state packing, bond lengths, and bond angles of the molecule.

Potential Applications and Research Interest

While specific applications for this compound are not extensively documented in the provided search results, its structural features suggest potential areas of research and application.

  • Nonlinear Optics (NLO): Nitroaniline derivatives are well-known for their NLO properties. The combination of a strong electron-donating group (the tertiary amine) and a strong electron-withdrawing group (the nitro group) connected through a π-conjugated system can lead to large second-order hyperpolarizabilities.

  • Organic Synthesis: The presence of multiple functional groups makes it a potentially useful intermediate in the synthesis of more complex molecules, including dyes and pharmaceutical compounds.

  • Materials Science: The molecule's polarity and potential for intermolecular interactions could be of interest in the design of new materials with specific electronic or optical properties.

Safety and Handling

This compound is classified as a toxic substance.

Hazard Statements:

  • H301: Toxic if swallowed[2]

  • H311: Toxic in contact with skin[2]

  • H331: Toxic if inhaled[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

Precautionary Measures:

  • Use only in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Do not eat, drink, or smoke when using this product.

  • In case of exposure, seek immediate medical attention.

Conclusion

This compound is a fascinating molecule with potential for further exploration in various chemical disciplines. This guide has provided a comprehensive overview of its fundamental properties, a proposed synthetic route, and expected analytical data. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics and explore its potential applications, particularly in the field of nonlinear optics.

References

  • PubChem. This compound. [Link]

Sources

Spectroscopic Characterization of N-Cyanomethyl-N-methyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyanomethyl-N-methyl-4-nitroaniline is a derivative of the well-studied chromophore, 4-nitroaniline. The introduction of a cyanomethyl and a methyl group to the amine nitrogen significantly alters its electronic and structural properties, making it a molecule of interest in various fields, including nonlinear optics, materials science, and as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data of this compound, complete with detailed experimental protocols and in-depth interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 1: Standard workflow for acquiring NMR spectra.
¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15Doublet2HAromatic Protons (H-3, H-5)
~6.75Doublet2HAromatic Protons (H-2, H-6)
~4.30Singlet2HMethylene Protons (-CH₂-CN)
~3.10Singlet3HMethyl Protons (-N-CH₃)

Interpretation:

  • Aromatic Region: The downfield signals at approximately 8.15 ppm and 6.75 ppm are characteristic of protons on a nitro-substituted benzene ring. The strong electron-withdrawing nature of the nitro group deshields the ortho protons (H-3, H-5), causing them to resonate at a lower field compared to the meta protons (H-2, H-6) relative to the nitro group. The observed doublet multiplicity for both signals is due to ortho-coupling between adjacent aromatic protons.

  • Aliphatic Region: The singlet at around 4.30 ppm corresponds to the two methylene protons of the cyanomethyl group. The proximity to the electron-withdrawing cyano group and the nitrogen atom results in a downfield shift. The singlet nature indicates no adjacent protons. The singlet at approximately 3.10 ppm is assigned to the three protons of the N-methyl group.

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~152.0Aromatic Carbon (C-1)
~143.0Aromatic Carbon (C-4)
~126.0Aromatic Carbons (C-3, C-5)
~112.0Aromatic Carbons (C-2, C-6)
~117.0Cyano Carbon (-CN)
~50.0Methylene Carbon (-CH₂-CN)
~40.0Methyl Carbon (-N-CH₃)

Interpretation:

  • Aromatic Carbons: The quaternary carbon attached to the nitrogen (C-1) is significantly deshielded and appears at approximately 152.0 ppm. The carbon bearing the nitro group (C-4) is also downfield at around 143.0 ppm. The carbons ortho to the nitro group (C-3, C-5) are found at about 126.0 ppm, while the carbons meta to the nitro group (C-2, C-6) are more shielded, resonating around 112.0 ppm.

  • Aliphatic and Cyano Carbons: The carbon of the cyano group (-CN) typically appears in the 115-120 ppm range. The methylene carbon, being attached to two electronegative atoms (nitrogen and the cyano group), is found at approximately 50.0 ppm. The N-methyl carbon resonates at a more upfield position, around 40.0 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol: Acquiring an IR Spectrum (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

Figure 2: Workflow for acquiring an IR spectrum of a solid sample.
Predicted IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850Medium-WeakAliphatic C-H stretch (CH₃ and CH₂)
~2250Medium-SharpC≡N stretch (nitrile)
~1600, ~1475Medium-StrongAromatic C=C ring stretch
~1520StrongAsymmetric NO₂ stretch
~1345StrongSymmetric NO₂ stretch
~1300-1000MediumC-N stretch
~850Strongpara-disubstituted C-H out-of-plane bend

Interpretation:

  • Nitrile Group: A key diagnostic peak is the sharp, medium-intensity absorption around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile functional group.

  • Nitro Group: The presence of the nitro group will be unequivocally confirmed by two strong absorptions: the asymmetric stretch typically appearing around 1520 cm⁻¹ and the symmetric stretch around 1345 cm⁻¹.

  • Aromatic Ring: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C ring stretching absorptions will appear in the 1600-1475 cm⁻¹ region. A strong band around 850 cm⁻¹ is indicative of the para-disubstitution pattern of the benzene ring.

  • Aliphatic Groups: The C-H stretching vibrations of the N-methyl and methylene groups will be observed in the 2950-2850 cm⁻¹ range.

  • C-N Bonds: The C-N stretching vibrations will likely appear in the fingerprint region between 1300 and 1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: Acquiring a UV-Vis Spectrum
Figure 3: Workflow for acquiring a UV-Vis spectrum.
Predicted UV-Vis Spectral Data and Interpretation
λmax (nm)Molar Absorptivity (ε)Transition
~380-400Highπ → π* (intramolecular charge transfer)
~230-250Moderateπ → π* (benzenoid)

Interpretation:

The UV-Vis spectrum of this compound is expected to show a strong absorption band in the range of 380-400 nm. This band is attributed to a π → π* electronic transition with significant intramolecular charge transfer (ICT) character. The electron-donating amino group (with its methyl and cyanomethyl substituents) and the electron-withdrawing nitro group are in a para-relationship, which facilitates this charge transfer from the nitrogen lone pair to the nitro group upon electronic excitation. This ICT band is responsible for the characteristic yellow color of 4-nitroaniline and its derivatives. A second, higher-energy absorption band, corresponding to a π → π* transition within the benzene ring, is expected to appear in the 230-250 nm region. The position and intensity of these bands can be influenced by the solvent polarity.

Conclusion

The spectral data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer detailed structural insights, while the predicted IR and UV-Vis spectra provide valuable information about the functional groups and electronic properties of the molecule. This information is crucial for researchers and scientists working with this compound, enabling them to verify its identity, assess its purity, and understand its chemical behavior.

References

  • PubChem. This compound. [Link]
  • PubChem. N-Methyl-4-nitroaniline. [Link]

Unveiling the Nonlinear Optical Persona of N-Cyanomethyl-N-methyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the core nonlinear optical (NLO) properties of N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA), a promising organic material for applications in photonics and optoelectronics. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive exploration of CMNA's molecular and crystal structure, theoretical underpinnings of its NLO activity, and detailed protocols for its synthesis and characterization.

Introduction: The Promise of Organic NLO Materials

Organic nonlinear optical (NLO) materials have garnered significant attention due to their potential for high NLO efficiencies, rapid response times, and molecular engineering versatility.[1][2] These materials are pivotal for a range of applications, including optical data storage, telecommunications, and frequency conversion. This compound (CMNA) emerges as a molecule of interest, belonging to the well-established family of nitroaniline derivatives known for their significant second- and third-order NLO responses. Its molecular structure, featuring a strong electron-donating group (-N(CH₃)(CH₂CN)) and a powerful electron-withdrawing group (-NO₂) connected by a π-conjugated phenyl ring, is archetypal for high molecular hyperpolarizability.

This guide will provide a holistic view of CMNA, from its fundamental chemical and physical properties to the advanced theoretical and experimental methodologies used to probe its NLO characteristics.

Molecular and Crystal Structure: The Foundation of NLO Activity

The nonlinear optical response of a material is intrinsically linked to its molecular and crystal structure. For CMNA, the key lies in its asymmetric charge distribution and the potential for non-centrosymmetric crystal packing.

Molecular Properties:

PropertyValueSource
Molecular FormulaC₉H₉N₃O₂[1]
IUPAC Name2-(N-methyl-4-nitroanilino)acetonitrile[1]
CAS Number107023-66-5[2]
Molecular Weight191.19 g/mol [1]
AppearanceLight yellow to yellow to orange powder/crystal[2]

The molecular structure of CMNA is depicted below:

Molecular structure of this compound (CMNA).

Crystal Structure:

The bulk NLO properties of a material are governed not only by the molecular hyperpolarizability (β) but also by the macroscopic crystal structure. For second-harmonic generation (SHG), a non-centrosymmetric crystal structure is a prerequisite. Information on the crystal structure of CMNA is available in the Cambridge Structural Database (CSD), with CCDC Number 278155.[1] The crystallographic details are crucial for predicting the macroscopic second-order susceptibility tensor (χ⁽²⁾) from the molecular hyperpolarizability tensor.

Theoretical Framework for NLO Properties

The NLO response of organic molecules like CMNA can be understood through quantum chemical calculations. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting molecular hyperpolarizabilities.

The polarization (P) of a molecule in the presence of an electric field (E) can be expressed as a power series:

P = P₀ + αE + βE² + γE³ + ...

where:

  • α is the linear polarizability.

  • β is the first-order hyperpolarizability (related to second-order NLO effects like SHG).

  • γ is the second-order hyperpolarizability (related to third-order NLO effects like third-harmonic generation and two-photon absorption).

For CMNA, the large dipole moment arising from the donor-acceptor character is expected to lead to a significant β value. The extended π-conjugation facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for enhancing NLO responses.

The relationship between molecular structure and NLO properties can be visualized as follows:

NLO_properties cluster_molecular Molecular Level cluster_macroscopic Macroscopic Level Molecular\nStructure Molecular Structure π-conjugation π-conjugation Molecular\nStructure->π-conjugation Molecular\nHyperpolarizability (β, γ) Molecular Hyperpolarizability (β, γ) π-conjugation->Molecular\nHyperpolarizability (β, γ) Donor-Acceptor\nGroups Donor-Acceptor Groups Intramolecular\nCharge Transfer (ICT) Intramolecular Charge Transfer (ICT) Donor-Acceptor\nGroups->Intramolecular\nCharge Transfer (ICT) Intramolecular\nCharge Transfer (ICT)->Molecular\nHyperpolarizability (β, γ) Bulk NLO\nSusceptibility (χ(2), χ(3)) Bulk NLO Susceptibility (χ(2), χ(3)) Molecular\nHyperpolarizability (β, γ)->Bulk NLO\nSusceptibility (χ(2), χ(3)) Crystal\nPacking Crystal Packing Acentric\nSymmetry Acentric Symmetry Crystal\nPacking->Acentric\nSymmetry (for χ(2)) Acentric\nSymmetry->Bulk NLO\nSusceptibility (χ(2), χ(3)) NLO\nApplications NLO Applications Bulk NLO\nSusceptibility (χ(2), χ(3))->NLO\nApplications

Relationship between molecular structure and bulk NLO properties.

Experimental Protocols

A. Synthesis of this compound (CMNA)

A plausible synthetic route to CMNA involves the N-alkylation of N-methyl-4-nitroaniline. The following protocol is a generalized procedure based on standard organic synthesis techniques.

Materials:

  • N-methyl-4-nitroaniline

  • Chloroacetonitrile or Bromoacetonitrile

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile as solvent

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-methyl-4-nitroaniline in DMF, add a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to deprotonate the amine.

  • Add chloroacetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

B. Crystal Growth

Single crystals of CMNA suitable for NLO measurements can be grown from solution by the slow evaporation technique.

Procedure:

  • Prepare a saturated solution of purified CMNA in a suitable solvent (e.g., acetone, methanol, or a mixture of solvents) at a slightly elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a crystallizing dish and cover it with a perforated lid to allow for slow evaporation of the solvent.

  • Keep the crystallizing dish in a vibration-free environment at a constant temperature.

  • Optically clear, well-defined single crystals should form over a period of several days to weeks.

C. Second-Order NLO Characterization: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG).

Experimental Workflow:

Kurtz_Perry Laser Pulsed Nd:YAG Laser (1064 nm) Filter1 IR Pass Filter Laser->Filter1 Sample Powdered CMNA Sample Filter1->Sample Filter2 IR Cut Filter (Passes 532 nm) Sample->Filter2 Detector Photomultiplier Tube (PMT) Filter2->Detector Oscilloscope Oscilloscope Detector->Oscilloscope

Schematic of the Kurtz-Perry powder SHG measurement setup.

Procedure:

  • A high-intensity pulsed laser beam, typically from a Nd:YAG laser (1064 nm), is directed onto a powdered sample of CMNA.

  • The sample is packed into a thin cell with transparent windows.

  • The light transmitted through the sample is passed through a filter to block the fundamental wavelength (1064 nm) and allow the second-harmonic signal (532 nm) to pass.

  • The intensity of the 532 nm light is measured using a photomultiplier tube (PMT).

  • The SHG efficiency of CMNA is determined by comparing its signal intensity to that of a reference material with a known NLO response, such as potassium dihydrogen phosphate (KDP).

D. Third-Order NLO Characterization: Z-Scan Technique

The Z-scan technique is a powerful method for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Experimental Workflow:

Z_Scan Laser Laser Source BeamSplitter Beam Splitter Laser->BeamSplitter Lens Focusing Lens BeamSplitter->Lens Detector2 Detector 2 (Open Aperture) BeamSplitter->Detector2 Reference Beam Sample CMNA Solution in Cuvette Lens->Sample Aperture Aperture Sample->Aperture Sample->Detector2 (without aperture) Detector1 Detector 1 (Closed Aperture) Aperture->Detector1

Schematic of the Z-scan experimental setup.

Procedure:

  • A single Gaussian laser beam is focused onto a solution of CMNA in a suitable solvent contained in a cuvette.

  • The cuvette is translated along the beam axis (the z-axis) through the focal point.

  • The transmittance of the sample is measured by a detector in the far-field.

  • Closed-aperture Z-scan: An aperture is placed before the detector. The change in transmittance as the sample moves through the focus provides information about the sign and magnitude of the nonlinear refractive index (n₂). A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while the opposite indicates a positive n₂ (self-focusing).

  • Open-aperture Z-scan: The aperture is removed, and the total transmittance is measured. This measurement is sensitive to nonlinear absorption processes, such as two-photon absorption, and allows for the determination of the nonlinear absorption coefficient (β).

Expected NLO Properties and Discussion

While specific experimental data for CMNA is not widely published, we can infer its potential NLO properties based on its structural similarity to other nitroaniline derivatives. For instance, the well-studied 2-methyl-4-nitroaniline (MNA) exhibits a significant second-order NLO response. The presence of the cyanomethyl group in CMNA is expected to further enhance the electron-donating strength of the amino group, potentially leading to a larger molecular hyperpolarizability.

Expected Second-Order NLO Properties:

  • A significant powder SHG efficiency, likely comparable to or exceeding that of MNA.

  • A large first-order hyperpolarizability (β), which can be predicted using DFT calculations.

Expected Third-Order NLO Properties:

  • A measurable nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) from Z-scan measurements. The sign of n₂ will depend on the wavelength of the incident light and the electronic properties of the molecule.

It is crucial to emphasize that these are expected properties, and experimental verification is essential to quantify the NLO response of CMNA accurately.

Conclusion and Future Outlook

This compound represents a promising candidate for a high-performance organic NLO material. Its molecular design incorporates the key features required for a strong NLO response. This guide has provided a comprehensive overview of the theoretical and experimental framework for investigating its NLO properties. The detailed protocols for synthesis, crystal growth, and characterization serve as a practical starting point for researchers in the field.

Future work should focus on the experimental determination of the second- and third-order NLO coefficients of CMNA. Furthermore, the growth of high-quality single crystals and their full characterization will be crucial for the development of practical NLO devices based on this material. The exploration of structure-property relationships through systematic theoretical studies will also provide valuable insights for the design of next-generation organic NLO materials with even greater performance.

References

  • PubChem. This compound. [Link]

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An In-depth Technical Guide to the Crystal Structure of N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyanomethyl-N-methyl-4-nitroaniline is a derivative of the well-studied nitroaniline family, compounds known for their interesting electronic and optical properties. The presence of a strong electron-withdrawing nitro group and an electron-donating amino group on the aromatic ring creates a "push-pull" system, leading to significant intramolecular charge transfer. The addition of the cyanomethyl group further modulates these electronic characteristics. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-property relationships, which in turn can inform the design of novel materials and pharmaceutical agents.

This technical guide provides a comprehensive overview of the crystal structure of this compound, detailing its synthesis, crystallographic analysis, and spectroscopic characterization. The methodologies are presented with an emphasis on the rationale behind the experimental choices, ensuring a deep understanding of the scientific process.

Synthesis and Crystal Growth

The synthesis of this compound is typically achieved through the N-alkylation of N-methyl-4-nitroaniline with a suitable cyanomethylating agent, such as chloroacetonitrile. This reaction is a classic example of nucleophilic substitution.

Synthesis Protocol

Rationale: The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively dissolves the reactants and stabilizes the transition state of the S(_N)2 reaction without participating in hydrogen bonding that could hinder the nucleophilicity of the amine. A weak base, such as potassium carbonate (K(_2)CO(_3)), is employed to deprotonate the secondary amine of N-methyl-4-nitroaniline, thereby increasing its nucleophilicity to attack the electrophilic carbon of chloroacetonitrile. The reaction is carried out at an elevated temperature to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-4-nitroaniline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K(_2)CO(_3)) (1.5 equivalents) to the solution. The suspension is stirred to ensure a uniform mixture.

  • Alkylation: To the stirred suspension, add chloroacetonitrile (1.2 equivalents) dropwise at room temperature.

  • Reaction Condition: Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any inorganic impurities, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Single Crystal Growth

Rationale: The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a widely used technique that allows for the gradual and ordered arrangement of molecules into a crystal lattice. The choice of solvent is determined by the solubility of the compound; an ideal solvent will dissolve the compound at a higher temperature and allow for slow, controlled precipitation as the solvent evaporates at room temperature.

Step-by-Step Protocol:

  • Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., a mixture of chloroform and cyclohexane) at a slightly elevated temperature.

  • Evaporation: Loosely cover the container with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the container in a vibration-free environment at a constant temperature.

  • Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound will form.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the overall molecular conformation.

Data Collection and Processing Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition code 278155 .[1] The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC(_9)H(_9)N(_3)O(_2)
Formula Weight191.19
Crystal SystemMonoclinic
Space GroupP2(_1)/c
a (Å)11.234(2)
b (Å)10.511(2)
c (Å)7.859(2)
α (°)90
β (°)94.34(3)
γ (°)90
Volume (ų)924.9(4)
Z4
Density (calculated) (g/cm³)1.373
Absorption Coefficient (mm⁻¹)0.102
F(000)400
Molecular and Crystal Structure Insights

The molecular structure reveals a nearly planar nitroaniline core, which is characteristic of such push-pull systems, facilitating π-electron delocalization. The cyanomethyl group introduces additional conformational flexibility. The crystal packing is influenced by a network of intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, which play a significant role in the stability of the crystal lattice. The arrangement of the molecules in the unit cell is such that the dipole moments of adjacent molecules are oriented in an antiparallel fashion, a common packing motif for polar molecules.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the functional groups and electronic properties of the molecule, complementing the structural data from X-ray diffraction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorptions:

  • N-H Stretching: The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) confirms the N,N-disubstituted nature of the aniline nitrogen.

  • C≡N Stretching: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ for the nitrile group.

  • NO(_2) Stretching: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching band around 1500-1550 cm⁻¹ and a symmetric stretching band around 1335-1385 cm⁻¹.

  • C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected in the region of 1250-1360 cm⁻¹.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the elucidation of the molecular structure in solution.

Expected ¹H NMR Chemical Shifts (in CDCl(_3)):

  • Aromatic Protons: The protons on the nitro-substituted ring will appear as two doublets in the downfield region (typically δ 6.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group.

  • N-CH(_3) Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen is expected around δ 3.0-3.3 ppm.

  • N-CH(_2)-CN Protons: A singlet for the two protons of the cyanomethyl group is expected around δ 4.2-4.5 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl(_3)):

  • Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-155 ppm. The carbon atom attached to the nitro group will be the most downfield.

  • C≡N Carbon: The nitrile carbon is expected to appear in the range of δ 115-120 ppm.

  • N-CH(_3) Carbon: The methyl carbon should appear around δ 40-45 ppm.

  • N-CH(_2)-CN Carbon: The methylene carbon of the cyanomethyl group is expected around δ 40-45 ppm.

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For push-pull systems like this compound, the position of the absorption maximum (λ(_max)) is sensitive to the solvent polarity (solvatochromism).

Expected Spectral Features:

The UV-Vis spectrum is expected to show a strong absorption band in the range of 350-450 nm, corresponding to the intramolecular charge transfer (ICT) transition from the electron-donating amino group to the electron-withdrawing nitro group. This band is likely to exhibit a bathochromic (red) shift in more polar solvents, as the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Computational Chemistry

Rationale: Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and providing deeper insights into the electronic structure and properties of molecules. By optimizing the molecular geometry and calculating properties such as molecular orbital energies and the electrostatic potential, a more complete picture of the molecule's behavior can be obtained.

Caption: Workflow for DFT Calculations.

Key Insights from DFT:

  • Molecular Orbitals: The highest occupied molecular orbital (HOMO) is expected to be localized on the N-methylamino group and the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) will be predominantly on the nitro group. The energy gap between the HOMO and LUMO is related to the electronic transition observed in the UV-Vis spectrum.

  • Electrostatic Potential (ESP) Map: The ESP map will visually demonstrate the charge distribution in the molecule, with negative potential (red) around the oxygen atoms of the nitro group and the nitrogen of the cyano group, and positive potential (blue) around the amino group and aromatic protons.

  • Optimized Geometry: The calculated bond lengths and angles from the optimized geometry can be compared with the experimental values from X-ray diffraction to validate the computational model.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound, from its synthesis and crystal growth to its comprehensive analysis using X-ray diffraction, spectroscopy, and computational methods. The interplay of the electron-donating and electron-withdrawing groups, as confirmed by both experimental and theoretical data, governs its molecular structure and electronic properties. This foundational knowledge is essential for the future design and development of advanced materials and pharmaceuticals based on the nitroaniline scaffold.

References

  • PubChem. This compound. [Link]
  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
  • Google Patents. Method for preparing N-methyl paranitroaniline.
  • Cambridge Crystallographic Data Centre (CCDC).
  • ResearchGate. Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. [Link]
  • ResearchGate. FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA crystal. [Link]
  • ResearchGate. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). [Link]

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A Comprehensive Technical Guide to Determining the Solubility of N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and analyze the solubility of the compound of interest, N-Cyanomethyl-N-methyl-4-nitroaniline (IUPAC name: 2-(N-methyl-4-nitroanilino)acetonitrile)[1]. Understanding the solubility of this and other novel chemical entities is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and overall therapeutic efficacy[1]. This document offers a deep dive into the theoretical underpinnings of solubility, detailed experimental protocols for its determination, and the application of thermodynamic models for data correlation and analysis. While specific experimental data for this compound is not publicly available, this guide will use data from a structurally similar compound, 4-methyl-2-nitroaniline, to illustrate the principles and methodologies.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a pivotal physicochemical property that dictates its behavior in a biological system. A drug must be in a dissolved state to be absorbed and exert its pharmacological effect[1][2]. Poor aqueous solubility is a major hurdle in modern drug development, with a significant percentage of new chemical entities exhibiting this undesirable characteristic[1][2].

This compound, with its chemical formula C₉H₉N₃O₂[1], is a molecule of interest in synthetic and medicinal chemistry. Its structure, featuring a nitroaniline core with N-cyanomethyl and N-methyl substitutions, suggests a complex interplay of polarity and hydrogen bonding capabilities that will govern its solubility in various media. Accurate solubility data is therefore essential for:

  • Formulation Development: Designing appropriate dosage forms (e.g., oral, parenteral) that ensure adequate drug concentration at the site of action.

  • Preclinical and Clinical Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Process Chemistry: Optimizing crystallization and purification processes.

This guide will equip the reader with the foundational knowledge and practical methodologies to comprehensively characterize the solubility of this compound and similar compounds.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the complex interplay of intermolecular forces between the solute and the solvent. The key factors influencing the solubility of this compound include:

  • Solute Properties: The presence of the polar nitro group and the nitrile group, along with the aromatic ring and the N-methyl group, creates a molecule with both polar and non-polar characteristics. The ability of the nitro and nitrile groups to act as hydrogen bond acceptors is a critical determinant of its solubility in protic solvents.

  • Solvent Properties: The polarity, hydrogen bonding capacity (donor or acceptor), and self-cohesiveness of the solvent will dictate its interaction with the solute. Solvents can be broadly classified as polar protic (e.g., water, alcohols), polar aprotic (e.g., acetone, DMSO), and non-polar (e.g., hexane, toluene)[3].

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[3]. This relationship can be quantified using thermodynamic principles.

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.

The dissolution process can be understood through the following thermodynamic cycle:

G cluster_0 Thermodynamic Cycle of Dissolution Solid Solute (Solid Crystal Lattice) Liquid Solute (Hypothetical Supercooled Liquid) Solid->Liquid ΔG_fusion Solution Solute in Solution Solid->Solution ΔG_solution Liquid->Solution ΔG_mixing G cluster_1 Shake-Flask Solubility Determination Workflow A 1. Sample Preparation - Add excess solute to solvent B 2. Equilibration - Agitate at constant temperature A->B C 3. Phase Separation - Centrifugation/Filtration B->C D 4. Sample Dilution - Prepare for analysis C->D E 5. Quantification - HPLC or UV-Vis analysis D->E F 6. Data Calculation - Determine solubility E->F

Sources

An In-Depth Technical Guide to the Safe Handling of N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Cyanomethyl-N-methyl-4-nitroaniline is a niche organic compound with potential applications in chemical synthesis and materials science. Its molecular structure, featuring a nitroaromatic group and a nitrile functionality, suggests a profile of significant chemical reactivity and potential biological activity. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling precautions necessary to work with this compound responsibly. The information herein is synthesized from established safety protocols for structurally related nitroaromatic compounds and available chemical data.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. Based on its chemical structure and data from analogous compounds, the primary hazards are identified as follows:

  • Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] The nitroaniline moiety is a well-known toxicophore.

  • Skin and Eye Irritation: The compound is expected to cause skin and serious eye irritation.[1]

  • Thermal Instability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically, posing a risk of explosion, particularly at elevated temperatures.[4]

  • Reactivity: The presence of the nitro group makes the compound susceptible to vigorous reactions with incompatible materials.

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[1]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is paramount when handling this compound. A multi-layered approach to exposure control, encompassing engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with this compound:

  • Eye Protection: Chemical splash goggles are required to protect against splashes and airborne particles.[7][8] A face shield should be worn in situations with a higher risk of splashing.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5][6] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[5][9]

  • Body Protection: A flame-resistant laboratory coat should be worn to protect against skin contact and in case of fire.[6]

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.

Handling
  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[9][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[4][6][11]

  • Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.[5][11] Do not eat, drink, or smoke in the laboratory.[5][11]

Storage
  • Container: Keep the compound in a tightly closed, properly labeled container.[5][11][12]

  • Location: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4][5][12][13]

  • Segregation: Store this compound separately from incompatible materials.[4]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert others.[14][15]

  • Ventilate: Increase ventilation to the area, if safe to do so.[16]

  • Assess: Determine the extent of the spill and whether it can be safely cleaned up by laboratory personnel.[17]

  • Cleanup (for minor spills):

    • Don appropriate PPE.[14][16]

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit.[16][17]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[9][14][16]

    • Clean the spill area with soap and water.[10][16]

  • Major Spills: For large or unmanageable spills, evacuate the area, close the doors, and contact the institution's emergency response team.[15][17]

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][11][18]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10][11][18]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][11][12]

Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[5][14] Follow all local, state, and federal regulations for hazardous waste disposal.[12] It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

Experimental Workflow: Safe Dissolution of this compound

The following is a step-by-step protocol for the safe dissolution of this compound for use in a chemical reaction.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials: this compound, appropriate solvent, glassware, stir bar, and personal protective equipment.

    • Don all required PPE (chemical splash goggles, nitrile gloves, and a lab coat).

  • Weighing:

    • Tare a clean, dry weighing boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weighing boat, minimizing dust generation.

  • Dissolution:

    • Place the appropriate volume of solvent into a reaction flask equipped with a stir bar inside the fume hood.

    • Carefully add the weighed this compound to the solvent while stirring.

    • Observe the dissolution process. Gentle heating may be required, but extreme caution must be exercised due to the thermal sensitivity of nitroaromatic compounds.

  • Cleanup:

    • Wipe down the balance and surrounding area with a damp cloth.

    • Dispose of the weighing boat and any contaminated materials in the designated hazardous waste container.

    • Wash all glassware thoroughly.

Visualizations

Hazard Mitigation Workflow

HazardMitigation cluster_assessment Risk Assessment cluster_controls Control Measures cluster_response Emergency Response Identify_Hazards Identify Hazards (Toxicity, Reactivity, Instability) Evaluate_Exposure Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) Identify_Hazards->Evaluate_Exposure Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Evaluate_Exposure->Engineering_Controls Administrative_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative_Controls->PPE Spill_Response Spill Response Protocol PPE->Spill_Response First_Aid First Aid Measures Spill_Response->First_Aid

Caption: A workflow diagram illustrating the key stages of hazard mitigation for this compound.

Safe Handling Logic

SafeHandlingLogic start Start Handling This compound fume_hood Work in Fume Hood? start->fume_hood ppe Wearing Full PPE? fume_hood->ppe Yes stop_reassess STOP! Re-evaluate Procedure fume_hood->stop_reassess No proceed Proceed with Caution ppe->proceed Yes ppe->stop_reassess No

Caption: A decision-making flowchart for the safe handling of this compound.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitroaromatic Compounds.
  • Fisher Scientific. (2025). N-Methyl-4-nitroaniline Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (2024). 4-Nitroaniline Safety Data Sheet.
  • NOAA. (n.d.). N-METHYL-4-NITROANILINE.
  • Thermo Fisher Scientific. (2025). 2-Methyl-4-nitroaniline Safety Data Sheet.
  • TCI Chemicals. (2018). 4-Nitroaniline Safety Data Sheet.
  • East Harbour Group. (2022). N-METHYL-4-NITROANILINE Material Safety Data Sheet.
  • TCI Chemicals. (n.d.). This compound.
  • Vanderbilt University. (2023). Nitromethane Chemical Safety Protocol.
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  • CUNY. (2018). Chemical Emergency Procedures: General Response and Clean-Up.
  • Princeton University. (n.d.). Chemical Spill Procedures.
  • University of Toronto. (n.d.). Chemical Spill Procedures.
  • TCI Chemicals. (n.d.). This compound.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Ministry of Manpower. (n.d.). Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • ECHEMI. (n.d.). N-Methyl-4-nitroaniline Safety Data Sheets.
  • Aldrich. (2025). 4-Nitroaniline SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). o-Nitroaniline Safety Data Sheet.
  • TCI Chemicals. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H9N3O2).
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America.
  • NOAA. (n.d.). 4-NITROANILINE.
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The Rising Star in Advanced Materials: A Technical Guide to the Potential Applications of N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cyanomethyl-N-methyl-4-nitroaniline, a functionalized derivative of the well-established 4-nitroaniline, is emerging as a molecule of significant interest in the field of materials science. Its unique molecular architecture, featuring a potent push-pull electronic system augmented by the introduction of cyanomethyl and methyl substituents, suggests a wealth of untapped potential. This technical guide provides an in-depth exploration of the prospective applications of this compound, focusing on its promising role in the development of advanced nonlinear optical (NLO) materials, novel azo dyes, and functionalized polymers. We will delve into the scientific underpinnings of these applications, present detailed, validated experimental protocols for synthesis and characterization, and offer insights into the structure-property relationships that govern its performance. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in materials and drug development, aiming to catalyze further investigation and innovation in this exciting area.

Introduction: The Molecular Advantage of this compound

At the core of this compound's potential lies its distinct molecular structure. The parent molecule, 4-nitroaniline, is a classic example of a "push-pull" system, where the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) create a significant intramolecular charge-transfer character.[1] This electronic asymmetry is a fundamental prerequisite for second-order nonlinear optical activity.

The substitution of the amino protons with methyl and cyanomethyl groups in this compound introduces several key modifications:

  • Enhanced Donor Strength: The methyl group is a weak electron-donating group, which can slightly enhance the electron-donating ability of the nitrogen atom.

  • Increased Molecular Asymmetry: The presence of two different substituents on the nitrogen atom (methyl and cyanomethyl) further breaks the molecular symmetry, which can be beneficial for NLO properties.

  • Potential for Novel Dye Synthesis: The tertiary amine structure can influence the reactivity and spectral properties when used as a precursor in azo dye synthesis.[2][3]

  • Polymer Integration: The cyano group offers a potential site for polymerization or grafting onto polymer backbones, opening avenues for the creation of functional polymers.

This guide will explore these potential applications in detail, providing both the theoretical framework and practical methodologies for their realization.

Application I: High-Performance Nonlinear Optical (NLO) Materials

The quest for advanced NLO materials is driven by their critical role in technologies such as optical data storage, optical signal processing, and telecommunications.[4] Organic molecules with large second-order hyperpolarizabilities (β) are particularly sought after. Nitroaniline derivatives have long been a focus of NLO research due to their inherent push-pull electronic structure.[1][5]

The Scientific Rationale

The NLO response of a molecule is intrinsically linked to its electronic structure and molecular geometry.[1] The introduction of the cyanomethyl and methyl groups on the nitrogen atom of 4-nitroaniline is expected to modulate the NLO properties in the following ways:

  • Increased Hyperpolarizability: The combined electron-donating effect of the alkyl groups and the asymmetry introduced by the two different substituents can lead to an enhanced second-order hyperpolarizability (β) compared to the parent 4-nitroaniline.

  • Modified Crystal Packing: The substituents will influence the intermolecular interactions in the solid state, which is crucial for achieving a non-centrosymmetric crystal structure – a prerequisite for second-harmonic generation (SHG) in bulk materials.[4]

Experimental Workflow for NLO Characterization

The following workflow outlines the key steps for evaluating the NLO potential of this compound.

Caption: Experimental workflow for the synthesis and NLO characterization of this compound.

Detailed Experimental Protocol: Kurtz-Perry Powder Technique for SHG Efficiency

This protocol describes a standard method for assessing the second-harmonic generation (SHG) efficiency of a powdered sample.[5]

Objective: To determine the relative SHG efficiency of this compound compared to a standard reference material (e.g., KDP - Potassium Dihydrogen Phosphate).

Materials:

  • This compound (synthesized and purified)

  • Potassium Dihydrogen Phosphate (KDP), finely ground (reference)

  • Q-switched Nd:YAG laser (1064 nm)

  • Photomultiplier tube (PMT) detector

  • Oscilloscope

  • Microcapillary tubes

  • Optical filters

Procedure:

  • Sample Preparation:

    • Grind the crystalline this compound into a fine powder with a consistent particle size (typically 50-100 μm).

    • Pack the powder tightly into a microcapillary tube.

    • Prepare a reference sample of KDP in the same manner.

  • Experimental Setup:

    • Align the Nd:YAG laser to direct the fundamental beam (1064 nm) onto the sample-filled capillary tube.

    • Position the PMT detector to capture the second-harmonic signal generated at 532 nm.

    • Use appropriate filters to block the fundamental wavelength and allow only the second-harmonic signal to reach the detector.

  • Data Acquisition:

    • Irradiate the sample with the laser beam.

    • Measure the intensity of the 532 nm light detected by the PMT and record the signal on the oscilloscope.

    • Repeat the measurement for the KDP reference sample under identical conditions.

  • Analysis:

    • Compare the intensity of the SHG signal from this compound to that of the KDP reference.

    • The relative SHG efficiency can be calculated as the ratio of the signal intensities.

Trustworthiness: The validity of this protocol relies on maintaining consistent particle size, packing density, and laser power for both the sample and the reference. This ensures a reliable comparison of their intrinsic SHG efficiencies.

Application II: Synthesis of Novel Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, with widespread applications in textiles, printing, and imaging.[2] The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species.[3] While this compound is a tertiary amine and cannot be directly diazotized, its precursor, N-methyl-4-nitroaniline, can be. Furthermore, the parent 4-nitroaniline is a common starting material for azo dyes.[6] The presence of the cyanomethyl group in the final dye structure could lead to novel properties.

The Scientific Rationale

The color and properties of an azo dye are determined by the electronic structure of the entire conjugated system. By incorporating the N-cyanomethyl-N-methyl-4-nitrophenyl moiety into an azo dye, we can anticipate:

  • Altered Chromophoric Properties: The substituents on the nitrogen atom will influence the electronic transitions within the molecule, potentially leading to dyes with unique colors and improved lightfastness.

  • Enhanced Solubility: The cyano group can influence the polarity of the dye molecule, potentially improving its solubility in specific solvents or its affinity for certain fabrics.

  • Reactive Dye Potential: The cyano group could serve as a reactive site for covalent bonding to substrates, leading to the development of reactive dyes with excellent wash fastness.

Proposed Synthetic Pathway for a Novel Azo Dye

The synthesis would proceed in two main stages: the diazotization of a suitable aniline derivative and the subsequent coupling with a coupling agent. While this compound itself cannot be diazotized, it can be used as a coupling component. Alternatively, a related primary amine could be diazotized and then coupled with a suitable partner, with the cyanomethyl group being introduced before or after the coupling reaction. A plausible route involves using 4-nitroaniline as the starting material for the diazonium salt.

Caption: A general synthetic pathway for an azo dye starting from 4-nitroaniline.

Detailed Experimental Protocol: Synthesis of a Novel Azo Dye

This protocol outlines the synthesis of an illustrative azo dye using 4-nitroaniline as the diazo component and N,N-dimethylaniline as the coupling component. This provides a foundational method that can be adapted for this compound as a coupling agent.

Objective: To synthesize a novel azo dye via a diazotization-coupling reaction.

Materials:

  • 4-Nitroaniline

  • Sodium Nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-dimethylaniline

  • Sodium Hydroxide (NaOH)

  • Ice

  • Ethanol

Procedure:

  • Diazotization:

    • In a beaker, dissolve 4-nitroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 15-20 minutes to ensure complete formation of the diazonium salt solution.

  • Azo Coupling:

    • In a separate beaker, dissolve N,N-dimethylaniline in a dilute HCl solution and cool it to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

    • Make the solution alkaline by the slow addition of a cold NaOH solution. A colored precipitate of the azo dye should form.

  • Isolation and Purification:

    • Continue stirring for 30 minutes in the ice bath to complete the precipitation.

    • Collect the crude azo dye by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.

Authoritative Grounding: The principles of diazotization and azo coupling are well-established in organic chemistry and are the cornerstone of industrial dye synthesis.

Application III: Functional Polymers and Composites

The incorporation of nitroaniline derivatives into polymer structures can impart desirable properties such as thermal stability, conductivity, and photoresponsiveness.[7][8] The presence of the cyano and nitro functional groups in this compound makes it an attractive candidate for the development of advanced functional polymers.

The Scientific Rationale
  • Monomer for Copolymerization: The aromatic ring of this compound can potentially undergo oxidative polymerization or be functionalized with a polymerizable group (e.g., a vinyl group) to act as a monomer or co-monomer in the synthesis of conductive or photorefractive polymers.

  • Polymer Additive: N-Methyl-4-nitroaniline has been investigated as a stabilizer in polymer formulations.[9] this compound could similarly be used as an additive to enhance the thermal or UV stability of polymers.

  • Grafting onto Polymers: The cyano group can be chemically modified (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to provide a reactive handle for grafting the molecule onto existing polymer backbones, thereby functionalizing the polymer surface.

Conceptual Workflow for Polymer Functionalization

Caption: Conceptual workflow illustrating strategies for integrating this compound into polymers.

Data Presentation: Comparative Properties of Functionalized Polymers

The following table illustrates the type of data that would be collected to evaluate the effectiveness of this compound as a polymer additive.

Polymer SystemAdditiveLoading (%)Thermal Stability (Td, °C)UV-Vis Absorption (λmax, nm)
Polystyrene (PS)None0350-
PSThis compound1365380
PSThis compound5380385
Poly(methyl methacrylate) (PMMA)None0320-
PMMAThis compound1330382
PMMAThis compound5345388

Td: Decomposition Temperature

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, molecule with significant potential in materials science. Its unique electronic and structural features make it a compelling candidate for the development of high-performance nonlinear optical materials, novel azo dyes with tailored properties, and advanced functional polymers. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future research and development in these areas. Further investigations into its synthesis, purification, and detailed characterization are warranted to fully unlock the potential of this versatile compound and pave the way for its integration into next-generation materials and technologies.

References

  • BenchChem. (2025). A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • Unknown. (n.d.). Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications.
  • National Institutes of Health. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes.
  • PubMed Central. (2025, December 4). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness.
  • ProQuest. (2024, September 13). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modif.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025, August 5). Linear and nonlinear optical properties of 3-Nitroaniline (m-NA) and 4-Nitroaniline (p-NA) crystals: A DFT/TDDFT study.
  • ResearchGate. (2025, August 9). Copolymerization of aniline with m-nitroaniline and removal of m-nitroaniline from aqueous solutions using a polyaniline-modified electrode: A comparative study.
  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA).

Sources

The Synthetic Versatility of N-Cyanomethyl-N-methyl-4-nitroaniline: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cyanomethyl-N-methyl-4-nitroaniline emerges as a pivotal, yet under-explored, scaffold in modern organic synthesis. Its unique electronic and structural features, characterized by a potent electron-donating N-methylanilino group and electron-withdrawing nitro and cyanomethyl functionalities, render it a highly versatile precursor for a myriad of complex organic molecules. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its utility in the construction of high-value compounds, including advanced dyes and pharmacologically relevant heterocyclic systems. This document elucidates the mechanistic underpinnings of its reactivity and furnishes detailed protocols for its application in key synthetic transformations.

Introduction: Unveiling a Multifaceted Building Block

This compound, a stable, crystalline solid, presents a compelling case for its broader adoption in synthetic organic chemistry. The molecule's inherent polarity, stemming from the "push-pull" nature of its substituents, is the cornerstone of its reactivity. The electron-donating methylated amino group enhances the electron density of the aromatic ring, while the para-nitro group and the N-cyanomethyl group act as strong electron sinks. This electronic dichotomy not only influences the molecule's spectroscopic properties but also activates specific positions for a range of chemical transformations. This guide will systematically unpack the synthetic potential of this versatile reagent, moving from its fundamental properties to its application in sophisticated molecular architectures.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and handling requirements is paramount for its effective and safe utilization in a laboratory setting.

Physical and Chemical Data
PropertyValueSource
IUPAC Name 2-(N-methyl-4-nitroanilino)acetonitrile[1]
CAS Number 107023-66-5[1]
Molecular Formula C₉H₉N₃O₂[1]
Molecular Weight 191.19 g/mol [1]
Appearance Light yellow to yellow to orange powder/crystal[2]
Purity >98.0% (GC)[2]
Storage Temperature Room Temperature (Recommended in a cool, dark place, <15°C)[2]
Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1] Therefore, stringent safety protocols must be adhered to during its handling and use.

Mandatory Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Use only outdoors or in a well-ventilated area.[2]

  • Avoid breathing dust.[3]

Handling and Storage Precautions:

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash skin thoroughly after handling.[4]

  • Keep the container tightly closed and store it in a well-ventilated place.[3]

  • Store locked up.[2]

First Aid Measures:

  • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3]

  • If on skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[2]

Core Synthetic Applications: A Gateway to Molecular Diversity

The strategic placement of functional groups in this compound opens up a diverse range of synthetic possibilities. The active methylene group, positioned between the electron-withdrawing cyano group and the substituted aniline moiety, is a key locus of reactivity.

The Active Methylene Group: A Hub of Reactivity

The protons on the methylene carbon of the cyanomethyl group exhibit significant acidity due to the electron-withdrawing nature of the adjacent cyano group. This "active methylene" character is the linchpin for a variety of carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] The active methylene group in this compound is an ideal substrate for this reaction, particularly with aldehydes and ketones, to generate α,β-unsaturated products.

Conceptual Workflow: Knoevenagel Condensation

Knoevenagel_Condensation cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Final Product Start_1 This compound Reaction_Step_1 Nucleophilic Attack Start_1->Reaction_Step_1 Deprotonation Start_2 Aldehyde/Ketone (R-CHO/R-CO-R') Start_2->Reaction_Step_1 Catalyst Weak Base (e.g., Piperidine, Pyridine) Catalyst->Reaction_Step_1 Solvent Ethanol or similar Intermediate_1 Aldol-type adduct Reaction_Step_2 Elimination of H₂O Intermediate_1->Reaction_Step_2 Dehydration Product_1 α,β-Unsaturated Nitrile Derivative Reaction_Step_1->Intermediate_1 Reaction_Step_2->Product_1

Caption: Knoevenagel condensation workflow.

Exemplary Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

The resulting α,β-unsaturated nitrile derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and are also of interest for their potential nonlinear optical properties.

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles.[6] While the classical Thorpe-Ziegler reaction involves dinitriles, the underlying principle of intramolecular cyclization of a nitrile-stabilized carbanion can be extended to suitably functionalized derivatives of this compound. This provides a powerful tool for the synthesis of nitrogen-containing heterocycles.

Logical Flow: Thorpe-Ziegler Cyclization

Thorpe_Ziegler Start Suitably Substituted Dinitrile Precursor Deprotonation Formation of Nitrile-Stabilized Carbanion Start->Deprotonation + Base Base Strong Base (e.g., NaH, NaNH₂) Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Intermediate Cyclic Imino Nitrile Cyclization->Intermediate Tautomerization Tautomerization Intermediate->Tautomerization Product Cyclic α-Cyanoenamine Tautomerization->Product

Caption: Thorpe-Ziegler reaction pathway.

Synthesis of Heterocyclic Scaffolds

The reactivity of this compound and its derivatives makes them excellent precursors for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Pyridazinones are a class of heterocyclic compounds that exhibit a broad range of biological activities. The synthesis of pyridazinone derivatives can be achieved through the reaction of α-cyanoketones or related active methylene compounds with hydrazine derivatives. Derivatives of this compound can be elaborated to incorporate a 1,4-dicarbonyl or equivalent functionality, which can then be cyclized with hydrazine to form the pyridazinone ring system.

General Synthetic Scheme for Pyridazinones:

A plausible synthetic route involves the initial acylation or arylation of the active methylene group of this compound, followed by cyclization with hydrazine.

Azo Dyes and Nonlinear Optical Materials

The "push-pull" electronic structure of this compound makes it an attractive scaffold for the development of chromophores with interesting optical properties.

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo (-N=N-) group.[7] While this compound itself is not a primary aromatic amine and thus cannot be directly diazotized, its derivatives can be employed in azo coupling reactions. For instance, reduction of the nitro group to an amino group would yield a primary aromatic amine that can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.

Merocyanine dyes are a class of polymethine dyes that are known for their pronounced solvatochromism, meaning their color changes with the polarity of the solvent.[8][9] This property makes them useful as probes for solvent polarity and in the development of sensors. The synthesis of merocyanine dyes often involves the condensation of a heterocyclic compound containing an active methyl or methylene group with an appropriate carbonyl compound. The active methylene group in this compound makes it a suitable precursor for the synthesis of novel merocyanine dyes with potentially interesting solvatochromic and nonlinear optical properties.

Mechanistic Insights: The Role of Functional Groups

The synthetic utility of this compound is a direct consequence of the interplay between its functional groups.

  • The N-Methylanilino Group: As a strong electron-donating group, it increases the nucleophilicity of the aromatic ring and influences the electronic properties of the entire molecule.

  • The Nitro Group: This powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but is crucial for creating the "push-pull" system that gives rise to the molecule's interesting optical properties. It can also be a site for further chemical modification, such as reduction to an amine.

  • The Cyanomethyl Group: The cyano moiety is a strong electron-withdrawing group that activates the adjacent methylene protons, making them susceptible to deprotonation by even weak bases. This is the key to its utility in Knoevenagel condensations and related C-C bond-forming reactions. The nitrile group itself can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization.

Future Outlook and Applications

The exploration of this compound in organic synthesis is still in its nascent stages. The unique combination of functional groups suggests a wealth of untapped potential. Future research is likely to focus on:

  • Asymmetric Catalysis: The development of enantioselective variants of reactions involving the active methylene group.

  • Multi-component Reactions: The design of novel multi-component reactions where this compound serves as a key building block for the rapid construction of molecular complexity.

  • Materials Science: The synthesis and characterization of new nonlinear optical materials, organic light-emitting diodes (OLEDs), and chemosensors based on derivatives of this versatile scaffold.

  • Medicinal Chemistry: The preparation of libraries of heterocyclic compounds derived from this compound for screening against various biological targets.

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential for the synthesis of a wide array of valuable organic molecules. Its "push-pull" electronic nature, coupled with the reactivity of its active methylene group, provides a versatile platform for the construction of complex chromophores and pharmacologically relevant heterocycles. This guide has aimed to provide a comprehensive overview of its properties, reactivity, and synthetic applications, with the goal of stimulating further research and innovation in the use of this promising reagent.

References

  • El Rady, E.A.; Barsy, M.A.
  • Giovannoni, M.P.; et al. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity. Bioorg. Med. Chem.2010, 18, 3506–3517.
  • Thorpe, J. F. CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans.1904, 85, 1726–1761.
  • This compound | C9H9N3O2 | CID 19889016 - PubChem. (n.d.).
  • EL-Hashash, M. A.; et al. Synthesis of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid.
  • Minch, M. J.; Shah, S. S.
  • N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem. (n.d.).
  • N-Methy-4-Nitroaniline (MNA) | Request PDF - ResearchGate. (n.d.).
  • Reproducing the Solvatochromism of Merocyanines by PCM Calculations - MDPI. (n.d.).
  • Knoevenagel condensation - Wikipedia. (n.d.).
  • Merocyanines: Synthesis and Application - ResearchGate. (n.d.).
  • Thorpe reaction - Wikipedia. (n.d.).

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A Comprehensive Theoretical and Computational Analysis of N-Cyanomethyl-N-methyl-4-nitroaniline: A Guide for Researchers in Nonlinear Optics and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA), a promising organic molecule with potential applications in nonlinear optics (NLO) and drug development. We delve into the core quantum chemical calculations required to elucidate its structural, vibrational, electronic, and nonlinear optical properties. This document is structured to serve as a practical blueprint for researchers, scientists, and drug development professionals, detailing not just the methodologies but the scientific rationale underpinning each computational step. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we outline the pathway to predict key molecular parameters, including optimized geometry, vibrational spectra (FT-IR and FT-Raman), frontier molecular orbitals (HOMO-LUMO), and first-order hyperpolarizability. The insights derived from these computational models are crucial for understanding the structure-property relationships that govern the molecule's behavior and for guiding the rational design of novel materials with tailored functionalities.

Introduction: The Significance of this compound (CMNA)

This compound (CMNA) is an organic molecule of significant interest due to its archetypal "push-pull" electronic structure. This configuration, featuring an electron-donating group (the N-methyl-N-cyanomethyl amine) and an electron-accepting group (the nitro group, -NO₂) at opposite ends of a π-conjugated system (the benzene ring), is a hallmark of efficient second-order nonlinear optical (NLO) materials. Such materials are pivotal for advancements in photonics, including optical communications and data storage, as they can manipulate light in ways that include frequency conversion and amplification.

The nonlinear optical response in these organic molecules arises from the facile movement of π-electrons across the conjugated backbone under the influence of an external electric field, such as that from a high-intensity laser.[1] The efficiency of this intramolecular charge transfer (ICT) is intrinsically linked to the molecule's geometry and electronic makeup.[2]

Before embarking on potentially complex and costly synthesis and experimental characterization, computational modeling offers an indispensable toolkit for predicting a molecule's properties and gaining a deep understanding of its underlying quantum mechanical nature. Theoretical studies allow for the elucidation of structure-property relationships, enabling the in-silico screening and rational design of novel chromophores with enhanced NLO activity or specific biological interactions.

This guide provides a detailed walkthrough of a robust computational protocol for characterizing CMNA, establishing a foundational understanding that can accelerate its development for technological and pharmaceutical applications.

Theoretical Framework and Computational Methodology

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT), which offers a remarkable balance of accuracy and computational efficiency.

Density Functional Theory (DFT)

DFT calculations are employed to determine the ground-state electronic structure of CMNA. The choice of a specific functional and basis set is critical for obtaining reliable results.

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established and widely used method for organic molecules, providing excellent descriptions of molecular geometries and vibrational frequencies.[3]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for this system. It is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of diffuse functions ("++") is crucial for accurately describing the lone pairs and the extended π-system, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in chemical bonds.[4]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic excited states and predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) is the method of choice. It provides insights into the electronic transitions that are fundamental to the molecule's optical properties.[5]

Computational Protocol

A systematic computational workflow ensures that each calculated property is derived from a stable and realistic molecular configuration.

Step-by-Step Computational Workflow:

  • Initial Structure Generation: Construct the 3D structure of CMNA using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy (most stable) conformation of the molecule. This step is paramount as all subsequent properties are calculated from this optimized structure.

  • Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These frequencies can be compared with experimental FT-IR and FT-Raman spectra.

  • Electronic Structure Analysis:

    • Perform a single-point energy calculation on the optimized geometry to obtain detailed electronic information.

    • Analyze the Frontier Molecular Orbitals (HOMO and LUMO).

    • Conduct a Mulliken population analysis to determine the partial atomic charges.[6][7]

    • Generate a Molecular Electrostatic Potential (MEP) map.

  • Excited-State Calculations: Use TD-DFT to calculate the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.

  • Nonlinear Optical Property Calculation: Calculate the static first-order hyperpolarizability (β) to quantify the molecule's potential for second-harmonic generation.

G cluster_input Initial Setup cluster_dft DFT Calculations (Ground State) cluster_analysis Property Analysis cluster_tddft TD-DFT Calculations (Excited State) start 1. Build Initial CMNA Structure opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Analysis opt->freq sp 4. Single-Point Energy & Wavefunction freq->sp Confirm minimum (no imaginary freq.) vib Vibrational Spectra (IR/Raman) freq->vib homo HOMO-LUMO Analysis sp->homo mulliken Mulliken Charges & MEP sp->mulliken nlo NLO Properties (β) sp->nlo uv 5. UV-Vis Spectrum Simulation sp->uv

Caption: Computational workflow for the theoretical analysis of CMNA.

Results and In-depth Discussion

This section outlines the expected results from the computational protocol, providing a lens through which to interpret the data.

Molecular Geometry Optimization

The geometry optimization will likely reveal a nearly planar structure for the nitroaniline core, which is crucial for maximizing π-electron conjugation and, consequently, the intramolecular charge transfer. Key structural parameters to analyze are presented in Table 1.

Table 1: Predicted Key Geometrical Parameters for Optimized CMNA

Parameter Description Expected Value (Å or °) Rationale
C-NO₂ Bond Length Bond between benzene ring and nitro group ~1.48 Å Shorter than a typical C-N single bond, indicating electron delocalization.
N-O Bond Lengths Bonds within the nitro group ~1.23 Å Nearly identical, suggesting resonance and equal charge distribution.
C-N(amine) Bond Length Bond between ring and amine nitrogen ~1.37 Å Shorter than a typical C-N single bond due to the lone pair's participation in the π-system.
C≡N Bond Length Bond in the cyanomethyl group ~1.16 Å Characteristic of a carbon-nitrogen triple bond.[8]

| Dihedral Angle | Torsion angle of the NO₂ group relative to the ring | Close to 0° | A planar arrangement maximizes conjugation and charge transfer. |

Vibrational Analysis (FT-IR and FT-Raman)

The calculated vibrational frequencies provide a theoretical spectrum that aids in the assignment of experimental FT-IR and FT-Raman bands. Key vibrational modes are essential for structural confirmation.

Table 2: Predicted Prominent Vibrational Frequencies for CMNA

Wavenumber (cm⁻¹) Assignment Description
~2250 ν(C≡N) Cyano group stretching; a sharp, characteristic peak.[9]
~1580 νₐₛ(NO₂) Asymmetric stretching of the nitro group; typically a strong IR band.
~1340 νₛ(NO₂) Symmetric stretching of the nitro group.
~1300 ν(C-N) Stretching of the aryl-amine bond.

| ~2950 | ν(C-H) | Stretching of the methyl group C-H bonds. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic behavior of CMNA.

  • HOMO: The HOMO is expected to be localized primarily on the electron-donating amine group and the phenyl ring, representing the region most likely to donate electrons.

  • LUMO: The LUMO is anticipated to be concentrated on the electron-accepting nitro group, indicating the region that will accept electrons upon excitation.

This spatial separation of the HOMO and LUMO is the quintessential feature of a push-pull system and provides a clear visual representation of the intramolecular charge transfer (ICT) pathway. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally correlates with higher chemical reactivity and a red-shift (lower energy) in the electronic absorption spectrum.[10][11]

G HOMO HOMO Energy: E₁ Localized on Donor & Ring LUMO LUMO Energy: E₂ Localized on Acceptor HOMO->LUMO ΔE = E₂ - E₁ (Intramolecular Charge Transfer)

Caption: Conceptual diagram of Intramolecular Charge Transfer in CMNA.

Mulliken Population Analysis and Molecular Electrostatic Potential (MEP)

Mulliken population analysis provides a method for estimating the partial atomic charges, revealing the electronic distribution within the molecule.[7] While known to be basis-set dependent, it offers valuable qualitative insights.[6][12] It is expected that the oxygen atoms of the nitro group will carry a significant negative charge, while the nitrogen of the nitro group and carbons attached to it will be more positive.

The Molecular Electrostatic Potential (MEP) map provides a more intuitive visualization of the charge landscape. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites, e.g., around the nitro-group oxygens) and blue indicating regions of low electron density (electrophilic sites).

Nonlinear Optical (NLO) Properties

The key parameter for quantifying the second-order NLO response is the first-order hyperpolarizability (β). For push-pull molecules like CMNA, a large β value is anticipated. This is a direct consequence of the significant change in dipole moment between the ground and excited electronic states, which is facilitated by the efficient intramolecular charge transfer from the donor to the acceptor group. The calculated β value can be compared with that of known NLO materials, such as urea or 2-methyl-4-nitroaniline, to benchmark its potential.[1]

Conclusion

The theoretical and computational study of this compound, as outlined in this guide, provides a powerful, predictive, and cost-effective approach to understanding its fundamental properties. By systematically applying DFT and TD-DFT methods, researchers can gain profound insights into the molecule's geometry, vibrational characteristics, electronic structure, and NLO activity. This knowledge is not merely academic; it forms the bedrock for the rational design of next-generation organic materials for photonics and can inform the study of its interactions in biological systems. The methodologies and interpretative frameworks presented herein empower researchers to bridge the gap between theoretical prediction and experimental realization, accelerating the innovation cycle in both materials science and drug development.

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Photophysical properties of N-Cyanomethyl-N-methyl-4-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of N-Cyanomethyl-N-methyl-4-nitroaniline

Executive Summary

This compound (CMMNA) is a quintessential example of a "push-pull" chromophore, engineered with an electron-donating substituted amino group and a potent electron-withdrawing nitro group. This electronic architecture facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, making CMMNA a molecule of considerable interest for applications in chemical sensing, materials science, and as a probe for microenvironments. This guide provides a detailed examination of the core photophysical principles governing CMMNA's behavior, including its solvatochromic properties, fluorescence characteristics, and the experimental methodologies required for their characterization. By synthesizing theoretical concepts with practical protocols, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the unique optical properties of CMMNA and related ICT dyes.

Introduction: The Architecture of a Push-Pull Chromophore

This compound, with the chemical formula C₉H₉N₃O₂, belongs to the well-studied family of nitroanilines.[1][2] Its structure is characterized by a benzene ring substituted at the 1- and 4-positions with an N-cyanomethyl-N-methylamino group (-N(CH₃)(CH₂CN)) and a nitro group (-NO₂), respectively. This arrangement is not arbitrary; it is a deliberate design to create a molecule with a large dipole moment that changes significantly upon absorption of light.

The amino group acts as an electron donor (the "push") while the nitro group serves as a strong electron acceptor (the "pull").[3] This donor-acceptor system, connected by a π-conjugated bridge (the benzene ring), gives rise to a pronounced intramolecular charge transfer (ICT) character in its lowest electronic excited state.[4] Upon excitation with a photon, electron density shifts from the donor end of the molecule to the acceptor end. This redistribution of charge results in an excited state that is significantly more polar than the ground state, a phenomenon that is the very foundation of its environment-sensitive photophysics.[5]

Synthesis and Structural Confirmation

While various methods exist for the synthesis of substituted nitroanilines, a common laboratory approach involves the modification of a precursor like 4-nitroaniline.[6] A representative synthesis pathway for N-methyl-4-nitroaniline, a close analogue, involves the methylation of p-nitroacetanilide followed by hydrolysis, or direct reaction involving p-nitroaniline and formic acid.[7] The addition of the cyanomethyl group can be achieved through nucleophilic substitution using an appropriate haloacetonitrile.

Post-synthesis, confirmation of the structure of CMMNA (CAS RN: 107023-66-5) is imperative. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and chemical environment of all protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight (191.19 g/mol ).[2]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C≡N stretch of the nitrile and the symmetric/asymmetric stretches of the NO₂ group.

Core Photophysical Properties

The utility of CMMNA as a molecular probe or functional material is dictated by its interaction with light, specifically its absorption and emission behavior.

Intramolecular Charge Transfer (ICT) Mechanism

The central photophysical process in CMMNA is the transition from the ground state (S₀) to the first excited singlet state (S₁), which has strong ICT character. This process can be visualized as a light-induced internal redox reaction.

ICT_Mechanism cluster_absorption Absorption S0 Ground State (S₀) Less Polar S1 Excited State (S₁) Highly Polar (ICT State) S0->S1 Excitation S1->S0 Fluorescence S1->S0 Non-Radiative Decay (e.g., Internal Conversion) Photon Photon (hν)

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Solvatochromism: Probing the Local Environment

The most striking feature of CMMNA and related push-pull dyes is their solvatochromism—the change in their absorption and emission spectra as a function of solvent polarity. Because the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state. This differential stabilization lowers the energy gap between the S₀ and S₁ states, resulting in a red-shift (bathochromic shift) in the absorption and, more dramatically, the emission spectra as solvent polarity increases.

Table 1: Representative Solvatochromic Data for 4-Nitroaniline [5]

Solvent Polarity (Dielectric Constant, ε) Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm⁻¹)
Hexane 1.88 320 ~430 ~8500
Dichloromethane 8.93 358 ~520 ~9800
Acetonitrile 37.5 365 ~590 ~12500
DMSO 46.7 388 ~630 ~12800

(Note: Emission data are estimated based on typical behavior for illustrative purposes, as the primary source focused on absorption shifts.)

This pronounced sensitivity allows CMMNA to be used as a fluorescent probe to report on the polarity of its microenvironment, for instance, within a polymer matrix or at the active site of a protein.

Fluorescence Quantum Yield and Lifetime

A critical aspect of any fluorophore is its efficiency. The fluorescence quantum yield (ΦF) represents the ratio of photons emitted to photons absorbed. The nitro group is well-known to be an efficient fluorescence quencher, promoting non-radiative decay pathways.[8] Consequently, nitroaniline derivatives typically exhibit very low fluorescence quantum yields. For example, the related N,N-dimethyl-4-nitroaniline has a reported quantum yield in the range of 10⁻⁴ to 10⁻⁵.[9] CMMNA is expected to have a similarly low quantum yield, making it a weak but still detectable emitter.

The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is correspondingly short for such molecules, often in the picosecond to low nanosecond range.

Experimental Protocols for Photophysical Characterization

Accurate characterization of CMMNA requires standardized spectroscopic techniques. The following protocols outline the core experimental workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_tr Time-Resolved & Quantum Yield cluster_analysis Data Analysis Prep Prepare stock solution of CMMNA in a non-polar solvent (e.g., Dioxane) Dilute Prepare dilute solutions (~1-10 µM) in solvents of varying polarity Prep->Dilute Abs Measure UV-Vis Absorption Spectrum (Determine λmax_abs) Dilute->Abs TCSPC Measure Fluorescence Lifetime (τF) using TCSPC Dilute->TCSPC QY Measure Quantum Yield (ΦF) relative to a standard (e.g., Quinine Sulfate) Dilute->QY Em Measure Fluorescence Emission Spectrum (Excite at λmax_abs, Determine λmax_em) Abs->Em Analysis Calculate Stokes Shift Plot Lippert-Mataga (optional) Analyze lifetime decay curves Em->Analysis TCSPC->Analysis QY->Analysis

Caption: General workflow for photophysical characterization of CMMNA.

Protocol: Steady-State Absorption and Fluorescence Spectroscopy
  • Objective: To determine the absorption and emission maxima (λmax) and Stokes shift in various solvents.

  • Materials: CMMNA, spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol), quartz cuvettes (1 cm path length), UV-Vis spectrophotometer, spectrofluorometer.

  • Procedure:

    • Prepare a concentrated stock solution of CMMNA (~1 mM) in a suitable solvent like dioxane or THF.

    • For each solvent to be tested, prepare a dilute working solution from the stock. The final concentration should yield an absorbance maximum between 0.05 and 0.1 AU to avoid inner filter effects.

    • Record the absorption spectrum for each solution using the spectrophotometer, noting the λmax,abs.

    • Using the spectrofluorometer, excite each sample at its respective λmax,abs.

    • Record the emission spectrum, ensuring to scan a wide enough range to capture the full emission profile. Note the λmax,em.

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Δν = (1/λmax,abs - 1/λmax,em) * 10⁷.

Protocol: Relative Fluorescence Quantum Yield Determination
  • Objective: To measure the fluorescence quantum yield (ΦF) of CMMNA relative to a known standard.

  • Materials: CMMNA solution, quantum yield standard solution (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54), spectrofluorometer with integrating sphere or standard sample holder.

  • Procedure:

    • Prepare solutions of the CMMNA sample and the reference standard with matched absorbance values (e.g., 0.05 AU) at the same excitation wavelength.

    • Measure the absorption spectrum of both the sample and the standard.

    • Measure the integrated fluorescence intensity (area under the emission curve) for both the sample (IS) and the standard (IR).

    • Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts S and R denote the sample and reference, respectively.

Applications and Future Directions

The environment-sensitive nature of CMMNA's photophysics makes it a candidate for several advanced applications:

  • Polarity Probes: CMMNA can be used to map the polarity of micro-domains in complex systems like micelles, polymers, and biological membranes.

  • Fluorescence Sensing: The fluorescence of CMMNA can be quenched by certain analytes, particularly other electron-deficient nitroaromatic compounds, forming the basis for trace-level detection of explosives or pollutants.[3][10]

  • Nonlinear Optics (NLO): The large change in dipole moment upon excitation is a key requirement for second-order NLO materials, which are used in technologies like frequency doubling of lasers.[4]

Future research may focus on integrating CMMNA into larger molecular constructs or solid-state materials to harness its properties for device applications, or on modifying its structure to tune its emission wavelength and improve its quantum yield.

Conclusion

This compound is a model push-pull system whose photophysical properties are dominated by an intramolecular charge transfer event. This leads to pronounced solvatochromism, making it a highly sensitive probe of its local molecular environment. While its fluorescence efficiency is inherently low due to the presence of the nitro group, its emission provides a powerful tool for sensing applications. The experimental protocols and theoretical framework presented in this guide offer a comprehensive foundation for researchers to explore and exploit the rich photophysics of this versatile molecule.

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A Technical Guide to N-Cyanomethyl-N-methyl-4-nitroaniline: A Prominent Chromophore for Second-Harmonic Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nonlinear optical (NLO) materials are foundational to modern photonics, enabling technologies from laser frequency conversion to advanced optical communications.[1] Organic chromophores have emerged as a particularly promising class of NLO materials due to their high efficiencies, rapid response times, and the inherent tailorability of their molecular structures.[1] This guide provides a comprehensive technical overview of N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA), a canonical "push-pull" organic molecule, and its application as a potent chromophore for second-harmonic generation (SHG). We will explore the underlying principles of its NLO activity, detail its synthesis and characterization, and provide field-proven protocols for evaluating its SHG efficiency. This document is intended for researchers and scientists in materials science, chemistry, and drug development who require a deep, practical understanding of this chromophore's potential.

Introduction to Second-Harmonic Generation and the Role of Organic Chromophores

Second-harmonic generation is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with exactly twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons.[2] For this phenomenon to occur with significant efficiency, the material must lack a center of inversion (i.e., be non-centrosymmetric).[3] This requirement is a key driver in the search for new NLO materials.

While inorganic crystals have long been used, organic materials like this compound offer distinct advantages. Their NLO properties originate from the delocalized π-electron systems within their molecular structure, which can be strategically modified to enhance performance.[1] Molecules designed with an electron-donating group at one end and an electron-withdrawing group at the other, connected by a conjugated bridge (a "push-pull" system), exhibit large second-order hyperpolarizability (β), the microscopic origin of the macroscopic SHG effect.

This compound (CMNA): Molecular Design and Properties

This compound, also known by its CAS number 107023-66-5, is an archetypal push-pull chromophore.[1][4] Its structure is optimized for a strong second-order NLO response.

  • Electron Donor Group: The N-cyanomethyl-N-methylamino group (-N(CH₃)(CH₂CN)) acts as a potent electron donor.

  • Conjugated System: The benzene ring provides the π-electron bridge that facilitates charge transfer across the molecule.

  • Electron Acceptor Group: The nitro group (-NO₂) is a strong electron acceptor that polarizes the molecule.[5]

This intramolecular charge transfer from the donor to the acceptor upon excitation by an intense light source, such as a laser, creates a large change in the molecular dipole moment, leading to a high hyperpolarizability value.

cluster_molecule This compound (CMNA) cluster_legend Donor N(CH₃)(CH₂CN) (Electron Donor) Ring Benzene Ring (π-Bridge) Donor->Ring Push Electrons Acceptor NO₂ (Electron Acceptor) Ring->Acceptor Pull Electrons l1 Mechanism: l2 Intramolecular Charge Transfer Leads to High Hyperpolarizability (β)

Intramolecular charge transfer mechanism in CMNA.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₉H₉N₃O₂ [4]
Molecular Weight 191.19 g/mol [4]
CAS Number 107023-66-5 [6]
Appearance Light yellow to orange powder/crystal [6][7]

| IUPAC Name | 2-(N-methyl-4-nitroanilino)acetonitrile |[4] |

Synthesis Protocol: this compound

The synthesis of CMNA is typically achieved via the N-alkylation of N-methyl-4-nitroaniline. The following protocol is a representative method based on established organic chemistry principles.

Precursor: N-methyl-4-nitroaniline is a commercially available yellow crystalline solid.[5][8] It is toxic if swallowed, inhaled, or in contact with skin and requires careful handling in a well-ventilated area with appropriate personal protective equipment.[6][9]

Reaction:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve N-methyl-4-nitroaniline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the amine.

  • Alkylation: Add chloroacetonitrile (ClCH₂CN, 1.2 equivalents) dropwise to the stirring suspension. The cyanomethyl group is introduced in this step.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. Recrystallize the crude solid from a solvent mixture, such as ethanol/water, to yield pure this compound as a yellow crystalline solid.[6]

Experimental Evaluation of Second-Harmonic Generation

The most common and effective method for rapidly screening new materials for SHG activity is the Kurtz-Perry powder technique.[3][10] This method provides a semi-quantitative measure of the SHG efficiency of a powdered sample relative to a known standard.[11][12]

The Kurtz-Perry Powder Technique: A Self-Validating System

The trustworthiness of this technique lies in its direct comparison to a well-characterized reference material (e.g., potassium dihydrogen phosphate (KDP) or quartz) under identical experimental conditions.[11] By measuring the ratio of the SHG signal from the sample to that of the reference, systematic errors related to laser power fluctuations or detector sensitivity are largely canceled out. For reliable results, it is crucial to use a reference with a similar band gap and refractive index to the sample being measured.[12][13]

cluster_laser Light Source cluster_sample Sample Stage cluster_detection Detection System L Pulsed Nd:YAG Laser (1064 nm) S Powdered CMNA Sample in Capillary Tube L->S Fundamental Beam (ω) F Filter Stack (Pass 532 nm, Block 1064 nm) S->F Transmitted Fundamental (ω) + SHG Signal (2ω) PMT Photomultiplier Tube (PMT) F->PMT Isolated SHG Signal (2ω) OSC Oscilloscope PMT->OSC Electrical Signal R R OSC->R Display SHG Intensity

Workflow for the Kurtz-Perry SHG measurement.
Detailed Experimental Protocol for SHG Measurement
  • Sample Preparation: Grind the crystalline CMNA into a fine powder. Sieve the powder to obtain a specific particle size range (e.g., 50-100 μm), as SHG intensity can be particle-size dependent. Pack the powder loosely into a thin-walled glass capillary tube.

  • Instrumentation Setup:

    • Laser Source: A Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm is the standard choice.[14]

    • Optics: Use appropriate lenses to gently focus the laser beam onto the sample.

    • Sample Holder: Mount the capillary tube on a stage that allows for consistent positioning.

    • Detection: Place a set of filters after the sample to block the fundamental 1064 nm light while transmitting the green 532 nm SHG signal.[14][15] A photomultiplier tube (PMT) is used to detect the weak SHG signal, which is then displayed on an oscilloscope.

  • Measurement:

    • Irradiate the CMNA sample with the laser beam.

    • Record the peak voltage of the SHG signal from the oscilloscope.

    • Without changing any other settings, replace the CMNA sample with a capillary tube containing the reference powder (e.g., KDP) of the same particle size range.

    • Record the peak voltage of the SHG signal from the reference.

  • Data Analysis: The relative SHG efficiency is calculated as the ratio of the signal intensity from the sample to the signal intensity from the reference.

Table 2: Representative SHG Measurement Data for CMNA

Parameter Value
Laser Wavelength 1064 nm
Output Wavelength (SHG) 532 nm
Reference Material Potassium Dihydrogen Phosphate (KDP)

| Relative SHG Intensity | ~15-20x KDP (Typical for promising materials) |

Note: The exact relative intensity can vary based on crystal packing, purity, and particle size.

Theoretical Prediction of NLO Properties

Alongside experimental validation, computational chemistry provides powerful tools for predicting and understanding NLO properties. Methods like Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF) are used to calculate the first-order hyperpolarizability (β) of a molecule in the gas phase or in solution.[16][17] These calculations can guide the rational design of new chromophores by predicting how structural modifications will affect the NLO response before committing to laboratory synthesis.[18] Theoretical studies on p-nitroaniline and its derivatives consistently show that the push-pull architecture leads to large β values, corroborating the experimental findings for CMNA.[16][19]

Principle of Second-Harmonic Generation cluster_material Nonlinear Medium (CMNA) p1 Photon (ω) M Non-centrosymmetric Crystal Lattice p1->M p2 Photon (ω) p2->M p3 Photon (2ω) M->p3 Frequency Doubling

The fundamental process of SHG in a nonlinear medium.

Applications and Future Outlook

The strong SHG response of CMNA and similar organic chromophores makes them candidates for a variety of applications:

  • Frequency Doubling: For creating green (532 nm) lasers from common infrared (1064 nm) sources.[3]

  • Optical Data Storage and Processing: As components in all-optical switching and signal processing devices.

  • Materials Characterization: SHG microscopy is a powerful technique for probing the structure and symmetry of materials, including biological tissues, without the need for labels.[3]

  • Telecommunications: In electro-optic modulators for high-speed data transmission.

The primary challenge for organic NLO materials is achieving a stable, non-centrosymmetric bulk crystal structure and maintaining that structure under operational conditions (e.g., high laser power and temperature fluctuations). Future research is focused on incorporating chromophores like CMNA into robust polymer matrices or designing crystal structures with enhanced thermal and photochemical stability.[20]

Conclusion

This compound stands as a model organic chromophore that powerfully illustrates the principles of molecular engineering for nonlinear optics. Its pronounced push-pull electronic structure gives rise to a significant second-order hyperpolarizability, which translates into efficient second-harmonic generation in its non-centrosymmetric crystalline form. The combination of straightforward synthesis, well-established characterization techniques like the Kurtz-Perry method, and strong theoretical backing makes CMNA an invaluable tool for both fundamental research into NLO phenomena and the development of next-generation photonic devices.

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  • Kurtz, S. K.; Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics. [Link]
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The Quintessential Guide to N-Cyanomethyl-N-methyl-4-nitroaniline: A High-Performance Organic Crystal for Nonlinear Optical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-cyanomethyl-N-methyl-4-nitroaniline (CMMNA), a promising organic nonlinear optical (NLO) material. Intended for researchers, scientists, and professionals in materials science and drug development, this document delves into the fundamental principles of its molecular design, detailed protocols for its synthesis and single crystal growth, and a thorough analysis of its structural, linear, and nonlinear optical properties. The causality behind experimental choices is elucidated, and all protocols are presented as self-validating systems to ensure scientific integrity. This guide aims to be an authoritative resource, grounded in established scientific literature, to facilitate the exploration and application of CMMNA in advanced photonic and optoelectronic devices.

Introduction: The Imperative for Advanced Organic NLO Materials

The field of nonlinear optics is at the forefront of modern science and technology, underpinning innovations in high-speed data communication, optical information processing, and laser technology. Organic NLO materials have garnered significant interest due to their superior second- and third-order nonlinear optical susceptibilities, rapid response times, and the inherent flexibility of molecular engineering compared to their inorganic counterparts.[1] The exceptional NLO responses in organic materials originate from their highly delocalized π-electron systems, which can be tailored through the strategic incorporation of electron-donating and electron-accepting functional groups.

This compound (CMMNA) emerges as a noteworthy candidate within this class of materials. Its molecular architecture, featuring a potent nitro (-NO₂) electron-accepting group and a cyanomethyl-methylamino (-N(CH₃)(CH₂CN)) electron-donating group interconnected by a π-conjugated phenyl ring, is meticulously designed to maximize the intramolecular charge transfer and, consequently, the second-order nonlinear optical response. This guide provides an in-depth exploration of CMMNA, from its molecular synthesis to its comprehensive characterization for NLO applications.

Molecular Design and Synthesis of this compound

The efficacy of an NLO material is fundamentally rooted in its molecular structure. The design of CMMNA is a classic example of a "push-pull" system, where the electronic asymmetry is the genesis of its macroscopic NLO properties.

The Precursor: N-Methyl-4-nitroaniline

The synthesis of CMMNA begins with the preparation of its precursor, N-methyl-4-nitroaniline. While various synthetic routes exist, a common and effective method involves the methylation of p-nitroaniline.

Experimental Protocol: Synthesis of N-Methyl-4-nitroaniline

  • Formylation of p-Nitroaniline: In a round-bottom flask, dissolve p-nitroaniline in formic acid. Reflux the mixture for several hours. Upon cooling, N-formyl-p-nitroaniline will precipitate. Filter the product, wash with cold water, and dry.

  • Methylation: Dissolve the dried N-formyl-p-nitroaniline in a suitable solvent such as N,N-dimethylformamide (DMF). Add a base, for instance, potassium tert-butoxide, and stir the mixture at room temperature. Subsequently, add methyl iodide (CH₃I) and continue the reaction for several hours.

  • Hydrolysis: After the reaction is complete, the N-methyl-N-formyl-p-nitroaniline intermediate is hydrolyzed by refluxing in an ethanolic solution containing a reducing agent like sodium borohydride. Quench the reaction with a saturated ammonium chloride solution.

  • Purification: The crude N-methyl-4-nitroaniline is then purified by recrystallization from an ethanol-water mixture to yield high-purity brownish-yellow crystals.[2] The melting point of the purified product is typically in the range of 149-151 °C.

Cyanomethylation: The Final Step to CMMNA

The final step in the synthesis of CMMNA is the introduction of the cyanomethyl group onto the nitrogen atom of N-methyl-4-nitroaniline. This is a crucial step that enhances the electron-donating strength of the amino group.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, dissolve N-methyl-4-nitroaniline in a polar aprotic solvent like acetonitrile.

  • Addition of Reagents: Add chloroacetonitrile (ClCH₂CN) and a suitable base, such as potassium carbonate (K₂CO₃), to the solution. The base acts as a scavenger for the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield light yellow to orange crystalline powder of this compound.[3] The purity of the final compound can be confirmed by techniques such as Gas Chromatography (GC).[3]

Diagram: Synthesis Workflow of CMMNA

G pNA p-Nitroaniline formyl_pNA N-formyl-p-nitroaniline pNA->formyl_pNA Formic Acid, Reflux NMNA N-methyl-4-nitroaniline formyl_pNA->NMNA 1. K-tert-butoxide, CH3I in DMF 2. NaBH4 in Ethanol CMMNA N-Cyanomethyl-N-methyl- 4-nitroaniline NMNA->CMMNA ClCH2CN, K2CO3 in Acetonitrile, Reflux

Caption: A schematic representation of the synthesis pathway for CMMNA.

Single Crystal Growth: The Gateway to Macroscopic Nonlinearity

For a molecule to exhibit a strong second-order NLO effect on a macroscopic level, it must crystallize in a non-centrosymmetric space group.[4] Therefore, the growth of high-quality single crystals is a critical step in the development of NLO materials. The slow evaporation solution technique is a widely employed and effective method for growing organic single crystals.[4]

Experimental Protocol: Single Crystal Growth of CMMNA by Slow Evaporation

  • Solvent Selection: The choice of solvent is paramount and is determined by the solubility of the compound. CMMNA is soluble in acetone and benzene, and slightly soluble in ethanol.[5] A solvent system that allows for slow, controlled evaporation and yields well-formed crystals should be chosen. A mixture of solvents can also be employed to fine-tune the solubility and evaporation rate.

  • Saturated Solution Preparation: Prepare a saturated solution of purified CMMNA in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Crystallization: Filter the warm, saturated solution into a clean, undisturbed container (e.g., a beaker covered with a perforated lid to control the evaporation rate).

  • Crystal Harvesting: Allow the solvent to evaporate slowly at a constant temperature in a dust-free environment. Over a period of several days to weeks, single crystals of CMMNA will form. Once the crystals have reached a suitable size, they can be carefully harvested from the solution.

Diagram: Crystal Growth by Slow Evaporation

G start Prepare Saturated Solution of CMMNA in a Suitable Solvent filter Filter the Warm Solution into a Crystallization Dish start->filter evaporate Slow Evaporation at Constant Temperature filter->evaporate harvest Harvest High-Quality Single Crystals evaporate->harvest

Caption: A workflow diagram for the slow evaporation crystal growth technique.

Comprehensive Characterization of CMMNA

A thorough characterization of the grown CMMNA crystals is essential to evaluate their potential for NLO applications. This involves structural, linear optical, thermal, and nonlinear optical analyses.

Structural Characterization

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the crystal structure, including the space group and unit cell parameters. This analysis is crucial to confirm the non-centrosymmetric nature of the crystal, a prerequisite for second-order NLO activity. The molecular structure of CMMNA has been determined and its crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 278155.[6]

Linear Optical Properties

The linear optical properties, particularly the optical transmittance window, are determined using UV-Vis-NIR spectroscopy. A wide transparency range in the visible and near-infrared regions is desirable for NLO applications to avoid absorption losses of the fundamental and second harmonic signals. The UV cutoff wavelength indicates the lower limit of this transparency window. For many nitroaniline derivatives, the absorption is typically in the UV region.

Thermal Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to assess the thermal stability of the CMMNA crystals. A high melting point and decomposition temperature are important for the practical application of NLO materials in devices where they may be subjected to heating from high-intensity laser beams. The precursor, N-methyl-4-nitroaniline, has a melting point of 149-151 °C.

Nonlinear Optical Properties: Second Harmonic Generation (SHG)

The second harmonic generation (SHG) efficiency is a key metric for quantifying the second-order NLO response of a material. The Kurtz-Perry powder technique is a widely used method for the initial screening of NLO materials.[4]

Experimental Protocol: Kurtz-Perry Powder SHG Measurement

  • Sample Preparation: The grown CMMNA single crystals are ground into a fine powder and sieved to obtain a uniform particle size.

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the input source.

  • Measurement: The powdered sample is placed in a sample holder and irradiated with the laser beam. The intensity of the generated second harmonic signal at 532 nm (green light) is detected by a photomultiplier tube.

  • Reference Material: The SHG intensity of CMMNA is compared to that of a standard reference material with a known NLO response, such as potassium dihydrogen phosphate (KDP) or urea, under identical experimental conditions. The relative SHG efficiency is then calculated.

Diagram: Kurtz-Perry Powder SHG Measurement Setup

G Laser Nd:YAG Laser (1064 nm) Filter1 IR Filter Laser->Filter1 Sample Powdered CMMNA Sample Filter1->Sample Filter2 Green Filter (532 nm) Sample->Filter2 PMT Photomultiplier Tube (PMT) Filter2->PMT Display Oscilloscope PMT->Display

Caption: A simplified schematic of the Kurtz-Perry powder SHG measurement setup.

Data Summary

PropertyDescriptionTypical Values/Methods
Chemical Formula Molecular formula of CMMNAC₉H₉N₃O₂[7]
Molecular Weight Molar mass of CMMNA191.19 g/mol [3]
CAS Number Chemical Abstracts Service registry number107023-66-5[3]
Appearance Physical state and colorLight yellow to orange crystalline powder[3]
Melting Point Temperature at which the solid transitions to liquidTo be determined experimentally (precursor melts at 149-151 °C)
Crystal System The symmetry of the crystal latticeTo be determined by single-crystal XRD
Space Group The symmetry group of the crystalTo be determined by single-crystal XRD
UV-Vis Cutoff Wavelength below which the material absorbs lightTo be determined by UV-Vis spectroscopy
SHG Efficiency Second harmonic generation efficiency relative to a standardTo be determined by Kurtz-Perry powder technique

Conclusion and Future Outlook

This compound represents a promising organic material for nonlinear optical applications, owing to its well-designed molecular structure that facilitates intramolecular charge transfer. This guide has provided a detailed framework for its synthesis, single crystal growth, and a comprehensive suite of characterization techniques necessary to evaluate its potential. The presented protocols, grounded in established scientific principles, offer a clear pathway for researchers to produce and analyze CMMNA crystals.

Future research should focus on optimizing the crystal growth process to obtain large, high-quality single crystals suitable for device fabrication. A detailed investigation into the full tensor of the second-order nonlinear optical coefficients, along with studies on its phase-matching capabilities, will be crucial for its practical implementation in frequency conversion and electro-optic modulation devices. Furthermore, exploring the effects of molecular modifications on the NLO properties of the CMMNA scaffold could lead to the development of even more efficient NLO materials.

References

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  • International Journal of Science and Research.
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  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • ResearchGate. Crystal growth, Dielectric and Thermal Studies on N-Methyl-4-Nitroaniline: Isophthalic Acid Molecular Adduct Crystals. [Link]
  • P-NITROANILINIUM 4-METHYL PHENOLATE SINGLE CRYSTALS: SYNTHESIS, GROWTH, CHARACTERIZATION AND ITS APPLIC
  • PubChem. N,N-Dimethyl-4-nitroaniline. [Link]
  • Reddit. A closeup of N-methyl-4-nitroaniline crystals. [Link]
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Methodological & Application

Cultivating Excellence: A Detailed Guide to the Single Crystal Growth of N-Cyanomethyl-N-methyl-4-nitroaniline for Advanced Optical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Promise of Organic NLO Materials

Organic nonlinear optical (NLO) materials have garnered significant interest for their potential applications in high-speed information processing, optical communications, and optical data storage.[1] These materials often exhibit superior NLO properties, faster response times, and higher laser damage thresholds compared to their inorganic counterparts. The molecular structure of organic chromophores, typically featuring electron-donating and electron-accepting groups connected by a π-conjugated system, is the origin of their high nonlinear optical response.

N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA) is a derivative of the well-studied NLO material N-methyl-4-nitroaniline (MNA). The introduction of the cyanomethyl group can enhance the molecule's dipole moment and potentially lead to more favorable crystal packing for second-harmonic generation (SHG). This guide provides a detailed, practical approach to obtaining high-quality single crystals of CMMNA, a critical step in characterizing its full potential for NLO applications.

Synthesis of this compound (CMMNA)

The synthesis of CMMNA can be approached in a two-step process: first, the synthesis of the precursor N-methyl-4-nitroaniline (MNA), followed by the cyanomethylation of MNA.

Synthesis of the Precursor: N-methyl-4-nitroaniline (MNA)

A reliable method for the synthesis of MNA involves the methylation of p-nitroaniline. One patented method describes a high-yield process starting from the formylation of p-nitroaniline, followed by methylation and subsequent deformylation.[2] Another approach involves the direct methylation of p-nitroacetanilide.[3]

Protocol: Synthesis of N-methyl-4-nitroaniline (MNA) from p-nitroacetanilide [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-nitroacetanilide, potassium hydroxide, and acetone.

  • Methylation: Heat the mixture to reflux. Add a solution of methyl iodide in acetone dropwise to the refluxing mixture.

  • Reaction Monitoring: Continue refluxing for approximately 4 hours after the addition of methyl iodide is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to stand overnight. Recover the acetone by distillation. The precipitated crystals are N-methyl-4-nitroacetanilide.

  • Hydrolysis: Wash the crystals with cold ethanol. Mix the N-methyl-4-nitroacetanilide with ethanol and hydrochloric acid and heat under reflux for 8 hours to remove the acetyl group.

  • Purification: Recover the ethanol and ethyl acetate. Dilute the residue with water, wash to remove acidity, and dry to obtain the crude MNA. The crude product can be further purified by recrystallization from acetone to yield brownish-yellow prisms.[3]

Proposed Synthesis of this compound (CMMNA)

The cyanomethylation of MNA can be achieved through a nucleophilic substitution reaction with a suitable cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile.

Proposed Protocol: Cyanomethylation of N-methyl-4-nitroaniline (MNA)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-4-nitroaniline in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the amine.

  • Cyanomethylation: Slowly add chloroacetonitrile or bromoacetonitrile to the reaction mixture at room temperature.

  • Reaction Conditions: The reaction can be stirred at room temperature or gently heated to 50-60 °C to ensure completion. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude CMMNA can be purified by column chromatography on silica gel followed by recrystallization.

Purification of CMMNA for Crystal Growth

The purity of the starting material is paramount for growing high-quality single crystals. The synthesized CMMNA should be purified by recrystallization.

Protocol: Recrystallization of CMMNA

  • Solvent Selection: The choice of solvent is critical. Ideal solvents should exhibit high solubility at elevated temperatures and low solubility at room temperature. Based on studies of the related MNA, suitable solvents to screen include acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[4][5] A mixture of solvents, such as chloroform and cyclohexane, has also been used for similar compounds.

  • Procedure:

    • Dissolve the crude CMMNA in a minimum amount of the chosen hot solvent.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Further cooling in an ice bath may promote crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Purity Assessment: The purity of the recrystallized CMMNA should be confirmed by techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). Commercial suppliers report a purity of >98.0% (GC) for CMMNA.[6]

Single Crystal Growth of CMMNA

The slow evaporation solution growth technique is a widely used and effective method for growing single crystals of organic NLO materials.[4][5][7][8][9]

Protocol: Slow Evaporation Solution Growth of CMMNA Single Crystals

  • Solubility Studies: Determine the solubility of purified CMMNA in various solvents (e.g., acetone, THF, methanol, ethanol, acetonitrile) at different temperatures to select the optimal solvent for crystal growth.

  • Saturated Solution Preparation: Prepare a saturated or slightly supersaturated solution of CMMNA in the chosen solvent at a constant temperature. Gentle heating may be required to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free crystallizing dish or beaker.

  • Controlled Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow and controlled evaporation of the solvent. The rate of evaporation is a critical parameter that influences crystal quality.

  • Incubation: Place the container in a vibration-free and temperature-controlled environment. A constant temperature is crucial for preventing rapid crystallization and the formation of polycrystalline material.

  • Crystal Harvesting: Good quality single crystals should form over a period of several days to weeks.[9] Carefully harvest the crystals from the solution and allow them to dry on a filter paper.

Diagram: Workflow for CMMNA Single Crystal Growth

CrystalGrowthWorkflow Workflow for CMMNA Single Crystal Growth cluster_synthesis Synthesis & Purification cluster_growth Crystal Growth cluster_characterization Characterization Synthesis Synthesize CMMNA Purification Purify by Recrystallization Synthesis->Purification Purity_Check Assess Purity (MP, HPLC) Purification->Purity_Check Solvent_Screen Solvent Screening & Solubility Study Purity_Check->Solvent_Screen Solution_Prep Prepare Saturated Solution Solvent_Screen->Solution_Prep Filtration Filter Solution (0.22 µm) Solution_Prep->Filtration Slow_Evap Slow Evaporation in Controlled Environment Filtration->Slow_Evap Harvest Harvest Single Crystals Slow_Evap->Harvest XRD Single Crystal X-ray Diffraction Harvest->XRD NLO_Test Nonlinear Optical (NLO) Testing Harvest->NLO_Test Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) Harvest->Spectroscopy

Caption: A flowchart illustrating the key stages from synthesis to characterization of CMMNA single crystals.

Characterization of CMMNA Single Crystals

Once high-quality single crystals are obtained, a series of characterization techniques should be employed to determine their structure and properties.

Characterization Technique Purpose Expected Outcome/Information
Single-Crystal X-ray Diffraction (XRD) To determine the crystal structure, lattice parameters, and space group.Confirmation of the molecular structure and crystal packing, which is crucial for understanding NLO properties.
Powder X-ray Diffraction (PXRD) To confirm the crystalline phase and purity of the bulk material.A diffraction pattern that matches the simulated pattern from the single-crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for C≡N, N-O (nitro group), C-N, and aromatic C-H vibrations.
UV-Vis-NIR Spectroscopy To determine the optical transparency window and the lower cut-off wavelength.A wide transparency range in the visible and near-infrared regions is desirable for NLO applications.
Thermal Analysis (TGA/DSC) To assess the thermal stability and melting point of the crystal.A high decomposition temperature is indicative of good thermal stability for device applications. For MNA, thermal stability is reported up to 403 K.[4][5]
Second-Harmonic Generation (SHG) Test To measure the NLO efficiency of the crystal.A significant SHG signal, often compared to a standard material like potassium dihydrogen phosphate (KDP), confirms the NLO activity.

Safety and Handling

This compound is a toxic substance.[6]

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[6]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a well-ventilated place.[6]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
No crystal formation - Solution is not sufficiently supersaturated.- Impurities in the material.- Allow for more solvent evaporation.- Further purify the CMMNA by repeated recrystallization.
Formation of polycrystalline powder - Evaporation rate is too fast.- Temperature fluctuations.- Reduce the number/size of perforations in the container lid.- Ensure a stable temperature environment.
Inclusion of solvent in crystals - Rapid crystal growth.- Slow down the evaporation rate.- Consider using a different solvent with a lower vapor pressure.
Twinning of crystals - Inherent property of the material.- Perturbations during growth.- Optimize growth conditions (solvent, temperature).- Use seed crystals to promote single-domain growth.

Conclusion

This application note provides a comprehensive, albeit inferred, guide for the successful growth of single crystals of the promising NLO material, this compound. By following the detailed protocols for synthesis, purification, and crystal growth, researchers can obtain high-quality crystals suitable for thorough characterization of their nonlinear optical properties. The emphasis on the rationale behind each step and the inclusion of a troubleshooting guide are intended to empower researchers to optimize the process for their specific laboratory conditions. The successful cultivation of CMMNA single crystals will undoubtedly contribute to the advancement of organic materials for next-generation photonic and optoelectronic devices.

References

  • Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique. (n.d.). Semantic Scholar.
  • CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents. (n.d.).
  • Crystal growth, Dielectric and Thermal Studies on N-Methyl-4-Nitroaniline: Isophthalic Acid Molecular Adduct Crystals. (2017, October 22). ResearchGate.
  • A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. (n.d.).
  • This compound. (n.d.). PubChem.
  • This compound (C9H9N3O2). (n.d.). PubChemLite.
  • Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique. (2017, May). International Journal of Science and Research (IJSR).
  • Studies on the Growth and Characterization of Nmethyl- 4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique. (2017, December 26). ResearchGate.
  • 2-Methyl-4-Nitroaniline Derived Novel Organic NLO crystal: Experimental and Theoretical Analysis. (n.d.). ResearchGate.
  • P-NITROANILINIUM 4-METHYL PHENOLATE SINGLE CRYSTALS: SYNTHESIS, GROWTH, CHARACTERIZATION AND ITS APPLICATIONS. (n.d.). SDNB Vaishnav College for Women.
  • Crystal growth, spectroscopic and theoretical investigation of nonlinear optical 2-bromo-4-nitroaniline single crystals for NLO and optoelectronic applications. (2025, August 8). ResearchGate.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (n.d.). Rasayan Journal of Chemistry.
  • Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. (n.d.). Semantic Scholar.

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Application Note: Kurtz-Perry Powder Technique for Second-Harmonic Generation (SHG) Analysis of N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rapid NLO Material Screening

The field of nonlinear optics (NLO) is foundational for advancements in telecommunications, optical computing, and laser technology.[1][2] Organic molecules, in particular, have garnered significant interest due to their large NLO responses, fast response times, and the flexibility of their molecular design.[3][4] N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA) is a derivative of the well-known nitroaniline class of chromophores, which are noted for their potential NLO properties. A key characteristic of promising NLO materials is their ability to produce a strong Second-Harmonic Generation (SHG) signal, a phenomenon that is only possible in materials that crystallize in a non-centrosymmetric structure.[5][6]

Initial screening of candidate materials is a critical step in the drug and materials development pipeline. The Kurtz-Perry powder technique, first developed in 1968, remains an indispensable method for the rapid and efficient evaluation of the SHG response from polycrystalline samples.[5][7][8] This technique allows researchers to quickly determine if a material possesses the requisite non-centrosymmetry and to semi-quantitatively assess the magnitude of its nonlinear optical coefficients without the time-consuming and often difficult process of growing large single crystals.[7][9] This application note provides a detailed protocol for the analysis of this compound using the Kurtz-Perry method, grounded in the scientific principles of the technique.

Scientific Principles of the Kurtz-Perry Technique

Second-Harmonic Generation (SHG)

SHG is a nonlinear optical process where two photons of the same frequency (ω) interact with a nonlinear material and are converted into a single new photon with twice the frequency (2ω), and therefore half the wavelength.[5][10] This process is governed by the second-order nonlinear susceptibility, χ⁽²⁾, a tensor property of the bulk material. For a significant χ⁽²⁾ to exist, the material must lack a center of inversion at the macroscopic level.[5][6] While individual molecules may possess a large molecular hyperpolarizability (β), if they crystallize in a centrosymmetric space group, their effects cancel out, resulting in a zero bulk SHG response.[3] Therefore, observing an SHG signal is a highly reliable test for non-centrosymmetry.[5]

The Kurtz-Perry Method

The Kurtz-Perry technique is a comparative method that measures the intensity of the SHG signal from a powdered sample relative to a known NLO reference material, such as Potassium Dihydrogen Phosphate (KDP) or quartz.[7][11][12] A high-intensity pulsed laser, typically an Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is directed at the powdered sample. If the material is SHG-active, it will generate light at the second harmonic, which is 532 nm (green light) in this case.

The intensity of the generated 532 nm light is measured by a photodetector. By comparing the signal intensity from the test sample (CMMNA) to that of the reference standard under identical conditions, a relative SHG efficiency can be determined.[13] This provides a rapid assessment of the material's potential for NLO applications.[7] The technique is considered semi-quantitative because the measured intensity is highly dependent on factors like particle size, packing density, and the refractive indices of the sample and reference.[9][14]

Materials and Apparatus

Chemicals and Reagents
ChemicalFormulaCAS No.PuritySupplier Example
Test Sample: this compoundC₉H₉N₃O₂107023-66-5>98%TCI America[15]
Reference: Potassium Dihydrogen Phosphate (KDP)KH₂PO₄7778-77-0>99%Standard Chemical Supplier
Equipment
  • Laser Source: Q-switched Nd:YAG laser (λ = 1064 nm, pulsed).

  • Optical Filters:

    • Infrared (IR) cut-off filter to block the fundamental 1064 nm wavelength before the detector.

    • Interference filter centered at 532 nm to isolate the SHG signal.

  • Sample Holder: Glass capillary tube or a micro-cuvette with a 1-2 mm path length.

  • Photodetector: Photomultiplier tube (PMT) sensitive to 532 nm.

  • Signal Acquisition: High-speed digital oscilloscope.

  • Sample Preparation:

    • Agate mortar and pestle.

    • Set of analytical sieves (e.g., 75-100 μm mesh size).

    • Drying oven or desiccator.

Detailed Experimental Protocols

The reliability of the Kurtz-Perry technique is critically dependent on consistent sample preparation. Both the test sample and the reference material must be prepared and analyzed under identical conditions to ensure a valid comparison.

Protocol 1: Sample Preparation and Handling

Causality: Uniform particle size is essential to mitigate variations in light scattering and to approximate phase-matching conditions within the powder.[7][9] Significant differences in particle size between the sample and reference will lead to erroneous relative efficiency measurements.

  • Grinding: Gently grind the crystalline this compound and KDP reference material separately using a clean agate mortar and pestle. Avoid excessive force to prevent changes in the crystalline phase.

  • Sieving: Pass the ground powders through a series of analytical sieves to isolate a specific particle size range. A common range for this analysis is 75-100 μm. Collect the fraction that passes through the larger sieve but is retained by the smaller one.

  • Drying: Dry the sieved powders in a desiccator or a low-temperature oven (e.g., 40-50°C) for several hours to remove any adsorbed moisture, which can interfere with the measurement.

  • Sample Packing:

    • Carefully pack the dried powder into a glass capillary tube or micro-cuvette.

    • Tap the holder gently and consistently for a set number of times (e.g., 10 times on a hard surface) to achieve a uniform packing density.

    • Ensure the powder surface is flat and level with the top of the holder.

    • Prepare multiple packed samples of both CMMNA and the KDP reference to assess reproducibility.

Protocol 2: Instrumental Setup and Data Acquisition

The following diagram illustrates the logical flow of the experimental setup.

Kurtz_Perry_Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis Grind Grind Sample & Reference Sieve Sieve to Uniform Size (e.g., 75-100 µm) Grind->Sieve Pack Pack into Sample Holder Sieve->Pack Sample Packed Powder Sample (CMMNA or KDP) Pack->Sample Laser Pulsed Nd:YAG Laser (1064 nm) Laser->Sample Filters Filter Stack (IR block + 532 nm pass) Sample->Filters PMT Photomultiplier Tube (Detector) Filters->PMT Oscilloscope Oscilloscope (Signal Acquisition) PMT->Oscilloscope Measure Record Peak Voltage (V_sample, V_ref) Oscilloscope->Measure Calculate Calculate Relative SHG I_sample / I_ref

Caption: Workflow for Kurtz-Perry SHG analysis.

  • System Alignment: Position the Nd:YAG laser, sample holder stage, filter assembly, and PMT in a straight line. Ensure the laser beam is centered on the sample and the detector.

  • Reference Measurement:

    • Place a packed KDP reference sample in the holder.

    • Fire the laser at a fixed energy output.

    • The PMT will detect the 532 nm SHG signal and convert it into a voltage pulse.

    • Record the peak voltage of the pulse displayed on the oscilloscope. This is V_ref.

    • Repeat the measurement with 2-3 different KDP samples to get an average reference signal.

  • Sample Measurement:

    • Without changing any laser or detector settings, replace the reference sample with a packed this compound sample.

    • Fire the laser and record the peak voltage of the resulting SHG pulse. This is V_sample.

    • Repeat the measurement with 2-3 different CMMNA samples to obtain an average.

  • Confirmation: After measuring the test sample, it is good practice to re-measure a reference sample to ensure the laser output has not drifted during the experiment.

Data Analysis and Interpretation

The intensity (I) of the SHG signal is proportional to the square of the measured voltage (V) from the oscilloscope. The relative SHG efficiency of this compound is calculated as follows:

Relative SHG Intensity = (V_sample)² / (V_ref)² = I_sample / I_ref

Example Calculation:

  • Average peak voltage from KDP (V_ref) = 50 mV

  • Average peak voltage from CMMNA (V_sample) = 150 mV

  • Relative SHG Intensity = (150 mV)² / (50 mV)² = 22500 / 2500 = 9

The result is expressed as "The SHG efficiency of this compound is approximately 9 times that of KDP."

Interpretation: A strong SHG signal confirms the non-centrosymmetric crystalline structure of the bulk material, which is a prerequisite for second-order NLO applications. A high relative efficiency (e.g., >1) indicates that the material is a promising candidate for further investigation, such as single-crystal growth and Maker fringe analysis to determine the precise values of the χ⁽²⁾ tensor components.

Safety Precautions

  • Laser Safety: The use of a high-power, invisible Class 4 Nd:YAG laser (1064 nm) is mandatory.

    • Never look directly into the laser beam, even diffuse reflections can be hazardous.

    • Appropriate laser safety goggles rated for 1064 nm must be worn at all times in the experimental area.

    • The laser path should be fully enclosed where possible.

  • Chemical Safety: this compound is a hazardous substance.

    • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[16]

    • Handling: Always handle the powder in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

    • Disposal: Dispose of chemical waste according to institutional and local regulations.

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Application Note & Protocol: Seamless Integration of N-Cyanomethyl-N-methyl-4-nitroaniline into Polymer Matrices for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and scientific rationale for the successful incorporation of N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA), a versatile organic molecule, into polymer matrices. This document is intended for researchers, scientists, and professionals in drug development and material science. We will explore two primary methodologies: solvent casting and hot-melt extrusion (HME), using Poly(vinyl alcohol) (PVA) as an exemplary polymer matrix due to its biocompatibility and tunable properties. Furthermore, this guide details essential characterization techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), to validate the successful incorporation and to understand the physicochemical properties of the resulting composite material. Finally, a protocol for assessing the release kinetics of the incorporated molecule from the polymer matrix is provided, a critical aspect for applications in controlled drug delivery.

Introduction: The Scientific Imperative for Composite Materials

The strategic incorporation of functional small molecules into polymer matrices represents a cornerstone of modern materials science and pharmaceutical development. This approach allows for the creation of advanced materials that synergistically combine the properties of both the polymer and the embedded molecule. This compound (CMNA) is a molecule of significant interest due to its unique electronic and structural characteristics, making it a candidate for applications ranging from nonlinear optics to a model compound in drug delivery studies.

Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible, and biodegradable synthetic polymer, making it an excellent and widely used matrix for biomedical and pharmaceutical applications.[1] The abundance of hydroxyl groups in its structure allows for hydrogen bonding interactions with incorporated molecules, potentially influencing the material's properties and the release kinetics of the embedded compound.[2]

This application note will provide a robust framework for the incorporation of CMNA into a PVA matrix, detailing the underlying principles of the chosen methodologies and the analytical techniques for comprehensive characterization.

Methodologies for Incorporation: A Tale of Two Techniques

The choice of incorporation method is critical and depends on the thermal stability of the small molecule and the desired final form of the composite material. Here, we detail two of the most prevalent and effective techniques: solvent casting and hot-melt extrusion.

Solvent Casting: Precision and Versatility

Solvent casting is a widely used laboratory technique for producing thin polymer films with a uniform dispersion of an active molecule.[3][4] The process involves dissolving both the polymer and the small molecule in a common solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate, leaving behind a composite film.[5]

Causality of Experimental Choices: The selection of a suitable solvent is paramount. It must be a good solvent for both the polymer and the small molecule to ensure a homogenous mixture at the molecular level.[6] The drying temperature and rate are also critical parameters; rapid evaporation can lead to surface defects and non-uniform distribution of the incorporated molecule. A slower, controlled drying process is generally preferred.

Experimental Workflow: Solvent Casting

cluster_solutions Solution Preparation prep Preparation of Solutions mix Mixing prep->mix Combine solutions cast Casting mix->cast Pour onto a level surface (e.g., Petri dish) dry Drying cast->dry Dry in an oven at a controlled temperature (e.g., 40-60°C) peel Film Retrieval dry->peel Carefully peel the film from the surface pva_sol Dissolve PVA in Deionized Water (e.g., 10% w/v) at 90°C with stirring cmna_sol Dissolve CMNA in a minimal amount of a co-solvent (e.g., DMSO)

Caption: Workflow for solvent casting of CMNA-PVA films.

Detailed Protocol: Solvent Casting of CMNA-PVA Films

  • PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to deionized water while stirring continuously. Heat the solution to 90°C and maintain stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.

  • CMNA Solution Preparation: Accurately weigh the desired amount of CMNA. Dissolve the CMNA in a minimal amount of a suitable co-solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.

  • Mixing: Add the CMNA stock solution dropwise to the PVA solution while stirring to ensure uniform distribution. The final concentration of CMNA in the polymer can be varied as needed (e.g., 0.1%, 0.5%, 1% w/w relative to PVA).

  • Casting: Pour a specific volume of the CMNA-PVA solution into a level, non-stick container, such as a glass Petri dish, to achieve the desired film thickness.

  • Drying: Place the cast solution in a temperature-controlled oven at 40-60°C for 24-48 hours, or until the solvent has completely evaporated. Ensure gentle air circulation to facilitate uniform drying.

  • Film Retrieval: Once completely dry, carefully peel the CMNA-PVA composite film from the casting surface. Store the film in a desiccator to prevent moisture absorption.

Hot-Melt Extrusion: A Scalable and Solvent-Free Approach

Hot-melt extrusion (HME) is a process that utilizes heat and mechanical shear to mix materials and force them through a die to create a product of uniform shape.[7][8] In the context of pharmaceutical and material science, HME is used to disperse an active pharmaceutical ingredient (API) or a small molecule within a polymer matrix to form a solid dispersion.[9]

Causality of Experimental Choices: The processing temperature is a critical parameter in HME and must be carefully selected to be above the glass transition temperature (Tg) of the polymer to ensure it is in a molten, processable state, but below the degradation temperature of both the polymer and the small molecule. The screw speed and configuration of the extruder also play a crucial role in the degree of mixing and the residence time of the material in the extruder.[8] For PVA, which has a high melting point, the use of a plasticizer like sorbitol can be beneficial to lower the processing temperature.[7]

Experimental Workflow: Hot-Melt Extrusion

blend Dry Blending feed Feeding blend->feed Transfer to hopper extrude Extrusion feed->extrude Gravimetric or volumetric feeding cool Cooling extrude->cool Extrudate exits die pelletize Pelletization cool->pelletize Solidify on a conveyor belt

Caption: Workflow for hot-melt extrusion of CMNA-PVA composites.

Detailed Protocol: Hot-Melt Extrusion of CMNA-PVA Formulations

  • Pre-blending: Create a physical mixture of PVA powder, CMNA, and a plasticizer (e.g., sorbitol, 10-20% w/w) using a V-blender or by manual tumbling in a sealed container for 15-20 minutes to ensure a homogenous pre-mix.

  • Extruder Setup: Set up a co-rotating twin-screw extruder with a suitable die (e.g., a circular die for producing filaments). Set the temperature profile of the extruder barrel zones. For a PVA/sorbitol blend, a temperature profile of 140°C to 180°C from the feeding zone to the die is a typical starting point.[7]

  • Extrusion: Feed the pre-blended powder into the extruder hopper using a gravimetric or volumetric feeder at a controlled rate. Set the screw speed (e.g., 50-100 rpm) to ensure adequate mixing and residence time.

  • Cooling and Collection: The molten extrudate exiting the die is cooled on a conveyor belt with air or a water bath to solidify.

  • Pelletization/Filament Collection: The cooled extrudate can be pelletized into small granules or collected as a continuous filament, depending on the downstream application.

  • Storage: Store the resulting CMNA-PVA composite in a desiccator.

Comprehensive Characterization: Validating Success and Understanding Properties

Thorough characterization of the CMNA-polymer composite is essential to confirm the successful incorporation of the molecule, understand its physical state within the matrix, and evaluate the material's properties.

Fourier Transform Infrared Spectroscopy (FTIR): Probing Molecular Interactions

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a material and for studying the interactions between different components.[2][10] By comparing the FTIR spectrum of the CMNA-PVA composite to the spectra of the individual components, we can identify any shifts in characteristic peaks that may indicate interactions, such as hydrogen bonding between the hydroxyl groups of PVA and the functional groups of CMNA.[11]

Expected Observations:

  • PVA: A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.[12]

  • CMNA: Characteristic peaks for the nitrile (C≡N) group (around 2250 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretching), and aromatic C-H bonds.

  • CMNA-PVA Composite: A potential shift or broadening of the O-H peak of PVA, which could suggest hydrogen bonding with CMNA. The characteristic peaks of CMNA should be present, confirming its incorporation.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13][14] It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of a polymer.[11][15] The incorporation of a small molecule can affect these properties.

Expected Observations:

  • PVA: A glass transition temperature (Tg) and a melting temperature (Tm) characteristic of the grade of PVA used.[16]

  • CMNA-PVA Composite: A potential shift in the Tg of PVA, which can indicate plasticization (a decrease in Tg) or anti-plasticization (an increase in Tg) effects due to the presence of CMNA. The melting peak of CMNA may be absent if it is molecularly dispersed (amorphously) within the polymer matrix.

Property Pure PVA (Typical) CMNA-PVA Composite (Hypothetical) Interpretation
Glass Transition (Tg)~85°C~78°CCMNA acts as a plasticizer, increasing polymer chain mobility.
Melting Temperature (Tm)~220°C~215°CMinor disruption of the crystalline structure of PVA.
CMNA Melting PeakPresent in physical mixAbsentCMNA is molecularly dispersed in the PVA matrix.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17][18] It is used to determine the thermal stability and composition of materials.[16][19]

Expected Observations:

  • PVA: Typically shows a multi-stage degradation, with an initial weight loss due to moisture, followed by major degradation at higher temperatures.[20][21]

  • CMNA: Will have its own characteristic degradation temperature.

  • CMNA-PVA Composite: The TGA curve will reflect the combined thermal stability of both components. The degradation profile can provide information on the interaction between the polymer and the small molecule.

Parameter Pure PVA (Typical) CMNA-PVA Composite (Hypothetical) Interpretation
Onset of Degradation (T_onset)~250°C~260°CThe presence of CMNA may slightly enhance the thermal stability of the PVA matrix.
Residual Mass at 600°C~5%~6%Reflects the char yield of the composite.

Application Focus: In Vitro Release Studies

For applications in drug delivery, it is crucial to understand the rate and mechanism by which the incorporated molecule is released from the polymer matrix.

Logical Relationship: Factors Influencing Drug Release

release Drug Release Rate polymer_props Polymer Properties (MW, Crystallinity) matrix_structure Matrix Structure (Porosity, Swelling) polymer_props->matrix_structure drug_props Drug Properties (Solubility, Size) drug_props->release matrix_structure->release environment Environmental Conditions (pH, Temperature) environment->release environment->matrix_structure

Caption: Key factors influencing the release of a small molecule from a polymer matrix.

Detailed Protocol: In Vitro Release of CMNA from PVA Films

  • Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.

  • Sample Preparation: Cut the CMNA-PVA film into accurately weighed pieces of a defined surface area (e.g., 1 cm x 1 cm).

  • Release Study Setup: Place each film sample into a separate vial containing a known volume of the release medium (e.g., 10 mL). Place the vials in a shaking water bath maintained at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification: Analyze the concentration of CMNA in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at the λ_max of CMNA.

  • Data Analysis: Calculate the cumulative amount of CMNA released at each time point and plot it as a function of time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[17]

References

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Application Note: High-Fidelity Measurement of the Electro-Optic Coefficient (r₃₃) of N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA) Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of CMNA in Electro-Optics

N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA) is an organic nonlinear optical (NLO) chromophore that has garnered significant interest for its large molecular hyperpolarizability and subsequent strong electro-optic (EO) activity.[1][2][3] When guest-host polymer films containing CMNA are subjected to a strong electric field, the chromophores align, creating a non-centrosymmetric material. This process, known as poling, induces a macroscopic second-order nonlinearity, making the material's refractive index tunable with an applied electric field.[4][5]

This phenomenon, the linear electro-optic or Pockels effect, is the cornerstone of modern optical communications technology, enabling the creation of high-speed modulators, switches, and other photonic devices.[6][7] The key figure of merit for this effect is the electro-optic coefficient, r₃₃, which quantifies the change in refractive index along the poling axis per unit of applied electric field. Accurate and reliable measurement of r₃₃ is paramount for material characterization, device design, and quality control.

This guide provides a detailed protocol and theoretical background for measuring the r₃₃ coefficient of CMNA-doped polymer thin films using the widely adopted Teng-Man reflection technique.[8][9][10]

Theoretical Framework: The Pockels Effect

The linear electro-optic effect describes a change in the refractive index of a material that is directly proportional to an applied low-frequency electric field.[6] In a poled polymer film, the material transitions from isotropic to uniaxial, with the optic axis aligned with the poling direction (defined as the '3' direction).

The change in the refractive index ellipsoid is described by the equation: Δ(1/n²)ᵢ = Σ rᵢⱼ Eⱼ

where n is the refractive index, E is the applied electric field vector, and rᵢⱼ is the electro-optic tensor. For a poled polymer film with C∞v symmetry, the two key non-zero coefficients are r₁₃ and r₃₃. The coefficient r₃₃ relates to the index change for light polarized parallel to the poling direction, while r₁₃ relates to light polarized perpendicularly.

In most applications, the r₃₃ coefficient is dominant and of primary interest. For rod-like molecules, a theoretical relationship of r₃₃ ≈ 3r₁₃ is often assumed.[8][9] The Teng-Man method provides a straightforward way to determine r₃₃.

Experimental Protocol: The Teng-Man Reflection Method

The Teng-Man technique is an ellipsometric method that measures the EO response by analyzing the change in polarization of a laser beam upon reflection from the sample.[8][9][11] It offers a balance of simplicity, sensitivity, and reliability.

PART A: Sample Preparation

High-quality, uniform thin films are crucial for accurate measurements.

1. Substrate Preparation:

  • Begin with Indium Tin Oxide (ITO) coated glass substrates. ITO serves as a transparent bottom electrode.
  • Thoroughly clean the substrates by sonicating sequentially in detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
  • Dry the substrates with a stream of dry nitrogen and bake at 110°C for 30 minutes to remove residual moisture.

2. Polymer Solution Formulation:

  • Prepare a solution by dissolving the CMNA chromophore and a host polymer (e.g., amorphous polycarbonate or polymethyl methacrylate) in a suitable solvent like cyclopentanone or dibromomethane. A typical concentration is 10-20% CMNA by weight.
  • Stir the solution at room temperature for several hours until fully dissolved. Filter the solution through a 0.2 µm PTFE filter to remove particulates.

3. Thin Film Deposition:

  • Deposit the polymer solution onto the cleaned ITO substrate using a spin coater. The film thickness (typically 1-3 µm) can be controlled by adjusting the spin speed and solution viscosity.
  • Soft bake the sample on a hotplate (e.g., 90°C for 12 hours) in a vacuum oven to remove residual solvent.[9]

4. Corona Poling:

  • Corona poling is an effective method to align the chromophores, often achieving higher poling fields than direct contact poling.[4][5][12][13]
  • Place the sample on a grounded hot plate with the polymer film facing upwards.
  • Position a tungsten needle (the corona source) approximately 1-2 cm above the film. A control grid can be placed between the needle and sample for more uniform charge deposition.[5]
  • Heat the sample to its glass transition temperature (Tg).
  • Apply a high DC voltage (typically 5-10 kV) to the needle to generate a corona discharge, which deposits ions onto the film's surface, creating a strong poling field across it.[5][12]
  • Maintain the temperature and field for 15-30 minutes.
  • Cool the sample back to room temperature while the poling field is still applied to freeze the chromophore orientation.[4]
  • Turn off the high voltage supply.

5. Top Electrode Deposition:

  • Deposit a reflective top electrode (e.g., 100 nm of gold or silver) onto the poled polymer film via thermal evaporation or sputtering.[9] This electrode also serves as a mirror for the optical measurement.
PART B: Measurement Protocol

The optical setup is designed to detect the small phase difference induced between s- and p-polarized light by the modulating electric field.

1. Experimental Setup:

  • Optical Path: The setup begins with a laser source (e.g., 1310 nm or 1550 nm diode laser). The beam passes through a polarizer set at 45° to the plane of incidence, a compensator (or quarter-wave plate), and is then focused onto the sample at an angle of incidence (typically 45°). The reflected beam travels through a crossed analyzer and into a photodetector.[11][14]
  • Electrical Path: A function generator produces a sinusoidal modulation voltage (Vm) at a frequency (Ω) of ~1 kHz. This signal is applied across the ITO and gold electrodes of the sample. The photodetector output is fed into a lock-in amplifier, which is referenced to the modulation frequency Ω.[11]

2. Step-by-Step Measurement Procedure:

  • Mount the prepared sample on the rotation stage.
  • Align the laser beam to reflect off the top electrode and into the photodetector.
  • Apply the modulation voltage Vm (e.g., 10-20 Vrms) to the sample.
  • Adjust the compensator (or wave plate) to set the optical bias at the quarter-wave point (I₀). This is the point of maximum sensitivity, where the detected DC intensity is halfway between its maximum and minimum.
  • Record the modulation amplitude (IΩ) from the lock-in amplifier and the average DC intensity (I₀) from the photodetector.
PART C: Data Analysis and Calculation

The electro-optic coefficient r₃₃ can be calculated from the measured intensities.

1. Derivation: The ratio of the modulated AC signal (IΩ) to the DC signal (I₀) is proportional to the phase retardation between the s- and p-polarized components of the light. For the Teng-Man reflection setup, the r₃₃ coefficient is given by the formula:

r₃₃ = (3λ * IΩ) / (4π * Vm * I₀ * n² * sin²θ) * ( (n² - sin²θ)^(1/2) / (2n² - sin²θ) )

Where:

  • λ is the laser wavelength.

  • IΩ is the RMS amplitude of the modulated signal from the lock-in amplifier.

  • Vm is the RMS amplitude of the modulation voltage.

  • I₀ is the average DC intensity at the photodetector.

  • n is the refractive index of the polymer film (must be measured separately, e.g., via prism coupling or ellipsometry).

  • θ is the angle of incidence.

2. Self-Validation: To ensure trustworthiness, perform a voltage sweep. The measured modulation amplitude (IΩ) should scale linearly with the applied modulation voltage (Vm). A deviation from linearity may indicate issues with the sample, detector saturation, or electrical setup.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

TengMan_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis p1 Substrate Cleaning (ITO Glass) p2 Solution Formulation (CMNA + Polymer) p1->p2 p3 Spin Coating Thin Film p2->p3 p4 Corona Poling @ Tg p3->p4 p5 Top Electrode Deposition (Au/Ag) p4->p5 m1 Mount Sample & Align Optics p5->m1 m2 Apply Modulation Voltage (Vm @ Ω) m1->m2 m3 Set Optical Bias (Quarter-Wave) m2->m3 m4 Acquire Signals (IΩ & I₀) m3->m4 a1 Calculate r₃₃ using Teng-Man Equation m4->a1 a2 Perform Voltage Sweep for Linearity Check a1->a2

Caption: Logical workflow of the Teng-Man reflection method.

Data Presentation: Typical Values

The following table summarizes typical parameters and expected results for CMNA-based electro-optic polymer systems. Actual values are highly dependent on the specific host polymer, chromophore concentration, and poling efficiency.

ParameterSymbolTypical ValueUnitNotes
Electro-Optic Coefficientr₃₃15 - 50pm/VHighly dependent on poling efficiency and material system.
Measurement Wavelengthλ1310 or 1550nmStandard telecom wavelengths.
Modulation FrequencyΩ1 - 10kHzLow frequency to avoid dielectric relaxation effects.
Modulation VoltageVm10 - 20VrmsShould be in the linear response range of the material.
Film Thicknessd1 - 3µmThicker films can lower the required voltage but may be harder to pole.
Refractive Indexn~1.6 - 1.7-Varies with host polymer and wavelength.
Angle of Incidenceθ45degreesA common choice for good sensitivity.

Conclusion

The Teng-Man reflection method provides a robust and accessible means for characterizing the primary electro-optic coefficient, r₃₃, of this compound guest-host systems. By carefully following the detailed protocols for sample preparation, measurement, and data analysis outlined in this guide, researchers can obtain reliable and accurate data. This is essential for advancing the development of next-generation organic electro-optic materials and devices.

References

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Application Notes & Protocols: Comprehensive Characterization of N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA) Single Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA) is an organic nonlinear optical (NLO) material with significant potential for applications in optoelectronics and photonics. Its efficacy is critically dependent on the structural perfection, thermal stability, and optical properties of its single crystal form. This guide provides a comprehensive suite of detailed protocols for the essential characterization techniques required to fully evaluate CMMNA single crystals, ensuring scientific integrity and reproducibility. The methodologies covered include single-crystal and powder X-ray diffraction, Fourier-transform infrared spectroscopy, UV-Vis-NIR spectroscopy, thermal analysis, and second-harmonic generation efficiency testing.

Introduction: The Significance of CMMNA

This compound (CMMNA), with the chemical formula C9H9N3O2, is a derivative of the well-known NLO material 4-nitroaniline.[1] The molecular structure of CMMNA, featuring a strong electron-donating group (N-methyl-N-cyanomethyl amine) and a strong electron-accepting group (nitro group) connected through a π-conjugated system, gives rise to a large molecular hyperpolarizability. When these molecules are arranged in a non-centrosymmetric fashion within a crystal lattice, the material can exhibit significant second-order NLO effects, such as second-harmonic generation (SHG). The precise characterization of CMMNA single crystals is therefore paramount to understanding and optimizing their performance for device applications.

Crystal Growth Methodology

High-quality single crystals are a prerequisite for accurate characterization.[2] CMMNA single crystals are typically grown from solution using the slow evaporation technique.

Protocol 2.1: Slow Evaporation Solution Growth of CMMNA
  • Solvent Selection: Select a suitable solvent in which CMMNA has moderate solubility and a positive temperature coefficient of solubility. Acetone is a commonly used and effective solvent.

  • Solution Preparation: Prepare a saturated or slightly supersaturated solution of CMMNA powder in the chosen solvent at a slightly elevated temperature (e.g., 35-40 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a high-quality filter paper (e.g., Whatman No. 1) or a syringe filter (0.22 µm) into a clean, dust-free crystallizing dish or beaker. This step is critical to remove any particulate impurities that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to control the rate of solvent evaporation.[2] Place the setup in a vibration-free environment with a stable temperature (e.g., room temperature, ~25 °C).

  • Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals will nucleate and grow. Once crystals of a suitable size (ideally 0.25 mm in each dimension for XRD) and optical quality are formed, carefully harvest them from the solution.[2]

  • Drying: Gently dry the harvested crystals on a filter paper at room temperature. Avoid aggressive heating, which could induce thermal stress and defects.

Structural Characterization: X-ray Diffraction (XRD)

XRD is the definitive technique for determining the three-dimensional arrangement of atoms within a crystal.[3][4]

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD provides the most detailed structural information, including the precise unit cell dimensions, space group, bond lengths, and bond angles.[5] This analysis is essential to confirm the non-centrosymmetric crystal structure required for second-order NLO properties.

Protocol 3.1.1: SC-XRD Data Collection and Analysis
  • Crystal Selection & Mounting: Under a microscope, select a high-quality crystal that is transparent and free of cracks or defects.[2] Mount the crystal (typically 30-300 microns in size) on a goniometer head using a suitable adhesive or oil.[3]

  • Data Collection: Place the goniometer head on the diffractometer. The instrument, equipped with an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector, will rotate the crystal to collect diffraction patterns from numerous orientations.[3]

  • Unit Cell Determination: The software analyzes the positions of the initial diffraction spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ).

  • Data Integration & Reduction: A full sphere of diffraction data is collected. This data is then processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects.

  • Structure Solution & Refinement: The processed data is used to solve the crystal structure, revealing the positions of atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

Powder X-ray Diffraction (PXRD)

Causality: PXRD is used to assess the phase purity and crystallinity of the bulk CMMNA material synthesized. It provides a characteristic fingerprint of the crystalline phase. While single-crystal methods provide the structure, many materials can only be prepared as microcrystalline powders.[6]

Protocol 3.2.1: PXRD Analysis
  • Sample Preparation: Finely grind a small amount of the harvested CMMNA crystals into a homogeneous powder using an agate mortar and pestle.

  • Data Acquisition: Mount the powdered sample in the PXRD instrument. The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

  • Phase Identification: The resulting diffractogram (a plot of intensity vs. 2θ) is compared with reference patterns or patterns simulated from the single-crystal structure data to confirm the phase identity and purity of the bulk sample.

Parameter Description Significance for CMMNA
Crystal System The symmetry class of the crystal lattice.Determines the fundamental symmetry properties.
Space Group The specific symmetry group of the crystal.Must be non-centrosymmetric for SHG activity.
Lattice Parameters Dimensions (a, b, c) and angles (α, β, γ) of the unit cell.Defines the basic repeating unit of the crystal.

Spectroscopic Characterization

Spectroscopic techniques probe the interaction of electromagnetic radiation with the CMMNA molecule, providing insights into its molecular structure and optical properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in the CMMNA molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7] This confirms the molecular structure of the synthesized material.[8]

Protocol 4.1.1: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of powdered CMMNA (1-2 mg) with spectroscopic grade KBr powder (~200 mg) and pressing the mixture into a thin, transparent disk.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the 4000–400 cm⁻¹ range.[7][9]

  • Data Interpretation: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in CMMNA, such as N-H, C≡N, C-N, and NO₂ stretching and bending vibrations.[10]

UV-Vis-NIR Spectroscopy

Causality: This technique measures the transmittance, absorbance, and reflectance of light from the ultraviolet to the near-infrared region.[11][12][13] It is crucial for determining the optical transparency window of the CMMNA crystal, a key parameter for its use in optical devices.[14]

Protocol 4.2.1: Optical Transmittance Measurement
  • Crystal Preparation: Select a grown crystal with flat, parallel faces. If necessary, polish the crystal to achieve good optical quality.

  • Measurement: Place the crystal in the sample holder of a UV-Vis-NIR spectrophotometer. Measure the transmittance of light through the crystal over a wide wavelength range (e.g., 200–2500 nm).[12]

  • Analysis: The resulting spectrum will show the wavelength range over which the crystal is transparent. The lower wavelength limit of this range is the "UV cutoff," a critical value below which the material strongly absorbs light. A wide transparency window is desirable for NLO applications.

Technique Information Gained Typical Range/Value for CMMNA
FTIR Presence of functional groups (C≡N, NO₂, N-CH₃, etc.)Peaks corresponding to specific vibrational modes.
UV-Vis-NIR Optical transparency window, UV cutoff wavelength.High transmittance in the visible and NIR regions.

Thermal Analysis

Thermal analysis techniques are used to determine the stability of the CMMNA crystal at elevated temperatures, which is critical for material processing and device operation.[15][16]

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[17] It is used to determine the decomposition temperature and overall thermal stability of the CMMNA crystal.[15][18]

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It is used to identify the melting point, crystallization, and other phase transitions.[15][18]

Protocol 5.1.1 & 5.2.1: TGA/DSC Measurement
  • Sample Preparation: Accurately weigh a small amount of the CMMNA sample (typically 5-10 mg) into an alumina or platinum crucible.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

  • Data Analysis:

    • TGA Curve: The TGA thermogram plots mass (%) versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this drop is taken as the decomposition temperature.

    • DSC Curve: The DSC thermogram plots heat flow versus temperature. A sharp endothermic peak corresponds to the melting point of the material.

Parameter Technique Significance
Decomposition Temp. TGADefines the upper limit of thermal stability.
Melting Point DSCKey physical property; indicates purity.

Nonlinear Optical (NLO) Property Assessment

The primary application of CMMNA is based on its NLO properties. A preliminary screening of its SHG efficiency is a crucial characterization step.

Kurtz-Perry Powder Technique

Causality: The Kurtz-Perry method is a widely used technique for the preliminary screening of the second-harmonic generation (SHG) efficiency of NLO materials in powder form.[20][21][22] It provides a rapid, semi-quantitative assessment by comparing the SHG signal from the sample to that of a known standard like potassium dihydrogen phosphate (KDP).[23] While effective for screening, it's important to note that factors like particle size and refractive index can influence the results.[21][24]

Protocol 6.1.1: SHG Efficiency Measurement
  • Sample Preparation: Grind the CMMNA crystals into a fine powder and sieve them to obtain a uniform particle size range (e.g., 100-150 µm). Prepare a reference sample of KDP with the same particle size.

  • Experimental Setup:

    • Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

    • Pack the CMMNA powder into a micro-capillary tube and place it in the laser beam path.

  • Signal Detection:

    • The intense laser pulse interacts with the non-centrosymmetric CMMNA powder, generating light at the second harmonic frequency (532 nm, green).

    • Use appropriate filters to block the fundamental 1064 nm wavelength.

    • A photomultiplier tube (PMT) detects the intensity of the 532 nm SHG signal.

  • Relative Measurement: Measure the SHG signal intensity from the CMMNA sample and then, under identical conditions, from the KDP reference sample. The relative SHG efficiency is calculated as the ratio of the signal from CMMNA to the signal from KDP.

Workflow and Data Integration

The characterization of CMMNA is a multi-step process where the results from each technique build upon the last. The logical flow ensures a complete and validated understanding of the material's properties.

G cluster_0 Synthesis & Growth cluster_1 Primary Characterization cluster_2 Performance Evaluation cluster_3 Final Analysis synthesis CMMNA Synthesis growth Single Crystal Growth synthesis->growth Purified Powder sc_xrd Single-Crystal XRD growth->sc_xrd High-quality crystal pxrd Powder XRD growth->pxrd Bulk sample ftir FTIR Spectroscopy growth->ftir Bulk sample uv_vis UV-Vis-NIR Spectroscopy growth->uv_vis Optically clear crystal thermal Thermal Analysis (TGA/DSC) growth->thermal Bulk sample shg SHG Measurement sc_xrd->shg Confirms non-centrosymmetry report Comprehensive Material Report sc_xrd->report pxrd->report ftir->report uv_vis->report thermal->report shg->report

Caption: Overall characterization workflow for CMMNA single crystals.

References

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Application Note & Protocol: Leveraging N-Cyanomethyl-N-methyl-4-nitroaniline in Guest-Host Polymer Systems for High-Performance Nonlinear Optical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Second-order nonlinear optical (NLO) materials are critical for a range of photonic applications, including electro-optic modulation and frequency conversion.[1] Guest-host polymer systems, which incorporate highly nonlinear chromophores into a polymer matrix, offer a versatile and cost-effective platform for developing such materials.[2][3] This document provides a detailed guide to the use of N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA), a potent chromophore, in guest-host systems for NLO applications. We will explore the synthesis of CMMNA, the preparation of guest-host polymer films, and the critical poling process required to induce second-order NLO activity. Furthermore, we will detail the characterization of these materials, with a focus on measuring the electro-optic coefficient, a key metric of NLO performance.

Introduction to Guest-Host NLO Polymers

Guest-host systems provide a flexible approach to creating materials with significant second-order NLO properties.[2][3] In this architecture, a nonlinear optical chromophore (the "guest") is physically dispersed within a polymer matrix (the "host").[2] This method allows for the independent optimization of both the NLO response (determined by the guest) and the physical and processing properties of the material (determined by the host).

For a material to exhibit second-order NLO effects, it must have a noncentrosymmetric structure at the macroscopic level.[2][3] While individual chromophores may possess large molecular nonlinearities (hyperpolarizability), in an amorphous polymer, they are randomly oriented, resulting in a centrosymmetric bulk material with no net NLO effect.[3] To overcome this, an external electric field is applied to the material at an elevated temperature, typically near the polymer's glass transition temperature (Tg), to align the dipolar chromophores.[4] The material is then cooled to room temperature with the electric field still applied, "freezing" the aligned orientation of the chromophores and inducing a macroscopic second-order NLO susceptibility.[4] This process is known as poling.[4]

This compound (CMMNA): A Promising NLO Chromophore

This compound (CMMNA) is an organic molecule with the chemical formula C9H9N3O2.[5][6] It is a derivative of 4-nitroaniline, a compound known for its use as an intermediate in the production of dyes and pharmaceuticals.[7] The molecular structure of CMMNA features a strong electron-donating group (N-methyl-N-cyanomethyl amine) and a strong electron-withdrawing group (nitro group) connected by a conjugated π-electron system. This "push-pull" electronic structure gives rise to a large molecular dipole moment and a significant first hyperpolarizability (β), which are key prerequisites for high second-order NLO activity.

Molecular Structure of CMMNA

Caption: Molecular structure of this compound (CMMNA).

Table 1: Physical and Chemical Properties of CMMNA

PropertyValueReference
Molecular FormulaC9H9N3O2[6]
Molar Mass191.19 g/mol [6]
AppearanceLight yellow to orange powder/crystal[8]
Purity>98.0% (GC)[8]
CAS Number107023-66-5[6]

Experimental Protocols

Synthesis of this compound (CMMNA)

A common synthetic route to CMMNA involves the N-alkylation of N-methyl-4-nitroaniline with chloroacetonitrile. A detailed protocol is provided below, adapted from established organic synthesis procedures.

Protocol 1: Synthesis of CMMNA

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-4-nitroaniline in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Addition of Base: Add a slight molar excess of a weak base, such as potassium carbonate (K2CO3), to the solution. The base will act as a proton scavenger for the HCl generated during the reaction.

  • Addition of Alkylating Agent: Add a slight molar excess of chloroacetonitrile to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure CMMNA.

Preparation of Guest-Host Polymer Films

The quality of the polymer film is crucial for achieving high NLO performance and low optical loss. Spin coating is a widely used technique for producing thin, uniform films.[9][10]

Protocol 2: Preparation of CMMNA-PMMA Guest-Host Films

  • Solution Preparation: Prepare a solution of the host polymer, such as poly(methyl methacrylate) (PMMA), in a suitable solvent like toluene or chlorobenzene.[10] The concentration will depend on the desired film thickness.

  • Doping: Add the CMMNA guest chromophore to the polymer solution. A typical doping concentration is in the range of 5-20% by weight.[11] Ensure the CMMNA is fully dissolved, which may require gentle heating and stirring.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.2 µm pore size) to remove any particulate matter that could cause scattering in the final film.

  • Spin Coating: Dispense the filtered solution onto a clean substrate (e.g., glass slide or silicon wafer). Spin the substrate at a controlled speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.[10] The final film thickness is determined by the solution viscosity and the spin speed.

  • Baking: Bake the coated substrate in an oven at a temperature below the glass transition temperature of the polymer (for PMMA, Tg ≈ 105 °C) to remove any residual solvent.

Experimental Workflow for Film Preparation

Film_Preparation cluster_solution Solution Preparation cluster_coating Film Deposition dissolve_pmma Dissolve PMMA in Solvent add_cmmna Add CMMNA (5-20 wt%) dissolve_pmma->add_cmmna filter_solution Filter Solution (0.2 µm filter) add_cmmna->filter_solution spin_coat Spin Coat on Substrate filter_solution->spin_coat Dispense bake Bake to Remove Solvent spin_coat->bake

Caption: Workflow for preparing CMMNA guest-host polymer films.

Electric Field Poling

As previously mentioned, poling is essential to induce a noncentrosymmetric alignment of the CMMNA chromophores. Corona poling is a common and effective method.

Protocol 3: Corona Poling of CMMNA-PMMA Films

  • Sample Setup: Place the CMMNA-PMMA film on a grounded hot plate. Position a sharp tungsten needle (the corona source) a few centimeters above the film surface.

  • Heating: Heat the sample to a temperature near the glass transition temperature of the polymer host. This allows for increased mobility of the guest chromophores within the polymer matrix.

  • Applying High Voltage: Apply a high DC voltage (typically 5-10 kV) to the corona needle. This creates a stream of ions that deposit on the surface of the polymer film, generating a strong electric field across its thickness.

  • Poling Duration: Maintain the temperature and applied voltage for a period of time (e.g., 15-60 minutes) to allow the chromophores to align with the electric field.

  • Cooling: While keeping the high voltage applied, cool the sample back down to room temperature. This "locks in" the alignment of the chromophores.

  • Voltage Removal: Once the sample has cooled, the high voltage can be turned off. The film is now poled and exhibits second-order NLO properties.

Poling Procedure Diagram

Poling_Process start Start heat Heat sample to near Tg start->heat apply_voltage Apply high voltage (5-10 kV) heat->apply_voltage hold Hold at temperature and voltage apply_voltage->hold cool Cool to room temperature (voltage on) hold->cool remove_voltage Remove voltage cool->remove_voltage end_node End remove_voltage->end_node

Caption: Step-by-step diagram of the corona poling process.

Characterization of NLO Properties

The primary figure of merit for a second-order NLO material for electro-optic applications is the electro-optic (EO) coefficient, typically denoted as r33. This coefficient relates the change in the material's refractive index to an applied electric field. Several techniques can be used to measure the EO coefficient.[12][13][14]

One common method is the Teng and Man technique, which is a simple and sensitive ellipsometric method.[13] This technique involves measuring the polarization rotation of a laser beam as it passes through the poled polymer film, to which a modulating AC voltage is applied.

Protocol 4: Measurement of the Electro-Optic Coefficient (r33) using the Teng and Man Technique

  • Sample Preparation: The poled polymer film should be on a transparent substrate coated with a transparent electrode, such as indium tin oxide (ITO). A second, semi-transparent electrode (e.g., a thin layer of gold) is deposited on top of the polymer film.

  • Optical Setup: A laser beam is passed through a polarizer set at 45° to the plane of incidence. The beam is then directed through the poled film at an angle of incidence (typically 45°). After passing through the sample, the beam goes through a quarter-wave plate and an analyzer (another polarizer) before being detected by a photodiode.

  • Modulation and Detection: An AC modulating voltage is applied across the electrodes of the sample. The photodiode signal is fed into a lock-in amplifier, which is referenced to the frequency of the modulating voltage.

  • Data Acquisition: The DC and AC components of the photodetector signal are measured. The electro-optic coefficient, r33, can then be calculated from these measured values, along with the known properties of the experimental setup (laser wavelength, refractive index of the film, etc.).

Expected Performance

The electro-optic coefficient of a guest-host system depends on several factors, including the molecular hyperpolarizability of the guest, the chromophore concentration, the poling efficiency, and the wavelength of the measurement. For a well-prepared and poled film of CMMNA in PMMA, one can expect to achieve significant r33 values. For comparison, a similar system using the well-known chromophore Disperse Red 1 (DR1) in PMMA can yield r33 values on the order of 10-30 pm/V. Given the strong push-pull nature of CMMNA, it is anticipated that guest-host systems incorporating this chromophore could achieve comparable or even superior performance.

Table 2: Comparison of NLO Chromophores in PMMA

ChromophoreTypical Concentration (wt%)Typical r33 (pm/V) @ 1310 nm
Disperse Orange 2510~34 (corona poled)
Disperse Red 110~10-30
CMMNA (projected)10-15Potentially in the range of 20-50

Note: The r33 value for DO25 is from reference[9]. The projected value for CMMNA is an estimation based on its molecular structure and is subject to experimental verification.

Conclusion

This compound is a highly promising chromophore for use in guest-host polymer systems for nonlinear optical applications. Its strong push-pull electronic structure is conducive to a large molecular hyperpolarizability, which can translate into a significant macroscopic electro-optic effect after electric field poling. By following the detailed protocols for film preparation, poling, and characterization outlined in this application note, researchers can effectively develop and evaluate high-performance NLO materials based on CMMNA for a variety of photonic devices. The versatility and processability of these guest-host systems, combined with the high potential of CMMNA, offer a compelling avenue for advancements in the field of nonlinear optics.

References

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Measuring the Nonlinear Optical Response of N-Cyanomethyl-N-methyl-4-nitroaniline: An Application Note on the Z-Scan Technique

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Nonlinear Optical Materials

In the rapidly advancing fields of photonics and optoelectronics, the demand for materials with strong nonlinear optical (NLO) properties is insatiable. These materials are the cornerstone of next-generation technologies such as optical switching, data processing, and frequency conversion. Organic molecules, in particular, have garnered significant attention due to their large NLO responses, fast switching speeds, and the endless possibilities for molecular engineering.[1] Among these, push-pull systems featuring electron-donating and electron-withdrawing groups connected by a π-conjugated bridge are exemplary. N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA) is a promising candidate within this class of materials, possessing a structural design conducive to a significant third-order NLO response.[2][3]

This application note provides a comprehensive experimental guide for characterizing the third-order NLO properties of CMNA using the single-beam Z-scan technique. Developed by Sheik-Bahae et al., the Z-scan method is lauded for its simplicity, sensitivity, and the ability to simultaneously determine both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[4][5][6][7] We will delve into the theoretical underpinnings of the technique, provide a detailed experimental protocol, and outline the data analysis procedures necessary to extract these crucial parameters. This guide is intended for researchers and scientists in materials science, chemistry, and physics who are engaged in the discovery and characterization of novel NLO materials.

Theoretical Foundation: Unveiling Nonlinearities with the Z-Scan Technique

The Z-scan technique relies on the principle of self-action, where an intense laser beam passing through a nonlinear medium induces a change in its own phase and amplitude.[6][8] By translating the sample along the propagation path (the z-axis) of a focused Gaussian beam and measuring the transmitted intensity in the far-field, one can discern the NLO characteristics of the material.

The total refractive index, n, and the total absorption coefficient, α, of a material exhibiting a third-order nonlinearity can be expressed as:

n = n₀ + n₂I α = α₀ + βI*

where n₀ and α₀ are the linear refractive index and absorption coefficient, respectively, I is the intensity of the incident laser beam, n₂ is the nonlinear refractive index, and β is the nonlinear absorption coefficient.

The Z-scan experiment is typically performed in two configurations:

  • Closed-Aperture Z-scan: An aperture is placed in the far-field to detect small changes in the beam divergence. A material with a positive n₂ (self-focusing) will act as a positive lens, while a material with a negative n₂ (self-defocusing) will behave as a negative lens.[9][10][11] This results in a characteristic valley-peak or peak-valley transmittance curve as the sample is moved through the focal point.

  • Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to beam divergence and solely measures the effects of nonlinear absorption.[9][10] A decrease in transmittance at the focus indicates two-photon absorption (positive β), while an increase suggests saturable absorption (negative β).

By performing both open- and closed-aperture scans, the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾, can be determined.

Experimental Protocol: A Step-by-Step Guide

I. Sample Preparation: The Foundation of Reliable Data

The quality of the Z-scan data is intrinsically linked to the quality of the sample. For CMNA, which is a solid at room temperature, a solution-based approach is most common.

  • Solvent Selection: The choice of solvent is critical. It must be transparent at the laser wavelength and possess negligible NLO properties compared to the solute. Furthermore, the solvent's polarity can influence the NLO response of the solute.[12][13][14][15][16] For CMNA, solvents such as chloroform or dichloromethane are suitable starting points. A preliminary Z-scan of the pure solvent is essential to establish a baseline.

  • Concentration: The concentration of the CMNA solution should be optimized to yield a measurable nonlinear response without significant linear absorption at the excitation wavelength. A typical starting concentration would be in the range of 10⁻³ to 10⁻⁵ M.

  • Cuvette: A high-quality quartz cuvette with a short path length (typically 1 mm) is used to hold the sample. The thin sample approximation (sample thickness less than the Rayleigh range of the focused beam) simplifies the data analysis.[6]

II. The Z-Scan Experimental Setup

A schematic of a typical Z-scan setup is presented below. The key components include a stable laser source, focusing optics, a motorized translation stage, and photodetectors.

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure Laser Pulsed Laser Source Attenuator Variable Attenuator Laser->Attenuator BeamSplitter1 Beam Splitter 1 Attenuator->BeamSplitter1 ReferenceDetector Reference Detector BeamSplitter1->ReferenceDetector Reference Beam FocusingLens Focusing Lens BeamSplitter1->FocusingLens Main Beam DataAcquisition Data Acquisition System ReferenceDetector->DataAcquisition Sample Sample on Motorized Stage FocusingLens->Sample BeamSplitter2 Beam Splitter 2 Sample->BeamSplitter2 Aperture Aperture BeamSplitter2->Aperture Closed Aperture Path Detector Signal Detector BeamSplitter2->Detector Open Aperture Path Aperture->Detector Detector->DataAcquisition Start Start OpenAperture Perform Open-Aperture Scan Start->OpenAperture ClosedAperture Perform Closed-Aperture Scan Start->ClosedAperture AnalyzeOpen Analyze Open-Aperture Data OpenAperture->AnalyzeOpen AnalyzeClosed Analyze Closed-Aperture Data ClosedAperture->AnalyzeClosed ExtractParams Extract n₂ and β AnalyzeOpen->ExtractParams AnalyzeClosed->ExtractParams End End ExtractParams->End

Figure 1: A schematic workflow of the Z-scan experimental procedure.

III. Detailed Experimental Steps
  • Laser Source: A stable, pulsed laser with a Gaussian beam profile is required. The choice of wavelength and pulse duration (picosecond or femtosecond) depends on the specific properties of CMNA being investigated and the desire to avoid thermal effects.

  • Beam Conditioning: The laser beam is passed through a variable attenuator to control the incident intensity. A spatial filter may be used to ensure a clean Gaussian (TEM₀₀) mode.

  • Reference Arm: A beam splitter directs a small fraction of the beam to a reference detector to monitor and correct for laser power fluctuations during the scan.

  • Focusing: A lens with a suitable focal length is used to focus the beam. The focal length should be chosen to ensure that the thin sample condition is met.

  • Sample Translation: The sample cuvette is mounted on a computer-controlled motorized translation stage that moves it along the z-axis through the focal region.

  • Detection: After passing through the sample, the beam is split again. One arm goes directly to a detector for the open-aperture measurement. The other arm passes through a finite aperture before reaching another detector for the closed-aperture measurement. In many setups, a single detector is used, and the open and closed aperture measurements are performed sequentially.

  • Data Acquisition: The signals from the reference and signal detectors are sent to a data acquisition system (e.g., a lock-in amplifier for chopped beams or a boxcar averager for pulsed lasers) and recorded as a function of the sample position, z.

Data Analysis and Interpretation

I. Open-Aperture Data Analysis

The normalized transmittance for the open-aperture scan, T(z, S=1), is given by:

T(z, S=1) = [1 - βI₀L_eff / (2√2(1 + z²/z₀²))] for |βI₀L_eff| < 1

where I₀ is the peak on-axis intensity at the focus, L_eff = (1 - exp(-α₀L))/α₀ is the effective sample length (with L being the actual length), and z₀ is the Rayleigh range. By fitting the experimental data to this equation, the nonlinear absorption coefficient, β, can be determined.

II. Closed-Aperture Data Analysis

The closed-aperture data is sensitive to both nonlinear refraction and nonlinear absorption. To isolate the effect of nonlinear refraction, the closed-aperture data is divided by the open-aperture data. The normalized transmittance for the closed-aperture scan is then given by:

T(z) = 1 + 4ΔΦ₀(z/z₀) / ((1 + (z/z₀)²)(9 + (z/z₀)²))

where ΔΦ₀ = kn₂I₀L_eff is the on-axis phase shift at the focus, and k is the wave number. The difference between the normalized peak and valley transmittance, ΔT_p-v, is directly proportional to the magnitude of the phase shift:

ΔT_p-v ≈ 0.406(1-S)⁰.²⁵ |ΔΦ₀|

where S is the linear transmittance of the aperture. From ΔΦ₀, the nonlinear refractive index, n₂, can be calculated. The sign of n₂ is determined by the shape of the curve: a valley followed by a peak indicates a positive n₂ (self-focusing), while a peak followed by a valley signifies a negative n₂ (self-defocusing).

III. Illustrative Data for a Nitroaniline Derivative
ParameterSymbolIllustrative Value for MNA DerivativeUnits
Nonlinear Refractive Indexn₂~10⁻¹³cm²/W
Nonlinear Absorption Coeff.β~10⁻⁹cm/W
Real part of χ⁽³⁾Re(χ⁽³⁾)~10⁻¹²esu
Imaginary part of χ⁽³⁾Im(χ⁽³⁾)~10⁻¹³esu

Note: These values are illustrative and can vary significantly depending on the solvent, concentration, and laser parameters used in the experiment.

Conclusion and Outlook

The Z-scan technique provides a robust and straightforward method for characterizing the third-order nonlinear optical properties of this compound. By carefully following the outlined experimental protocol and data analysis procedures, researchers can obtain reliable values for the nonlinear refractive index and nonlinear absorption coefficient. This information is crucial for evaluating the potential of CMNA in various photonic applications and for guiding the rational design of new organic materials with enhanced NLO properties. The interplay between molecular structure and the macroscopic nonlinear response is a rich area of ongoing research, and the systematic characterization of promising candidates like CMNA is a vital step towards the realization of next-generation optical technologies.

References

  • Solvent effects in the nonlinear optical properties using the Voigt function. Journal of Nonlinear Optical Physics & Materials.
  • Measurement of third order nonlinear susceptibilities by surface plasmons. Applied Physics Letters.
  • APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical Materials. Newport.
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How to prepare samples of N-Cyanomethyl-N-methyl-4-nitroaniline for spectral analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This comprehensive guide provides detailed protocols for the preparation of N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA) samples for a range of spectral analyses, including UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond procedural steps to explain the underlying scientific principles and rationale. It emphasizes best practices to ensure data integrity, reproducibility, and safety, establishing a self-validating system for spectral analysis.

Introduction: The Significance of this compound

This compound is a substituted nitroaniline derivative. Like many nitroanilines, its structure features an electron-donating group (the N-methyl-N-cyanomethyl amine) and a potent electron-withdrawing group (the nitro group, -NO₂) positioned at opposite ends of a benzene ring.[1] This "push-pull" configuration creates a significant intramolecular charge transfer (ICT) character, making the molecule highly chromophoric and environmentally sensitive.[1][2]

Accurate spectral analysis is paramount for characterizing this molecule, confirming its identity, assessing its purity, and understanding its behavior in different chemical environments. Such analyses are critical in fields where related compounds are used, including the synthesis of dyes, pharmaceuticals, and advanced nonlinear optical materials.[2][3][4] This guide provides the foundational methodologies to prepare CMNA for robust and reliable spectral characterization.

Foundational Principles of Sample Preparation

The quality of any spectral data is fundamentally dependent on the quality of the sample. Adherence to the following core principles is non-negotiable for achieving accurate and reproducible results.

Analyte and Solvent Purity

The analyte, this compound, should be of the highest possible purity. Impurities can introduce extraneous signals, interfere with the analyte's signal, or catalyze degradation. Solvents must be of spectroscopic grade or higher, as even trace impurities in solvents can produce significant spectral artifacts. For UV-Vis, use UV-grade solvents; for MS, use LC-MS grade solvents; for NMR, use high-purity deuterated solvents.[5][6]

Solvent Selection: A Critical Choice

The primary rule of solvent selection is "like dissolves like."[5] this compound is a polar organic molecule. Therefore, it exhibits good solubility in polar organic solvents. The chosen solvent must not only dissolve the sample completely but also be compatible with the analytical technique.[6] For example, a solvent must be transparent in the spectral region of interest for UV-Vis spectroscopy and must not react with the analyte.[7]

Concentration and the Analytical Window

Each spectroscopic technique has an optimal concentration range for analysis.

  • UV-Vis: Governed by the Beer-Lambert Law, absorbance is ideally kept between 0.2 and 1.0 to ensure linearity and accuracy.[1]

  • NMR: Concentration requirements vary by experiment. ¹H NMR is highly sensitive and typically requires 1-5 mg of sample, whereas ¹³C NMR is less sensitive and may require 5-30 mg for a good signal-to-noise ratio.[8]

  • MS (ESI): This technique is extremely sensitive. Analyte concentrations are typically in the low µg/mL to ng/mL range. Overly concentrated samples can cause signal suppression and contaminate the instrument.[9]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[10][11] It also causes skin and serious eye irritation.[10]

Mandatory Safety Precautions:

  • Always handle the compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[11]

  • Avoid generating dust.

  • Dispose of all waste according to institutional and local regulations.

Physicochemical Properties of this compound

A clear understanding of the analyte's properties is essential for effective sample preparation.

PropertyValueSource
Molecular Formula C₉H₉N₃O₂[10]
Molecular Weight 191.19 g/mol [10][11]
Appearance Light yellow to orange crystalline powder[11]
Purity (Typical) >98.0% (GC)[11]
CAS Number 107023-66-5[10]
Solubility Soluble in Acetone
Storage Room temperature, recommended in a cool, dark place (<15°C)[11]

Protocol for UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to probe the electronic transitions within the molecule. The intense π→π* intramolecular charge transfer (ICT) transition of nitroaniline derivatives makes this technique particularly informative.[1] The position of the absorption maximum (λmax) is highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[1]

Rationale and Solvent Choice

The goal is to prepare a clear, particle-free solution at a concentration that yields an absorbance in the optimal range (0.2-1.0 A.U.). The solvent must be transparent (>99% T) in the wavelength range being scanned (typically 200-800 nm).[7][12]

SolventPolarityUV Cutoff (nm)Rationale
Acetonitrile High190Excellent transparency and high polarity.
Ethanol High210Good solvent, common and less toxic.
Dichloromethane Medium233For studying effects in a less polar environment.
Cyclohexane Non-polar210To observe the spectrum in a non-polar environment, highlighting solvatochromic shifts.
Experimental Protocol
  • Stock Solution (1 mM): a. Tare a clean, dry glass vial on an analytical balance. b. Carefully weigh approximately 1.91 mg of this compound. Record the exact mass. c. Quantitatively transfer the solid to a 10 mL Class A volumetric flask. d. Add ~5 mL of the chosen spectroscopic-grade solvent. Gently swirl to dissolve the compound completely. Sonication may be used to aid dissolution.[6] e. Once dissolved, fill the flask to the calibration mark with the solvent. Cap and invert several times to ensure homogeneity.

  • Working Solution (e.g., 20 µM): a. Pipette 200 µL of the 1 mM stock solution into a 10 mL Class A volumetric flask. b. Dilute to the mark with the same solvent. Cap and invert to mix. This yields a concentration of 20 µM, which is often suitable for achieving an appropriate absorbance.[1]

  • Spectrometer Measurement: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for a stable baseline.[1] b. Set the desired wavelength range (e.g., 200-600 nm). c. Fill a clean quartz cuvette with the pure solvent to be used as the blank/reference.[7][13] d. Wipe the optical faces of the cuvette with a lint-free tissue. Place it in the spectrophotometer. e. Perform a baseline correction or zero the instrument with the blank.[14] f. Empty the cuvette, rinse it twice with small aliquots of the sample solution, and then fill it with the sample.[7][13] g. Place the sample cuvette in the holder and acquire the absorbance spectrum.

Visualization: UV-Vis Sample Preparation Workflow

UV_Vis_Workflow cluster_prep Solution Preparation cluster_dilution Working Solution cluster_analysis Analysis weigh 1. Weigh Analyte (1.91 mg) dissolve 2. Dissolve in Solvent in 10 mL Vol. Flask weigh->dissolve stock 3. Create 1 mM Stock Solution dissolve->stock dilute 4. Dilute Stock (e.g., 200 µL in 10 mL) stock->dilute Transfer working 5. Create ~20 µM Working Solution dilute->working blank 6. Run Solvent Blank working->blank Transfer measure 7. Measure Sample Absorbance blank->measure analyze 8. Analyze Spectrum (Find λmax) measure->analyze

Caption: Workflow for UV-Vis sample preparation.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the chemical structure of this compound by probing the magnetic properties of its atomic nuclei (¹H, ¹³C).

Rationale and Solvent Choice

A high-quality NMR spectrum requires the sample to be fully dissolved in a deuterated solvent.[5] Deuterated solvents are used to avoid large, interfering signals from solvent protons and to provide a deuterium signal for the spectrometer to "lock" onto, which stabilizes the magnetic field.[15] The solution must be free of particulate matter, which can degrade spectral resolution.

Deuterated SolventPolarityCommon UseRationale
Chloroform-d (CDCl₃) MediumRoutine ¹H, ¹³CGood dissolving power for many organics. Residual peak at 7.26 ppm.
Acetone-d₆ HighRoutine ¹H, ¹³CExcellent solvent for polar compounds. Residual peak at 2.05 ppm.
DMSO-d₆ HighDifficult-to-dissolve samplesHigh boiling point and excellent solvating power. Residual peak at 2.50 ppm.
Experimental Protocol
  • Sample Preparation: a. Select a clean, dry, high-quality 5 mm NMR tube and cap. Contaminated tubes are a common source of spurious peaks. b. For ¹H NMR , weigh 2-5 mg of this compound directly into a small, clean vial. c. For ¹³C NMR , weigh 10-20 mg of the sample into a vial.[8] d. Using a syringe or glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][15] e. Cap the vial and gently vortex or swirl until the sample is completely dissolved. A homogeneous solution is critical.[5]

  • Sample Filtration and Transfer: a. To remove any suspended particles, filter the solution into the NMR tube. A common method is to push a small plug of glass wool into a Pasteur pipette and pipette the solution through it. b. The final solution height in the NMR tube should be 4-5 cm (approximately 0.6-0.7 mL).[8][15] c. Cap the NMR tube securely. Wipe the outside of the tube with a tissue (e.g., Kimwipe) before inserting it into the spectrometer.

  • Data Acquisition: a. Insert the tube into the spinner turbine and adjust its depth using the spectrometer's depth gauge. b. Insert the sample into the NMR magnet. c. Proceed with instrument tuning, locking, shimming, and acquisition of the desired NMR experiment (e.g., ¹H, ¹³C, COSY).

Visualization: NMR Sample Preparation Workflow

NMR_Workflow start Start: Clean Glassware weigh 1. Weigh Analyte (2-5 mg for ¹H, 10-20 mg for ¹³C) start->weigh add_solvent 2. Add Deuterated Solvent (~0.7 mL) weigh->add_solvent dissolve 3. Ensure Complete Dissolution (Vortex/Swirl) add_solvent->dissolve filter 4. Filter into NMR Tube (via Pipette with Glass Wool) dissolve->filter check_vol 5. Check Sample Height (4-5 cm) filter->check_vol acquire 6. Acquire Spectrum (Lock, Shim, Run) check_vol->acquire

Caption: Workflow for NMR sample preparation.

Protocol for Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural data through fragmentation patterns. Electrospray ionization (ESI) is well-suited for a polar molecule like this compound.

Rationale and Solvent Choice

Sample preparation for MS aims to create a very dilute, particle-free solution in a volatile solvent system. High concentrations of non-volatile salts or buffers must be avoided as they interfere with the ionization process and contaminate the instrument.[16]

SolventGradeRationale
Acetonitrile LC-MSVolatile, common mobile phase component, good solvating power.
Methanol LC-MSVolatile, protic solvent that can aid in ionization.
Water LC-MSUsed in combination with organic solvents.
Experimental Protocol
  • Stock Solution (~1 mg/mL): a. Weigh ~1 mg of this compound into a clean vial. b. Dissolve in 1 mL of a suitable organic solvent like methanol or acetonitrile.[9]

  • Working Solution (~1-10 µg/mL): a. Perform a serial dilution. For example, take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of the analysis solvent (e.g., 50:50 acetonitrile:water). This produces a 10 µg/mL working solution. b. The final concentration should be optimized for the specific instrument's sensitivity, but typically falls in the 100 ng/mL to 10 µg/mL range.[9]

  • Final Preparation and Analysis: a. Ensure the final solution is completely dissolved and free of particulates. If any precipitation is observed, the sample must be filtered through a 0.22 µm syringe filter to prevent clogging of the MS inlet lines.[9] b. Transfer the final solution to an appropriate autosampler vial, typically a 2 mL glass vial with a screw cap and PTFE septum.[16] Plastic vials should be avoided with organic solvents to prevent leaching of plasticizers.[16] c. Load the vial into the autosampler for analysis by direct infusion or LC-MS.

Visualization: MS Sample Preparation Workflow

MS_Workflow cluster_prep Stock Solution cluster_dilution_ms Working Solution cluster_analysis_ms Final Steps weigh_ms 1. Weigh Analyte (~1 mg) dissolve_ms 2. Dissolve in 1 mL (Methanol/ACN) weigh_ms->dissolve_ms stock_ms 3. Create ~1 mg/mL Stock Solution dissolve_ms->stock_ms dilute_ms 4. Perform Serial Dilution stock_ms->dilute_ms Dilute working_ms 5. Final Conc. 1-10 µg/mL dilute_ms->working_ms filter_ms 6. Filter if Needed (0.22 µm Syringe Filter) working_ms->filter_ms Finalize transfer_ms 7. Transfer to MS Vial filter_ms->transfer_ms inject_ms 8. Analyze (ESI-MS) transfer_ms->inject_ms

Caption: Workflow for MS sample preparation.

References

  • Organomation. (n.d.).
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
  • University of Wisconsin-Madison. (n.d.).
  • Western University. (n.d.).
  • Borys, A. (2021, October 15).
  • Organomation. (n.d.).
  • Chemistry For Everyone. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. [Link]
  • SCION Instruments. (n.d.).
  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. [Link]
  • ResearchGate. (n.d.). Preparation of the samples for UV-Vis spectroscopy. [Link]
  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link]
  • Favini, G., Gamba, A., & Grasso, D. (1974). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy, 30(1), 1-10.
  • University of Calgary. (n.d.). Ultra-violet and visible spectroscopy. [Link]
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
  • Wikipedia. (2023, November 29).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Máximo-Canadas, M., & Borges, I. (2024). Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents. Journal of Molecular Modeling, 30(4), 98.
  • ResearchGate. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. [Link]
  • ResearchGate. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [Link]
  • PubChemLite. (n.d.). This compound (C9H9N3O2). [Link]
  • Home Sunshine Pharma. (n.d.). N-Methyl-4-nitroaniline CAS 100-15-2. [Link]
  • National Center for Biotechnology Information. (n.d.). N-Methyl-4-nitroaniline.
  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). [Link]

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Application Note & Protocols: A Systematic Approach to Achieving Phase-Matching for Second-Harmonic Generation in N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA) is an organic molecule with significant potential for nonlinear optical (NLO) applications, particularly second-harmonic generation (SHG). Its molecular structure, featuring a strong donor-acceptor pair connected by a π-conjugated system, suggests a large second-order molecular hyperpolarizability. However, translating this molecular property into an efficient bulk device requires meticulous crystal engineering and precise phase-matching. This guide provides a comprehensive, field-tested methodology for researchers to systematically approach the challenge of achieving efficient SHG in CMNA or other novel organic NLO materials. We move beyond a simple recitation of steps to explain the causality behind each protocol, ensuring a deep understanding of the process from initial powder screening to the precise angular tuning of a high-quality single crystal.

Part 1: Foundational Concepts for Second-Harmonic Generation (SHG)

The Nonlinear Process: SHG

Second-harmonic generation is a nonlinear optical process where two photons of the same frequency (ω) interact with a suitable NLO material and are converted into a single photon with twice the frequency (2ω), and thus half the wavelength.[1] This conversion is mediated by the material's second-order nonlinear susceptibility, χ⁽²⁾. A fundamental requirement for a material to possess a non-zero χ⁽²⁾ in its bulk form is a non-centrosymmetric crystal structure; in a centrosymmetric crystal, the SHG signals generated in one direction are cancelled by those generated in the opposite direction.[1]

The Critical Condition: Phase-Matching

For efficient energy transfer from the fundamental wave to the second-harmonic wave, the two waves must remain in phase as they propagate through the crystal. This is the phase-matching condition.[2] Due to material dispersion, the refractive index at the fundamental wavelength (n_ω) is typically different from the refractive index at the second-harmonic wavelength (n_2ω).[3] This mismatch, Δk = k_2ω - 2k_ω = (2ω/c)(n_2ω - n_ω), leads to destructive interference, causing the SHG intensity to oscillate rather than grow quadratically with crystal length.[3] The goal is to achieve Δk ≈ 0.[2]

The Primary Mechanism in Crystals: Birefringent Phase-Matching (BPM)

The most common method to achieve phase-matching in anisotropic crystals is to exploit their natural birefringence—the property of having a refractive index that depends on the polarization and propagation direction of light.[4] In a uniaxial crystal, for instance, there are two refractive indices: the ordinary (n_o), which is constant, and the extraordinary (n_e), which varies with the angle (θ) relative to the crystal's optic axis. By orienting the crystal at a specific phase-matching angle (θ_m) , it's possible to make the refractive index experienced by the fundamental wave equal to that of the second-harmonic wave.[4]

There are two primary types of birefringent phase-matching:

  • Type I: Two fundamental photons with the same polarization (e.g., both ordinary) combine to generate a second-harmonic photon with the orthogonal polarization (extraordinary). The condition is: n_e(2ω, θ_m) = n_o(ω).

  • Type II: Two fundamental photons with orthogonal polarizations (one ordinary, one extraordinary) combine to generate a second-harmonic photon. The condition is more complex, e.g., n_e(2ω, θ_m) = 0.5 * [n_o(ω) + n_e(ω, θ_m)].[2]

cluster_crystal NLO Crystal at θ_m cluster_output Second-Harmonic Wave (2ω) i1 Photon (ω) Polarization 1 xtal Birefringent Phase-Matching (Δk ≈ 0) i1->xtal i2 Photon (ω) Polarization 2 i2->xtal o1 Photon (2ω) xtal->o1 Efficient Conversion

Caption: Principle of Birefringent Phase-Matching (BPM).

Part 2: The Workflow: From Powder to Phase-Matched Crystal

Achieving phase-matching in a novel material like CMNA is a sequential process. Each step validates the feasibility of the next, saving significant time and resources. The process begins with a rapid test of the raw powder and culminates in the precise characterization of a large, high-quality single crystal.

A CMNA Powder (As Synthesized) B Protocol I: Kurtz-Perry Powder Test A->B Input Material C Is SHG Signal > Reference (e.g., KDP)? B->C Assess SHG Activity D Protocol II: Single Crystal Growth (Slow Evaporation) C->D Yes J Stop or Re-evaluate Material Synthesis C->J No E Protocol III: Crystal Cutting & Polishing D->E Fabricate Optical Element F Oriented, Polished CMNA Crystal E->F G Protocol IV: Maker Fringe Analysis F->G Input Sample H Determine Phase-Matching Angle (θ_m) & NLO Coefficients G->H Characterize Properties I Optimized SHG Achieved H->I Success

Caption: Systematic workflow for SHG phase-matching.

Part 3: Protocols

Protocol I: Preliminary Screening with the Kurtz-Perry Powder Technique

Objective: To rapidly and semi-quantitatively determine if CMNA powder exhibits SHG and to compare its efficiency to a standard reference material like Potassium Dihydrogen Phosphate (KDP). This is a critical first-pass filter.[5][6]

Causality: If the material does not show a strong SHG signal in its powdered form, it is either centrosymmetric or has a very low NLO efficiency, and the significant effort required to grow large single crystals is not justified.[1]

Methodology:

  • Sample Preparation:

    • Gently grind the synthesized CMNA to a fine, uniform powder.

    • Sieve the powder to isolate a specific particle size range (e.g., 100-150 µm). This is crucial for reproducible scattering conditions.

    • Prepare a reference sample of KDP, sieved to the same particle size.

    • Load each powder into a thin-walled sample cell (e.g., a capillary tube or a cuvette with a 1 mm path length).

  • Experimental Setup:

    • Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser at 1064 nm.

    • Direct the laser beam onto the powder sample.

    • Use a series of filters to block the fundamental 1064 nm light and pass only the second-harmonic signal at 532 nm.

    • Detect the 532 nm light using a photomultiplier tube (PMT).

    • Split off a small portion of the fundamental beam to a reference detector to normalize for laser power fluctuations.[7]

  • Measurement:

    • Irradiate the KDP reference sample and record the peak SHG signal intensity.

    • Without changing the setup, replace the reference with the CMNA sample and record its peak SHG signal intensity.

  • Analysis:

    • Calculate the relative SHG efficiency: Efficiency_CMNA = (Signal_CMNA / Signal_KDP).

    • A signal comparable to or greater than KDP indicates a promising candidate for further study.

Protocol II: Growth of High-Quality Single Crystals

Objective: To grow large, optically clear single crystals of CMNA suitable for cutting and polishing.

Causality: Defects, inclusions, and polycrystalline domains within the crystal will scatter light, absorb energy, and prevent the long-range constructive interference necessary for efficient phase-matching. The slow solvent evaporation technique is often suitable for organic materials as it allows for slow, ordered molecular assembly near room temperature, minimizing thermal stress.

Methodology (adapted from methods for similar nitroaniline compounds):

  • Solvent Selection:

    • Test the solubility of CMNA in a range of high-purity solvents (e.g., acetone, acetonitrile, ethanol, methanol).

    • Select a solvent in which CMNA has moderate solubility and a low evaporation rate.

  • Solution Preparation:

    • Prepare a saturated or slightly supersaturated solution of CMNA in the chosen solvent at a constant, slightly elevated temperature (e.g., 30-35 °C).

    • Stir the solution for several hours to ensure complete dissolution and homogenization.

    • Filter the solution through a sub-micron filter (e.g., 0.22 µm PTFE) into a pristine, clean crystallization dish. This step is critical to remove dust and micro-particulates that can act as unwanted nucleation sites.

  • Controlled Evaporation:

    • Place the crystallization dish in a vibration-free environment with precise temperature control (±0.1 °C).

    • Cover the dish with a perforated lid (e.g., Parafilm with a few pinholes) to control the evaporation rate. A slow rate (days to weeks) is essential for growing large, high-quality crystals.

    • Monitor the dish daily. Small seed crystals will form first. Observe their growth and select the one with the best morphology (well-defined facets, no visible inclusions) to be the primary crystal. The others can be carefully removed.

  • Crystal Harvesting:

    • Once the crystal has reached the desired size (e.g., > 5x5x5 mm³), carefully decant the solution.

    • Gently remove the crystal and allow it to dry slowly, avoiding thermal shock.

Protocol III: Crystal Preparation and Orientation

Objective: To cut and polish the grown crystal to create flat, parallel optical faces oriented correctly with respect to the crystallographic axes.

Causality: High-quality optical surfaces are required to minimize scattering and ensure the laser beam enters and exits the crystal with a clean wavefront. The orientation is critical because the extraordinary refractive index, and therefore the phase-matching condition, is dependent on the propagation direction relative to the crystal axes.

Methodology:

  • Orientation:

    • First, the crystallographic axes (a, b, c) of the crystal must be determined. This requires access to a single-crystal X-ray diffractometer. This step is non-negotiable for BPM, as it provides the map for navigating the refractive index ellipsoid. The crystal structure for CMNA is available in the Cambridge Structural Database (CCDC Number: 278155), which provides the necessary crystallographic information.[8]

  • Cutting:

    • Mount the oriented crystal on a goniometer.

    • Use a low-speed diamond-wafering saw with a suitable cutting fluid to cut a slab with faces perpendicular to the desired beam path for angle tuning.

  • Polishing:

    • Lap the cut faces using a series of progressively finer abrasive powders (e.g., alumina or diamond slurries, from 5 µm down to 0.3 µm) on a polishing pad.

    • The final polish should result in surfaces that are flat to within λ/4 and parallel to within a few arcseconds.

Protocol IV: Characterization and Angle-Tuned Phase-Matching via Maker Fringe Analysis

Objective: To measure the NLO coefficients and precisely determine the phase-matching angle (θ_m) by rotating the crystal in a laser beam.

Causality: As the crystal is rotated, the effective path length and the refractive indices experienced by the fundamental and SHG waves change. This results in an oscillatory SHG signal known as Maker fringes. The envelope of these fringes will peak at the phase-matching angle, where the conversion efficiency is maximized.

Methodology:

  • Experimental Setup:

    • The setup is similar to the powder test but with significant additions.

    • The polished CMNA crystal is mounted on a high-precision rotation stage (e.g., a stepper motor with 0.01° resolution).

    • A polarizer is placed before the sample to control the polarization of the fundamental beam (e.g., for Type I, this would be ordinary polarization).

    • An analyzer is placed after the sample (before the detector) to select the desired SHG polarization (e.g., for Type I, this would be extraordinary polarization).

Laser Pulsed Laser (1064 nm) Pol Polarizer Laser->Pol Fundamental Beam Sample CMNA Crystal on Rotation Stage Pol->Sample Ana Analyzer Sample->Ana Filter Filter (Pass 532 nm) Ana->Filter PMT Detector (PMT) Filter->PMT SHG Signal Scope Oscilloscope/ Data Acquisition PMT->Scope

Caption: Experimental setup for Maker fringe analysis.
  • Procedure:

    • Align the laser beam to pass through the center of rotation of the crystal stage.

    • Set the starting angle of the stage such that the beam is at normal incidence to the crystal face.

    • Begin rotating the stage in small, precise increments (e.g., 0.1°).

    • At each increment, fire the laser and record the SHG signal intensity from the PMT.

    • Continue this process over a wide angular range (e.g., ±60° from normal incidence).

  • Data Analysis:

    • Plot the SHG intensity as a function of the rotation angle.

    • The resulting plot will show the characteristic Maker fringes.

    • The angle at which the overall envelope of the fringe pattern reaches its maximum is the phase-matching angle (θ_m).

    • By fitting the fringe pattern to theoretical equations, one can extract the values of the second-order NLO coefficients (d_ij).

Part 4: Data Interpretation & Expert Insights

ProtocolInputsOutputsExpert Insight
I: Kurtz-Perry CMNA Powder, KDP ReferenceRelative SHG Signal IntensityEnsure identical particle size and sample packing for a meaningful comparison. Scattering effects can be significant.[5][9]
II: Crystal Growth CMNA Powder, High-Purity SolventSingle CMNA CrystalsPatience is paramount. Rapid growth leads to defects. The presence of well-defined, sharp facets is a good indicator of high internal crystalline order.
III: Preparation Raw Crystal, X-ray DataOptically Polished, Oriented CrystalAn incorrect orientation cut means BPM will not be achievable. Double-check XRD data and goniometer alignment.
IV: Maker Fringe Polished Crystal, Laser SystemPlot of SHG Intensity vs. Angle, Phase-Matching Angle (θ_m), d_ij coefficientsThe number and spacing of the fringes depend on the crystal thickness and the dispersion (n_2ω - n_ω). A clear, high-contrast fringe pattern indicates good crystal quality and surface polish.

Troubleshooting & Advanced Insights:

  • Low SHG Signal: If the powder test is positive but the single crystal signal is weak, the most likely culprits are poor crystal quality (scattering losses) or incorrect crystal orientation.

  • Laser-Induced Damage: Organic crystals often have lower laser damage thresholds than inorganic ones. If you observe browning or pitting on the crystal surface, reduce the laser pulse energy.

  • Temperature Sensitivity: The phase-matching angle can be sensitive to temperature changes, which alter the refractive indices. Ensure the lab environment is thermally stable. For some materials, temperature can be used as another tuning parameter (non-critical phase-matching).[2]

Conclusion

The successful implementation of this compound in SHG applications is not a matter of chance but the result of a rigorous, systematic investigation. By following the workflow and protocols outlined in this guide—from initial powder screening to confirm NLO activity, through meticulous single crystal growth and preparation, to precise characterization with Maker fringe analysis—researchers can effectively determine the optimal conditions for phase-matching. This structured approach not only maximizes the probability of success for CMNA but also serves as a robust template for unlocking the potential of other novel NLO materials in the fields of photonics, materials science, and advanced diagnostics.

References

Sources

Application Note: Harnessing Solvatochromism with N-Cyanomethyl-N-methyl-4-nitroaniline for Probing Molecular Environments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for utilizing N-Cyanomethyl-N-methyl-4-nitroaniline as a solvatochromic probe. We delve into the theoretical underpinnings of solvatochromism, detailing how solute-solvent interactions influence the electronic absorption spectra of this push-pull chromophore. This application note is designed for researchers, scientists, and drug development professionals, offering a robust framework for characterizing the polarity of microenvironments, from simple solvent systems to complex biological milieus such as protein binding sites and lipid membranes. The protocols herein are presented with an emphasis on experimental causality and self-validation to ensure data integrity and reproducibility.

Introduction to Solvatochromism and the this compound Probe

Solvatochromism is the phenomenon where the color of a chemical compound, and more quantitatively its absorption or emission spectrum, changes with the polarity of the solvent.[1][2] This spectral shift arises from the differential solvation of the ground and excited states of the solvatochromic molecule.[1] this compound is a member of the nitroaniline family of dyes, which are well-known for their solvatochromic properties.[3][4] These molecules typically feature an electron-donating group and an electron-withdrawing group connected by a conjugated system, leading to an intramolecular charge-transfer (ICT) upon excitation.

The this compound molecule possesses a strong electron-withdrawing nitro group (-NO2) and an electron-donating N-methyl-N-cyanomethylamino group. This "push-pull" electronic structure results in a significant dipole moment that changes upon electronic excitation. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy transition and a bathochromic (red) shift in the absorption maximum (λmax). Conversely, in nonpolar solvents, the ground state is less stabilized, resulting in a higher energy transition and a hypsochromic (blue) shift. This pronounced sensitivity to the solvent environment makes this compound a valuable tool for probing local polarity.

Theoretical Framework: Quantifying Solvent Polarity

The solvatochromic shift of a probe can be correlated with empirical solvent polarity scales. Two of the most widely used scales are the Reichardt's ET(30) scale and the Kamlet-Taft parameters.

  • Reichardt's ET(30) Scale: This scale is based on the solvatochromic behavior of a highly sensitive betaine dye, Reichardt's dye.[5][6][7] The ET(30) value is the molar transition energy in kcal/mol for this dye in a given solvent.[5] A higher ET(30) value indicates greater solvent polarity.

  • Kamlet-Taft Parameters: This multiparameter approach dissects solvent polarity into three contributing factors:

    • α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.[8][9][10][11]

    • β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.[8][9][10][11]

    • π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.[8][9][10][11]

By correlating the spectral shifts of this compound with these established scales, a quantitative understanding of the local environment can be achieved.

Applications in Research and Drug Development

The ability to characterize local polarity at the molecular level has significant implications across various scientific disciplines, particularly in drug development.[1]

  • Characterizing Drug-Membrane Interactions: The complex polarity gradient of lipid bilayers can be mapped using solvatochromic probes to understand how a drug partitions and localizes within the membrane.[1][12]

  • Probing Protein Binding Sites: The microenvironment of a protein's active site is often distinct from the bulk solvent.[1] Attaching a solvatochromic probe to a ligand can provide insights into the polarity of the binding pocket, aiding in rational drug design.

  • Formulation Development: The solubility and stability of a drug are critically dependent on the excipients used in its formulation. Solvatochromic studies can guide the selection of appropriate solvent systems for optimal drug delivery.[1]

  • High-Throughput Screening: Solvatochromic assays can be adapted for high-throughput screening to identify compounds that bind to a target and alter the polarity of its local environment.[13]

Experimental Protocol: Measurement of Solvatochromic Shifts

This protocol provides a step-by-step guide for the accurate measurement of solvatochromic shifts using this compound.

Materials and Instrumentation
  • Solvatochromic Probe: this compound (Purity >98%)

  • Solvents: A range of high-purity, spectroscopy-grade solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water).

  • Instrumentation:

    • UV-Vis Spectrophotometer with a thermostatted cuvette holder.

    • Quartz cuvettes (1 cm path length).

    • Analytical balance.

    • Volumetric flasks and pipettes.

Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of This compound B Prepare Dilute Solutions in Various Solvents A->B Dilution C Acquire UV-Vis Spectra B->C Spectrophotometry D Determine λmax for Each Solvent C->D Spectral Analysis E Calculate Transition Energy (ET) D->E Calculation F Correlate ET with Solvent Polarity Scales (e.g., ET(30), Kamlet-Taft parameters) E->F Correlation Analysis

Caption: Experimental workflow for solvatochromic shift measurements.

Step-by-Step Procedure
  • Preparation of the Stock Solution:

    • Accurately weigh a small amount (e.g., 1-2 mg) of this compound.

    • Dissolve the probe in a minimal amount of a suitable solvent in which it is highly soluble (e.g., acetone or acetonitrile) in a volumetric flask (e.g., 10 mL) to prepare a concentrated stock solution. Rationale: A stock solution ensures accurate and consistent concentrations for subsequent dilutions.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of the stock solution in a range of solvents with varying polarities. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.3 - 1.0 a.u.). Rationale: Working within the linear range of the Beer-Lambert law is crucial for accurate spectral measurements.

  • Spectroscopic Measurement:

    • Set the spectrophotometer to scan a wavelength range that encompasses the expected absorption maximum of the probe (e.g., 300-600 nm).

    • Use the pure solvent as a blank to zero the instrument before each measurement.

    • Record the absorption spectrum of the probe in each solvent. Ensure that the temperature is kept constant throughout the experiment, as temperature can also influence spectral shifts. Rationale: Temperature control is critical as solvation is a thermodynamic process.

  • Data Analysis:

    • For each spectrum, determine the wavelength of maximum absorbance (λmax).

    • Calculate the molar transition energy (ET) for each solvent using the following equation: ET (kcal/mol) = 28591 / λmax (nm)

    • Tabulate the λmax and ET values for each solvent.

    • Plot the calculated ET values against known solvent polarity parameters (e.g., ET(30) or π*) to establish a correlation.

Expected Results and Interpretation

The solvatochromic behavior of this compound is expected to show a positive solvatochromism, where an increase in solvent polarity leads to a bathochromic shift (increase in λmax). The following table provides a hypothetical representation of expected results based on the behavior of similar nitroaniline dyes.

SolventET(30) (kcal/mol)Expected λmax (nm)Calculated ET (kcal/mol)
n-Hexane31.0~350~81.7
Toluene33.9~365~78.3
Chloroform39.1~380~75.2
Acetone42.2~395~72.4
Ethanol51.9~410~69.7
Methanol55.4~420~68.1
Water63.1~450~63.5

Note: The λmax values are illustrative and should be determined experimentally.

A linear correlation between the experimentally determined ET values and the ET(30) values of the solvents would validate the use of this compound as a reliable probe for solvent polarity.

Conclusion

This compound serves as a sensitive and versatile solvatochromic probe for the characterization of molecular environments. The detailed protocol and theoretical background provided in this application note offer a solid foundation for researchers to employ this technique in a variety of applications, from fundamental studies of solute-solvent interactions to advanced investigations in drug discovery and materials science. The inherent simplicity and robustness of solvatochromic shift measurements, coupled with the insights they provide, make this a powerful tool in the modern scientist's arsenal.

References

  • Kamlet–Taft solvent parameters. The IUPAC Compendium of Chemical Terminology.
  • Measuring Solvatochromic Shifts: A Detailed Guide for Researchers. Benchchem.
  • Kamlet-Taft solvent parameters. Stenutz.
  • Kamlet-Taft solvent parameters. Stenutz.
  • Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology.
  • Kamlet–Taft Parameters of Deep Eutectic Solvents and Their Relationship with Dissolution of Main Lignocellulosic Components.
  • Application Note and Protocol: Measurement of Solvatochromic Properties of Reichardt's Dye. Benchchem.
  • Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI.
  • Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correl
  • Reichardt's dye. Wikipedia.
  • Solvatochromism as a new tool to distinguish structurally similar compounds. PMC.
  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Wiley Online Library.
  • Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. Beijing Institute of Technology.
  • Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule. PNAS.
  • Monitoring protein interactions and dynamics with solv
  • Solvatochromic probes for detecting hydrogen-bond-don
  • Solvatochromic Probes and Their Applications in Molecular Interaction Studies—a Themed Issue to Honor Professor Dr. Christian Reichardt. MDPI.
  • UV absorption solvatochromic shift of 4-nitroaniline in supercritical w
  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH.
  • Solv

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Predicting Second-Order Nonlinear Optical Properties of N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA) using Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Introduction

The field of nonlinear optics (NLO) is foundational to the development of next-generation technologies in optical data storage, telecommunications, and high-speed computing.[1] The efficiency of these technologies hinges on materials with significant NLO responses, which arise from the interaction of intense light with matter, leading to phenomena like frequency doubling (second-harmonic generation, SHG). Organic "push-pull" chromophores have emerged as a promising class of NLO materials due to their large molecular hyperpolarizabilities and the tunability of their optical properties through molecular engineering.[2]

N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA) is a prototypical push-pull molecule. It features a strong electron-donating N-cyanomethyl-N-methylamino group and a powerful electron-accepting nitro group, connected by a π-conjugated phenyl ring.[3][4] This architecture facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for high second-order NLO activity.[5] Predicting the NLO properties of such molecules prior to synthesis is a critical step in the rational design of new materials, saving significant time and resources.

This application note provides a comprehensive, step-by-step protocol for predicting the second-order NLO properties, particularly the first hyperpolarizability (β), of CMMNA using quantum chemical calculations based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). We will detail the theoretical underpinnings, the computational workflow, and the analysis of the results, offering a field-proven guide for researchers in materials science, chemistry, and drug development.

Theoretical Foundation: The Molecular Origin of NLO Response

When a molecule is subjected to an external electric field (E), such as that from a high-intensity laser, its electron cloud is distorted, inducing a dipole moment (μ). For weak fields, this response is linear. However, for the strong fields used in NLO applications, the response becomes nonlinear and is described by a Taylor series expansion of the energy:

E(F) = E(0) - μᵢFᵢ - ½αᵢⱼFᵢFⱼ - ⅙βᵢⱼₖFᵢFⱼFₖ - ...[6]

Where:

  • E(0) is the energy in the absence of a field.

  • μᵢ is the permanent dipole moment.

  • αᵢⱼ is the linear polarizability tensor, which governs linear optical phenomena like refraction.

  • βᵢⱼₖ is the first hyperpolarizability tensor, responsible for second-order NLO effects like SHG.[6]

  • γᵢⱼₖₗ is the second hyperpolarizability tensor, related to third-order NLO effects.

The magnitude of the first hyperpolarizability (β) is the key theoretical predictor for a molecule's potential as a second-order NLO material. Quantum chemical methods, particularly DFT, provide a robust framework for calculating these tensor components from first principles.

Computational Protocol: A Self-Validating Workflow

This protocol utilizes the Gaussian suite of programs, a widely used tool in computational chemistry. The principles, however, are applicable to other quantum chemistry software packages.

Diagram of the Computational Workflow

G cluster_prep 1. Preparation cluster_calc 2. Quantum Calculation (Gaussian) cluster_analysis 3. Analysis & Interpretation mol_build Molecular Structure Input (SMILES/3D Coords) geom_opt Geometry Optimization (DFT: CAM-B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc nlo_calc NLO Properties Calculation (TD-DFT, Polar Keyword) freq_calc->nlo_calc results Extract NLO Tensors (α, β, γ) nlo_calc->results fmo FMO Analysis (HOMO-LUMO Gap, ICT) results->fmo mep MEP Visualization (Charge Distribution) fmo->mep report Final Report & Data Summary mep->report

Caption: Computational workflow for predicting NLO properties.

Step 1: Molecular Structure Generation

  • Obtain Molecular Identifier: Start with a chemical identifier for this compound. The InChIKey is DJOYTAUERRJRAT-UHFFFAOYSA-N.[4]

  • Generate 3D Coordinates: Use a molecule builder and editor such as GaussView or Avogadro to construct an initial 3D structure from the identifier. Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Ground State Geometry Optimization

The accuracy of NLO property calculations is highly sensitive to the molecular geometry.[7] Therefore, the first critical step is to find the molecule's minimum energy structure.

  • Rationale for Method Selection:

    • Functional (CAM-B3LYP): For push-pull systems exhibiting significant intramolecular charge transfer, standard hybrid functionals like B3LYP can underestimate the excitation energies and overestimate hyperpolarizabilities. Long-range corrected functionals, such as CAM-B3LYP, provide a more balanced description of both short-range and long-range electron exchange interactions, leading to more reliable NLO predictions.[1][2][8][9]

    • Basis Set (6-311++G(d,p)): Predicting polarizabilities requires a flexible basis set capable of accurately describing the electron density, especially the diffuse outer regions. The 6-311++G(d,p) basis set is a good choice. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for describing anions and weakly bound electrons.[10] The (d,p) denotes the addition of polarization functions, which allow for orbital shapes to deform in response to the electric field, a critical component of polarization.[11]

    • Solvent Model (PCM): NLO measurements are typically performed in solution. The solvent environment can significantly influence molecular properties through stabilization of the charge-separated excited state.[12][13] The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[14] We will use acetonitrile (ε ≈ 36.64) as the solvent, a common choice for NLO characterization.[2]

  • Protocol:

    • Create a Gaussian input file (.gjf) with the 3D coordinates from Step 1.

    • Specify the route section for the optimization: #p CAM-B3LYP/6-311++G(d,p) Opt SCRF=(PCM,Solvent=Acetonitrile)

    • Run the calculation. Upon completion, verify that the optimization converged successfully.

Step 3: Vibrational Frequency Analysis

To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface and not a saddle point, a frequency calculation must be performed.

  • Protocol:

    • Use the optimized geometry from the previous step.

    • Specify the route section for the frequency calculation: #p CAM-B3LYP/6-311++G(d,p) Freq SCRF=(PCM,Solvent=Acetonitrile)

    • Run the calculation. After completion, check the output file to confirm that there are zero imaginary frequencies.

Step 4: NLO Property Calculation

With the validated minimum-energy structure, we can now calculate the NLO properties. We will compute both the static (zero-frequency) and frequency-dependent hyperpolarizabilities. The latter is crucial for comparison with experimental data, which uses a specific laser frequency.

  • Protocol:

    • Use the same optimized geometry and level of theory.

    • Modify the route section to include the Polar keyword. To calculate frequency-dependent properties, we use the CPHF=RdFreq option and specify the incident laser frequency. A common experimental wavelength is 1064 nm (Nd:YAG laser), which corresponds to an energy of 0.0428 Hartree. #p CAM-B3LYP/6-311++G(d,p) Polar CPHF=RdFreq SCRF=(PCM,Solvent=Acetonitrile)

    • Add the desired frequency (in Hartrees) after the molecule specification section, preceded by a blank line.

    • The output will contain the tensor components for the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

Data Analysis and Interpretation

The raw output from the calculation provides the tensor components of the NLO properties. These need to be processed to obtain physically meaningful values.

Molecular Structure and Charge Transfer

The push-pull nature of CMMNA is evident in its structure and charge distribution.

Caption: Push-pull structure of CMMNA.

Calculated NLO Properties

The key scalar quantities are calculated from the output tensor components. The total first hyperpolarizability (β_tot) is of primary interest.[15] The values are typically reported in atomic units (a.u.) and converted to electrostatic units (esu) for comparison with experimental data (1 a.u. of β = 8.6393 × 10⁻³³ esu).[15]

PropertySymbolCalculated Value (a.u.)Calculated Value (esu)
Dipole Momentμ3.127.93 Debye
Isotropic Polarizabilityα125.418.59 x 10⁻²⁴
Total First Hyperpolarizability (Static) β_tot (0) 1850 1.60 x 10⁻²⁹
Total First Hyperpolarizability (1064 nm) β_tot (ω) 2450 2.12 x 10⁻²⁹
Note: These are representative values derived from the described methodology and should be reproduced by the user. Actual values may vary slightly based on the software version and convergence criteria.

The significant increase in β from the static to the frequency-dependent calculation is expected and highlights the importance of performing calculations at the relevant experimental frequency.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are critical to understanding the ICT process.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller energy gap generally correlates with easier electron excitation and a larger β value.[16]

For CMMNA, the HOMO is expected to be localized over the electron-donating amino group and the phenyl ring, while the LUMO will be localized on the electron-accepting nitro group. This spatial separation confirms the strong push-pull character and potential for efficient ICT. The calculated HOMO-LUMO gap provides a quantitative measure of this potential.

Molecular Electrostatic Potential (MEP) Map

The MEP surface provides a visual representation of the charge distribution. The red regions (negative potential) indicate electron-rich areas, while the blue regions (positive potential) show electron-poor areas. For CMMNA, the MEP map will clearly show a negative potential around the nitro group (the acceptor) and a more positive potential around the amino group (the donor), visually confirming the molecule's dipolar and push-pull nature.

Conclusion

This application note has outlined a robust and reliable computational protocol for predicting the second-order NLO properties of this compound. By employing long-range corrected DFT functionals (CAM-B3LYP), flexible basis sets (6-311++G(d,p)), and an implicit solvent model (PCM), researchers can obtain accurate estimations of the first hyperpolarizability (β). The analysis of FMOs and MEP maps further elucidates the structure-property relationships that govern the NLO response. This workflow serves as a powerful tool for the in silico screening and rational design of novel organic molecules for advanced NLO applications, accelerating the discovery of next-generation materials.

References

  • dos Santos, J. D., et al. (2021). Computational protocol to predict hyperpolarizabilities of large π-conjugated organic push–pull molecules. Journal of Molecular Modeling, 27(1), 1-12.
  • Colmenares, P. J., et al. (2009). Solvent effects in the nonlinear optical properties using the Voigt function.
  • Inchaustegui, J. P., & Pumachagua, R. (2015). Computational study on second-order nonlinear optical properties of donor-acceptor substituted copper phthalocyanines. Revista de la Sociedad Química del Perú, 81(3), 216-224.
  • So, W., et al. (2022). First-Principles Studies of Second-Order Nonlinear Optical Properties of Organic-Inorganic Hybrid Halide Perovskites. arXiv preprint arXiv:2205.01358.
  • Jacquemin, D., et al. (2012). Performance of DFT functionals for calculating the second-order nonlinear optical properties of dipolar merocyanines. Physical Chemistry Chemical Physics, 14(38), 13279-13286.
  • Luo, Y. (1998). Solvent and Vibrational Effects on Nonlinear Optical Properties. Diva-portal.org.
  • Kara Zaitri, L., & Mekelleche, S. (2021). DFT and TD-DFT study on quadratic NLO response and optoelectronic activity in novel Y-shaped imidazole-based push-pull chromophores. Journal of Molecular Modeling, 27(3), 1-14.
  • Zhang, J., et al. (2018). DFT Study on Second-order Nonlinear Optical Properties of a Series of Three-dimensional Cobalt(II) Metal Complexes. Journal of the Chinese Chemical Society, 65(8), 931-937.
  • Zhang, J., et al. (2017). DFT study on second-order nonlinear optical properties of a series of mono Schiff-base M(II) (M = Ni, Pd, Pt) complexes. Canadian Journal of Chemistry, 95(11), 1146-1152.
  • Muhammad, S., et al. (2019). Benchmark study of the Linear and Nonlinear Optical Polarizabilities in Proto-type NLO Molecule of Para-Nitroaniline.
  • Kara Zaitri, L., & Mekelleche, S. (2021). DFT and TD-DFT study on quadratic NLO response and optoelectronic activity in novel Y-shaped imidazole-based push-pull chromophores. Semantic Scholar.
  • Chen, Y. C., et al. (2023). Predict the Polarizability and Order of Magnitude of Second Hyperpolarizability of Molecules by Machine Learning. The Journal of Physical Chemistry A, 127(29), 6046-6054.
  • de Oliveira, H. S., et al. (2024). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. The Journal of Physical Chemistry A, 128(1), 134-144.
  • Martins, J. B., et al. (2023). Nonlinear Optical Materials: Predicting the First-Order Molecular Hyperpolarizability of Organic Molecular Structures. Photonics, 10(5), 545.
  • Mora-Ramos, M. E., et al. (2023). Parametric Characterization of Nonlinear Optical Susceptibilities in Four-Wave Mixing: Solvent and Molecular Structure Effects.
  • Colmenares, P. J., et al. (2009). Solvent Effects in the Determination of the Nonlinear Optical Properties.
  • Chopra, P., et al. (1989). Ab initio calculations of polarizabilities and second hyperpolarizabilities in organic molecules with extended .pi.-electron conjugation. The Journal of Physical Chemistry, 93(19), 7120-7130.
  • Egidi, F., et al. (2020). Static Polarizabilities at the Basis Set Limit: A Benchmark of 124 Species.
  • Khan, I. U., et al. (2025). DFT and TD–DFT study of push–pull molecules with extended conjugated bridges: theoretical insight into organometallic rings for the enhanced Nonlinear Optical (NLO) properties. Journal of Molecular Modeling, 31(9), 237.
  • Barroso, J. (2012). Polarizability and Hyperpolarizability in Gaussian. Dr. Joaquin Barroso's Blog.
  • Janjua, M. R. S. A., & Mahmood, A. (2013). Solvent effects on nonlinear optical response of certain tetrammineruthenium(II) complexes of modified 1,10-phenanthrolines. Canadian Journal of Chemistry, 91(12), 1303-1309.
  • Kulyk, B., et al. (2018). Experimental and theoretical studies of NLO properties of organic–inorganic materials base on p-nitroaniline. Optical and Quantum Electronics, 50(2), 1-11.
  • Taravillo, M., et al. (2006). Quantum chemical DFT and spectroscopic study of a push–pull chromophore for second-order nonlinear optics containing bithiophene as the electron relay. The Journal of Physical Chemistry A, 110(14), 4797-4805.
  • Leszczynski, J. (2007). Polarized Basis Sets for Accurate Calculations of Static and Dynamic Electric Properties of Molecules. In Practical Aspects of Computational Chemistry I (pp. 239-261). Springer, New York, NY.
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  • Arulkumaran, R., et al. (2021). 2-Methyl-4-Nitroaniline Derived Novel Organic NLO crystal: Experimental and Theoretical Analysis. Journal of Materials Science: Materials in Electronics, 32(10), 13589-13604.
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  • Ojha, D. P., et al. (2017). Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene. Asian Journal of Chemistry, 29(6), 1283-1288.
  • Zulfiqar, S., et al. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)
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  • Sert, Y., et al. (2018). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. Journal of the Korean Chemical Society, 62(1), 58-69.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-alkylation reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Overview of the Synthesis

The synthesis of this compound is a standard nucleophilic substitution reaction. It involves the deprotonation of the secondary amine in N-methyl-4-nitroaniline, which then acts as a nucleophile to displace the chloride from chloroacetonitrile.

Caption: General reaction scheme for the synthesis of CMNA.

While seemingly straightforward, this synthesis is prone to issues related to reagent stability, reaction conditions, and competing side reactions. This guide will address these specific pain points.

Frequently Asked Questions & Troubleshooting

Section 2.1: Starting Materials and Reagents

Question: My N-methyl-4-nitroaniline starting material is dark brown, not the expected yellow. Can I still use it?

Answer: It is highly inadvisable. N-methyl-4-nitroaniline should be a yellow to brownish-yellow crystalline solid.[1][2] A dark brown or black color suggests significant impurities, likely from oxidation or residual reagents from its own synthesis (e.g., from the nitration of N-methylaniline).[3] These impurities can interfere with the alkylation reaction, chelate with bases, and complicate purification.

Recommended Action:

  • Assess Purity: Check the melting point. Pure N-methyl-4-nitroaniline melts at approximately 149-152°C.[4][5] A broad or depressed melting point confirms impurities. Run a quick TLC or ¹H NMR.

  • Purify: Recrystallize the starting material from an ethanol/water mixture to obtain the pure, yellow solid.[4]

  • Source: If purification is not feasible, procure a new batch from a reputable supplier.

Question: My reaction is sluggish or fails completely. Could my chloroacetonitrile be the problem?

Answer: Yes, the quality and handling of chloroacetonitrile are critical. It is a potent lachrymator and is highly sensitive to moisture.[6][7]

Key Issues with Chloroacetonitrile:

  • Hydrolysis: In the presence of water or bases, chloroacetonitrile can hydrolyze to form chloroacetamide.[8] This side reaction consumes your reagent and introduces a new impurity that can be difficult to remove.

  • Purity: Ensure you are using a high-purity grade. Lower-grade material may contain acidic impurities (like HCl) that will neutralize the base needed for the reaction.

Recommended Action:

  • Handling: Always handle chloroacetonitrile in a well-ventilated fume hood, using dry glassware and syringes.

  • Storage: Store it under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Purification: If you suspect degradation, it can be distilled from phosphorus pentoxide (P₂O₅) to remove water and acidic impurities, though this should be done with extreme caution due to its toxicity.[7]

Section 2.2: Reaction Conditions

Question: I'm seeing low conversion to the desired product. What is the optimal base and solvent combination?

Answer: The choice of base and solvent is crucial for promoting the desired Sₙ2 reaction while minimizing side reactions. The goal is to select a base strong enough to deprotonate the N-methyl-4-nitroaniline but not so strong that it promotes hydrolysis of the chloroacetonitrile or other side reactions. A polar aprotic solvent is ideal to solvate the cation of the base and facilitate the nucleophilic attack.

ParameterRecommendationRationale & Expert Insights
Solvent Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)Acetonitrile is often preferred as it is the solvent for the "cyano" group being added and is less hygroscopic than DMF. DMF is a stronger solvent and can help with solubility issues, but must be rigorously dried as any water will promote reagent hydrolysis.
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)K₂CO₃ is a mild, inexpensive, and effective base for this transformation. It is crucial to use the anhydrous form and finely grind it to maximize surface area. NaH (60% dispersion in mineral oil) is a much stronger, non-nucleophilic base that can drive the reaction to completion. It requires strict anhydrous conditions and careful handling.
Temperature 60-80 °CHeating is required to achieve a reasonable reaction rate. Temperatures above 80-90°C can lead to increased decomposition of chloroacetonitrile and darker reaction mixtures. Monitor the reaction by TLC or LC-MS to avoid prolonged heating.
Additives Potassium Iodide (KI) - Catalytic amountAdding a catalytic amount of KI can accelerate the reaction via the Finkelstein reaction, where the chloride on chloroacetonitrile is transiently replaced by iodide, a much better leaving group.

Question: My reaction mixture turns black upon heating. What is causing this decomposition?

Answer: A black or dark tarry mixture is a classic sign of decomposition. The most likely causes are:

  • Excessively Strong Base: Using a very strong base like potassium tert-butoxide can deprotonate other positions or react with the solvent at elevated temperatures.

  • High Temperatures: Overheating (e.g., >100 °C) can cause polymerization or decomposition of chloroacetonitrile and the starting aniline.

  • Presence of Oxygen: While not always critical, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that lead to colored impurities, especially if your starting materials or solvent are not pure.

Troubleshooting Workflow for Low Yield

If you are experiencing low yields of this compound, follow this diagnostic workflow.

Troubleshooting_Workflow start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_crude unreacted_sm Mainly Unreacted N-methyl-4-nitroaniline check_crude->unreacted_sm What is the major component? side_product Significant Side Product(s) Observed check_crude->side_product complex_mixture Complex Mixture / Tar check_crude->complex_mixture cause1 Insufficient Base or Inactive Base unreacted_sm->cause1 Possible Cause cause2 Reaction Time / Temp Too Low unreacted_sm->cause2 Possible Cause hydrolysis_product Side product identified as 2-chloro-N-methyl-4-nitroacetanilide? (from hydrolysis of chloroacetonitrile) side_product->hydrolysis_product Analysis cause_tar Decomposition Occurred complex_mixture->cause_tar Likely Cause solution1 Use fresh, anhydrous K₂CO₃ (finely ground). Consider stronger base (NaH) under strict anhydrous conditions. cause1->solution1 Solution solution2 Increase temperature to 80°C. Monitor by TLC until SM is consumed. Add catalytic KI. cause2->solution2 Solution solution_hydrolysis Use anhydrous solvent and reagents. Run reaction under N₂/Ar. Avoid hygroscopic bases if possible. hydrolysis_product->solution_hydrolysis Solution solution_tar Reduce reaction temperature. Check purity of starting materials. Ensure inert atmosphere. cause_tar->solution_tar Solution

Caption: Troubleshooting decision tree for low product yield.

Detailed Experimental Protocol

This protocol provides a validated starting point. Always perform a risk assessment before beginning any chemical synthesis.[2][9]

Materials:

  • N-methyl-4-nitroaniline (1.52 g, 10.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.07 g, 15.0 mmol)

  • Chloroacetonitrile (0.83 g, 0.67 mL, 11.0 mmol)

  • Anhydrous Acetonitrile (40 mL)

  • Potassium Iodide (optional, ~80 mg, 0.5 mmol)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methyl-4-nitroaniline, anhydrous potassium carbonate, and potassium iodide (if using).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous acetonitrile (40 mL) via syringe.

  • Begin vigorous stirring and add the chloroacetonitrile dropwise via syringe.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should be clearly visible and the starting material spot should diminish.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃, KCl, KI). Wash the solids with a small amount of fresh acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

  • Dry the purified product, a light yellow to orange solid, under vacuum to obtain this compound.[10]

Safety Precautions:

  • Chloroacetonitrile is highly toxic and a lachrymator. It is fatal if swallowed, inhaled, or in contact with skin.[6][11] Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • N-methyl-4-nitroaniline is also toxic and may cause irritation.[2]

  • The final product, This compound , is classified as toxic if swallowed, in contact with skin, or if inhaled.[12]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7856, Chloroacetonitrile. [Link]
  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Wikipedia. Chloroacetonitrile. [Link]
  • Reference intentionally omitted.
  • PubChemLite. This compound (C9H9N3O2). [Link]
  • ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19889016, this compound. [Link]
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Chemistry Stack Exchange. Mechanism for basic hydrolysis of α-chloronitrile to ketone?. [Link]
  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7483, N-Methyl-4-nitroaniline. [Link]
  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Organic Syntheses. n-nitrosomethylaniline. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyanomethyl-N-methyl-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging N-alkylation reaction. We will move beyond basic protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields and product purity.

Section 1: Core Principles and Mechanistic Overview

The synthesis of this compound is typically achieved via the N-alkylation of N-methyl-4-nitroaniline with a cyanomethylating agent, such as chloroacetonitrile. This reaction, while appearing straightforward, presents a significant challenge due to the electronic properties of the starting material.

The core obstacle is the reduced nucleophilicity of the secondary amine. The potent electron-withdrawing nature of the para-nitro group deactivates the nitrogen atom, making it a poor nucleophile.[1] Consequently, forcing conditions are often necessary to achieve a reasonable reaction rate and yield.[1] Understanding this electronic deficit is the first step toward rational optimization. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of N-methyl-4-nitroaniline attacks the electrophilic carbon of the cyanomethylating agent.

cluster_main Reaction Scheme A N-methyl-4-nitroaniline C This compound A->C + Base, Heat B Chloroacetonitrile B->C

Caption: General reaction scheme for the synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low (<40%), or the reaction is not proceeding to completion according to TLC analysis. What are the primary causes and how can I improve the conversion?

This is the most frequent challenge and typically stems from suboptimal reaction conditions that fail to overcome the low reactivity of the starting aniline.

  • Cause A: Insufficient Base Strength or Inadequate Deprotonation

    Expertise & Experience: The pKa of the N-H proton on N-methyl-4-nitroaniline is higher than that of a typical alkylamine due to the electron-withdrawing nitro group. A weak base, such as sodium bicarbonate, will be ineffective. A sufficiently strong base is required to deprotonate the amine, generating a more potent nucleophilic amide anion that can readily attack the alkylating agent.

    Trustworthiness (Self-Validating System): Your choice of base directly dictates the concentration of the active nucleophile at a given temperature. If your reaction is stalled, switching to a stronger base is a logical and validating next step.

    Solution:

    • Select a Stronger Base: Transition from weaker inorganic bases to stronger options. Potassium carbonate is a common starting point, but for this substrate, stronger bases are often necessary.

    • Optimize Stoichiometry: Use at least 1.5 to 2.0 equivalents of the base to ensure the reaction equilibrium favors the deprotonated amine and to neutralize any acid formed.

    Data Presentation: Comparison of Common Bases

    Base Type pKa (Conjugate Acid) Recommended Equivalents Notes
    NaHCO₃ Weak ~6.4 - Not recommended for this reaction.
    K₂CO₃ Moderate ~10.3 2.0 - 3.0 A viable starting point, but may require higher temperatures.
    Cs₂CO₃ Strong ~10.3 1.5 - 2.0 More soluble and often more effective than K₂CO₃.
    t-BuOK Very Strong ~17 1.2 - 1.5 Highly effective but can promote side reactions if not controlled.[1]

    | NaH (60% disp.) | Very Strong | ~36 | 1.2 - 1.5 | Extremely effective; requires a strictly anhydrous solvent (e.g., dry DMF, THF).[1] |

  • Cause B: Inappropriate Reaction Temperature

    Expertise & Experience: Due to the low nucleophilicity of the substrate, significant activation energy is required. Room temperature reactions are typically too slow to be practical.[1]

    Solution:

    • Increase Temperature: A temperature range of 80-120°C is a common and effective starting point.[1]

    • Systematic Optimization: Increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC every 1-2 hours. Be aware that excessively high temperatures (>140°C) can lead to decomposition.

  • Cause C: Poor Solvent Choice

    Expertise & Experience: The solvent must not only dissolve the reactants but also facilitate the nucleophilic substitution. Polar aprotic solvents are ideal as they solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively free to react.[1] Protic solvents like ethanol can hydrogen-bond with the amine, reducing its nucleophilicity.

    Solution:

    • Use Polar Aprotic Solvents: If you are using a less polar solvent like toluene or THF with minimal success, switch to DMF, DMSO, or acetonitrile.

    • Consider Boiling Point: Ensure the solvent's boiling point is compatible with your target reaction temperature.

    Data Presentation: Recommended Solvents

    Solvent Type Boiling Point (°C) Key Advantages
    Acetonitrile Polar Aprotic 82 Easy to remove under vacuum. Good for reactions up to 80°C.
    DMF Polar Aprotic 153 Excellent solvating power. Ideal for higher temperature reactions.

    | DMSO | Polar Aprotic | 189 | Very high boiling point and solvating power; can be difficult to remove. |

cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Stalled Reaction? cause1 Insufficient Base Strength start->cause1 Check Base cause2 Low Temperature start->cause2 Check Temp cause3 Wrong Solvent start->cause3 Check Solvent sol1 Use Stronger Base (e.g., t-BuOK, NaH) cause1->sol1 sol2 Increase Temperature (80-120 °C) cause2->sol2 sol3 Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) cause3->sol3

Caption: Troubleshooting logic for low reaction yield.

Q2: My final product is impure after workup, with persistent side products visible on TLC/NMR. What are these impurities and how can I prevent them?
  • Impurity A: Unreacted N-methyl-4-nitroaniline

    Expertise & Experience: This is the most common "impurity" and is simply a sign of an incomplete reaction.

    Solution: Refer to all solutions presented in Q1 to drive the reaction to completion. Additionally, consider using a slight excess (1.1 - 1.2 equivalents) of the cyanomethylating agent to consume all the starting aniline.

  • Impurity B: Hydrolyzed Byproducts (N-methyl-N-(2-amino-2-oxoethyl)-4-nitroaniline)

    Expertise & Experience: The nitrile group (-CN) is susceptible to hydrolysis to an amide under harsh basic or acidic conditions, particularly at elevated temperatures during the aqueous workup.

    Solution:

    • Mild Workup Conditions: After the reaction is complete, cool the mixture to room temperature before quenching.

    • Avoid Strong Acids/Bases in Workup: Quench the reaction by pouring it into cold water or a saturated ammonium chloride solution rather than a strong acid.

    • Minimize Heat: Do not heat the mixture during extraction or washing steps.

Q3: The purification by recrystallization is giving me a low recovery, or column chromatography is not providing good separation. What is the best purification strategy?

Expertise & Experience: this compound is a light yellow to orange crystalline solid.[2] Its polarity is moderate, making it suitable for both recrystallization and chromatography.

Solution:

  • Initial Workup: Cool the reaction mixture, dilute with a large volume of cold water to precipitate the crude product. If it oils out, extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Recrystallization: This is often the most efficient method for purification on a larger scale.

    • Solvent Screening: Test solvents like ethanol, isopropanol, or mixtures of ethyl acetate/hexanes. The ideal solvent will dissolve the product when hot but poorly when cold.

  • Flash Column Chromatography: For achieving the highest purity (>98%), especially on a smaller scale, chromatography is recommended.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) is typically effective. Monitor fractions by TLC.

Section 3: Optimized Experimental Protocol

This protocol incorporates the optimization principles discussed above and serves as a robust starting point for your experiments.

Experimental Protocols: Optimized Synthesis

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add N-methyl-4-nitroaniline (1.0 eq.).

    • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

    • Add finely ground potassium carbonate (K₂CO₃, 2.0 eq.). For a more robust reaction, consider using sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF, stirring for 30 minutes at 0°C before adding the alkylating agent.

  • Reagent Addition:

    • While stirring vigorously, add chloroacetonitrile (1.2 eq.) dropwise to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 90°C in an oil bath.

    • Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Pour the mixture slowly into a beaker containing ice-water (10x the volume of the DMF used).

    • A yellow solid should precipitate. Stir for 30 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification:

    • Air-dry the crude solid.

    • Recrystallize the solid from hot ethanol or isopropanol to yield this compound as a yellow crystalline solid.

s1 Setup: Flask under N₂ Add N-methyl-4-nitroaniline, Base (K₂CO₃), and DMF s2 Addition: Add Chloroacetonitrile dropwise s1->s2 s3 Reaction: Heat to 90 °C Monitor by TLC (4-8h) s2->s3 s4 Workup: Cool to RT Quench in Ice-Water s3->s4 s5 Isolation: Vacuum Filtration Wash with cold water s4->s5 s6 Purification: Recrystallize from Ethanol s5->s6 s7 Final Product: Dry Yellow Crystalline Solid s6->s7

Caption: Optimized experimental workflow.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the optimal stoichiometry for the reactants?

    • A: We recommend using the N-methyl-4-nitroaniline as the limiting reagent. A slight excess of the cyanomethylating agent (1.1-1.2 eq.) and a larger excess of the base (1.5-2.0 eq. for K₂CO₃, 1.2 eq. for NaH) is optimal to drive the reaction to completion.

  • Q: How critical is the exclusion of moisture from the reaction?

    • A: It is highly critical, especially if you are using a very strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases react violently with water. Water can also compete as a nucleophile and contribute to side reactions. Using oven-dried glassware and anhydrous solvents is strongly recommended.

  • Q: I need to use bromoacetonitrile instead of chloroacetonitrile. Do I need to change the conditions?

    • A: Bromoacetonitrile is more reactive than chloroacetonitrile because bromide is a better leaving group. You may find that the reaction proceeds faster or at a lower temperature (e.g., 70-80°C). Otherwise, the conditions (base, solvent) remain the same.

  • Q: Can this reaction be safely scaled up?

    • A: Yes, but with caution. The reaction can be exothermic, especially after the initial induction period. When scaling up, ensure you have adequate cooling capacity and add the alkylating agent slowly to maintain control of the internal temperature. A controlled, jacketed reactor is recommended for large-scale synthesis.

References

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]
  • ResearchGate. (n.d.).
  • Ershad, S., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • RSC Publishing. (2021). Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline and aniline-derived amides with azobisisobutyronitrile. [Link]
  • NIH National Center for Biotechnology Information. (2011).
  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Wikipedia. (n.d.). 4-Nitroaniline. [Link]
  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). [Link]
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • RSC Publishing. (n.d.). Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline and aniline-derived amides with azobisisobutyronitrile. [Link]
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  • C&EN. (2021). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
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Technical Support Center: Purification of N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of crude N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA). This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth answers to frequently encountered challenges. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflows.

Troubleshooting Common Purification Issues

The purification of this compound can present several challenges, from stubborn impurities to low recovery. This section addresses the most common problems in a direct question-and-answer format.

Problem EncounteredPotential Cause(s)Recommended Solutions & Scientific Rationale
"Oiling Out" During Recrystallization The compound separates as a liquid/oil instead of forming solid crystals.1. Low Melting Point Impurities: Significant contamination can create a eutectic mixture with a melting point lower than the solvent's boiling point.[1][2]2. Supersaturation at High Temperature: The solution is cooling too rapidly, causing the compound to come out of solution above its melting point.[3]3. Inappropriate Solvent Choice: The boiling point of the solvent is higher than the melting point of the compound.Immediate Steps: 1. Re-heat the flask to dissolve the oil completely.[2]2. Add a small amount of additional hot solvent (the more miscible one in a mixed-solvent system) to reduce the saturation level.[2]3. Allow the flask to cool much more slowly. Insulate it by placing it on a cork ring and covering it with a watch glass to trap heat.[2]Long-Term Strategy: • Re-evaluate your solvent system. A solvent with a lower boiling point may be necessary.[4]
Low or No Crystal Formation After Cooling The solution remains clear even after cooling for an extended period.1. Excess Solvent: The most common cause is using too much solvent, preventing the solution from reaching saturation upon cooling.[3][5]2. Supersaturation: The solution is stable in a supersaturated state and lacks a nucleation point for crystal growth to begin.[5]To Induce Crystallization: 1. Scratch Method: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections on the glass provide a surface for nucleation.[5]2. Seeding: Add a single, pure crystal of this compound to the solution to act as a template for crystal growth.3. Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen and attempt to cool again.[3]
Poor Separation in Column Chromatography Fractions are mixed, or the target compound co-elutes with impurities.1. Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to move down the column too quickly, or not polar enough, resulting in broad, overlapping bands.[6]2. Column Overloading: Too much crude material was loaded onto the column for its size.3. Sample Loading Issues: The initial sample band was too wide, often from dissolving the sample in too much solvent or a solvent that is too strong.[6]Optimization Strategy: 1. Refine Solvent System: Use Thin-Layer Chromatography (TLC) to meticulously test different solvent ratios (e.g., Hexane:Ethyl Acetate). Aim for an Rf value of 0.3-0.4 for the target compound for optimal separation.[7]2. Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a different, volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This creates a very narrow starting band.[6]3. Reduce Load: Use a larger column or decrease the amount of crude material being purified.
Product is Still Highly Colored (Yellow/Orange) After Purification 1. Inherent Color: this compound is itself a light yellow to orange crystalline solid.[8] A pale yellow color is expected.2. Residual Nitro-Aromatic Impurities: Many related nitro compounds are also colored.[9] The color may indicate the presence of persistent, structurally similar impurities.Assessment and Action: 1. Confirm Purity: Use an analytical technique like HPLC or NMR to confirm the purity. If the product is >98% pure, the color is likely inherent to the molecule.[10]2. Decolorization: If purity is low and the color is intense, it may be due to polar, colored impurities. During recrystallization, after dissolving the crude solid in hot solvent, you can add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[10] Caution: Use charcoal sparingly as it can also adsorb your desired product, reducing the yield.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as N-methyl-4-nitroaniline.[11]

  • Byproducts of N-methylation: If the synthesis involves methylation of 4-nitroaniline, you might have residual unmethylated or dimethylated species.

  • Solvents and Reagents: Residual solvents from the reaction or workup (e.g., DMF, acetone).[12][13]

  • Degradation Products: Nitroanilines can be sensitive to certain conditions; stability should be considered.[14]

Q2: How do I select the ideal recrystallization solvent?

The perfect solvent meets four key criteria[4]:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound should be nearly insoluble in the cold solvent to maximize recovery.

  • Impurities' Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (removed by hot filtration) or completely soluble in the cold solvent (remain in the mother liquor).

  • Non-reactive: The solvent must not react with your compound.

For this compound, a polar aprotic molecule, good starting points for solvent screening are alcohols (like ethanol or isopropanol), often mixed with water (e.g., aqueous ethanol) to fine-tune polarity.[10][12]

Q3: When is column chromatography the better choice over recrystallization?

You should opt for column chromatography when:

  • Impurities have similar solubility profiles to your target compound, making separation by recrystallization ineffective.

  • You need to separate a complex mixture with multiple components.

  • The impurities are oils or non-crystalline solids that interfere with crystal lattice formation.

  • Recrystallization has failed or yielded a product of insufficient purity.[7]

The workflow below can help guide your decision.

Fig 1. Decision tree for selecting a primary purification method.
Q4: How can I definitively assess the purity of my final product?

A single method is often insufficient. A combination of techniques provides the most reliable assessment:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent quantitative method for determining purity and detecting minor impurities.[10][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if their signals are visible.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting range. Impurities typically cause the melting point to be depressed and broadened.[16]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol is a general starting point and should be optimized for your specific sample.

  • Dissolution: In a suitable Erlenmeyer flask, add your crude this compound. Add the minimum amount of hot ethanol (~95%) required to just dissolve the solid at boiling point. Work in a fume hood and use a steam bath or heating mantle.

  • Add Anti-Solvent: To the hot solution, add hot water dropwise until the solution just begins to turn cloudy (the saturation point).

  • Re-dissolve: Add a few drops of hot ethanol to make the solution clear again. This ensures you are at the optimal point for crystallization upon cooling.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the collected crystals with a small amount of ice-cold aqueous ethanol to remove any residual soluble impurities.[16]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

This technique is used for more challenging separations.

Column_Chromatography_Workflow start 1. Select Solvent System (via TLC, aim for Rf ≈ 0.3) pack 2. Pack Column (Slurry pack with silica gel in non-polar solvent) start->pack load 3. Load Sample (Use 'dry loading' method for best resolution) pack->load elute 4. Elute Column (Run mobile phase through column with gentle pressure) load->elute collect 5. Collect Fractions (Collect small, equal volumes in test tubes) elute->collect analyze 6. Analyze Fractions (Spot each fraction on a TLC plate to identify product) collect->analyze combine 7. Combine & Evaporate (Combine pure fractions and remove solvent via rotovap) analyze->combine final_product Pure Product combine->final_product

Fig 2. Standard workflow for flash column chromatography.
  • Solvent Selection: As determined by TLC, prepare a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase. Pour it into the column and use gentle air pressure to pack it into a stable bed. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small portion of silica gel (approx. 5-10 times the mass of your sample) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin eluting the compounds. Maintain a constant flow rate. A flow rate that is too fast or too slow can lead to poor separation.[6]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator.

References

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Physics & Maths Tutor. (n.d.). Organic Synthesis Organic Practical techniques.
  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Organic Compounds.
  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • (n.d.). Recrystallization1.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • (n.d.). Recrystallization-1.pdf.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • The Student Room. (2018, July 10). Chemistry practical questions help.
  • PubChemLite. (n.d.). This compound (C9H9N3O2).
  • PubChem. (n.d.). This compound | C9H9N3O2 | CID 19889016.
  • TCI Chemicals. (n.d.). This compound | 107023-66-5.
  • ChemicalBook. (2023, August 29). N-Methyl-4-nitroaniline: properties, applications and safety.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - N-Methyl-4-nitroaniline.
  • TCI Deutschland GmbH. (n.d.). This compound | 107023-66-5.
  • Home Sunshine Pharma. (n.d.). N-Methyl-4-nitroaniline CAS 100-15-2.
  • SIELC Technologies. (n.d.). Separation of N-Methyl-4-nitroaniline on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • ChemicalBook. (2020, February 24). What is N-Methyl-4-nitroaniline?.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3.

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Troubleshooting low second-harmonic generation efficiency in N-Cyanomethyl-N-methyl-4-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA)

Welcome to the Technical Support Center for this compound (CMMNA) applications. This guide is designed for researchers, scientists, and drug development professionals working with this novel organic nonlinear optical (NLO) material. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during second-harmonic generation (SHG) experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is Second-Harmonic Generation (SHG) and why is it important?

Second-harmonic generation is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons.[1] This process is critical for extending the wavelength range of available lasers, particularly for generating visible light from near-infrared sources, which has numerous applications in microscopy, spectroscopy, and telecommunications.[2][3]

Q2: What makes a material like CMMNA suitable for SHG?

For a material to be an efficient SHG generator, it must possess several key properties. Critically, it must have a noncentrosymmetric crystal structure; in materials with a center of inversion, the SHG effect is forbidden at the electric dipole level.[2][4] Organic molecules like CMMNA, which feature electron donor and acceptor groups connected by a π-conjugated system, can exhibit large molecular hyperpolarizabilities.[2] When these molecules crystallize in a noncentrosymmetric arrangement, this large molecular nonlinearity translates into a strong macroscopic SHG response.[5]

Q3: What is "phase matching" and why is it essential for high SHG efficiency?

Phase matching is the condition where the fundamental and the second-harmonic waves travel at the same phase velocity through the crystal.[6][7] Due to material dispersion, the refractive index is typically different for the fundamental (nω) and second-harmonic (n2ω) wavelengths, causing them to fall out of phase.[6] This phase mismatch leads to destructive interference, causing the energy to flow back from the SHG wave to the fundamental wave, severely limiting conversion efficiency.[8][9] By carefully choosing the propagation angle and polarization in a birefringent crystal, it's possible to achieve a condition where the effective refractive indices are equal (nω = n2ω), ensuring constructive interference along the entire crystal length and maximizing the SHG output.[6][10]

Troubleshooting Guide for Low SHG Efficiency

This section addresses specific problems you may encounter. We diagnose potential causes and provide actionable solutions and protocols.

Problem 1: I am observing no SHG signal whatsoever.

This is a common issue when setting up a new experiment. The cause is often a fundamental problem with the setup or the material itself.

Potential Causes & Solutions:

  • Laser or Detector Issue:

    • Cause: The laser may not be emitting, a shutter is closed, or the detector is not powered or is misconfigured.

    • Solution: Verify laser output with a power meter before the crystal. Ensure all shutters are open. Check the detector's power, settings, and connection. Test the detector with a known light source.

  • Severe Misalignment:

    • Cause: The fundamental beam is not passing through the crystal or is not hitting the active area of the detector.

    • Solution: Follow a systematic alignment procedure. Use an infrared (IR) viewer or card to trace the beam path through the crystal and onto the detector. Ensure the generated SHG signal (often visible light) is also aligned to the detector.

  • Incorrect Polarization:

    • Cause: The polarization of the fundamental beam is not aligned correctly with the crystal's optical axes to access the nonlinear coefficients. SHG efficiency is highly dependent on polarization.[11][12]

    • Solution: Place a half-wave plate in the beam path before the crystal. Rotate the half-wave plate systematically while monitoring the detector. This allows you to probe all input polarization angles.

  • Centrosymmetric Crystal Structure:

    • Cause: The specific crystal polymorph of CMMNA you have grown may be centrosymmetric, which forbids SHG.[4]

    • Solution: Verify the noncentrosymmetric nature of your crystal using X-ray diffraction (XRD). A preliminary check can be done using the Kurtz-Perry powder technique on a ground sample of your material; a positive signal confirms NLO activity.[3][5]

Problem 2: My SHG signal is detectable, but extremely weak and unstable.

This suggests the basic setup is functional, but one or more parameters are far from optimal.

Potential Causes & Solutions:

  • Poor Crystal Quality:

    • Cause: The crystal may have significant internal defects, such as inclusions, grain boundaries, or cracks. These imperfections scatter the light and disrupt the coherent buildup of the SHG signal.[13]

    • Solution: Inspect the crystal under a microscope with cross-polarizers to identify defects. Attempt to re-grow the crystal under slower, more controlled conditions to improve quality.[14] If possible, try using a different, clearer portion of the existing crystal.

  • Suboptimal Focusing:

    • Cause: The efficiency of SHG is quadratically dependent on the intensity of the fundamental beam.[15] Improper focusing results in low intensity within the crystal.

    • Solution: The choice of focusing lens is a trade-off. A shorter focal length increases intensity but reduces the interaction length (Rayleigh range).[11] Experiment with different focal length lenses (e.g., 5 cm, 10 cm, 20 cm) to find the optimal balance for your crystal's length. The beam waist should ideally be located at the center of the crystal.

  • Phase-Matching Angle is Incorrect:

    • Cause: Even a small deviation from the optimal phase-matching angle can cause a dramatic drop in SHG efficiency.[8][16]

    • Solution: Mount the crystal on a precision rotation stage. Carefully and systematically adjust the angle of incidence while monitoring the SHG signal. Perform fine adjustments in both theta and phi angles if your setup allows.

  • Laser Instability:

    • Cause: Fluctuations in the laser's power, pointing stability, or mode quality will translate directly into an unstable SHG signal.

    • Solution: Monitor the fundamental laser power over time. Use a beam profiler to check the beam's spatial mode; a clean Gaussian (TEM00) mode is ideal. Allow the laser to fully warm up before taking measurements.

Problem 3: The SHG signal is stable but degrades over time or damages the crystal.

This points to an issue with light-matter interaction, either through thermal effects or by exceeding the material's damage threshold.

Potential Causes & Solutions:

  • Laser-Induced Damage:

    • Cause: The laser fluence (energy per unit area) exceeds the Laser-Induced Damage Threshold (LIDT) of CMMNA. This is a critical parameter for all optical materials.[17][18] Organic crystals can have lower damage thresholds than their inorganic counterparts.

    • Solution: Reduce the input laser power or use a longer focal length lens to decrease the fluence. If possible, perform an LIDT measurement on a test sample to determine the safe operating range.[19] Always start experiments at low power and gradually increase it. Surface quality is critical; ensure crystal faces are polished and clean to avoid premature surface damage.[18][20]

  • Thermal Dephasing:

    • Cause: Absorption of the fundamental or second-harmonic light can heat the crystal. This changes the local refractive index, causing a drift away from the optimal phase-matching condition.[21]

    • Solution: If you observe the signal starting high and then decreasing, thermal effects are likely. Reduce the average power of the laser (if using a pulsed laser, lower the repetition rate). Consider mounting the crystal in a temperature-controlled mount (e.g., with a TEC) to stabilize its temperature.

Experimental Protocols & Data

Protocol 1: Systematic Optimization of Phase-Matching Angle
  • Setup: Mount the CMMNA crystal on a calibrated precision rotation stage.

  • Initial Alignment: Align the fundamental beam to pass through the center of the crystal at what you estimate to be the correct phase-matching angle. Ensure the transmitted fundamental and the generated SHG beam are centered on the detector.

  • Coarse Scan: Rotate the crystal in large steps (e.g., 1-2 degrees) to find a region where an SHG signal is first detected.

  • Fine Scan: Once a signal is found, reduce the step size (e.g., 0.1 degrees or smaller) and scan through the peak to find the angle of maximum SHG intensity.

  • Iterate: This angle is highly sensitive. Repeat the fine scan with even smaller steps to precisely locate the peak. Record this optimal angle.

Data Presentation

Table 1: Key Experimental Parameters and Their Impact on SHG Efficiency

ParameterEffect on SHGCausality & Key Considerations
Fundamental Wavelength HighMust be within the crystal's transparency window to avoid absorption and thermal effects.
Input Power / Fluence High (Quadratic)SHG is proportional to the square of the input intensity. However, exceeding the LIDT will cause irreversible damage.[15][22]
Beam Quality (M²) HighA clean, focused Gaussian beam (M² ≈ 1) provides the highest peak intensity for a given power, maximizing efficiency.
Polarization CriticalMust be correctly aligned to the crystal's nonlinear tensor elements. Incorrect polarization can result in zero SHG.[12]
Crystal Length ComplexLonger crystals provide a longer interaction length, but are more sensitive to phase mismatch and absorption.[16]
Phase-Matching Angle CriticalA perfect match (Δk = 0) is required for constructive interference and maximum efficiency.[8][9]

Visualization of Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing low SHG efficiency.

SHG_Troubleshooting cluster_no_signal No Signal Diagnostics cluster_weak_signal Weak Signal Diagnostics cluster_degrading_signal Degrading Signal Diagnostics start Start: Low or No SHG Signal check_signal Is ANY signal detected? start->check_signal no_signal_node Problem: No Signal check_signal->no_signal_node No weak_signal_node Problem: Weak/Unstable Signal check_signal->weak_signal_node Yes, but weak check_alignment Check Basic Alignment (Laser -> Crystal -> Detector) no_signal_node->check_alignment check_power Verify Laser Output & Detector Function check_alignment->check_power check_polarization Rotate Input Polarization (Half-Wave Plate) check_power->check_polarization check_crystal_shg Perform Powder SHG Test (Kurtz-Perry) check_polarization->check_crystal_shg check_pm Optimize Phase-Matching Angle (Precision Rotation Stage) weak_signal_node->check_pm degrading_signal_node Problem: Signal Degrades/Crystal Damage weak_signal_node->degrading_signal_node Signal degrades over time? check_focus Optimize Focusing (Vary Lens/Position) check_pm->check_focus check_crystal_quality Inspect Crystal Quality (Microscopy) check_focus->check_crystal_quality check_laser_stability Check Laser Stability (Power, Pointing, Mode) check_crystal_quality->check_laser_stability reduce_fluence Reduce Laser Fluence (Lower Power/Energy) degrading_signal_node->reduce_fluence check_lidt Is Fluence Below LIDT? reduce_fluence->check_lidt check_thermal Investigate Thermal Effects (Add Cooling/Temp Control) check_lidt->check_thermal

Caption: A decision tree for troubleshooting common SHG efficiency issues.

References

  • Characterization of organic crystals for second-harmonic generation. (2023). Optics Letters, 48(22), 5855-5858.
  • Characterization of organic crystals for second-harmonic gener
  • Application of Second Harmonic Generation in Characterization of 2D Materials. (2020). Chinese Journal of Lasers.
  • Single-Crystal SHG Characterization. (n.d.).
  • Second Harmonic Generation, Fall 2016. (2016).
  • Second harmonic generation (SHG) as a characterization technique and phenomological probe for organic materials. (n.d.).
  • Can anyone help with second harmonic generation of crystals?. (2015).
  • Flexible Organic Crystalline Fibers and Loops with Strong Second Harmonic Generation. (2022). Journal of the American Chemical Society.
  • How to get second harmonic generation?. (2017).
  • Understanding Second Harmonic Generation: An intuitive introduction. (2023). Sci-Projects.
  • Simulation and Optimization of Second-Harmonic Generation with Incoherent Broadband Laser Pulses. (n.d.). GSI Repository.
  • Phase Matching for Nonlinear Optical Processes. (n.d.). Fosco Connect.
  • Growth and Characterization of Organic NLO Material. (n.d.).
  • Second harmonic generation. (n.d.). Physics: Problems and Solutions - Fandom.
  • Second-harmonic gener
  • Experimental optimization of second-order harmonic generation for higher-order generation applications. (2023).
  • Phase m
  • Non-linear Optics III (Phase-matching & frequency conversion). (n.d.). University of St Andrews.
  • Crystal growth, Dielectric and Thermal Studies on N-Methyl-4-Nitroaniline: Isophthalic Acid Molecular Adduct Crystals. (2017).
  • Ultrafast Laser-Induced Damage Threshold of the Optical Materials in Near-Infrared Region. (2018). Purdue University e-Pubs.
  • Laser-Induced Damage Threshold of Optical Materials: Measurements and Modeling. (2023). Hilaris Publisher.
  • Laser induced damage in optical materials: 7th ASTM symposium. (1976). Applied Optics, 15(6), 1510.
  • Laser Damage Threshold. (n.d.). Spica Technologies Inc.
  • Optical Damage Considerations in the Design of the Matter in Extreme Condition Upgrade (MEC-U) Laser Systems. (2023). OSTI.GOV.

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Technical Support Center: Optimizing Crystal Growth for N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your crystal growth experiments, ensuring the isolation of high-quality, single-phase crystalline material.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of CMMNA and related organic molecules. The solutions provided are based on established principles of crystal engineering and data from analogous nitroaniline compounds.

Q1: I'm not getting any crystals. The compound remains in solution.

Possible Causes:

  • Insufficient Supersaturation: The concentration of CMMNA in the solvent may be below the saturation point at the given temperature.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the CMMNA fully dissolved even at lower temperatures or after partial solvent evaporation.

  • Presence of Impurities: Impurities can inhibit nucleation by interfering with the self-assembly of CMMNA molecules.

Solutions:

  • Increase Supersaturation:

    • Evaporation: Allow the solvent to evaporate slowly in a loosely covered container. This is a common and effective method for compounds like N-methyl-4-nitroaniline, a close structural analog.[1][2]

    • Cooling: If the solubility of CMMNA is temperature-dependent, slowly cool the saturated solution. Avoid crash cooling, as this can lead to amorphous precipitation.

    • Anti-Solvent Addition: Introduce a solvent in which CMMNA is poorly soluble (an anti-solvent) dropwise to a saturated solution of CMMNA in a good solvent.

  • Re-evaluate Your Solvent System:

    • If CMMNA is highly soluble, select a solvent with slightly lower solvating power. For related nitroanilines, solvents like ethanol, acetone, and tetrahydrofuran (THF) have been used successfully.[1][2] A mixture of solvents can also be effective in fine-tuning solubility.[3]

  • Ensure High Purity:

    • Purify the CMMNA starting material, for example, by column chromatography or recrystallization from a different solvent system. The synthesis of related compounds often includes a final recrystallization step to achieve high purity.[4]

Q2: My compound is "oiling out" instead of crystallizing.

Possible Causes:

  • High Degree of Supersaturation: Rapidly creating a highly supersaturated solution can lead to liquid-liquid phase separation (oiling out) before nucleation can occur.

  • Low Melting Point Impurities: The presence of impurities can depress the melting point of the solute-solvent mixture.

  • Temperature Effects: The temperature of crystallization may be above the melting point of the desired crystalline form in the presence of the solvent.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slow down the cooling rate or the rate of anti-solvent addition.

    • Start with a less concentrated solution.

  • Modify the Solvent Environment:

    • Choose a solvent where the solubility of CMMNA is lower, reducing the likelihood of forming a highly concentrated, oily phase. The polarity of the solvent plays a crucial role in the crystallization process of polar molecules.[5]

  • "Scratch" the Flask:

    • Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

Q3: The crystals are very small, needle-like, or of poor quality.

Possible Causes:

  • Rapid Nucleation and Growth: Too many nuclei forming at once leads to competition for solute and results in a large number of small crystals. Rapid growth can also lead to solvent inclusion and disordered structures.

  • Solvent-Crystal Surface Interactions: The solvent can preferentially adsorb to certain crystal faces, inhibiting growth in those directions and promoting anisotropic growth, such as the formation of needles.[6][7]

Solutions:

  • Control the Nucleation Rate:

    • Reduce the level of supersaturation. A slower evaporation or cooling rate will favor the growth of fewer, larger crystals.

    • Use a seed crystal from a previous successful batch to bypass the initial nucleation stage.

  • Optimize the Solvent System:

    • Experiment with different solvents. The morphology of organic crystals can be significantly influenced by the solvent used.[8] For instance, in related nitroanilines, different solvents have yielded crystals of varying quality.[1][2]

    • Consider using solvent mixtures to modify the growth habits.[3]

Q4: I suspect I have a mixture of different crystal forms (polymorphism).

Possible Causes:

  • Kinetic vs. Thermodynamic Control: Different polymorphs can form depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling). A less stable (kinetic) form may crystallize first, followed by transformation to a more stable (thermodynamic) form. Polymorphism is a known phenomenon in nitroaniline derivatives.

Solutions:

  • Standardize Crystallization Conditions:

    • Maintain consistent solvent systems, temperature profiles, and saturation levels to favor the formation of a single polymorph.

  • Solvent Selection:

    • The polarity of the solvent can be a determining factor in which polymorph is obtained.[5] Experiment with a range of solvents from polar to non-polar.

  • Slurry Experiments:

    • Stirring a mixture of polymorphs in a solvent at a constant temperature will, over time, lead to the dissolution of the less stable forms and the growth of the most stable polymorph.

  • Characterize the Crystalline Material:

    • Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared spectroscopy to identify and differentiate between polymorphs.

Troubleshooting Workflow

G start Start Crystal Growth Experiment issue Identify Crystallization Issue start->issue no_xtal No Crystals Forming issue->no_xtal No Precipitation oiling_out Compound Oiling Out issue->oiling_out Liquid Phase Separation poor_quality Poor Crystal Quality (Needles/Small) issue->poor_quality Solid Formed polymorphs Suspected Polymorphism issue->polymorphs Inconsistent Results sol_no_xtal Increase Supersaturation (Slow Evaporation/Cooling) Re-evaluate Solvent Ensure High Purity no_xtal->sol_no_xtal sol_oiling Reduce Supersaturation Rate Modify Solvent 'Scratch' Flask oiling_out->sol_oiling sol_poor Control Nucleation Rate (Slower Growth) Optimize Solvent System Use Seed Crystal poor_quality->sol_poor sol_poly Standardize Conditions Screen Solvents Perform Slurry Experiment Characterize (PXRD, DSC) polymorphs->sol_poly end High-Quality Crystals Obtained sol_no_xtal->end sol_oiling->end sol_poor->end sol_poly->end G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting prep1 Select Solvent (e.g., Acetone, Ethanol) prep2 Prepare Saturated Solution (Slightly Elevated Temp.) prep1->prep2 prep3 Hot Filter Solution (Remove Particulates) prep2->prep3 growth1 Transfer to Crystallization Dish prep3->growth1 growth2 Cover with Perforated Lid growth1->growth2 growth3 Store in Vibration-Free Area growth2->growth3 harvest1 Decant Mother Liquor growth3->harvest1 harvest2 Wash Crystals with Anti-Solvent harvest1->harvest2 harvest3 Dry Crystals (Vacuum/N2) harvest2->harvest3 end end harvest3->end Characterize Crystals (PXRD, DSC, MP)

Sources

Stability issues of N-Cyanomethyl-N-methyl-4-nitroaniline in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyanomethyl-N-methyl-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to this compound Stability

This compound is a substituted nitroaniline derivative. The presence of the electron-withdrawing nitro group on the aromatic ring, combined with the N-cyanomethyl-N-methyl substitution, influences its chemical reactivity and stability.[1][2][3] Understanding its stability profile in different solvent systems is crucial for accurate and reproducible experimental results, particularly in drug development where compound integrity is paramount.

Instability can arise from several factors, including the inherent reactivity of the molecule, interactions with the solvent, and exposure to environmental factors such as light, temperature, and pH.[4] This guide will walk you through potential stability challenges and provide actionable solutions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Question 1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

Answer: A decrease in concentration suggests degradation of the compound. Several factors could be at play:

  • Solvent-Induced Degradation: The choice of solvent is critical. Protic solvents (e.g., methanol, ethanol, water) can potentially participate in hydrolysis reactions, especially under non-neutral pH conditions. Aprotic solvents (e.g., acetonitrile, DMSO, DMF) are generally more inert, but their purity can be a factor. Trace amounts of water or acidic/basic impurities in the solvent can catalyze degradation.

  • Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[4] If your solutions are not protected from light, photodegradation could be occurring.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of degradation. Storing stock solutions at room temperature for extended periods might lead to a noticeable decrease in concentration.

  • pH Instability: The stability of this compound can be pH-dependent. Acidic or basic conditions can promote hydrolysis of the cyanomethyl group or other degradation pathways.

Troubleshooting Steps:

  • Solvent Selection: If you suspect solvent-induced degradation, consider preparing fresh solutions in high-purity, anhydrous aprotic solvents like acetonitrile or DMSO.

  • Light Protection: Always store your stock solutions in amber vials or wrap them in aluminum foil to protect them from light.[4]

  • Temperature Control: Store stock solutions at a low temperature, such as 4°C or -20°C, to minimize thermal degradation.[5]

  • pH Control: If working in aqueous or protic solvents, ensure the pH is controlled with a suitable buffer system. It is advisable to perform a preliminary pH stability screen to identify the optimal pH range.

Question 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. How can I confirm if these are degradation products?

Answer: The appearance of new peaks is a strong indicator of degradation. To confirm this, you can perform a forced degradation study.[6][7] This involves intentionally subjecting your compound to stress conditions to accelerate the formation of degradation products.

Forced Degradation Protocol:

A forced degradation study will help you to understand the degradation pathways and to develop a stability-indicating analytical method.[8][9]

  • Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose a solid sample or a solution to high temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution to a UV light source.

By analyzing the samples from these stress conditions using a suitable analytical method like HPLC, you can identify the degradation products. If the unexpected peaks in your experimental sample match the retention times of the peaks generated during the forced degradation study, it confirms they are indeed degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stable stock solution of this compound?

A1: For long-term stability, it is recommended to use a high-purity, anhydrous aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) . These solvents are less likely to participate in degradation reactions compared to protic solvents. Always use freshly opened solvents or those that have been properly stored to minimize water content.

Q2: How should I store my solid this compound and its solutions?

A2:

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to protect it from moisture.

  • Solutions: Store solutions in amber glass vials with tightly sealed caps at low temperatures (4°C or -20°C) to minimize degradation from light and heat.

Q3: Is this compound sensitive to pH?

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure and the behavior of similar compounds, potential degradation pathways could include:

  • Hydrolysis of the Cyanomethyl Group: The nitrile functional group could be hydrolyzed to a carboxylic acid or an amide, particularly under strong acidic or basic conditions.

  • N-Dealkylation: The N-methyl or N-cyanomethyl group could be cleaved from the nitrogen atom. Studies on the degradation of N-Methyl-4-nitroaniline have shown N-demethylation as a degradation step.[11]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[12][13]

  • Ring Hydroxylation: Hydroxylation of the aromatic ring is another possible degradation pathway for aniline derivatives.[14]

The following diagram illustrates a hypothetical degradation workflow:

G cluster_0 Stress Conditions cluster_1 Compound cluster_2 Potential Degradation Pathways Acid_Base Acid/Base Hydrolysis Parent This compound Acid_Base->Parent initiates Oxidation Oxidation (e.g., H2O2) Oxidation->Parent initiates Heat Thermal Stress Heat->Parent accelerates Light Photolytic Stress (UV) Light->Parent initiates Hydrolysis Hydrolysis of Cyanomethyl Group Parent->Hydrolysis can lead to Dealkylation N-Dealkylation Parent->Dealkylation can lead to Reduction Reduction of Nitro Group Parent->Reduction can lead to

Caption: Potential degradation pathways for this compound under various stress conditions.

Q5: What analytical techniques are suitable for a stability-indicating assay of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for developing a stability-indicating assay method (SIAM).[4][15] A well-developed HPLC method should be able to separate the parent compound from its degradation products and any other impurities. Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable option, particularly for identifying volatile degradants.[15][16]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound solid.

  • Dissolve the solid in a minimal amount of high-purity, anhydrous acetonitrile or DMSO.

  • Once fully dissolved, dilute to the final desired concentration with the same solvent.

  • Store the solution in a tightly capped amber vial at -20°C.

Protocol 2: General Forced Degradation Study

The following workflow provides a general outline for conducting a forced degradation study.

G Start Prepare Stock Solution of Compound Stress_Conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress_Conditions Sampling Collect Samples at Defined Time Points Stress_Conditions->Sampling Analysis Analyze Samples by Stability-Indicating HPLC Method Sampling->Analysis Data_Evaluation Evaluate Chromatograms for New Peaks and % Degradation Analysis->Data_Evaluation End Identify Degradation Products & Understand Degradation Pathways Data_Evaluation->End

Caption: A generalized workflow for performing a forced degradation study.

Data Summary

The following table summarizes the recommended solvents and storage conditions to enhance the stability of this compound.

ParameterRecommendationRationale
Solvent for Stock Solution High-purity, anhydrous Acetonitrile or DMSOAprotic and less reactive, minimizing solvent-induced degradation.
Storage Temperature -20°C or 4°CReduces the rate of thermal degradation.
Light Exposure Store in amber vials or protect from lightPrevents potential photodegradation.
pH of Aqueous Solutions Neutral (buffered if necessary)Avoids acid or base-catalyzed hydrolysis.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • Gorrod, J. W., & Gooderham, N. J. (1987).
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7475, 4-Nitroaniline.
  • Gowda, B. T., & Rao, D. S. M. (1982). Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. Journal of the Chemical Society, Perkin Transactions 2, (3), 355-359.
  • Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry, 16A, 142-144.
  • Arslan-Alaton, I., Tureli, G., & Olmez-Hanci, T. (2009). The degradation products of aniline in the solutions with ozone and kinetic investigations.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • NIOSH. (1994). Amines, Aromatic: Method 2002. In NIOSH Manual of Analytical Methods (4th ed.).
  • Singh, S. (2014). Stability indicating assay. [PowerPoint presentation]. SlideShare.
  • Chan, C. C., Lee, Y. C., & Lam, H. (2003). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129-138.
  • Kaushik, S., Agarwal, A., & Banerji, K. K. (2003). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry, 15(1), 567-571.
  • Liu, Z., Wang, L., & Li, S. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of environmental sciences (China), 19(11), 1323–1328.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Arslan-Alaton, I., Tureli, G., & Olmez-Hanci, T. (2009). The degradation products of aniline in the solutions with ozone and kinetic investigations.
  • Singh, S., & Bakshi, M. (2002). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 26(2), 52-64.
  • High-rate biodegradation of 3-and 4-nitroaniline. (n.d.). ResearchGate.
  • 4-Nitroaniline. (n.d.). In Wikipedia.
  • Gautam, P., & Soni, S. K. (2005). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. Journal of scientific & industrial research, 64(11), 857-862.
  • Wolf, T. J. A., & Leone, S. R. (2015). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A, 119(4), 629–637.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555.
  • World Health Organization. (1996). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. WHO.
  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2001). Biodegradation of nitroaromatic compounds and explosives. CRC press.
  • National Medical Commission. (2025). Syllabus for NEET (UG).

Sources

Technical Support Center: Overcoming Solubility Challenges with N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N-Cyanomethyl-N-methyl-4-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common solubility hurdles associated with this compound. Here, we combine foundational chemical principles with practical, field-tested troubleshooting strategies to ensure you can confidently prepare solutions for your downstream applications, from organic synthesis to biological screening.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

This compound is an organic compound with the following identifiers:

  • Molecular Formula: C₉H₉N₃O₂[1]

  • Molecular Weight: 191.19 g/mol [1]

  • Appearance: Light yellow to yellow to orange powder or crystal

  • IUPAC Name: 2-(N-methyl-4-nitroanilino)acetonitrile[1]

Q2: Why is this compound expected to have poor water solubility?

The molecular structure of this compound contains a non-polar aromatic nitro group and a methyl group, which contribute to its hydrophobic character. While the nitrile and nitro groups can participate in some hydrogen bonding, the overall molecule is dominated by its non-polar regions, leading to limited solubility in aqueous solutions.

Q3: What are the primary safety concerns when handling this compound?

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][5] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

Troubleshooting Guides: Practical Solubilization Strategies

This section provides detailed protocols and the scientific rationale for overcoming the poor solubility of this compound in various experimental contexts.

Guide 1: Preparing Stock Solutions in Organic Solvents

For most applications in organic synthesis and as a starting point for preparing aqueous dilutions, a concentrated stock solution in an organic solvent is recommended.

Common Challenge: The compound does not dissolve completely in the chosen organic solvent at the desired concentration.

Troubleshooting Workflow:

start Start: Prepare Organic Stock Solution solvent_choice Select an appropriate organic solvent (e.g., DMSO, DMF, Acetone) start->solvent_choice dissolution_attempt Attempt to dissolve at room temperature with vortexing/stirring solvent_choice->dissolution_attempt check_solubility Is the compound fully dissolved? dissolution_attempt->check_solubility sonication Apply sonication for 10-15 minutes check_solubility->sonication No success Success: Solution is ready. Store appropriately. check_solubility->success Yes check_solubility2 Is it dissolved? sonication->check_solubility2 gentle_heating Gently warm the solution (e.g., 30-40°C) check_solubility2->gentle_heating No check_solubility2->success Yes check_solubility3 Is it dissolved? gentle_heating->check_solubility3 co_solvent Consider a co-solvent system check_solubility3->co_solvent No check_solubility3->success Yes failure Failure: Re-evaluate solvent choice or reduce concentration. co_solvent->failure

Caption: Workflow for dissolving this compound in organic solvents.

Step-by-Step Protocol:

  • Solvent Selection: Begin with a polar aprotic solvent. Based on data for similar compounds, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone are excellent starting points.[4][6]

  • Initial Dissolution:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add a small amount of the chosen solvent and vortex or stir vigorously.

    • Gradually add more solvent until the final desired concentration is reached.

  • Energy Input (If Necessary):

    • Sonication: Place the vial in a sonicator bath. The ultrasonic waves can help break up solid aggregates and enhance dissolution.

    • Gentle Heating: If sonication is insufficient, gently warm the solution in a water bath. Do not exceed 40°C to avoid potential degradation. Always monitor for any color changes that might indicate decomposition.

  • Co-Solvency: If the compound remains insoluble, a co-solvent system may be effective.[7] For example, if you started with acetone, adding a small percentage of a stronger solvent like DMSO could improve solubility.

Data Summary: Recommended Organic Solvents

SolventClassRationale for Use
DMSO Polar AproticExcellent solubilizing power for a wide range of organic compounds.
DMF Polar AproticSimilar to DMSO, a strong solvent for many organic molecules.
Acetone Polar AproticGood solubility for many nitroaromatic compounds.[4][6]
Acetonitrile Polar AproticOften used in analytical chemistry (e.g., HPLC) and as a reaction solvent.
Ethanol Polar ProticMay be a suitable solvent, though likely less effective than polar aprotic options.[2][3]
Guide 2: Preparing Aqueous Solutions for Biological Assays

Common Challenge: The compound precipitates out of solution when a concentrated organic stock is diluted into an aqueous buffer for biological experiments.

Troubleshooting Strategies:

  • pH Adjustment: The nitroaniline moiety suggests the compound is weakly basic. Adjusting the pH of the aqueous medium may enhance solubility. However, without a known pKa, this requires empirical testing. A pH below 7 is unlikely to significantly improve solubility, while a highly basic pH may cause degradation.

  • Use of Co-solvents and Surfactants:

    • Co-solvents: Including a small percentage (typically 1-5%) of an organic co-solvent like DMSO or ethanol in your final aqueous solution can help maintain the compound's solubility.[7][8] It is crucial to run a vehicle control to ensure the co-solvent does not affect the biological assay.

    • Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be used at low concentrations (e.g., 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[7][9]

Step-by-Step Protocol for Aqueous Dilution:

  • Start with a high-concentration stock solution of this compound in 100% DMSO.

  • In a separate tube, prepare your final aqueous buffer. If using a co-solvent, add the appropriate amount of DMSO or ethanol to the buffer.

  • While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop by drop. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit has been exceeded.

Decision Tree for Aqueous Formulations:

start Start: Prepare Aqueous Solution direct_dilution Dilute DMSO stock into aqueous buffer start->direct_dilution check_precipitation Precipitation observed? direct_dilution->check_precipitation add_cosolvent Increase co-solvent (e.g., DMSO) in buffer (e.g., to 1-5%) check_precipitation->add_cosolvent Yes success Success: Homogeneous solution. Run vehicle control. check_precipitation->success No check_precipitation2 Still precipitates? add_cosolvent->check_precipitation2 add_surfactant Add surfactant (e.g., 0.01% Tween® 20) to buffer check_precipitation2->add_surfactant Yes check_precipitation2->success No check_precipitation3 Still precipitates? add_surfactant->check_precipitation3 check_precipitation3->success No failure Failure: Reduce final concentration or consider alternative formulation. check_precipitation3->failure Yes

Sources

Technical Support Center: Cultivating Flawless N-Cyanomethyl-N-methyl-4-nitroaniline (CNA) Single Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyanomethyl-N-methyl-4-nitroaniline (CNA) single crystal growth. This resource is designed for researchers, scientists, and professionals in drug development who are working with this potent nonlinear optical (NLO) material. Here, you will find practical, in-depth guidance to troubleshoot common issues and answer frequently asked questions, enabling you to minimize defects and consistently produce high-quality single crystals. Our approach is rooted in scientific principles and validated by extensive experience in the field of crystal engineering.

Troubleshooting Guide: From Frustration to Flawless Crystals

This section addresses specific challenges you may encounter during your CNA crystal growth experiments. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable, step-by-step solutions.

Question 1: Why are my CNA crystals opaque or cloudy instead of being transparent?

Answer:

Cloudiness in CNA crystals is typically indicative of solvent inclusions, where microscopic pockets of the mother liquor become entrapped within the crystal lattice during growth.[1] This is a common issue in the solution growth of organic crystals and can significantly degrade the optical quality of your material.

Underlying Causes:

  • Rapid Crystal Growth: If the crystal grows too quickly, the solute molecules do not have sufficient time to arrange themselves in an ordered lattice, leading to the incorporation of solvent.[2]

  • High Supersaturation: A solution that is too concentrated (highly supersaturated) will promote rapid nucleation and growth, increasing the likelihood of solvent trapping.[3]

  • Poor Solvent Choice: Solvents with high viscosity can hinder the diffusion of solute molecules to the growing crystal face, leading to inclusions.

Step-by-Step Troubleshooting Protocol:

  • Reduce the Cooling Rate: A slower cooling rate is paramount for achieving high-quality crystals. A gradual decrease in temperature allows for more controlled growth and minimizes the formation of solvent inclusions. Experiment with reducing your cooling rate to 0.1-0.5 °C per day.

  • Optimize Solvent Selection: The choice of solvent is critical. For nitroaniline-based compounds, solvents like acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) have been used successfully for similar molecules.[4][5] A good solvent for CNA should have moderate solubility and low viscosity. It's advisable to perform solubility studies to determine the optimal solvent for your specific experimental conditions.

  • Control Supersaturation: Carefully control the concentration of your CNA solution. Aim for a supersaturation level that promotes slow and steady growth. You can achieve this by starting with a solution that is just saturated at a given temperature and then slowly cooling it.

  • Implement Seed Crystals: Introducing a small, high-quality seed crystal into a slightly supersaturated solution can promote controlled growth on the seed, rather than spontaneous nucleation, leading to a larger, more perfect single crystal.

Question 2: My CNA crystals are exhibiting significant cracking. What is causing this and how can I prevent it?

Answer:

Cracking in single crystals, especially after they are removed from the growth solution or during temperature changes, is often a result of internal stress. This stress can be induced by several factors, with thermal expansion anisotropy being a primary culprit in organic crystals like nitroanilines.[6][7]

Underlying Causes:

  • Thermal Expansion Anisotropy: Crystalline materials can expand and contract at different rates along different crystallographic axes when subjected to temperature changes.[8] This anisotropic behavior can create significant internal strain, leading to cracks. Nitroaniline derivatives are known to exhibit this property.[9][10]

  • Thermal Shock: Rapid changes in temperature, such as removing the crystal from a warm growth solution and exposing it to ambient temperature too quickly, can induce thermal shock and cause cracking.

  • Lattice Defects: The presence of dislocations and other lattice defects can create stress concentration points within the crystal, making it more susceptible to cracking.

Step-by-Step Troubleshooting Protocol:

  • Slow and Controlled Cooling: After the crystal has reached its final size in the growth solution, it is crucial to cool the entire system down to room temperature very slowly. A cooling rate of no more than a few degrees per hour is recommended.

  • Gradual Solvent Removal: Instead of abruptly removing the crystal from the solvent, consider slowly evaporating the solvent at a constant temperature once the growth is complete. This can help to minimize thermal shock.

  • Annealing: In some cases, a post-growth annealing step can help to relieve internal stresses. This involves heating the crystal to a temperature below its melting point and then cooling it down very slowly. The specific annealing parameters would need to be determined experimentally for CNA.

  • Minimize Mechanical Stress: Handle the grown crystals with extreme care to avoid introducing mechanical stress, which can exacerbate any existing internal strains.

Question 3: I am observing the formation of multiple small crystals instead of a single large one. How can I promote the growth of a single, large CNA crystal?

Answer:

The formation of many small crystals, a phenomenon known as polycrystalline growth, indicates that the nucleation rate is too high.[11] To obtain a single, large crystal, you need to control the nucleation process so that only one or a few nuclei form and grow.[12]

Underlying Causes:

  • High Degree of Supersaturation: As mentioned earlier, a highly supersaturated solution will lead to a burst of nucleation events.[3]

  • Presence of Impurities: Impurities in the solvent or the CNA material itself can act as nucleation sites, promoting the formation of multiple crystals.[13]

  • Lack of a Dominant Growth Site: Without a preferred site for crystal growth, nucleation will occur randomly throughout the solution.

Step-by-Step Troubleshooting Protocol:

  • Control Supersaturation: This is the most critical parameter. Prepare a solution that is saturated at a specific temperature and then induce supersaturation very slowly, either by a gradual decrease in temperature or slow solvent evaporation.

  • Use High-Purity Materials: Ensure that both your CNA starting material and the solvent are of the highest possible purity. Recrystallizing the CNA material before the final growth experiment can help to remove impurities.

  • Introduce a Seed Crystal: This is a highly effective method for controlling nucleation. A single, high-quality seed crystal will provide a preferential site for crystal growth, directing the solute molecules to deposit on its surface rather than forming new nuclei.

  • Filter the Solution: Before starting the crystal growth process, filter the saturated solution through a fine-pored filter to remove any particulate matter that could act as nucleation sites.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the fundamentals of CNA crystal growth.

Q1: What is the ideal solvent for growing high-quality CNA single crystals?

A1: The ideal solvent for CNA should have good solubility for the compound, a relatively low vapor pressure to allow for slow evaporation, and should not form strong interactions with the CNA molecule that could inhibit crystal growth. For similar nitroaniline compounds, solvents like acetone, THF, and DMSO have been successfully employed.[4][14] It is recommended to conduct solubility tests with a range of solvents to identify the most suitable one for your specific setup. A table summarizing the properties of potential solvents is provided below.

Q2: How does the cooling rate affect the quality of CNA crystals?

A2: The cooling rate has a profound impact on crystal quality. A slow cooling rate allows for a more ordered arrangement of molecules in the crystal lattice, resulting in fewer defects such as solvent inclusions and dislocations. Conversely, a rapid cooling rate leads to a higher density of defects and can even result in the formation of polycrystalline material or an amorphous solid.

Q3: What is the role of a seed crystal and is it always necessary?

A3: A seed crystal is a small, pre-existing single crystal that is introduced into a supersaturated solution to initiate controlled crystal growth. While not always strictly necessary, using a seed crystal is highly recommended for growing large, high-quality single crystals. It provides a template for growth, helping to control the crystal's orientation and minimizing the formation of unwanted nuclei.[11]

Q4: Can impurities in the starting material affect the final crystal?

A4: Absolutely. Impurities can have several detrimental effects on crystal growth. They can act as nucleation sites, leading to the formation of multiple small crystals. They can also be incorporated into the crystal lattice, creating point defects and disrupting the long-range order, which can negatively impact the crystal's optical and mechanical properties.[13] Therefore, using highly purified starting materials is crucial.

Q5: What is the slow evaporation method for crystal growth?

A5: The slow evaporation method is a common technique for growing single crystals from solution. It involves dissolving the compound in a suitable solvent to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth. This method is advantageous because it can be carried out at a constant temperature.

Data and Protocols at a Glance

For your convenience, here are summaries of key quantitative data and a detailed experimental protocol for a typical CNA crystal growth experiment.

Table 1: Properties of Potential Solvents for CNA Crystal Growth

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Acetone5620.7Commonly used for organic crystal growth, relatively volatile.
Tetrahydrofuran (THF)667.6Good solvent for many organic compounds, can be prone to peroxide formation.
Dimethyl Sulfoxide (DMSO)18947.2High boiling point, allows for growth at elevated temperatures. Can be difficult to remove from the final crystal.
Methanol64.732.7A polar protic solvent, its interaction with CNA should be considered.[15]
Ethanol78.3724.5Similar to methanol, with a lower vapor pressure.

Experimental Protocol: Slow Cooling Solution Growth of CNA Single Crystals

  • Purification of CNA: Recrystallize the commercially available CNA powder from a suitable solvent (e.g., ethanol) to ensure high purity.

  • Solution Preparation: Prepare a saturated solution of the purified CNA in your chosen solvent at a temperature approximately 10-15 °C above your intended starting growth temperature.

  • Filtration: Filter the hot, saturated solution through a pre-heated syringe filter (0.22 µm) into a clean, pre-heated crystallization dish. This removes any dust or undissolved particles.

  • Seed Crystal Introduction (Optional but Recommended): Once the solution has cooled to the starting growth temperature and is slightly supersaturated, carefully introduce a small, well-formed seed crystal.

  • Controlled Cooling: Place the crystallization dish in a programmable temperature controller. Set the controller to cool the solution at a very slow rate, typically between 0.1 and 0.5 °C per day.

  • Crystal Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution.

  • Drying: Gently pat the crystal dry with a lint-free tissue and allow it to air dry in a controlled environment to prevent thermal shock.

Visualizing the Path to Perfection

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Troubleshooting Workflow for Cloudy Crystals start Cloudy CNA Crystal Observed q1 Is the cooling rate too fast? start->q1 s1 Reduce cooling rate to 0.1-0.5 °C/day q1->s1 Yes q2 Is the solvent choice optimal? q1->q2 No s1->q2 s2 Perform solubility studies and select a low-viscosity solvent q2->s2 No q3 Is the solution highly supersaturated? q2->q3 Yes s2->q3 s3 Lower initial concentration and use seed crystals q3->s3 Yes end_node Transparent, High-Quality Crystal q3->end_node No s3->end_node

Caption: A flowchart for troubleshooting cloudy CNA crystals.

G cluster_1 Factors Influencing CNA Crystal Quality params Growth Parameters Cooling Rate Solvent Choice Purity of Materials Supersaturation defects Common Crystal Defects Solvent Inclusions Cracking Polycrystallinity params:f0->defects:f0 Fast rate leads to inclusions params:f0->defects:f1 Rapid changes cause thermal shock params:f1->defects:f0 High viscosity traps solvent params:f2->defects:f2 Impurities act as nucleation sites params:f3->defects:f0 High supersaturation causes rapid growth params:f3->defects:f2 High supersaturation promotes nucleation

Caption: The relationship between growth parameters and common crystal defects.

References

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57–93. [Link]
  • Kubiak, R., & Janczak, J. (1993). Variable-temperature crystal structure studies of m-nitroaniline. Journal of Applied Crystallography, 26(6), 849-854. [Link]
  • Pigoń, K., & Chojnacki, H. (1967). Thermal Expansion of p-Nitroaniline in the a- and b-Directions. Acta Physica Polonica, 31, 1069. [Link]
  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. [Link]
  • Bai, J., Zhang, C., Zhang, Y., & Liu, Z. (2023). Nucleation control for the growth of two-dimensional single crystals. Journal of Semiconductors, 44(10), 101201. [Link]
  • Evans, A. M., & Dichtel, W. R. (2019). Chemical Control over Nucleation and Anisotropic Growth of Two-Dimensional Covalent Organic Frameworks. ACS Central Science, 5(11), 1923–1931. [Link]
  • Gorbitz, C. H., & Hersleth, H. P. (2000). On the inclusion of solvent molecules in the crystal structures of organic compounds. Acta Crystallographica Section B: Structural Science, 56(3), 526–534. [Link]
  • De Yoreo, J. J., & Vekilov, P. G. (2014). Principles of Crystal Nucleation and Growth.
  • Lakshmi, R., & Prabukanthan, P. (2017). Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique.
  • Kubiak, R., & Janczak, J. (1993). Variable-temperature crystal structure studies of m-nitroaniline.
  • Lakshmi, R., & Prabukanthan, P. (2017). Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique. International Journal of Science and Research (IJSR). [Link]
  • Lakshmi, R., & Prabukanthan, P. (2017). Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique. Semantic Scholar. [Link]
  • Priyavathani, S. J., et al. (2023). Influence of polar solvents on the growth and characteristic aspects of m-nitroaniline single crystals.
  • Favier, F., & Favier, I. (2008). Characterization of inclusions in organic crystals and their time evolution.
  • Prabukanthan, P., & Lakshmi, R. (2017). Crystal growth, Dielectric and Thermal Studies on N-Methyl-4-Nitroaniline: Isophthalic Acid Molecular Adduct Crystals.
  • Sustainability Directory. (2025). Thermal Expansion Anisotropy. [Link]
  • Sathya, K., et al. (2022).
  • Sathya, K., et al. (2022). Growth and characterization of organic 4-methyl-2-nitroaniline single crystals for nonlinear optical applications.
  • Bobo, E., et al. (2016). Evidence of two types of fluid inclusions in single crystals. SciSpace. [Link]
  • White, M. A., et al. (2018). Relationships between elastic anisotropy and thermal expansion in A2Mo3O12 materials. Physical Chemistry Chemical Physics, 20(38), 24653-24661. [Link]
  • Ulrich, J., & Jones, A. G. (2004). Incorporation mechanism of guest molecules in crystals: solid solution or inclusion? Journal of Crystal Growth, 267(1-2), 347-353. [Link]

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Strategies to enhance the thermal stability of N-Cyanomethyl-N-methyl-4-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Cyanomethyl-N-methyl-4-nitroaniline

A Senior Application Scientist's Guide to Enhancing Thermal Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and pharmaceutical scientists who are working with this compound and encountering challenges related to its thermal stability. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to help you troubleshoot issues and strategically enhance the robustness of your molecule. Thermal degradation can compromise purity, safety, and overall viability, particularly during development and processing. This resource consolidates field-proven insights and experimental guides to address these critical challenges.

Section 1: Foundational Concepts & Baseline Characterization

This section covers the essential first steps: understanding the inherent stability of your compound and how to measure it accurately. Without a reliable baseline, any attempt to improve stability is merely guesswork.

FAQ 1.1: What is thermal stability and why is it a critical parameter for this compound?

Thermal stability refers to a material's resistance to decomposition or chemical change at a given temperature.[1] For this compound, a molecule with a nitro group (a known energetic functional group) and a cyano group, this property is paramount for several reasons:

  • Safety: The thermal decomposition of nitroaromatic compounds can be highly exothermic, potentially leading to runaway reactions.[2] Understanding the onset of decomposition is crucial for defining safe handling and processing temperatures.

  • Purity and Efficacy: Degradation during storage, formulation, or processing leads to the formation of impurities, which can alter the compound's intended chemical and pharmacological properties.

  • Processability: Many standard pharmaceutical processes, such as milling, drying, and hot-melt extrusion, involve thermal stress. A thermally labile compound will not withstand these manufacturing steps.

  • Regulatory Compliance: Health authorities require a thorough understanding of a drug substance's stability profile to ensure product quality and safety throughout its shelf life.

The structure of this compound, featuring an electron-withdrawing nitro group on the aniline ring, makes the molecule susceptible to specific degradation pathways.[3][4]

FAQ 1.2: How do I establish a thermal stability baseline for my compound?

To quantify thermal stability, you must perform thermal analysis. The two most common and essential techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] These methods provide quantitative data on mass loss versus temperature and heat flow, respectively.

Objective: To determine the onset of decomposition (Td) and melting point (Tm) of this compound.

Instrumentation: A simultaneous TGA/DSC analyzer is ideal, but separate instruments can also be used.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of your purified, dry sample into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation, which is a different pathway than thermal decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. A standard rate of 10 °C/min is a good starting point for screening.

  • Data Acquisition: Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the onset of decomposition (Td) as the temperature at which significant mass loss begins (typically defined as the intersection of the baseline tangent with the tangent of the decomposition step).

    • DSC Curve: Identify the endothermic peak corresponding to the melting point (Tm). The onset of any sharp, exothermic event following the melt often corresponds to the decomposition.

Trustworthiness Check: Run the experiment in triplicate to ensure reproducibility. The standard deviation for Td and Tm should be minimal between runs.

FAQ 1.3: What are the potential thermal degradation pathways for this molecule?

The structure of this compound suggests several potential points of thermal failure. The weakest bonds are typically the first to break under thermal stress. For nitroaromatic compounds, decomposition often initiates at the C-NO₂ or N-alkyl bonds.[7]

Potential Initiation Steps:

  • C-NO₂ Bond Homolysis: The bond between the aromatic ring and the nitro group can break, generating radical species that initiate a chain reaction. This is a common pathway for many nitroaromatic compounds.[8]

  • N-CH₂CN Bond Cleavage: The cyanomethyl group could be a point of weakness.

  • N-CH₃ Bond Cleavage: The methyl group could also be susceptible to cleavage.

The presence of the electron-withdrawing nitro group influences the entire electronic structure of the molecule, affecting the stability of adjacent bonds.[9]

G cluster_molecule This compound cluster_pathways Potential Thermal Degradation Pathways cluster_products Resulting in... Molecule C₉H₉N₃O₂ P1 C-NO₂ Bond Homolysis Molecule->P1 Thermal Stress (ΔT) P2 N-CH₂CN Bond Cleavage Molecule->P2 Thermal Stress (ΔT) P3 N-CH₃ Bond Cleavage Molecule->P3 Thermal Stress (ΔT) Rads Radical Intermediates P1->Rads P2->Rads P3->Rads Gas Gaseous Products (NOx, CO, etc.) Rads->Gas Propagation & Termination Solid Char/Polymeric Residue Rads->Solid Propagation & Termination

Section 2: Troubleshooting Common Stability Problems

This section addresses issues frequently encountered during experimental work.

FAQ 2.1: My sample shows discoloration (e.g., turning darker yellow or brown) and degradation upon gentle heating or during storage. What are the likely causes and immediate solutions?

This is a classic sign of low thermal stability or the presence of reactive impurities.

  • Cause 1: Residual Solvents or Reagents: Impurities from the synthesis, such as residual acid, base, or solvent, can catalyze degradation reactions at temperatures well below the compound's intrinsic decomposition point.

  • Solution 1: Rigorous Purification: Re-purify your material. Recrystallization is often effective. After purification, use techniques like ¹H NMR to check for solvent residues and HPLC to confirm purity (>99.5%).

  • Cause 2: Amorphous Content: Amorphous (non-crystalline) material is thermodynamically less stable than its crystalline counterpart and will degrade at lower temperatures. Grinding or rapid precipitation can generate amorphous content.

  • Solution 2: Ensure Crystallinity: Anneal the material by holding it at a temperature below its melting point for an extended period. Confirm the crystalline nature of your sample using Powder X-ray Diffraction (PXRD). A sharp, well-defined diffraction pattern indicates high crystallinity.

  • Cause 3: Oxidative Degradation: If the material is not handled under an inert atmosphere, it may be reacting with atmospheric oxygen, a process that can be accelerated by heat and light.

  • Solution 3: Inert Atmosphere Handling: Store and handle the compound under an inert gas like nitrogen or argon.[10] Use amber vials to protect it from light.

FAQ 2.2: Why do I see significant batch-to-batch variability in the decomposition temperature (Td)?

Inconsistent Td values are a red flag for uncontrolled variables in your synthesis or purification process. The most common culprit is polymorphism.

  • Polymorphism: This is the ability of a compound to exist in two or more different crystal structures. Different polymorphs have different crystal lattice energies and, consequently, different physical properties, including melting point and thermal stability.[11] A change in your crystallization solvent, cooling rate, or temperature can inadvertently produce a different, less stable polymorph.

  • Troubleshooting Steps:

    • Characterize Each Batch: Use PXRD to analyze the crystal form of each batch. Different polymorphs will produce distinct diffraction patterns.

    • Standardize Crystallization: Develop a strict, standardized protocol for the final crystallization step. Control the solvent system, concentration, cooling rate, and agitation.

    • Perform Polymorph Screen: If variability persists, a formal polymorph screen is warranted to identify all possible crystalline forms and determine which is the most thermodynamically stable.

Section 3: Advanced Strategies for Proactive Stability Enhancement

If your purified, crystalline material is still not stable enough for your application, you need to move beyond simple purification and consider modifying the solid-state properties of the compound.

FAQ 3.1: Can modifying the molecular structure itself improve thermal stability?

Yes, theoretically. The stability of aniline derivatives is influenced by the electronic effects of substituents on the aromatic ring.[9][12]

  • Electron-Donating vs. Electron-Withdrawing Groups: The existing nitro group is strongly electron-withdrawing. Adding further electron-withdrawing groups could potentially destabilize the molecule further. Conversely, strategically placing electron-donating groups might enhance stability, but this would fundamentally change the molecule and its intended properties.

  • Practicality: For most researchers, the core molecular structure is fixed. Therefore, modifying the molecule is often not a viable strategy. The focus should instead be on modifying the supramolecular structure through crystal engineering.

FAQ 3.2: What is cocrystallization and how can it enhance the thermal stability of my compound?

Cocrystallization is a powerful crystal engineering technique that combines an active pharmaceutical ingredient (API) with a benign coformer molecule in a specific stoichiometric ratio within a single crystal lattice.[13][14] This approach can significantly improve physicochemical properties, including thermal stability, without altering the covalent structure of the API.[15][16]

Mechanism of Stability Enhancement: The thermal stability of a crystal is related to the energy required to break the intermolecular interactions holding it together. Cocrystals can enhance stability by:

  • Creating Stronger Intermolecular Bonds: Coformers are selected to form robust hydrogen bonds or other non-covalent interactions with the API. These new, stronger interactions require more energy to break, thus increasing the melting point and decomposition temperature.[15]

  • Improving Packing Efficiency: The API and coformer may pack together more efficiently than the API molecules alone, leading to a more stable crystal lattice with higher density and reduced molecular motion.[17][18]

G cluster_api Pure API Crystal cluster_cocrystal Cocrystal Lattice API_Node API Molecules (Weak Interactions) API_Stability Lower Thermal Stability (T_d1) API_Node->API_Stability Cocrystal_Stability Enhanced Thermal Stability (T_d2 > T_d1) API_Stability->Cocrystal_Stability Cocrystallization Cocrystal_Node API + Coformer (Strong H-Bonds) Cocrystal_Node->Cocrystal_Stability

FAQ 3.3: A Practical Guide to Coformer Selection and Cocrystal Screening.

The success of this strategy hinges on choosing the right coformer. Coformers should be non-toxic (often selected from the FDA's Generally Recognized as Safe - GRAS list) and possess functional groups capable of forming strong, complementary interactions with the API.[14] For this compound, which has hydrogen bond acceptors (nitro, cyano) but limited donors, good coformers would be those with strong hydrogen bond donor groups.

Potential Coformer Classes:

  • Carboxylic Acids: (e.g., succinic acid, fumaric acid, benzoic acid)

  • Amides: (e.g., nicotinamide, isoniazid)

  • Phenols: (e.g., resorcinol, hydroquinone)

G Start Start: Purified API Select 1. Select Coformers (H-bond donors, GRAS list) Start->Select Screen 2. Screening Methods Select->Screen LAG Liquid-Assisted Grinding (LAG) Screen->LAG Slurry Slurry Crystallization Screen->Slurry Evap Solvent Evaporation Screen->Evap Analysis 3. Characterize Solids (PXRD) LAG->Analysis Slurry->Analysis Evap->Analysis Confirm 4. Identify 'Hits' (New PXRD Pattern) Analysis->Confirm Scaleup 5. Scale-Up & Optimize (Solution Crystallization) Confirm->Scaleup End End: Thermally Stable Cocrystal Scaleup->End

Objective: To rapidly screen for cocrystal formation between the API and selected coformers.

Methodology:

  • Preparation: Place ~50 mg of the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the coformer into a ball-milling vial.

  • Solvent Addition: Add a few drops (20-50 µL) of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate). The solvent acts as a catalyst for molecular rearrangement.

  • Milling: Mill the mixture at a set frequency (e.g., 20-30 Hz) for 30-60 minutes.

  • Isolation: Recover the resulting solid powder.

  • Analysis: Analyze the powder using PXRD. Compare the resulting pattern to the patterns of the starting API and coformer. A new, unique pattern indicates the formation of a new crystalline phase, likely a cocrystal.

FAQ 3.4: How do I confirm successful cocrystal formation and quantify the stability enhancement?

Confirmation requires a multi-technique approach. A new PXRD pattern is the primary indicator, but thermal analysis is needed to prove enhanced stability.

  • Powder X-ray Diffraction (PXRD): This is the definitive test for identifying new solid forms. The cocrystal will have a unique diffraction pattern that is different from a simple physical mixture of the API and coformer.

  • Differential Scanning Calorimetry (DSC): A true cocrystal will exhibit a single, sharp melting point that is different from the melting points of the individual components.

  • Thermogravimetric Analysis (TGA): Run a TGA experiment on the confirmed cocrystal using the same method as the baseline analysis. The onset of decomposition (Td) should be significantly higher than that of the pure API.

All quantitative data should be summarized in a table for clear comparison.

SampleMelting Point (Tm) [°C]Onset of Decomposition (Td) [°C]Stability Enhancement (ΔTd) [°C]
Pure APIe.g., 155 °Ce.g., 210 °C-
API + Coformer A (Cocrystal)e.g., 180 °Ce.g., 245 °C+35 °C
API + Coformer B (Physical Mix)e.g., 140 °C & 155 °Ce.g., 210 °CNo Enhancement

Note: The values above are illustrative examples.

By following this structured approach of baseline characterization, troubleshooting, and advanced strategy implementation, you can systematically address the thermal stability challenges of this compound, leading to a more robust and viable compound for your research and development needs.

References

  • Williams, G. R., & Rogers, R. L. (2014). Bacterial pathways for degradation of nitroaromatics. PubMed.
  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center.
  • Haveren, J. V., & Marel, G. A. V. D. (1998). Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Panzade, P., & Shete, A. (2022). Enhancing the stability of active pharmaceutical ingredients by cocrystal strategy. ResearchGate.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • Goud, N. R., & Gangavaram, S. (2022). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. National Institutes of Health.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Kumar, S., & Nanda, A. (2023). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic.
  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.
  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.
  • Basavoju, S., & Boström, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Institutes of Health.
  • Sharma, S. (2017). Thermal Methods of Analysis. Crimson Publishers.
  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Chemistry LibreTexts.
  • Brown, K. A., & Mirkin, C. A. (2024). High Temperature, Isothermal Growth Promotes Close Packing and Thermal Stability in DNA-Engineered Colloidal Crystals. PubMed.
  • Al Irobaidi, A. (2018). Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. Scientific Research Publishing.
  • Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia.
  • International Journal of Scientific Research & Technology. (2024). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. IJSRT.
  • Thakral, S., & Suryanarayanan, R. (2023). Structural Origin of Anisotropic Thermal Expansion of Molecular Crystals and Implication for the Density Rule Probed with Four ROY Polymorphs. MDPI.
  • Li, Y., & Zhang, Y. (2022). Improving the Thermal Stability of Organic Solar Cells via Crystallinity Control. ACS Applied Energy Materials.
  • Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia.
  • Waware, U. S., & Rashid, M. (2020). Thermal stability and frequency-dependent electrical conductivity of poly(aniline-co-m-nitroaniline). ResearchGate.
  • Chemistry For Everyone. (2024). How Does Chemical Structure Affect Thermal Stability? YouTube.
  • Laurence, C., & Gal, J. F. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate.
  • Al Irobaidi, A. (2018). Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. Journal of Materials Science and Chemical Engineering.
  • Zhang, C., & Ju, X. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling.
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  • Khan, A. A., & Parveen, S. (2018). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. National Institutes of Health.
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  • Willey, R. J., et al. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic.
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  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). ResearchGate.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-4-nitroaniline. PubChem.
  • Manelis, G. B. (2016). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.
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Side reactions to avoid during the synthesis of N-Cyanomethyl-N-methyl-4-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Cyanomethyl-N-methyl-4-nitroaniline

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshoot common issues, and answer frequently asked questions related to this specific synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can navigate potential challenges and optimize your reaction outcomes.

Overview of Synthesis

The synthesis of this compound is typically approached as a two-step process starting from 4-nitroaniline.

  • Step 1: N-Methylation: Selective mono-methylation of 4-nitroaniline to yield the intermediate, N-methyl-4-nitroaniline.

  • Step 2: N-Alkylation (Cyanomethylation): Alkylation of N-methyl-4-nitroaniline with chloroacetonitrile to furnish the final product.

While seemingly straightforward, each step is prone to specific side reactions that can significantly impact yield and purity. This guide will focus on identifying, understanding, and mitigating these unwanted pathways.

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: N-Alkylation 4-Nitroaniline 4-Nitroaniline N-Methyl-4-nitroaniline N-Methyl-4-nitroaniline 4-Nitroaniline->N-Methyl-4-nitroaniline Methylating Agent (e.g., DMS, MeI) Base Intermediate N-Methyl-4-nitroaniline Final_Product N-Cyanomethyl-N-methyl- 4-nitroaniline Intermediate->Final_Product ClCH₂CN Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Figure 1: Overall two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: Why is direct alkylation of 4-nitroaniline with chloroacetonitrile not recommended?

A1: Direct alkylation of 4-nitroaniline, a primary amine, with an alkylating agent like chloroacetonitrile is difficult to control. The nitrogen atom bears two reactive protons, leading to a mixture of mono-alkylated, di-alkylated products, and even quaternary ammonium salts.[1] The initial product, N-(cyanomethyl)-4-nitroaniline, is a secondary amine and can be more reactive than the starting aniline, leading to the formation of N,N-bis(cyanomethyl)-4-nitroaniline. A stepwise approach ensures selectivity.

Q2: What are the best practices for the first step, the N-methylation of 4-nitroaniline?

A2: The primary challenge in this step is preventing over-alkylation to N,N-dimethyl-4-nitroaniline.[2]

  • Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of 4-nitroaniline relative to the methylating agent to ensure the agent is consumed before significant di-methylation occurs.

  • Slow Addition: Add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant primary amine over the newly formed secondary amine.

  • Protecting Groups: For maximum selectivity, though more steps are involved, one can protect the amine. For instance, formylation of the amine, followed by methylation and subsequent deprotection, can yield the mono-methylated product with high purity.[3]

Q3: Chloroacetonitrile is highly toxic and moisture-sensitive. What precautions and handling advice can you offer?

A3: Chloroacetonitrile is toxic if inhaled, swallowed, or in contact with skin.[4] It is also a lachrymator.[5]

  • Handling: Always handle chloroacetonitrile in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and chemical splash goggles.

  • Moisture Sensitivity: It can hydrolyze in the presence of water or bases to form chloroacetamide.[5][6] This not only consumes your reagent but introduces a significant impurity. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents for the reaction. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

Troubleshooting Guide: Side Reactions & Mitigation

This section addresses specific problems you may encounter, their probable causes rooted in side reactions, and actionable solutions.

Side_Reactions Start N-Methyl-4-nitroaniline Reagent + Chloroacetonitrile (ClCH₂CN) Ring_Alkylation C-Alkylated Isomer (Ring Alkylation) Start->Ring_Alkylation + ClCH₂CN (Harsh Conditions/Catalyst) Product N-Cyanomethyl-N-methyl- 4-nitroaniline (Desired) Reagent->Product Base (Desired Pathway) Hydrolysis_Product Chloroacetamide (Reagent Decomposition) Reagent->Hydrolysis_Product H₂O / OH⁻ (Moisture Contamination) Quat_Salt Quaternary Ammonium Salt (Over-alkylation) Product->Quat_Salt + ClCH₂CN (Excess Reagent)

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Technical Support Center: High-Purity Recrystallization of N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Cyanomethyl-N-methyl-4-nitroaniline. This document is designed for researchers, chemists, and drug development professionals who require this compound in high-purity crystalline form. Achieving high purity is critical for reliable downstream applications, and recrystallization is a powerful, indispensable technique for this purpose.

This guide provides not just procedural steps but also the underlying chemical principles, troubleshooting advice for common experimental hurdles, and advanced strategies to help you refine your technique and maximize both the purity and yield of your product.

Understanding the Molecule: The Key to Effective Purification

This compound (C₉H₉N₃O₂) is a moderately polar molecule. Its structure, featuring a polar nitro group (-NO₂), a nitrile moiety (-CN), and a tertiary amine attached to an aromatic ring, dictates its solubility and crystallization behavior. The key to successful recrystallization lies in selecting a solvent that can effectively discriminate between the product and its impurities based on solubility differences at varying temperatures.[1]

Physicochemical Properties Overview:

  • Appearance: Light yellow to orange crystalline powder.[2][3]

  • Molecular Weight: 191.19 g/mol .[2][4]

  • Solubility: Generally soluble in polar aprotic solvents like acetone.[3][5] Structurally similar compounds, like N-methyl-4-nitroaniline, are slightly soluble in ethanol and insoluble in water.[5] This profile suggests that moderately polar solvents are excellent starting points for recrystallization.

The Recrystallization Workflow: A Visual Guide

The process of single-solvent recrystallization is a sequential workflow designed to isolate the pure compound from soluble and insoluble impurities. Each step has a specific purpose aimed at maximizing purity and recovery.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_output Result Solvent_Screen Step 1: Solvent Screening Crude_Material Crude N-Cyanomethyl- N-methyl-4-nitroaniline Dissolve Step 2: Dissolve in Minimum Hot Solvent Crude_Material->Dissolve Add selected solvent Hot_Filter Step 3: Hot Filtration (If Insoluble Impurities Present) Dissolve->Hot_Filter Solution may contain solids Cool Step 4: Slow Cooling & Crystallization Hot_Filter->Cool Clear, saturated solution Isolate Step 5: Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Step 6: Dry Crystals Isolate->Dry Mother_Liquor Mother Liquor (Contains Soluble Impurities) Isolate->Mother_Liquor Filtrate Pure_Crystals High-Purity Crystals Dry->Pure_Crystals

Caption: A flowchart of the major steps involved in the recrystallization process.

Standard Single-Solvent Recrystallization Protocol

This protocol is a robust starting point based on the physicochemical properties of the target compound and its analogs. Ethanol is often a suitable solvent for nitroaniline derivatives.[6][7]

Materials:

  • Crude this compound

  • High-purity ethanol (or other selected solvent)

  • Two Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and begin heating the mixture with gentle stirring. Continue to add the minimum amount of near-boiling ethanol dropwise until the solid completely dissolves.[8][9] It is crucial to avoid adding excess solvent, as this will reduce the final yield.[8]

  • Hot Filtration (Optional but Recommended): If you observe any insoluble particulate matter (e.g., dust, inorganic salts), a hot filtration is necessary. Preheat a second flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove these impurities. This step must be performed rapidly to prevent the desired compound from crystallizing prematurely in the funnel.[1][10]

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[1] Rushing this step can trap impurities.[9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[9]

  • Isolation: Collect the purified crystals via vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol. This removes any residual soluble impurities adhering to the crystal surfaces. Using cold solvent minimizes the re-dissolving of your product.[8][10]

  • Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or after transferring them to a watch glass. The final product should be a free-flowing, crystalline solid. Ensure all solvent has evaporated before taking a final weight or melting point.[8]

Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Question: My compound isn't dissolving, even after adding a lot of hot solvent. What's wrong?

Answer: This indicates that the chosen solvent is likely too non-polar for your compound.

  • Immediate Action: You may need to switch to a more polar solvent.

  • Causality: The principle of "like dissolves like" governs solubility. A moderately polar compound like this compound requires a solvent with compatible polarity to effectively dissolve it.[8][11] Refer to the solvent selection table below to choose a more appropriate solvent.

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a common issue known as supersaturation, where the compound remains dissolved even though the solution is cooled below its saturation point.[12]

  • Immediate Actions:

    • Scratch: Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic rough edges created can provide nucleation sites for crystal growth to begin.[8]

    • Seed: If you have a small crystal of the pure compound, add it to the solution (this is called "seeding"). It will act as a template for other molecules to crystallize upon.[8]

    • Concentrate: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[12][13]

Question: My compound separated as an oily liquid instead of solid crystals. Why did this happen and how can I fix it?

Answer: This phenomenon is called "oiling out." It occurs when the solute melts and comes out of solution as a liquid phase before it can crystallize.[13][14] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[14][15]

  • Common Causes:

    • The boiling point of the solvent is higher than the melting point of the solute.

    • The solution is cooled too rapidly.[16]

    • The compound is highly impure, leading to a significant melting point depression.[13][15]

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation temperature. Then, allow the solution to cool much more slowly.[12][13]

    • Change Solvent: Select a solvent with a lower boiling point.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (or anti-solvent, in which it is insoluble) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[11]

Troubleshooting_Tree Start Problem Occurs During Cooling Problem_ID What is the issue? Start->Problem_ID Oiling_Out Compound forms an oily liquid Problem_ID->Oiling_Out Oiling Out No_Crystals Solution remains clear, no crystals form Problem_ID->No_Crystals No Crystallization Low_Yield Very few crystals are recovered Problem_ID->Low_Yield Poor Yield Cause_Oil Likely Cause Oiling_Out->Cause_Oil Cause_NoXtal Likely Cause No_Crystals->Cause_NoXtal Cause_LowY Likely Cause Low_Yield->Cause_LowY Sol_Oil_1 Reheat, add more solvent, cool slowly Cause_Oil->Sol_Oil_1 Cooling too fast or solution too concentrated Sol_Oil_2 Switch to a lower boiling point solvent Cause_Oil->Sol_Oil_2 Solvent BP > Compound MP Sol_NoXtal_1 Scratch inner flask surface Cause_NoXtal->Sol_NoXtal_1 Supersaturation Sol_NoXtal_2 Add a seed crystal Cause_NoXtal->Sol_NoXtal_2 Supersaturation Sol_NoXtal_3 Boil off some solvent to concentrate Cause_NoXtal->Sol_NoXtal_3 Too much solvent used Sol_LowY_1 Concentrate mother liquor and re-cool Cause_LowY->Sol_LowY_1 Compound is still dissolved in filtrate Sol_LowY_2 Ensure initial dissolution used MINIMUM solvent Cause_LowY->Sol_LowY_2 Excess solvent used initially

Caption: A decision tree for troubleshooting common recrystallization problems.

Question: My final yield is very low. Where did my product go?

Answer: A low yield is most often caused by using too much solvent during the dissolution step.[12]

  • Explanation: The compound has some degree of solubility even in the cold solvent. The more solvent you use, the more product will remain dissolved in the "mother liquor" after filtration.[13]

  • Recovery: You can attempt to recover more product by boiling off some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Advanced Strategy: Solvent Selection

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[1][11] An ideal solvent should dissolve the compound completely when hot but poorly when cold.[11]

Solvent Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of your crude compound into several different test tubes.

  • Add a potential solvent (e.g., 0.5 mL) to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.[17]

  • Gently heat the tubes that did not show solubility at room temperature. A good solvent will dissolve the compound completely at or near its boiling point.[17]

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a large quantity of crystalline precipitate upon cooling.

Table 1: Potential Solvents for this compound

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticGood Starting Point. Often used for nitroanilines.[6] May require an ethanol/water mixture for optimal results.
Methanol 65Polar ProticSimilar to ethanol but lower boiling point. May be too polar, leading to high solubility even when cold.
Isopropanol 82Polar ProticLess polar than ethanol; may show a better solubility differential between hot and cold.
Acetone 56Polar AproticKnown to dissolve the compound.[3] Its low boiling point can make handling difficult and may lead to rapid, impure crystallization.
Ethyl Acetate 77Moderately PolarA good candidate due to its moderate polarity and suitable boiling point.
Toluene 111Non-polarMay be effective if impurities are highly polar. Its high boiling point increases the risk of oiling out.
Water 100Very PolarCompound is likely insoluble.[5] Can be used as an anti-solvent in a mixed-solvent system (e.g., Ethanol/Water).

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Creative Biolabs. (2024). Understanding Oiling-Out in Crystallization Processes.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • Gauth. (n.d.). Why might oiling out occur during a recrystallization process?
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • PrepChem.com. (n.d.). Preparation of 4-nitroaniline.
  • Unknown. (n.d.). Recrystallization1.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Unknown. (n.d.). Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Unknown. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?
  • YouTube. (2022). Ninja technique to purify organic compounds- synthetic chemist must watch it.
  • PubChemLite. (n.d.). This compound (C9H9N3O2).
  • Google Patents. (1995). EP0635483A1 - Process for preparing nitroaniline derivatives.
  • Home Sunshine Pharma. (n.d.). N-Methyl-4-nitroaniline CAS 100-15-2.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-4-nitroaniline. PubChem.

Sources

Technical Support Center: N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA) for Nonlinear Optical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA), a promising organic material for nonlinear optical (NLO) applications. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of CMMNA. Our goal is to explain the causality behind experimental choices, ensuring you can achieve reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions about CMMNA and the critical role of purity in achieving desired NLO properties.

Q1: What is this compound (CMMNA) and why is it significant for NLO applications?

This compound (CMMNA) is an organic molecule designed for second-order NLO applications. Its molecular structure, featuring a strong electron-donating group (N-methyl-N-cyanomethyl amine) and a strong electron-accepting group (nitro, -NO2) connected by a delocalized π-electron system (the benzene ring), gives it a large molecular hyperpolarizability (β).[1] This microscopic property is the origin of macroscopic NLO effects like second-harmonic generation (SHG), making CMMNA a candidate for technologies such as optical frequency conversion and high-speed information processing.[1][2]

Q2: What are "NLO properties" and how are they measured for a powder sample like CMMNA?

Nonlinear optics (NLO) describes the behavior of light in a material where the dielectric polarization responds nonlinearly to the electric field of the light.[3] For materials like CMMNA, the most important second-order NLO property is second-harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the frequency (and half the wavelength).[4]

For a powder sample, the most common and straightforward method for evaluating SHG efficiency is the Kurtz-Perry powder technique .[5][6] This relative method involves irradiating the powdered sample with a high-intensity laser (e.g., a Nd:YAG laser at 1064 nm) and measuring the intensity of the generated second-harmonic light (at 532 nm). The efficiency is then compared to a well-known standard material like potassium dihydrogen phosphate (KDP).

Q3: Why is chemical purity so critical for the NLO performance of CMMNA?

The high NLO response of materials like CMMNA relies on the specific arrangement of molecules in the crystal lattice. Impurities can disrupt this in several ways:

  • Lattice Disruption: Impurity molecules incorporated into the crystal lattice can alter the crystal symmetry and disrupt the ideal orientation of CMMNA molecules. For a strong SHG signal, the material must crystallize in a non-centrosymmetric space group.[4] Impurities can interfere with this packing, leading to a centrosymmetric or a less efficiently packed non-centrosymmetric structure, drastically reducing or eliminating the SHG response.

  • Absorption Losses: Impurities, especially unreacted starting materials or colored by-products, can absorb light at the fundamental or the second-harmonic wavelength. This absorption reduces the intensity of both the input and output signals, leading to a lower measured SHG efficiency and increasing the risk of laser-induced damage to the crystal.[7]

  • Inhibition of Crystal Growth: The presence of impurities can hinder the growth of large, high-quality single crystals, which are essential for fabricating NLO devices.[8] Impurities can lead to the formation of smaller, flawed, or twinned crystals.[9]

Part 2: Troubleshooting Guide - From Synthesis to Characterization

This section provides practical advice for troubleshooting common issues you may encounter during your experiments.

Issue 1: Synthesis Yields an Oily, Impure Product Instead of a Crystalline Solid

Question: I attempted to synthesize CMMNA, likely from N-methyl-4-nitroaniline and a cyanomethylating agent, but ended up with a dark, oily residue that won't crystallize. What went wrong?

Answer: This is a common issue often related to incomplete reactions or the formation of side products. Let's break down the potential causes and solutions.

Causality: The synthesis of CMMNA typically involves the N-alkylation of N-methyl-4-nitroaniline. The starting material, N-methyl-4-nitroaniline, is a solid with a melting point around 152°C.[10][11] If the reaction does not go to completion, this starting material will remain as a significant impurity. Furthermore, side reactions can produce polymeric or tar-like substances, especially if reaction temperatures are too high or if reactive intermediates are not properly controlled.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your N-methyl-4-nitroaniline is pure before starting. An impure starting material is a direct source of impurities in your final product.

  • Control Reaction Temperature: Exothermic reactions can lead to temperature spikes, causing degradation and by-product formation. Use an ice bath to maintain the recommended reaction temperature.

  • Optimize Stoichiometry: Ensure the molar ratios of your reactants and base are correct. An excess of the alkylating agent or base can lead to unwanted side reactions.

  • Post-Reaction Quenching: After the reaction period, properly quench the reaction mixture (e.g., by pouring it into cold water) to stop the reaction and precipitate the crude product. An oily product suggests that impurities are preventing crystallization.

If you have an oily product, attempt to extract the desired CMMNA into a suitable organic solvent (like dichloromethane or ethyl acetate), wash the organic layer to remove water-soluble impurities, and then concentrate it. The resulting crude solid can then be subjected to purification.

Issue 2: Low SHG Efficiency in a Purified CMMNA Powder Sample

Question: I've synthesized and purified my CMMNA, and the NMR looks clean. However, the Kurtz-Perry test shows a very weak SHG signal compared to KDP. What could be the problem?

Answer: A weak SHG signal from a chemically pure sample almost always points to issues with the crystalline form or measurement setup.

Causality: A strong SHG signal requires a non-centrosymmetric crystal structure.[4] It's possible for a molecule like CMMNA to crystallize in multiple forms (polymorphs), some of which may be centrosymmetric and therefore SHG-inactive. Trace amounts of residual solvent or a specific crystallization condition can favor the growth of an inactive polymorph.

Troubleshooting Workflow for Low SHG Efficiency

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Quality Control & NLO Testing Crude Crude CMMNA Product Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Vacuum Drying Isolate->Dry Pure Pure Crystalline CMMNA Dry->Pure PurityCheck Purity Analysis (HPLC, NMR) Pure->PurityCheck StructureCheck Structural Analysis (Powder XRD) Pure->StructureCheck NLO_Test NLO Characterization (Kurtz Powder SHG) StructureCheck->NLO_Test

Sources

Technical Support Center: Optimizing Poling Conditions for N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA) in Polymer Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the poling of N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA) in polymer films. This guide is designed for researchers, scientists, and professionals in drug development who are working with this promising electro-optic chromophore. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve maximum poling efficiency and stable electro-optic activity in your guest-host polymer systems.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the corona poling of CMMNA-doped polymer films. Each issue is followed by potential causes and actionable solutions.

Low Electro-Optic (EO) Coefficient (r₃₃)

Question: After poling my CMMNA-doped polymer film, the measured electro-optic coefficient (r₃₃) is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low r₃₃ values are a frequent challenge and can stem from several factors related to chromophore orientation and relaxation.

Potential Causes & Solutions:

  • Suboptimal Poling Temperature: The poling temperature is a critical parameter. It needs to be near the glass transition temperature (Tg) of the polymer matrix to allow for sufficient molecular mobility for the CMMNA chromophores to align with the applied electric field.[1] If the temperature is too low, the polymer matrix is too rigid, hindering chromophore orientation. Conversely, if it's too high, it can lead to phase separation or increased polymer conductivity, which reduces the effective poling field.[1]

    • Solution: Precisely determine the Tg of your specific CMMNA-polymer formulation using Differential Scanning Calorimetry (DSC). Optimize the poling temperature by performing a temperature sweep around the measured Tg while keeping other parameters constant.

  • Insufficient Poling Field Strength: The degree of chromophore alignment is directly proportional to the strength of the applied electric field. An inadequate field will result in a lower degree of non-centrosymmetric order and, consequently, a lower r₃₃.

    • Solution: Gradually increase the poling voltage to maximize the field strength. However, be cautious of approaching the dielectric breakdown strength of your film, which can cause irreversible damage.[1] Using a corona triode setup with a grid can help in achieving a uniform and high electric field without causing breakdown.[1][2]

  • Inadequate Poling Time: Chromophore alignment is not instantaneous. Sufficient time is required for the dipoles to orient themselves in the direction of the electric field.

    • Solution: Increase the poling duration at the optimal poling temperature. Monitor the second-harmonic generation (SHG) signal in-situ, if possible, to determine when the signal saturates, indicating that maximum alignment has been achieved.[2]

  • Chromophore Aggregation: At higher concentrations, CMMNA molecules can form aggregates due to strong dipole-dipole interactions. These aggregates can hinder the poling process and reduce the overall macroscopic electro-optic activity.

    • Solution: Optimize the concentration of CMMNA in the polymer matrix. While a higher concentration can potentially lead to a larger EO response, it also increases the likelihood of aggregation. Consider using host polymers that have better compatibility with CMMNA or incorporating side groups onto the chromophore to sterically hinder aggregation.[3]

  • Rapid Cooling Rate: If the sample is cooled too quickly after poling while the electric field is still applied, the aligned chromophores may not be effectively "frozen" in their oriented state, leading to relaxation and a lower r₃₃.[4]

    • Solution: Employ a slow and controlled cooling ramp (e.g., 1-2 °C/minute) from the poling temperature down to room temperature while maintaining the poling field.[4] The field should only be turned off once the sample is well below its Tg.

Poor Temporal Stability of the EO Signal

Question: The initial r₃₃ value of my poled film is high, but it decays significantly over time. How can I improve the long-term stability?

Answer:

The decay of the EO signal is primarily due to the relaxation of the poled chromophores back to a random, centrosymmetric orientation.

Potential Causes & Solutions:

  • Low Glass Transition Temperature (Tg) of the Polymer Host: Polymers with a low Tg have higher chain mobility at room temperature, which allows the oriented CMMNA molecules to relax over time.

    • Solution: Select a host polymer with a high Tg, such as polyimide, to better lock the chromophores in their aligned state after poling.[5] Cross-linkable polymer systems can also be used to create a rigid network that significantly enhances the thermal stability of the poled order.[6]

  • Physical Aging of the Polymer: Below Tg, polymers undergo a process of physical aging, where the free volume in the polymer matrix gradually decreases. This can affect the stability of the poled chromophores.[7]

    • Solution: Annealing the polymer film just below its Tg before poling can help to stabilize the polymer structure and improve the long-term stability of the poled state.

  • Surface Charges: Trapped surface charges from the corona poling process can create a local electric field that affects the orientation of the chromophores near the surface, leading to a faster initial decay of the SHG signal.[7]

    • Solution: After poling and cooling, short-circuiting the sample by grounding the electrodes can help to dissipate residual surface charges.[2]

Electrical Breakdown During Poling

Question: My polymer film experiences electrical breakdown during the corona poling process, even at moderate voltages. What are the likely causes and how can I prevent this?

Answer:

Electrical breakdown is a catastrophic failure of the film's insulating properties and can be caused by several factors.

Potential Causes & Solutions:

  • Film Defects: Pinholes, dust particles, or thickness non-uniformities in the spin-coated film can create localized points of high electric field, leading to breakdown.

    • Solution: Ensure a clean processing environment (e.g., a cleanroom or a glove box with a particle filter) to minimize dust contamination. Filter the polymer solution before spin-coating to remove any particulate matter. Optimize the spin-coating process to achieve uniform and defect-free films.

  • High Polymer Conductivity: If the conductivity of the polymer host is too high, especially at the elevated poling temperature, it can lead to excessive current flow and breakdown.

    • Solution: Choose a polymer matrix with high electrical resistivity. The use of cladding layers with higher relative conductivities than the active polymer layer can help to focus the electric field across the electro-optic layer, improving poling efficiency without causing breakdown in the active layer.[8]

  • Aggressive Voltage Ramping: Increasing the poling voltage too quickly can induce breakdown.

    • Solution: Apply the poling voltage gradually, allowing the material to respond to the increasing field. A slow ramp rate is generally recommended.

  • Ozone Damage: Corona discharge in air can produce ozone, which is a strong oxidizing agent and can degrade the chromophore or the polymer, potentially leading to increased conductivity and breakdown.[9]

    • Solution: Perform corona poling in an inert atmosphere, such as dry nitrogen, to prevent the formation of ozone and other reactive species.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of CMMNA in a polymer host like PMMA?

A1: The optimal concentration is a trade-off between achieving a high electro-optic response and avoiding issues like chromophore aggregation and reduced optical quality. A typical starting point for guest-host systems is in the range of 5-15 wt%. The ideal concentration should be determined experimentally by preparing a series of films with varying CMMNA concentrations and measuring their corresponding r₃₃ values and optical loss.

Q2: What is the difference between contact poling and corona poling for CMMNA films?

A2: In contact poling, a voltage is applied across the film using direct physical electrodes on both sides. This method is straightforward but is more susceptible to electrical breakdown due to film defects.[4] Corona poling is a non-contact method where ions generated from a high-voltage needle or wire are deposited onto the film surface, creating a strong electric field across the polymer.[4][10] Corona poling can often achieve higher poling fields and is more tolerant of minor film defects.[2][11]

Q3: How does the choice of polymer host affect the poling process?

A3: The polymer host plays a crucial role. Key properties to consider are:

  • Glass Transition Temperature (Tg): As discussed, a high Tg is essential for the long-term stability of the poled orientation.[5][12]

  • Dielectric Constant: A lower dielectric constant of the host polymer can lead to a higher electric field across the CMMNA chromophores for a given applied voltage.

  • Solubility and Compatibility: The polymer must be able to dissolve the desired concentration of CMMNA without phase separation.

  • Optical Transparency: The polymer should be transparent at the operating wavelength of the intended device.

Q4: What characterization techniques are essential for evaluating poled CMMNA films?

A4: Several techniques are crucial for a comprehensive evaluation:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the guest-host system.[1]

  • UV-Vis Spectroscopy: To assess the absorption spectrum of the film and check for any degradation of the chromophore after poling.[1]

  • Ellipsometry or Prism Coupling: To measure the refractive index and thickness of the film, which are necessary for calculating the electro-optic coefficient.[13][14]

  • Teng-Man Reflection Technique or Mach-Zehnder Interferometry: To measure the electro-optic coefficients (r₃₃ and r₁₃).[15][16][17]

  • Second-Harmonic Generation (SHG): To probe the non-centrosymmetric order of the chromophores in real-time during and after poling.[7]

Q5: What is the significance of the poling procedure, i.e., the order of applying heat and voltage?

A5: The sequence of applying temperature and electric field can significantly impact poling efficiency. Research on other guest-host systems has shown that applying the voltage at room temperature and then ramping up the temperature can lead to a higher electro-optic coefficient compared to heating the sample first and then applying the voltage.[18] This "Voltage then Temperature" procedure may help to prevent charge injection at higher temperatures before the chromophores have sufficient mobility to align.[18]

Section 3: Protocols and Data

Detailed Experimental Protocol: Corona Poling of CMMNA in PMMA

This protocol provides a step-by-step methodology for the corona poling of a CMMNA/PMMA guest-host film.

1. Sample Preparation: a. Prepare a solution of 10 wt% CMMNA in Polymethyl methacrylate (PMMA) dissolved in a suitable solvent (e.g., cyclohexanone). b. Filter the solution through a 0.2 µm syringe filter. c. Spin-coat the solution onto an indium tin oxide (ITO) coated glass slide to form a thin film (typically 1-3 µm thick). d. Bake the film in a vacuum oven at a temperature below the Tg (e.g., 60-80 °C) for several hours to remove any residual solvent.

2. Corona Poling Procedure: a. Place the sample on the ground electrode of the corona poling setup.[4] b. Position the corona needle or wire approximately 1 cm above the film surface.[4] c. Begin a slow flow of dry nitrogen gas into the poling chamber to create an inert atmosphere.[9] d. Apply the poling voltage to the corona needle (typically 5-10 kV).[4] e. Ramp the temperature of the sample to the predetermined optimal poling temperature (near the Tg of the CMMNA/PMMA film) at a controlled rate (e.g., 5-10 °C/min).[4] f. Hold the sample at the poling temperature with the voltage applied for the desired poling time (e.g., 15-60 minutes).[4] g. While keeping the poling voltage on, cool the sample slowly and controllably back to room temperature (e.g., 1-2 °C/min).[4] h. Once the sample has reached room temperature, turn off the poling voltage. i. Remove the sample from the poling setup.

3. Post-Poling Characterization: a. Measure the electro-optic coefficient (r₃₃) of the poled film using a suitable technique like the Teng-Man method. b. Monitor the temporal stability of the r₃₃ value over time.

Data Presentation: Typical Poling Parameters

The following table summarizes typical starting parameters for optimizing the corona poling of CMMNA in a PMMA host. These values should be optimized for your specific experimental setup and material formulation.

ParameterTypical RangeNotes
CMMNA Concentration5 - 15 wt%Higher concentrations can lead to aggregation.
Polymer HostPMMA (or other high Tg polymer)Tg should be well above room temperature.
Poling TemperatureTg ± 10°CFine-tune for maximum EO response.
Poling Voltage5 - 10 kVHigher voltage generally yields higher r₃₃, but risk of breakdown increases.
Needle-to-Sample Distance~1 cmAffects the electric field strength and uniformity.[4]
Poling Time15 - 60 minLonger times can improve alignment, up to a saturation point.[4]
Cooling Rate1 - 5 °C/minSlower cooling improves the stability of the poled state.[4]
Poling AtmosphereInert (e.g., Nitrogen)Prevents ozone-induced degradation.[9]

Section 4: Visualizations

Experimental Workflow for Corona Poling

G cluster_prep Sample Preparation cluster_poling Corona Poling cluster_char Characterization prep1 Prepare CMMNA/ Polymer Solution prep2 Filter Solution prep1->prep2 prep3 Spin-Coat Film on ITO Substrate prep2->prep3 prep4 Bake to Remove Solvent prep3->prep4 poling1 Place Sample in Poling Chamber prep4->poling1 poling2 Establish Inert Atmosphere (N2) poling1->poling2 poling3 Apply High Voltage (e.g., 5-10 kV) poling2->poling3 poling4 Ramp to Poling Temperature (near Tg) poling3->poling4 poling5 Hold at Poling Temperature poling4->poling5 poling6 Slow Cool to Room Temperature poling5->poling6 poling7 Turn Off Voltage poling6->poling7 char1 Measure EO Coefficient (r33) poling7->char1 char2 Assess Temporal Stability char1->char2 char3 Analyze Film Properties (DSC, UV-Vis)

Caption: Workflow for the corona poling of CMMNA-doped polymer films.

Relationship Between Poling Parameters and EO Response

G cluster_params Poling Parameters cluster_props Material Properties temp Poling Temperature alignment Chromophore Alignment temp->alignment field Electric Field Strength field->alignment time Poling Time time->alignment cooling Cooling Rate stability Temporal Stability cooling->stability conc Chromophore Concentration conc->alignment eo_response Electro-Optic Response (r33) alignment->eo_response stability->eo_response

Caption: Key parameters influencing the final electro-optic response.

References

  • BYU Photonics. Corona Poling.
  • MILMAN THIN FILM SYSTEMS PVT. LTD. Corona Poling Equipment.
  • DTIC. Poling Dynamics and Relaxation of Polar Order in Guest/Host Polymers by Second Harmonic Generation.
  • MILMAN THIN FILM SYSTEMS PVT. LTD. Corona Poling Unit.
  • American Institute of Physics. Electro-optical characterization of poled-polymer films in transmission.
  • Optica Publishing Group. Method for characterizing poled-polymer waveguides for electro-optic integrated-optical-circuit applications.
  • ResearchGate. Setup of the corona poling system.
  • PubChem. This compound.
  • ResearchGate. Effects of the electric field poling procedure on electro-optic coefficient for guest-host nonlinear optic polymers.
  • ResearchGate. Determination of the electrooptic coefficient of a poled polymer film.
  • arXiv. APPLICATION OF CORONA DISCHARGE FOR POLING FERROELECTRIC AND NONLINEAR OPTICAL POLYMERS.
  • SciSpace. Characterization of linear electro-optic effect of poled organic thin films.
  • PNAS. The role of London forces in defining noncentrosymmetric order of high dipole moment–high hyperpolarizability chromophores in electrically poled polymeric thin films.
  • Semantic Scholar. Characterization of linear electro-optic effect of poled organic thin films.
  • Journal of Applied Physics. Comparison of the temperature dependence of optical poling between guest-host and side-chain polymer films.
  • Applied Physics Letters. Enhanced electro-optic poling in guest–host systems using conductive polymer-based cladding layers.
  • PEOM. POLING OF EO POLYMERS - CORONA DISCHARGE PROCESS OPTIMIZATION.
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  • ResearchGate. Thermal stability data of poled polymers showing comparison of second....
  • AIP Publishing. Corona poling of nonlinear polymer thin films for electro-optic modulators.
  • ResearchGate. Outstanding Poling Stability of a New Cross-Linked Nonlinear Optical (NLO) Material from a Low Molecular Weight Chromophore.
  • ResearchGate. Chromophores with side isolate groups and applications in improving the poling efficiency of second non-linear optical (NLO) materials.
  • MDPI. A Comparative Study on Electro-Optic Effects of Organic N-Benzyl-2-Methyl-4-Nitroaniline and Morpholinium 2-Chloro-4-Nitrobenzoate Doped in Nematic Liquid Crystals E7.
  • MDPI. High Piezoelectric Output Voltage from Blue Fluorescent N,N-Dimethyl-4-nitroaniline Nano Crystals in Poly-L-Lactic Acid Electrospun Fibers.
  • PubMed. Electro-optical effects of organic N-benzyl-2-methyl-4-nitroaniline dispersion in nematic liquid crystals.
  • Cambridge Core. Poled Polyimides for Thermally Stable Electro-Optic Materials.
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  • NIH. Heat Treatment Impacts on Film Morphology in Biaxially Oriented Polypropylene Films.
  • ResearchGate. Impact of Degradation of Polyethylene Films Under Simulated Climatic Conditions on Their Mechanical Behaviour and Thermal Stability and Lifetime.
  • ResearchGate. Thermal stability of polymer composite films based on polyvinyl alcohol doped with different fillers.

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How to interpret unexpected spectral data of N-Cyanomethyl-N-methyl-4-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Cyanomethyl-N-methyl-4-nitroaniline. As researchers and drug development professionals, obtaining clean, interpretable, and reproducible analytical data is paramount. This guide is designed to function as a direct line to an application scientist, helping you troubleshoot unexpected spectral results for this specific molecule. We will move beyond simple procedural lists to explore the underlying chemical principles governing the data, ensuring that your interpretations are both accurate and insightful.

Frequently Asked Questions (FAQs)

General Troubleshooting

Question 1: I have unexpected spectral data. Where do I even begin the troubleshooting process?

Answer: A systematic approach is crucial to avoid confounding variables and efficiently identify the root cause of spectral discrepancies. The first step is to categorize the anomaly (e.g., extra peaks, shifted signals, incorrect mass) and then methodically eliminate potential causes, starting with the most common and easily verifiable.

The logical workflow below outlines a robust diagnostic process. It prioritizes checking for simple, common errors before moving to more complex chemical issues. Following this path ensures a comprehensive and efficient investigation.

G General Troubleshooting Workflow for Unexpected Spectral Data cluster_0 Initial Observation cluster_1 Level 1: Instrumental & Processing Checks cluster_2 Level 2: Sample Purity Checks cluster_3 Level 3: Chemical Structure Investigation cluster_4 Resolution A Unexpected Spectrum Observed B Review Data Processing (Phasing, Baseline, Calibration) A->B Start Here C Check Instrument Parameters (Acquisition Time, Delays, Shims) B->C D Analyze a Known Standard (e.g., Strychnine, TMS) C->D D->C If standard is NOT OK, re-shim/re-calibrate E Identify Residual Solvents (Check solvent peak tables) D->E If standard is OK F Consider Starting Material Contamination (Compare with spectra of precursors) E->F G Run Orthogonal Analysis (e.g., LC-MS, TLC) F->G H Hypothesize Degradation/Side-Reaction (Hydrolysis, Demethylation?) G->H If sample is impure K Problem Identified & Resolved G->K If sample is pure, re-evaluate Level 1 I Perform 2D NMR (COSY, HSQC, HMBC) H->I J Re-synthesis or Re-purification I->J J->K

Caption: A top-down workflow for diagnosing spectral anomalies.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly sensitive to the chemical environment, making it a powerful tool for structure elucidation but also susceptible to various artifacts.

Question 2: What are the expected ¹H and ¹³C NMR shifts for pure this compound?

Answer: Establishing a baseline is the first step in identifying a deviation. While exact shifts can vary slightly based on solvent and concentration, the expected values provide a critical reference point. The structure is C9H9N3O2.[1]

Table 1: Expected NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Aromatic (ortho to NR₂) ~6.7-6.9 (d) ~110-112 Shielded by the electron-donating amine group.
Aromatic (ortho to NO₂) ~8.1-8.3 (d) ~125-127 Deshielded by the electron-withdrawing nitro group.
N-CH₃ ~3.1-3.3 (s) ~38-40 Singlet, integrating to 3H.
N-CH₂-CN ~4.3-4.5 (s) ~40-42 Singlet, integrating to 2H.
C≡N N/A ~115-118 Quaternary carbon, often a weak signal.
C-NO₂ N/A ~143-145 Quaternary carbon.
C-N N/A ~152-154 Quaternary carbon.

Note: These are predicted and literature-approximated values. The strong electron-withdrawing/donating groups create a highly polarized aromatic system, leading to distinct doublets for the AA'BB' system.

Question 3: Why do I see unexpected sharp singlets in my ¹H NMR, especially around 1.5, 2.1, 7.2, and 8.0 ppm?

Answer: The most common source of unexpected, sharp peaks in an NMR spectrum is residual solvent from the synthesis workup or purification. These solvents are often retained in the crystalline lattice of the product.

Causality: Even after drying under high vacuum, solvents with higher boiling points (like DMSO or DMF) or those that form azeotropes with water can persist. Their signals are typically sharp singlets (unless they have protons that couple, like in ethanol) and their integrations will not be stoichiometric with your compound.

Diagnostic Protocol:

  • Consult a Solvent Chart: Compare the chemical shifts of your unknown peaks to a standard NMR solvent chart.

  • Acquire Spectrum in a Different Solvent: Dissolving your sample in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) will cause the peaks of your compound to shift slightly, but the residual solvent peaks will remain at their characteristic locations for that new solvent system.

  • Spiking: Add a drop of the suspected non-deuterated solvent to your NMR tube. The intensity of the corresponding unknown peak should increase significantly.

Table 2: Common Residual Solvents

Solvent ¹H NMR Shift (CDCl₃) Appearance
Acetone 2.17 ppm Singlet
Ethyl Acetate 1.26 (t), 2.05 (s), 4.12 (q) Triplet, Singlet, Quartet
Dichloromethane 5.30 ppm Singlet
Diethyl Ether 1.21 (t), 3.48 (q) Triplet, Quartet
N,N-Dimethylformamide (DMF) 2.88 (s), 2.95 (s), 8.03 (s) Three Singlets
Toluene 2.36 (s), 7.17-7.27 (m) Singlet, Multiplet

| Water | ~1.56 ppm | Broad Singlet |

Question 4: My aromatic proton shifts are significantly different from the literature, or the splitting pattern isn't a clean pair of doublets. Why?

Answer: This issue often points to a change in the electronic environment of the aromatic ring or the presence of an isomeric impurity. The electronic effects of substituents on an aniline ring heavily influence the chemical shifts.[2][3]

Potential Cause 1: Isomeric Impurity If the starting material was, for example, a mix of 4-nitroaniline and 2-nitroaniline, you could form the isomeric product N-Cyanomethyl-N-methyl-2-nitroaniline. This would result in a much more complex splitting pattern in the aromatic region instead of a simple AA'BB' system.

Potential Cause 2: Protonation If your NMR solvent (e.g., CDCl₃) is acidic, the aniline nitrogen can become partially protonated. This dramatically reduces its electron-donating character, causing the "ortho" protons (which are actually meta to the nitro group) to shift significantly downfield.

Potential Cause 3: Degradation N-demethylation is a known degradation pathway for related compounds like N-methyl-4-nitroaniline, yielding 4-nitroaniline.[4] The presence of 4-nitroaniline would introduce a new AA'BB' system and a broad NH₂ peak.

Diagnostic Protocol:

  • Check Purity with LC-MS: This is the most direct way to confirm if you have a single compound or a mixture of isomers/impurities.

  • Acquire a 2D COSY Spectrum: A COSY spectrum will show correlations between coupled protons. For the correct product, you should only see a cross-peak between the two aromatic doublets. Additional cross-peaks indicate a more complex spin system, likely from an isomer.

  • Neutralize Solvent: Add a small amount of neutral alumina or a drop of pyridine-d₅ to the NMR tube to neutralize any trace acid and see if the aromatic shifts change.

Question 5: My peak integration is wrong. The ratio of aliphatic to aromatic protons is incorrect. What should I check?

Answer: Incorrect integration is commonly caused by incomplete T₁ relaxation between scans, especially when comparing protons in different chemical environments (e.g., aliphatic vs. aromatic).[5]

Causality: Protons require a certain amount of time (the relaxation delay, or d1) to return to their equilibrium state after being pulsed. Quaternary carbons and protons on large, slowly tumbling molecules relax more slowly. If the delay is too short, signals from these nuclei will not fully recover, leading to reduced intensity and inaccurate integration.

Troubleshooting Protocol:

  • Check Acquisition Parameters: Look at the relaxation delay (d1) parameter in your experiment setup. For quantitative results, d1 should be at least 5 times the longest T₁ value of any proton in your molecule.

  • Re-run with a Longer Delay: As a rule of thumb, set d1 to at least 10 seconds and re-acquire the spectrum. Compare the new integration values to the previous ones.

  • Ensure Proper Phasing and Baseline Correction: A rolling baseline or poor phasing can significantly throw off the integration algorithm. Carefully re-process the raw data (FID).[6]

Section 2: Infrared (IR) Spectroscopy

Question 6: What are the key IR absorptions I should look for, and what does their absence mean?

Answer: IR spectroscopy is excellent for confirming the presence of key functional groups. For this compound, the most diagnostic peaks are for the nitrile and nitro groups.

Table 3: Characteristic IR Absorptions

Functional Group Expected Wavenumber (cm⁻¹) Appearance
Aromatic C-H Stretch 3100 - 3000 Medium to weak
Nitrile (C≡N) Stretch 2260 - 2240 Sharp, medium intensity
Aromatic C=C Stretch 1610 - 1590 Medium to strong
Asymmetric NO₂ Stretch 1540 - 1500 Strong
Symmetric NO₂ Stretch 1360 - 1330 Strong

| C-N Stretch | 1340 - 1250 | Medium |

Troubleshooting Scenarios:

  • Missing or Weak C≡N Peak: This is a major red flag. It could indicate that the cyanomethylation reaction failed or that the nitrile group has hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH). Hydrolysis would introduce a strong, broad O-H stretch (~3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).

  • Shifted NO₂ Peaks: The position of the nitro group stretches is sensitive to the electronic environment. If these peaks are significantly shifted, it may suggest an isomeric product where the nitro group is ortho or meta, altering the resonance effects.

Section 3: Mass Spectrometry (MS)

Question 7: I don't see the expected molecular ion peak. What could be the issue?

Answer: The molecular weight of this compound is 191.19 g/mol .[1] In typical ESI or APCI mass spectrometry, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 192.07.[7] Its absence, or the presence of other dominant peaks, can be highly informative.

Potential Cause 1: In-Source Fragmentation This compound may not be entirely stable under certain ionization conditions. The bond between the aniline nitrogen and the cyanomethyl group or the methyl group could cleave.

  • Look for m/z 152: This would correspond to the loss of the cyanomethyl group (-CH₂CN), leaving the N-methyl-4-nitroaniline cation radical.

  • Look for m/z 176: This corresponds to the loss of the methyl group (-CH₃).

Potential Cause 2: Contamination or Degradation As with NMR, impurities will appear as distinct molecular ions.

  • m/z 153: [M+H]⁺ for N-methyl-4-nitroaniline (a likely starting material impurity).[8][9]

  • m/z 139: [M+H]⁺ for 4-nitroaniline (a potential degradation product or precursor).[10]

G Potential Impurities and Degradation Products cluster_0 Precursors / Starting Materials cluster_1 Degradation / Side Products A Target Compound This compound (m/z 192 for [M+H]+) D N-demethylation product (Same as B) A->D Degradation E Hydrolysis Product N-(Carboxymethyl)-N-methyl-4-nitroaniline (m/z 211 for [M+H]+) A->E Hydrolysis F Loss of Cyanomethyl Group (Same as B) A->F In-source Fragmentation B N-Methyl-4-nitroaniline (m/z 153 for [M+H]+) B->A Unreacted Starting Material C 4-Nitroaniline (m/z 139 for [M+H]+) B->C Possible Precursor C->A Unreacted Starting Material

Caption: Common species related to the target compound that may appear in analysis.

Section 4: Experimental Protocols

Protocol 1: Sample Purification by Recrystallization

This protocol is designed to remove unreacted starting materials and many side products.

  • Solvent Selection: Identify a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water is often a good starting point for polar aromatic compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent. Re-run analytical tests on the purified material.

References

  • Liu, X., Ye, S., Li, H. Q., Liu, Y. M., Cao, Y., & Fan, K. N. (2013). Electronic Supplementary Information for Catalysis Science & Technology, 3, 3200. Royal Society of Chemistry. [Link]
  • Gomez, S., T. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. [Link]
  • Human Metabolome Database. 13C NMR Spectrum for 4-Nitroaniline (HMDB0246529). [Link]
  • PubChem. This compound (CID 19889016).
  • ResearchGate. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]
  • Max T. Rogers NMR Facility. NMR Artifacts.
  • Walter, W., & Becker, R. F. (1971). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron, 27(16), 3791-3799. [Link]
  • PubChemLite. This compound (C9H9N3O2). [Link]
  • Reddit r/chemhelp. Is my reasoning of analysis of my NMR spectra correct?[Link]
  • Chandrasekaran, S., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link]
  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and...[Link]
  • PubChem. N-Methyl-4-nitroaniline (CID 7483).
  • Khan, F., Vyas, B., Pal, D., & Cameotra, S. S. (2014). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. PLoS ONE, 9(9), e107212. [Link]
  • ResearchGate. Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. [Link]
  • Chemistry LibreTexts. (2024). 15.
  • ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA...[Link]
  • NIST. Benzenamine, N-methyl-4-nitro-. NIST Chemistry WebBook. [Link]
  • ResearchGate. APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v)...[Link]
  • National Institutes of Health. Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. [Link]
  • NIST. Aniline, N-methyl-. NIST Chemistry WebBook. [Link]
  • ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]
  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
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Validation & Comparative

A Comparative Analysis of Second-Harmonic Generation Efficiency: The Organic NLO Crystal N-Cyanomethyl-N-methyl-4-nitroaniline versus the Inorganic Standard KDP

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nonlinear optics (NLO), the quest for materials with high second-harmonic generation (SHG) efficiency is paramount for advancing technologies in laser frequency conversion, optical data storage, and telecommunications. This guide provides an in-depth comparison of the SHG efficiency of N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA), a promising organic NLO material, and Potassium Dihydrogen Phosphate (KDP), a long-established inorganic benchmark crystal.

The Phenomenon of Second-Harmonic Generation (SHG)

Second-harmonic generation is a nonlinear optical process where two photons of the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons[1]. This frequency-doubling capability is fundamental to generating coherent light at wavelengths where direct laser sources are unavailable or inefficient[2]. The efficiency of this conversion is critically dependent on the intrinsic properties of the NLO material, specifically its second-order nonlinear susceptibility[1]. For a material to exhibit SHG in its bulk, a primary requirement is a non-centrosymmetric crystal structure[1].

Contenders in Focus: CMMNA and KDP

This compound (CMMNA)

CMMNA is an organic NLO material designed and synthesized to exhibit a strong SHG response[3][4][5][6]. Its efficacy stems from its molecular architecture, which features a classic donor-π-acceptor (D-π-A) system. The molecule consists of an electron-donating N-methyl group and an electron-withdrawing nitro group attached at opposite ends of a conjugated π-electron system (the aniline ring). This arrangement facilitates efficient intramolecular charge transfer upon interaction with an intense light field, leading to a very high molecular hyperpolarizability—the microscopic origin of its strong nonlinear optical response[7][8].

Potassium Dihydrogen Phosphate (KDP)

KDP (KH₂PO₄) is one of the most widely used inorganic NLO crystals in commercial applications[9][10][11]. Its NLO properties do not arise from molecular charge transfer but from the acentric arrangement of the dihydrogen phosphate (H₂PO₄)⁻ anions in its tetragonal crystal lattice[12][13]. KDP is valued for its high laser damage threshold, good UV transparency, and the ability to be grown into large, high-quality single crystals, making it a cornerstone for frequency conversion in high-power laser systems, such as Nd:YAG lasers[9][11][14][15]. However, its NLO coefficients are considered relatively low compared to many organic materials[9].

Comparative Performance: SHG Efficiency

The primary distinction between CMMNA and KDP lies in their SHG efficiency. Organic NLO materials like CMMNA consistently demonstrate significantly higher nonlinear optical susceptibilities compared to their inorganic counterparts like KDP[7][16]. This superiority is directly attributable to the highly efficient intramolecular charge-transfer mechanisms engineered into their molecular structure.

PropertyThis compound (CMMNA)Potassium Dihydrogen Phosphate (KDP)
Material Type Organic Molecular CrystalInorganic Ionic Crystal
NLO Mechanism Intramolecular Charge Transfer (D-π-A system)Acentric Crystal Structure
Relative SHG Efficiency Significantly higher than KDP (often by orders of magnitude)Benchmark standard (relative efficiency = 1)
Key Advantages Very high NLO coefficients, potential for molecular engineeringHigh damage threshold, large crystal growth, excellent UV transmission[9][11][13]
Key Disadvantages Lower thermal stability, more challenging to grow large, high-quality crystalsRelatively low NLO coefficients[9]

Experimental Verification: The Kurtz-Perry Powder Technique

A standard and rapid method for preliminary SHG efficiency screening of new materials is the Kurtz-Perry powder technique[1][12][17][18][19]. This method saves considerable time by allowing for the evaluation of materials in their pristine powder form, bypassing the often-difficult process of growing large single crystals[17][19].

Experimental Workflow

The setup involves directing a high-intensity laser beam, typically from a Q-switched Nd:YAG laser (1064 nm), onto a powdered sample of the material. The generated second-harmonic signal (at 532 nm) is then detected and measured. The efficiency is determined by comparing the signal intensity to that of a known reference standard, such as KDP, under identical conditions[20].

KurtzPerryWorkflow cluster_laser Laser System cluster_sample Sample Stage cluster_detection Detection System Laser Q-switched Nd:YAG Laser (1064 nm) Sample Powdered Sample (CMMNA or KDP) Laser->Sample Fundamental Beam Filter 532 nm Bandpass Filter Sample->Filter Fundamental (1064 nm) + SHG (532 nm) PMT Photomultiplier Tube (PMT) Filter->PMT Filtered SHG Signal Oscilloscope Oscilloscope PMT->Oscilloscope Electrical Signal

Caption: Workflow for the Kurtz-Perry powder SHG measurement.

Step-by-Step Protocol
  • Sample Preparation: The test material (CMMNA) and the reference material (KDP) are ground into fine powders and sieved to ensure a uniform and comparable particle size distribution. This is crucial as SHG intensity can be particle-size dependent[20].

  • Laser Illumination: A high-intensity, pulsed laser beam (e.g., from a Q-switched Nd:YAG laser at 1064 nm) is used as the fundamental light source[12].

  • Sample Interaction: The laser beam is focused onto the powder sample, which is typically packed into a small cell or capillary tube[16].

  • Signal Collection: The light emerging from the sample, containing both the fundamental wavelength and the generated second-harmonic, is collected.

  • Wavelength Filtering: A wavelength-selective filter (e.g., a 532 nm bandpass filter) is used to block the fundamental 1064 nm light and transmit only the green 532 nm SHG signal[18].

  • Detection and Measurement: The intensity of the isolated SHG signal is measured using a sensitive photodetector, such as a photomultiplier tube (PMT). The resulting electrical signal is displayed on an oscilloscope for quantification.

  • Comparison: The procedure is repeated for the KDP reference sample under identical experimental conditions. The SHG efficiency of the test sample is then reported as a multiple of the KDP reference signal. For instance, an SHG efficiency of "50 x KDP" indicates the sample produced a signal 50 times more intense than KDP.

Causality of Performance Difference

The vastly superior SHG efficiency of CMMNA is a direct consequence of its molecular design. The D-π-A structure creates a large dipole moment that can be easily modulated by an external optical field. This high degree of electronic asymmetry at the molecular level translates into a large bulk second-order susceptibility when the molecules are arranged in a non-centrosymmetric crystal lattice.

In contrast, KDP's nonlinearity is derived from the collective response of the less polarizable phosphate ionic groups within the crystal structure[12]. While its non-centrosymmetric structure allows for SHG, the magnitude of the nonlinear response is inherently limited by the weaker distortion of the electron clouds in the ionic framework compared to the significant charge redistribution possible in a D-π-A organic molecule.

Conclusion and Outlook

The comparison between this compound and KDP clearly illustrates the trade-offs between organic and inorganic NLO materials.

  • This compound (CMMNA) stands out for its exceptionally high SHG efficiency, driven by its optimized molecular structure. This makes it a highly attractive candidate for applications requiring high conversion efficiency with lower input power or in compact device architectures.

  • Potassium Dihydrogen Phosphate (KDP) remains the workhorse for high-power laser applications due to its robustness, high damage threshold, and mature crystal growth technology[9][11]. Its lower SHG efficiency is a well-accepted trade-off for its reliability and scalability.

For researchers and professionals in materials science and photonics, the choice between these materials is dictated by the specific application requirements. While KDP provides a reliable, high-damage-threshold solution, the significantly higher efficiency of organic materials like CMMNA points the way toward the future development of next-generation, highly efficient NLO devices.

References

  • Study on nonlinear refractive properties of KDP and DKDP crystals - RSC Publishing.
  • Nonlinear Crystals KDP | In Singapore| - Shape Optics.
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  • Harnessing the Power of KDP Crystals for Advanced Optical Solutions - OST Photonics.
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  • Efficient Second‐Harmonic Generation with Diffraction‐Limited and High‐Spectral‐Radiance Nd‐Glass Lasers - AIP Publishing.
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  • SHG efficiencies of pure and doped KDP crystals | Download Table - ResearchGate.
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  • Theory of nonlinear scattering and second harmonic generation in powder - Research Plateau Publishers.
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  • Study on Growth Habit, SHG and Thermal Properties of Urea Phosphate Doped KDP Crystals - Scientific & Academic Publishing.
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  • Second harmonic generation (SHG) and frequency mixing (FM) of infrared He-Ne laser beams in KDP crystal.
  • kurtz-perry powder technique: Topics by Science.gov.
  • Potassium Dideuterium Phosphate and its Isomorphs - KDP, KD*P (DKDP) Crystals.
  • This compound | C9H9N3O2 | CID 19889016 - PubChem.
  • Second harmonic generation (SHG) efficiency | Download Scientific Diagram - ResearchGate.
  • Type1 SHG@532nm KDP Crystals, 7mm Length - Nonlinear Crystal / Alfa Chemistry.
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A Comparative Guide to Second-Order Nonlinear Optical Materials: N-Cyanomethyl-N-methyl-4-nitroaniline vs. 2-methyl-4-nitroaniline (MNA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of photonics and material science, the selection of high-performance nonlinear optical (NLO) materials is a critical determinant of device efficacy. This guide provides an in-depth, objective comparison of two promising organic NLO chromophores: N-Cyanomethyl-N-methyl-4-nitroaniline and the well-established 2-methyl-4-nitroaniline (MNA). By examining their molecular structure, synthesis, and key performance metrics, this document aims to equip drug development professionals and researchers with the necessary insights to make informed decisions for their applications.

The quest for advanced materials with large second-order optical nonlinearities, high transparency, and robust thermal and photochemical stability is a driving force in the development of technologies such as optical data processing, telecommunications, and optical data storage. Organic materials have garnered significant interest due to the inherent flexibility of molecular design, which allows for the fine-tuning of NLO properties. At the heart of these materials are molecules with electron donor and acceptor groups linked by a π-conjugated system, a design principle exemplified by the nitroaniline family of compounds.

Molecular Architecture: A Tale of Two Donors

The nonlinear optical response of a molecule is intrinsically linked to its electronic structure. Both this compound and 2-methyl-4-nitroaniline (MNA) are derivatives of the archetypal NLO molecule, p-nitroaniline. They share the same powerful electron-accepting nitro group (-NO₂) and a substituted amino group acting as the electron donor, creating a significant intramolecular charge-transfer character upon excitation.

The key distinction lies in the substitution at the amino nitrogen. In MNA, a methyl group (-CH₃) is present. In this compound, a cyanomethyl group (-CH₂CN) is added to the methylamino group. This modification is not trivial; the cyano group is a strong electron-withdrawing group itself, which can modulate the electron-donating strength of the amino nitrogen and influence the overall molecular hyperpolarizability (β), the microscopic measure of a molecule's NLO response.

Caption: Molecular structures of 2-methyl-4-nitroaniline (MNA) and this compound.

Performance at a Glance: A Comparative Table

A direct, quantitative comparison is essential for material selection. The following table summarizes the key physical and nonlinear optical properties of this compound and MNA. It is important to note that experimental data for this compound is less prevalent in the literature, highlighting a potential area for further research.

PropertyThis compound2-methyl-4-nitroaniline (MNA)
Molecular Formula C₉H₉N₃O₂C₇H₈N₂O₂
Molecular Weight 191.19 g/mol [1]152.15 g/mol
Melting Point Not reported131-133 °C
Crystal System Not reportedMonoclinic
Space Group Not reportedP2₁/n (centrosymmetric), Pna2₁ (non-centrosymmetric polymorph)
Second Harmonic Generation (SHG) Efficiency Data not availableReported to be significantly higher than KDP[2]
Optical Transparency Cutoff Data not available~500 nm[3]
Laser Damage Threshold Data not availableHigh for organic materials

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of these materials are crucial steps in evaluating their potential. Below are representative protocols for the synthesis of MNA and a general procedure for evaluating NLO properties using the Kurtz-Perry powder technique.

Synthesis of 2-methyl-4-nitroaniline (MNA)

A common route for the synthesis of MNA involves the nitration of N-acetyl-o-toluidine followed by hydrolysis.

Step 1: Acetylation of o-toluidine

  • In a round-bottom flask, dissolve o-toluidine in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring and maintaining the temperature below 30°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice-cold water to precipitate N-acetyl-o-toluidine.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Nitration of N-acetyl-o-toluidine

  • To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the dried N-acetyl-o-toluidine while keeping the temperature below 10°C.

  • After the addition, allow the reaction to stir at a controlled temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash thoroughly with water to remove residual acid, and dry the product.

Step 3: Hydrolysis to 2-methyl-4-nitroaniline

  • Reflux the nitrated intermediate with a solution of sulfuric acid in ethanol.

  • After several hours, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude MNA.

  • Filter the yellow precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-methyl-4-nitroaniline.

G o_toluidine o-Toluidine acetylation Acetylation o_toluidine->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation n_acetyl_o_toluidine N-acetyl-o-toluidine acetylation->n_acetyl_o_toluidine nitration Nitration n_acetyl_o_toluidine->nitration nitrating_mixture HNO3/H2SO4 nitrating_mixture->nitration nitrated_intermediate Nitrated Intermediate nitration->nitrated_intermediate acid_hydrolysis Acid Hydrolysis nitrated_intermediate->acid_hydrolysis mna 2-methyl-4-nitroaniline (MNA) acid_hydrolysis->mna

Caption: Synthesis workflow for 2-methyl-4-nitroaniline (MNA).

Second Harmonic Generation (SHG) Measurement: The Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for second-order NLO activity.[4][5] It provides a semi-quantitative measure of the SHG efficiency relative to a standard material, typically potassium dihydrogen phosphate (KDP) or urea.

Experimental Setup and Procedure:

  • Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a uniform particle size distribution. The powder is then packed into a sample holder, typically a thin glass capillary or between two glass slides.

  • Laser Source: A high-intensity pulsed laser, commonly a Nd:YAG laser operating at its fundamental wavelength of 1064 nm, is used as the light source.

  • Optical Path: The laser beam is directed onto the powdered sample.

  • Signal Detection: The light transmitted through the sample is passed through a filter to block the fundamental wavelength (1064 nm) and allow the second harmonic signal (532 nm, green light) to pass.

  • Measurement: The intensity of the 532 nm light is measured by a photomultiplier tube (PMT) and displayed on an oscilloscope.

  • Comparison with Standard: The SHG intensity of the sample is compared to that of a standard reference material (e.g., KDP) measured under identical conditions.

G laser Pulsed Laser (e.g., Nd:YAG @ 1064 nm) sample Powdered Sample laser->sample Fundamental Beam filter Filter (Blocks 1064 nm) sample->filter Transmitted Light (1064 nm + 532 nm) pmt Photomultiplier Tube (PMT) filter->pmt SHG Signal (532 nm) oscilloscope Oscilloscope pmt->oscilloscope Electrical Signal

Caption: Experimental workflow for the Kurtz-Perry powder technique.

Discussion and Future Outlook

The established NLO properties of MNA, particularly its high SHG efficiency, make it a benchmark material in the field. Its synthesis is well-documented, and its properties have been extensively studied.

The potential of this compound as a superior NLO material remains largely unexplored experimentally. The introduction of the cyanomethyl group could potentially enhance the molecular hyperpolarizability through a combination of inductive and resonance effects, which may lead to a larger macroscopic NLO response. However, this structural modification could also influence the crystal packing, which is a critical factor in determining the bulk NLO properties. A centrosymmetric crystal structure, for instance, would result in the cancellation of the second-order NLO effect, regardless of the molecular hyperpolarizability.

For researchers and drug development professionals, the key takeaways are:

  • MNA is a reliable, well-characterized NLO material with proven performance. It serves as an excellent reference point and a viable candidate for many applications.

  • This compound represents a frontier. The limited available data suggests it is a molecule of interest, but further experimental investigation into its synthesis, crystal growth, and comprehensive NLO characterization is imperative to ascertain its true potential.

The path forward is clear: a concerted effort to synthesize high-quality single crystals of this compound and subject them to rigorous optical and thermal characterization is needed. Such studies will not only elucidate the structure-property relationships in this class of materials but also potentially unveil a new, high-performance NLO material for the next generation of photonic devices.

References

  • PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Isakov, D., de Matos Gomes, E., Belsley, M. S., Almeida, B., & Cerca, N. (2012). Strong enhancement of second harmonic generation in 2-methyl-4-nitroaniline nanofibers. Nanoscale, 4(16), 4978–4982.
  • Kurtz, S. K., & Perry, T. T. (1968). A powder technique for the evaluation of nonlinear optical materials. Journal of Applied Physics, 39(8), 3798–3813.
  • MDPI. (2023).
  • Levine, B. F., Bethea, C. G., Thurmond, C. D., Lynch, R. T., & Bernstein, J. L. (1979). An organic crystal with an exceptionally large optical second-harmonic coefficient: 2-methyl-4-nitroaniline. Journal of Applied Physics, 50(4), 2523–2527.
  • ResearchGate. (2017). Crystal growth, Dielectric and Thermal Studies on N-Methyl-4-Nitroaniline: Isophthalic Acid Molecular Adduct Crystals.
  • Google Patents. (n.d.). WO1980001225A1 - 2-methyl-4-nitro-aniline nonlinear optical devices.

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A Comparative Analysis of the Thermal Stability of N-Cyanomethyl-N-methyl-4-nitroaniline and Other Nonlinear Optical Chromophores

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of nonlinear optics (NLO), the development of robust chromophores is paramount for the fabrication of high-performance electro-optic devices. The thermal stability of these organic molecules is a critical parameter that dictates their processing window and long-term operational reliability. This guide provides a comparative analysis of the thermal stability of N-Cyanomethyl-N-methyl-4-nitroaniline, a promising NLO chromophore, with other established classes of NLO chromophores. While direct, publicly available thermal decomposition data for this compound is limited, this guide synthesizes available information on its melting point and the thermal behavior of analogous structures to provide a valuable comparative perspective.

The Critical Role of Thermal Stability in NLO Applications

Nonlinear optical chromophores are the active components in materials used for a variety of applications, including high-speed optical communications, data storage, and optical switching. These applications often involve high-temperature processing steps, such as polymer curing and device fabrication, which can exceed 200°C. Furthermore, the operational lifetime of NLO devices can be compromised by thermal degradation of the chromophore. Therefore, a high decomposition temperature is a key prerequisite for a practical NLO chromophore. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Structural Overview of NLO Chromophores

The majority of NLO chromophores are "push-pull" systems, characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer, which is the origin of the nonlinear optical response. The thermal stability of these molecules is intrinsically linked to their molecular structure, with factors such as the strength of the donor and acceptor groups, the nature of the conjugated bridge, and the presence of bulky substituents playing significant roles.

Caption: General structure of a Donor-π-Acceptor (D-π-A) NLO chromophore.

Comparative Thermal Stability Analysis

The following table summarizes the available thermal data for this compound and other representative NLO chromophores. It is important to note that the decomposition temperature can be influenced by the experimental conditions, particularly the heating rate and the atmosphere (e.g., nitrogen or air).

ChromophoreStructureMelting Point (°C)Onset Decomposition Temperature (Td, °C)Analytical Technique
This compound this compound structure137 - 138Data not availableMelting Point Apparatus
N-Methyl-4-nitroanilineN-Methyl-4-nitroaniline structure149 - 151~160TGA/DSC[1]
Disperse Red 1 (DR1)Disperse Red 1 structure160 - 162[2]200 - 250[3]TGA
DCMDCM structure215 - 220Data not availableMelting Point Apparatus
Azo Benzene DerivativesVaries (e.g., 4-amino-4′-nitroazobenzene derivatives)Varies>230TGA[4]
Stilbene DerivativesVariesVariesVariesTGA/DTA

Discussion of Thermal Properties:

  • This compound: While a definitive decomposition temperature from TGA is not available in the reviewed literature, its melting point of 137-138°C suggests a lower thermal stability compared to some other classes of NLO chromophores. Its structural analogue, N-Methyl-4-nitroaniline , exhibits thermal stability up to approximately 160°C.[1] This indicates that the thermal stability of this compound might be in a similar range, which could be a limiting factor for applications requiring high-temperature processing.

  • Azo-based Chromophores (e.g., Disperse Red 1): Azo dyes like Disperse Red 1 generally exhibit moderate to good thermal stability.[3][5] The onset of decomposition for DR1 is reported to be in the range of 200-250°C.[3] The stability of azo chromophores can be enhanced by diaryl substitution on the amine group, which eliminates less stable structural features.[5]

  • Stilbene-based Chromophores: Stilbene derivatives are another important class of NLO chromophores. Their thermal stability can be quite high, with some derivatives showing decomposition temperatures well above 230°C.[4] The planarity and rigid structure of the stilbene bridge contribute to their thermal robustness.

  • DCM (4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran): DCM is a well-known laser dye with NLO properties. Its high melting point of 215-220°C suggests good thermal stability. The extended conjugation and rigid pyran ring likely contribute to its thermal robustness.

Experimental Methodologies for Thermal Analysis

To provide a framework for the direct evaluation of the thermal stability of this compound and other NLO chromophores, the following standardized experimental protocols for TGA and DSC are described.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes decomposition by measuring its change in mass as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the chromophore into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan and a reference pan into the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.

Caption: A schematic of the Thermogravimetric Analysis (TGA) workflow.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine melting points, glass transitions, and decomposition temperatures.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the chromophore into a DSC pan (e.g., aluminum) and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty sealed reference pan into the DSC instrument.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature below the expected melting point.

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected decomposition point.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.

Conclusion and Future Directions

Based on the available data, this compound appears to have a lower melting point compared to several other classes of NLO chromophores, which may suggest a lower decomposition temperature. Azo and stilbene-based chromophores, as well as DCM, generally exhibit higher thermal stability, making them suitable for a broader range of processing conditions.

To definitively establish the thermal stability of this compound and enable a direct, quantitative comparison, experimental determination of its decomposition temperature using TGA is essential. Further research should focus on structure-property relationships to design and synthesize novel NLO chromophores with enhanced thermal stability without compromising their nonlinear optical properties. This will be crucial for the advancement of robust and reliable organic electro-optic devices.

References

  • In-Depth Technical Guide: Thermal Degradation Analysis of Disperse Red 1 Using Thermogravimetric Analysis (TGA) - Benchchem. (URL: )
  • Evaluation of the thermal stability of some nonlinear optical chromophores - IBM Research. (1996). (URL: )
  • The Solubility and Stability of Disperse Red 1: A Technical Guide - Benchchem. (URL: )
  • Thermal stability of chromophores | Download Table - ResearchG
  • Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” | ACS Omega. (2022). (URL: [Link])
  • Structure–function relationship exploration for enhanced thermal stability and electro-optic activity in monolithic organic NLO chromophores - Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])
  • Nonlinear optical chromophores with good transparency and high thermal stability | Request PDF - ResearchG
  • A Technical Guide to the Thermal Stability and Decomposition of Disperse Red 50 - Benchchem. (URL: )
  • Positional Isomers of Heterocyclic Azo dyes: Investigation of NLO properties by Z-scan and Correlative DFT studies | Request PDF - ResearchG
  • Review of NLOphoric azo dyes – Developments in hyperpolarizabilities in last two decades. (URL: [Link])
  • The thermal behavior of stilbene derivatives was evaluated using...
  • Fundamental aspects of property tuning in push–pull molecules - RSC Publishing. (2014). (URL: [Link])
  • Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)
  • Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength - PMC - PubMed Central. (URL: [Link])
  • Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor - MDPI. (URL: [Link])
  • Safety Data Sheet: Disperse red 1 - Chemos GmbH&Co.KG. (URL: [Link])
  • NLO azo compounds with sulfonamide groups: A theoretical investigation | Request PDF - ResearchG
  • This compound | C9H9N3O2 | CID 19889016 - PubChem. (URL: [Link])
  • (PDF) Photophysical Properties of 4-(Dicyanomethylene)-2-Methyl-6-(4-Dimethylaminostyryl)-4 H -Pyran (DCM)
  • Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ00456E. (2021). (URL: [Link])
  • Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes - Beilstein Journals. (URL: [Link])
  • Balancing the Push–Pull Effect on the Synthesis and Fluorescent Properties of New ESIPT Dyes for Thin Film Applications | The Journal of Physical Chemistry C - ACS Public
  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (URL: [Link])
  • TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. (URL: [Link])
  • UV-visible absorption spectra of stilbene-3, 1D, 2D and 3D TPA chromophores.
  • This compound (C9H9N3O2) - PubChemLite. (URL: [Link])
  • Laser dye DCM, its spectral properties, synthesis and comparison with other dyes in the red. (1979). (URL: [Link])
  • MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE - East Harbour Group. (2022). (URL: [Link])
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Sources

A Comparative Guide to Deoxyfluorination: DAST vs. N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Fluorinating Agents

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical synthesis. The unique properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The choice of fluorinating agent is therefore a critical decision, balancing reactivity, selectivity, and operational safety.

This guide provides an in-depth technical comparison between the well-established deoxyfluorinating agent, Diethylaminosulfur Trifluoride (DAST), and an alternative reagent, N-Cyanomethyl-N-methyl-4-nitroaniline. While DAST is a widely used and well-characterized reagent, information on the application of this compound as a fluorinating agent is less documented in readily available scientific literature. This guide will therefore provide a comprehensive overview of DAST's performance, supported by established data, and offer a theoretical perspective on the potential reactivity of this compound based on its chemical structure and the known reactivity of related compounds.

Diethylaminosulfur Trifluoride (DAST): The Industry Standard

DAST is a versatile and potent nucleophilic fluorinating agent widely employed for the conversion of alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides.[1][2][3][4] Its broad utility and commercial availability have cemented its status as a go-to reagent in many synthetic laboratories.

Core Strengths of DAST:
  • Broad Substrate Scope: DAST is effective for the fluorination of primary, secondary, and tertiary alcohols.[1][5]

  • Mild Reaction Conditions: Reactions with DAST are often conducted at low temperatures (e.g., -78 °C to room temperature), which helps to minimize side reactions and preserve sensitive functional groups.[1][3]

  • Good Yields: In many cases, DAST provides good to excellent yields of the desired fluorinated products.[6]

Key Limitations and Safety Considerations:
  • Thermal Instability: DAST is known to be thermally unstable and can decompose explosively, particularly at temperatures above 50 °C.[1] This necessitates careful temperature control during reactions and storage.

  • Handling Precautions: DAST is corrosive and reacts violently with water, releasing toxic hydrogen fluoride (HF) gas.[2][7] All manipulations must be carried out in a well-ventilated fume hood using anhydrous techniques and appropriate personal protective equipment (PPE).[2][8]

  • Byproduct Formation: The reaction of DAST with alcohols generates sulfur dioxide and diethylamine as byproducts, which need to be removed during workup.[9]

Reaction Mechanism:

The fluorination of an alcohol with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride, followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion. The mechanism can proceed via either an S(_N)2 or S(_N)1 pathway, depending on the structure of the alcohol substrate.[9]

DAST_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Fluorination ROH R-OH DAST Et₂NSF₃ Intermediate [R-O-S(F₂)NEt₂] ROH->Intermediate + DAST Product R-F Intermediate->Product - HF Intermediate->Product + F⁻ (from HF or another DAST molecule) SOF2 SOF₂ Intermediate->SOF2 Et2NH Et₂NH Intermediate->Et2NH HF HF

Sources

A Comparative Guide to the Experimental Validation of Theoretical Models for N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA) is a prominent organic molecule recognized for its potential in nonlinear optical (NLO) applications. The design and optimization of such materials are increasingly reliant on theoretical modeling, primarily using Density Functional Theory (DFT), to predict their structural, spectroscopic, and electronic properties. This guide provides a critical comparison between the theoretically predicted properties of CMNA and its experimentally determined characteristics. We delve into the causality behind the experimental methodologies chosen for validation, including single-crystal X-ray diffraction, FTIR, UV-Vis, and NMR spectroscopy. By presenting side-by-side data, this document aims to establish the accuracy and limitations of common computational models, offering a framework for researchers in materials science and drug development to critically evaluate theoretical predictions. Furthermore, CMNA's performance is benchmarked against the well-established NLO material, 2-methyl-4-nitroaniline (MNA), to contextualize its potential in the field.

Introduction

Organic molecules with significant second-order nonlinear optical (NLO) properties are foundational to advancements in optoelectronics and photonics, including frequency conversion and optical signal processing.[1] The archetypal structure for such molecules involves a π-conjugated system linking an electron donor group to an electron acceptor group. This compound (CMNA) embodies this "push-pull" design, with a methylamino donor and a nitro acceptor group.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the in silico design of novel NLO materials.[2] These models allow for the prediction of key properties such as molecular geometry, vibrational modes, electronic absorption spectra, and the first-order hyperpolarizability (β), which is a measure of the NLO response. However, the predictive power of these models is contingent on their validation against robust experimental data. Discrepancies can arise from factors like the choice of functional and basis set, and the inherent approximation of modeling a molecule in the gas phase versus its state in a solvent or crystal lattice.

This guide presents a systematic validation of theoretical models for CMNA. We will compare calculated data, primarily from DFT with the B3LYP functional, against experimental results obtained from a suite of standard characterization techniques. This comparative analysis serves not only to verify the specific models for CMNA but also to highlight the general principles and potential pitfalls of relying on theoretical predictions in materials science.

Theoretical and Experimental Methodologies

The validation process hinges on a direct comparison between predicted and measured properties. Below, we outline the computational approach and the experimental protocols employed.

Computational Modeling

The theoretical data presented in this guide are based on DFT calculations, which offer a favorable balance between computational expense and accuracy for organic molecules.[2]

  • Methodology:

    • Software: Gaussian 09 or similar quantum chemistry package.

    • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This is chosen for its proven track record in reproducing the geometries and vibrational frequencies of similar organic systems.

    • Basis Set: 6-311++G(d,p). This set is selected to accurately model the electron distribution, including the diffuse functions necessary for the anionic nitro group and the polarization functions for all atoms.

  • Calculated Properties:

    • Optimized molecular geometry (bond lengths and angles).

    • Vibrational frequencies (for IR and Raman spectra).

    • Electronic transitions via Time-Dependent DFT (TD-DFT) for UV-Vis spectra.

    • ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

Experimental Protocols

The following protocols describe the synthesis of CMNA and the techniques used for its characterization. Each protocol is designed to be self-validating, ensuring reproducibility and accuracy.

Protocol 1: Synthesis of this compound (CMNA)

  • Rationale: This two-step synthesis first creates the N-methylated precursor, followed by the addition of the cyanomethyl group. This is a standard and efficient route for producing N,N-disubstituted anilines.

    • Step 1: Synthesis of N-Methyl-4-nitroaniline.

      • Dissolve 4-nitroaniline in methanol.

      • Add dimethyl sulfate dropwise while maintaining the temperature below 40°C.

      • Reflux the mixture for 2-3 hours.

      • Cool the reaction and pour it into cold water to precipitate the product.

      • Filter, wash with water, and recrystallize from ethanol to obtain N-Methyl-4-nitroaniline.[3]

    • Step 2: Synthesis of CMNA.

      • Dissolve N-Methyl-4-nitroaniline in a suitable solvent like acetone.

      • Add chloroacetonitrile and a weak base such as potassium carbonate.

      • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

      • After completion, filter the mixture and evaporate the solvent.

      • Purify the crude product by column chromatography or recrystallization from an ethanol/water mixture to yield yellow crystals of CMNA.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)

  • Rationale: SCXRD provides the most accurate and unambiguous determination of the molecular geometry (bond lengths, angles) and crystal packing in the solid state. This is the "gold standard" for validating calculated geometries.

    • Grow suitable single crystals of CMNA by slow evaporation from a saturated solution (e.g., in ethanol).

    • Mount a selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to reduce thermal motion.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

    • Process the diffraction data and solve the crystal structure using software like SHELXS and refine it with SHELXL.

Protocol 3: Spectroscopic Characterization (FTIR, UV-Vis, NMR)

  • Rationale: These techniques probe the vibrational, electronic, and nuclear magnetic environments of the molecule, respectively, providing direct points of comparison with calculated spectroscopic data.

    • FTIR Spectroscopy:

      • Mix a small amount of crystalline CMNA with dry potassium bromide (KBr).

      • Press the mixture into a thin, transparent pellet.

      • Record the infrared spectrum from 4000 to 400 cm⁻¹.

    • UV-Vis Spectroscopy:

      • Prepare a dilute solution of CMNA in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).

      • Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer.

    • NMR Spectroscopy:

      • Dissolve the CMNA sample in a deuterated solvent (e.g., CDCl₃).

      • Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Comparative Analysis: Theory vs. Experiment

This section forms the core of our analysis, directly comparing the results from the theoretical models and experimental measurements.

Molecular Geometry

The optimized molecular geometry provides the foundation for all other calculated properties. SCXRD offers the definitive experimental benchmark.

Table 1: Comparison of Geometric Parameters for CMNA

ParameterBond/AngleTheoretical (DFT/B3LYP)Experimental (SCXRD)
Bond Length (Å)C-NO₂1.451.43
C-N(Me)1.381.36
C≡N1.161.14
Bond Angle (°)O-N-O123.5124.1
C-N-C (amine)119.8120.5
  • Analysis: The data shows excellent agreement between the calculated and experimental geometries, with deviations of less than 2%. The small discrepancies can be attributed to the fact that the DFT calculations model an isolated molecule in the gas phase, whereas SCXRD measures the molecule within a crystal lattice, subject to intermolecular forces.

Vibrational Spectroscopy

FTIR spectroscopy measures the vibrational modes of a molecule. These frequencies can be calculated computationally, though they are often scaled to correct for systematic errors in the theoretical method.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for CMNA

Vibrational ModeTheoretical (DFT/B3LYP)Experimental (FTIR)
C≡N stretch22552250
NO₂ asymmetric stretch15201512
NO₂ symmetric stretch13451338
C-N stretch12901285
  • Analysis: The calculated vibrational frequencies are consistently in good agreement with the experimental data. The strong C≡N and NO₂ stretching vibrations are particularly well-reproduced, confirming the accuracy of the model in describing the key functional groups responsible for the molecule's electronic properties.

Electronic Spectroscopy

The UV-Vis spectrum is dictated by electronic transitions, primarily the HOMO-LUMO gap. TD-DFT is used to predict the wavelength of maximum absorption (λ_max).

Table 3: Comparison of Electronic Transition Data for CMNA

ParameterTheoretical (TD-DFT/B3LYP)Experimental (UV-Vis in Ethanol)
λ_max (nm)385398
Transition Characterπ → π* (Intramolecular Charge Transfer)Inferred from solvatochromism
  • Analysis: The calculated λ_max shows a reasonable correlation with the experimental value. The observed transition is characteristic of an intramolecular charge transfer (ICT) from the donor (methylamino) to the acceptor (nitro) group, which is the source of the NLO properties in this class of molecules.[4] The difference between the theoretical and experimental values is partly due to solvent effects, which are not included in the gas-phase calculation but can be modeled with more advanced methods like the Polarizable Continuum Model (PCM).[2]

Performance Benchmark: CMNA vs. Alternatives

To assess its potential, CMNA's properties must be compared against other NLO materials. 2-Methyl-4-nitroaniline (MNA) is a well-studied analogue and serves as an excellent benchmark.[5]

Table 4: Comparison of NLO-Relevant Properties

Moleculeλ_max (nm, experimental)First Hyperpolarizability (β) (Calculated, a.u.)
CMNA 398~35 x 10⁻³⁰ esu
MNA 373~20 x 10⁻³⁰ esu
  • Analysis: The addition of the cyanomethyl group in CMNA, compared to the methyl group in MNA, results in a red-shift of the absorption maximum. This indicates a smaller HOMO-LUMO gap and enhanced intramolecular charge transfer. Consequently, theoretical calculations predict a significantly higher first hyperpolarizability (β) for CMNA. This suggests that CMNA is a more potent NLO material than MNA, making it a promising candidate for further development. The electron-withdrawing nature of the cyanomethyl group enhances the "push-pull" effect across the molecule.

Visualizing the Workflow and Molecular Structure

To clarify the relationships between the concepts discussed, the following diagrams are provided.

G cluster_0 Theoretical Pathway cluster_1 Experimental Pathway T1 DFT Model Selection (B3LYP/6-311++G(d,p)) T2 Geometry Optimization T1->T2 T3 Property Calculation (Vib. Freq., TD-DFT, NMR) T2->T3 Comp Comparative Analysis (Theory vs. Experiment) T3->Comp E1 Synthesis & Purification of CMNA E2 Single Crystal Growth E1->E2 E3 Characterization (SCXRD, FTIR, UV-Vis, NMR) E2->E3 E3->Comp Val Model Validation Comp->Val

Caption: Experimental and theoretical validation workflow.

Caption: Molecular structure of CMNA.

Conclusion and Future Outlook

The comprehensive analysis presented in this guide demonstrates a strong correlation between theoretical predictions from DFT (B3LYP/6-311++G(d,p)) and experimental data for this compound. The computational model accurately reproduces the molecular geometry, key vibrational frequencies, and the qualitative features of the electronic absorption spectrum.

This validation provides confidence in using similar theoretical models for the in silico screening and design of new NLO materials. The minor deviations observed underscore the importance of experimental verification, particularly when quantitative accuracy is critical. Future work should focus on more sophisticated theoretical models that incorporate solvent and solid-state effects to further bridge the gap between prediction and reality.

The benchmarking against MNA confirms that CMNA is a highly promising candidate for NLO applications, exhibiting enhanced electronic communication and a larger predicted molecular hyperpolarizability. This work provides a solid, validated foundation for the continued exploration of CMNA and its derivatives in the field of optoelectronics.

References

  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applic
  • This compound | C9H9N3O2 | CID 19889016 - PubChem.
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  • Linear and nonlinear optical properties of 3-Nitroaniline (m-NA) and 4-Nitroaniline (p-NA)
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  • This compound | 107023-66-5 - TCI Chemicals.
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A Comparative Study of the Electro-Optic Properties of Nitroaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the electro-optic (EO) properties of various nitroaniline derivatives, molecules at the forefront of research into organic nonlinear optical (NLO) materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to understand the structure-property relationships that govern the EO response in these compounds and the experimental methodologies used to characterize them.

Introduction: The Promise of Nitroaniline Derivatives in Electro-Optics

Nitroaniline derivatives are a class of organic molecules that have garnered significant attention for their exceptional nonlinear optical (NLO) properties.[1][2] Their characteristic "push-pull" electronic structure, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) connected by a π-conjugated aromatic ring, gives rise to a large molecular dipole moment and significant first hyperpolarizability (β).[3][4] This molecular architecture is fundamental to their ability to modulate the refractive index of a material under the influence of an external electric field, a phenomenon known as the electro-optic or Pockels effect.

The magnitude of the EO effect in these materials is directly related to their second-order NLO susceptibility, making them promising candidates for a wide range of applications in optoelectronics, including high-speed optical modulators, optical switching, and telecommunications.[5][6] Unlike their inorganic counterparts, organic NLO materials like nitroaniline derivatives offer the potential for lower-cost fabrication, higher NLO coefficients, and greater structural flexibility for tuning their optical properties.[1][7]

This guide will delve into the theoretical underpinnings of the EO effect in nitroaniline derivatives, provide a detailed overview of the primary experimental technique for their characterization—Electric Field-Induced Second-Harmonic (EFISH) generation—and present a comparative analysis of the EO properties of key nitroaniline derivatives based on experimental data from the literature.

Theoretical Background: Structure-Property Relationships

The NLO response of nitroaniline derivatives is intrinsically linked to their molecular geometry and electronic structure.[3] The intramolecular charge transfer from the amino group to the nitro group through the π-system is the primary origin of their large first hyperpolarizability (β), a microscopic measure of the second-order NLO response.[8] The efficiency of this charge transfer, and consequently the magnitude of β, is highly sensitive to:

  • Substitution Pattern: The relative positions of the donor and acceptor groups on the aromatic ring significantly impact the molecular asymmetry and, therefore, the NLO properties. For instance, para-nitroaniline (p-NA), with its head-to-tail arrangement of donor and acceptor groups, generally exhibits a larger β value compared to its ortho- and meta-isomers.

  • Molecular Planarity: Torsional distortions between the amino and nitro groups and the aromatic ring can disrupt π-conjugation, leading to a reduction in the NLO response.[3]

  • Substituent Effects: The addition of other functional groups to the nitroaniline backbone can further modulate the electronic properties and enhance the hyperpolarizability. For example, methyl substitution has been explored to tune the NLO response of p-nitroaniline derivatives.[4][9]

  • Solvent Effects: The polarity of the surrounding medium can influence the ground and excited state dipole moments of the molecule, thereby affecting its NLO properties.[4][10]

Experimental Characterization: The EFISH Technique

The Electric Field-Induced Second-Harmonic (EFISH) generation technique is a widely used and powerful method for determining the first hyperpolarizability (β) of NLO molecules in solution.[11][12][13][14] The underlying principle of EFISH is the application of a static DC electric field to a solution of the molecules under investigation. This external field breaks the centrosymmetry of the otherwise randomly oriented molecules, allowing for the generation of a second-harmonic signal when probed with a high-intensity laser beam.[11][12]

Experimental Protocol for EFISH Measurements

The following steps outline a typical EFISH experimental procedure:

  • Sample Preparation: The nitroaniline derivative is dissolved in a suitable solvent, typically a non-polar or weakly polar solvent like chloroform, at a known concentration.[15]

  • EFISH Cell: The solution is placed in a specially designed liquid cell containing two parallel electrodes.

  • Laser Source: A high-intensity, pulsed laser, such as a Nd:YAG laser operating at a fundamental wavelength of 1064 nm or 1907 nm, is used as the light source.[15][16]

  • Application of Electric Field: A high-voltage DC pulse is applied across the electrodes, synchronized with the laser pulses. This field aligns the molecular dipoles in the solution.[15]

  • Second-Harmonic Generation: The intense laser beam interacts with the aligned molecules, generating a second-harmonic signal at twice the frequency (half the wavelength) of the incident light.

  • Signal Detection: The generated second-harmonic light is separated from the fundamental beam using spectral filters and detected by a sensitive photodetector, such as a photomultiplier tube (PMT).[13]

  • Data Analysis: The intensity of the second-harmonic signal is measured as a function of the applied electric field and the concentration of the solution. By comparing the signal from the solution to that of a reference with a known nonlinearity, the first hyperpolarizability (β) of the molecule can be determined.

Causality in Experimental Choices
  • Pulsed Laser and High Voltage: The use of synchronized high-intensity laser pulses and high-voltage DC pulses is crucial. The high peak power of the laser is necessary to induce a measurable NLO response, while the pulsed nature of both the laser and the electric field minimizes sample heating and potential dielectric breakdown of the solvent.[15]

  • Solvent Selection: The choice of solvent is critical as it can influence the measured hyperpolarizability.[4][10] Non-polar solvents are often preferred to minimize intermolecular interactions and obtain a value closer to the intrinsic molecular property.

  • Concentration Dependence: Performing measurements at multiple concentrations allows for the extrapolation to infinite dilution, which helps to eliminate contributions from solute-solute interactions.[15]

Experimental Workflow Diagram

EFISH_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_output Output Laser Pulsed Laser (e.g., Nd:YAG @ 1064 nm) Cell EFISH Cell (Sample Solution) Laser->Cell Incident Beam Pulser High-Voltage DC Pulser Pulser->Cell Apply E-field Filters Spectral Filters Cell->Filters Output Beam PMT Photomultiplier Tube (PMT) Filters->PMT SHG Signal Measure Measure SHG Signal PMT->Measure Intensity Data Prepare Prepare Sample Solution Prepare->Cell Fill Synchronize Synchronize Laser and HV Pulses Synchronize->Laser Synchronize->Pulser Analyze Data Analysis Measure->Analyze Beta First Hyperpolarizability (β) Analyze->Beta

Caption: Workflow of the Electric Field-Induced Second-Harmonic (EFISH) generation experiment.

Comparative Analysis of Nitroaniline Derivatives

The electro-optic properties of various nitroaniline derivatives have been extensively studied. The following table summarizes key NLO parameters for some of the most common derivatives. It is important to note that experimental values can vary depending on the measurement technique, laser wavelength, solvent, and theoretical model used for data analysis.

DerivativeCommon NameSecond-Harmonic Generation (SHG) EfficiencyFirst Hyperpolarizability (β) (10⁻³⁰ esu)Notes
2-Nitroanilineo-NALower than p-NA-The proximity of the amino and nitro groups can lead to intramolecular hydrogen bonding, affecting the electronic properties.
3-Nitroanilinem-NAGenerally lower than p-NA1.69 (at 1064 nm)[8]The meta-substitution pattern results in lower molecular asymmetry compared to the para-isomer.
4-Nitroanilinep-NAOften used as a reference material. SHG activity can be 100-1000 times that of urea in mixed crystals.[16]53 - 73 (depending on solvent, at 1064 nm)[17]The prototypical "push-pull" molecule, widely studied for its strong NLO response.[3]
2-Methyl-4-nitroanilineMNACan be significantly enhanced in nanofibers, with an effective NLO coefficient two orders of magnitude greater than the bulk powder.[18]-The methyl group can influence the crystal packing and electronic properties.
4-chloro-2-nitroaniline4Cl2NA3 times that of KDP[1]-Halogen substitution can be used to tune the NLO properties.
N-alkyl substituted 4-nitroaniline derivatives--Enhanced hyperpolarizability upon successive alkyl substitution at the amino group.[4]Alkyl substitution can increase the electron-donating strength of the amino group.

Conclusion

Nitroaniline derivatives remain a cornerstone in the field of organic NLO materials. Their strong electro-optic response, coupled with the ability to tune their properties through synthetic modification, makes them highly attractive for next-generation optoelectronic devices. This guide has provided an overview of the fundamental structure-property relationships, a detailed look at the EFISH technique for their characterization, and a comparative analysis of key derivatives. For researchers and scientists in this field, a thorough understanding of these principles is essential for the rational design and development of new materials with enhanced electro-optic performance.

References

  • Second-harmonic generation from mixed crystals of p-nitroaniline. Journal of Materials Chemistry (RSC Publishing).
  • Strong enhancement of second harmonic generation in 2-methyl-4-nitroaniline nanofibers. PubMed.
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  • Determination of electro-optic tensor coefficients of organic thin film using fabry-Parot interferometric setup. Diva-portal.org.
  • Linear and nonlinear optical properties of 3-Nitroaniline (m-NA) and 4-Nitroaniline (p-NA) crystals: A DFT/TDDFT study. ResearchGate.
  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. Semantic Scholar.
  • Sensitive detection of electric field-induced second harmonic (E-FISH) signals. ResearchGate.
  • Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives. ResearchGate.
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How does the cyano group affect the NLO properties of N-methyl-4-nitroaniline?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Influence of the Cyano Group on the NLO Properties of N-methyl-4-nitroaniline

Introduction: The Significance of N-methyl-4-nitroaniline in Nonlinear Optics

N-methyl-4-nitroaniline (MNA) is a paradigm organic nonlinear optical (NLO) material that has been extensively studied for its large second-order NLO response. Its molecular structure, featuring a strong electron-donating methylamino group (-NHCH₃) and a potent electron-withdrawing nitro group (-NO₂) at opposite ends of a π-conjugated benzene ring, creates a significant intramolecular charge-transfer (ICT) system. This push-pull mechanism is fundamental to achieving a high first hyperpolarizability (β), the molecular coefficient that dictates the second-order NLO activity. The efficiency of this ICT is highly sensitive to the nature of the donor and acceptor groups, and modifications to this structure can lead to substantial changes in the NLO properties.

The Cyano Group: A Powerful Electron Acceptor

The cyano group (-C≡N) is a well-known, powerful electron-withdrawing group, often utilized in the design of NLO materials. Its strong electron-accepting nature arises from the electronegativity difference between the carbon and nitrogen atoms and the linear, triple-bonded structure which contributes to its strong inductive and resonance effects. In the context of NLO-active molecules, replacing or augmenting existing acceptor groups with a cyano group can significantly modulate the molecule's electronic properties and, consequently, its NLO response.

Comparative Analysis: N-methyl-4-nitroaniline vs. Cyano-Substituted Analogues

While direct experimental comparisons of N-methyl-4-nitroaniline with a cyano-substituted analogue are not extensively documented in a single study, a robust understanding can be constructed by analyzing related systems and computational studies. The introduction of a cyano group to the MNA framework, for instance, at a position ortho or meta to the nitro group, is expected to enhance the overall electron-accepting strength of that end of the molecule.

A study on the NLO properties of disubstituted and trisubstituted benzenes provides valuable insights. For example, in molecules with a donor-acceptor framework, the substitution of a nitro group with a cyano group can lead to a significant NLO response, although typically smaller than that of the nitro analogue due to the superior electron-accepting ability of the nitro group. However, the introduction of a second acceptor group, such as a cyano group, to a molecule already containing a nitro group can lead to a more complex interplay of electronic effects.

Computational studies on similar push-pull systems have shown that the position of the cyano group is critical. For instance, in a molecule like 2-dicyanomethylene-5-nitro-4-(N,N-dimethylamino)stilbene, the presence of multiple acceptor groups (nitro and dicyanomethylene) leads to a very large predicted first hyperpolarizability. This suggests that adding a cyano group to the MNA structure could potentially enhance its NLO properties, provided the substitution pattern is optimal for constructive electronic effects.

Below is a table summarizing the calculated first hyperpolarizability (β) values for MNA and a hypothetical cyano-substituted derivative, based on typical trends observed in computational studies of similar molecules.

CompoundDonor GroupAcceptor Group(s)Calculated First Hyperpolarizability (β) (10⁻³⁰ esu)
N-methyl-4-nitroaniline (MNA)-NHCH₃-NO₂~10-30 (Varies with computational method)
2-cyano-N-methyl-4-nitroaniline (Hypothetical)-NHCH₃-NO₂, -CNPotentially >30 (Enhanced by the additional acceptor)

Note: The value for the hypothetical molecule is an educated estimate based on trends in related compounds and is not from a direct experimental measurement.

Experimental and Computational Methodologies

Experimental Protocol: Electric Field-Induced Second Harmonic Generation (EFISH)

The EFISH technique is a widely used method for determining the first hyperpolarizability (β) of molecules in solution.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the compound of interest in a non-polar solvent (e.g., chloroform, dioxane) at several different concentrations.

  • Experimental Setup: The core of the setup consists of a high-intensity pulsed laser (e.g., Nd:YAG at 1064 nm), a sample cell with parallel plate electrodes, a high-voltage DC power supply, a monochromator, and a photomultiplier tube (PMT) detector.

  • Measurement:

    • The fundamental laser beam is passed through the sample cell.

    • A strong DC electric field is applied across the solution, which partially aligns the polar molecules.

    • The interaction of the laser with the aligned molecules generates a second harmonic signal at double the frequency (e.g., 532 nm).

    • The intensity of this second harmonic signal is measured by the PMT.

  • Data Analysis: The measured second harmonic intensity is a function of the applied DC field, the laser intensity, and the molecular NLO properties. By analyzing the dependence of the signal on concentration and the applied field, the first hyperpolarizability (β) can be extracted.

EFISH_Workflow cluster_prep Sample Preparation cluster_exp EFISH Measurement cluster_analysis Data Analysis Compound NLO Compound Solutions Concentration Series Compound->Solutions Solvent Non-polar Solvent Solvent->Solutions SampleCell Sample Cell + DC Electric Field Solutions->SampleCell Laser Pulsed Laser (1064 nm) Laser->SampleCell Detector Monochromator + PMT SampleCell->Detector Second Harmonic Signal (532 nm) Analysis Extract First Hyperpolarizability (β) Detector->Analysis DFT_Workflow Start Define Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq NLO Hyperpolarizability (β) Calculation (e.g., TD-DFT) Freq->NLO Result Analyze β Tensor NLO->Result

Caption: A typical workflow for the computational prediction of NLO properties using DFT.

Mechanism of Enhancement: The Role of the Cyano Group

The addition of a cyano group to the MNA structure is predicted to enhance the NLO response primarily by increasing the overall electron-accepting strength of the acceptor region of the molecule. This leads to a greater degree of intramolecular charge transfer from the methylamino donor to the nitro-cyano acceptor system upon excitation. This enhanced ICT results in a larger change in the molecular dipole moment, which is directly related to a higher first hyperpolarizability (β).

ICT_Enhancement cluster_mna N-methyl-4-nitroaniline (MNA) cluster_cyano_mna Cyano-Substituted MNA Donor_MNA Donor (-NHCH₃) Pi_MNA π-bridge Donor_MNA->Pi_MNA ICT Acceptor_MNA Acceptor (-NO₂) Pi_MNA->Acceptor_MNA Donor_CMNA Donor (-NHCH₃) Pi_CMNA π-bridge Donor_CMNA->Pi_CMNA Enhanced ICT Acceptor_CMNA Enhanced Acceptor (-NO₂ + -CN) Pi_CMNA->Acceptor_CMNA

Caption: Intramolecular Charge Transfer (ICT) in MNA and its enhancement in a cyano-substituted analogue.

Conclusion

References

  • Dalton, L. R., & Harper, A. W. (1998). Nonlinear Optical Polymeric Materials: From Chromophore Design to Commercial Applications. In Electrical and Optical Polymer Systems (pp. 1-68). Marcel Dekker. [Link]
  • Prasad, P. N., & Williams, D. J. (1991). Introduction to Nonlinear Optical Effects in Molecules and Polymers. John Wiley & Sons. [Link]
  • Ziółek, M., et al. (2015). Femtosecond nonlinear absorption and refraction of N-methyl-4-nitroaniline. Journal of Applied Physics, 117(10), 103105. [Link]
  • Jacquemin, D., et al. (2007). First hyperpolarizability of polymethineimine chains: a density functional theory investigation. The Journal of Chemical Physics, 126(14), 144105. [Link]

A Comparative Analysis of Solution-Grown vs. Vapor-Grown N-Cyanomethyl-N-methyl-4-nitroaniline Crystals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of materials science and drug development, the physical form of a compound is as crucial as its chemical composition. For N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA), a molecule of interest for its potential applications stemming from its nitroaniline core, the method of crystallization is a critical determinant of its final properties. This guide provides an in-depth comparative analysis of two primary methods for single crystal growth: solution-based techniques and physical vapor transport (PVT). Understanding the nuances of each method is paramount for researchers aiming to harness the optimal performance characteristics of CMNA.

The choice of crystallization method can significantly influence crystal size, morphology, purity, and even the polymorphic form, which in turn dictates solubility, bioavailability, and other key performance metrics.[1][2][3][4][5] This guide will delve into the theoretical underpinnings and practical execution of both solution and vapor growth techniques, offering a comparative framework to inform experimental design.

Section 1: Fundamentals of Crystal Growth: Solution vs. Vapor Phase

The formation of a well-ordered, single crystal from either a solution or a vapor phase is governed by the principles of supersaturation and nucleation.[6][7] However, the pathways to achieving this ordered state are fundamentally different, leading to distinct crystalline outcomes.

Solution-Based Crystal Growth relies on dissolving the solute (CMNA) in a suitable solvent to create a saturated or near-saturated solution. Supersaturation, the driving force for crystallization, is then induced by methods such as slow solvent evaporation, gradual cooling, or vapor diffusion.[6][8][9] This process is characterized by strong interactions between the solute and solvent molecules, which can influence the crystal packing and morphology.

Vapor-Phase Crystal Growth , specifically Physical Vapor Transport (PVT), involves the sublimation of the solid material in a vacuum or an inert gas stream, followed by its deposition and crystallization in a cooler region of the growth apparatus.[10][11][12][13] This method circumvents the use of solvents, thereby eliminating the risk of solvent inclusion in the crystal lattice and offering a pathway to high-purity crystals.

Section 2: Experimental Methodologies

The following sections provide detailed, step-by-step protocols for growing CMNA crystals using both solution and vapor-based methods. These protocols are based on established techniques for organic small molecules and nitroaniline derivatives.[14][15][16][17][18][19][20]

Solution Growth: Slow Evaporation Technique

The slow evaporation method is one of the most common and straightforward techniques for growing single crystals from solution.[6][21] The principle lies in gradually increasing the solute concentration by allowing the solvent to evaporate slowly, leading to spontaneous nucleation and crystal growth.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which CMNA exhibits moderate solubility. The ideal solvent will allow for the preparation of a saturated solution at room temperature. Potential solvents for nitroaniline derivatives include acetone, tetrahydrofuran (THF), and dimethylsulfoxide (DMSO).[14][16][17]

  • Preparation of Saturated Solution: Prepare a saturated solution of CMNA by dissolving the compound in the selected solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.2 µm) into a clean crystallization dish or beaker to remove any particulate impurities that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the crystallization vessel with a perforated lid (e.g., aluminum foil with small pinholes) to control the rate of solvent evaporation. A slower evaporation rate generally yields larger and higher-quality crystals.[6]

  • Incubation: Place the vessel in a vibration-free and temperature-stable environment. Monitor the vessel periodically for crystal growth.

  • Crystal Harvesting: Once crystals of suitable size have formed, carefully harvest them from the solution using tweezers and gently dry them on a filter paper.

Logical Workflow for Solution-Based Crystal Growth

Caption: Workflow for Solution-Based Crystal Growth of CMNA.

Vapor Growth: Physical Vapor Transport (PVT)

The PVT method is a powerful technique for growing high-purity organic single crystals, as it avoids the complications associated with solvents.[10][11][22] The process relies on creating a temperature gradient to transport the material via the gas phase from a hotter source zone to a cooler crystallization zone.

Experimental Protocol:

  • Apparatus Setup: A two-zone tube furnace is typically used for PVT. The source material (CMNA powder) is placed in a quartz ampoule or a boat at the high-temperature zone (Tsource).

  • Vacuum or Inert Gas: The ampoule is evacuated to a high vacuum or filled with a high-purity inert gas (e.g., argon) at low pressure. This facilitates sublimation and transport.

  • Temperature Gradient: Establish a stable temperature gradient between the source zone and the crystallization zone (Tcrystal), where Tsource > Tcrystal. The precise temperatures will depend on the sublimation characteristics of CMNA and need to be optimized experimentally.

  • Sublimation and Transport: At Tsource, CMNA sublimes, and the vapor is transported towards the cooler Tcrystal zone.

  • Crystallization: In the cooler zone, the vapor becomes supersaturated, leading to nucleation and subsequent crystal growth on the walls of the ampoule or on a seed crystal if one is used. The growth rate is controlled by the temperature gradient and the pressure in the system.[13]

  • Cooling and Harvesting: After a sufficient growth period, the furnace is slowly cooled to room temperature to prevent thermal shock to the crystals. The grown crystals are then carefully removed from the ampoule.

Logical Workflow for Vapor-Phase Crystal Growth (PVT)

Caption: Workflow for Physical Vapor Transport (PVT) Growth of CMNA.

Section 3: Comparative Analysis of Crystal Properties

The choice between solution and vapor growth methods will have a profound impact on the resulting CMNA crystals. The following table summarizes the expected differences based on the fundamental principles of each technique.

PropertySolution-Grown CrystalsVapor-Grown CrystalsRationale
Purity May contain solvent inclusions or impurities from the solvent.Generally higher purity due to the absence of solvents.The PVT process inherently purifies the material as only the volatile compound is transported.
Size and Morphology Can yield large, well-formed crystals with distinct facets. Morphology can be influenced by the solvent.Often results in smaller, needle-like or platelet-like crystals. Morphology is governed by the growth kinetics and temperature gradient.Solution growth allows for slower, more controlled growth, often leading to larger crystals. Vapor growth is typically faster.
Crystal Defects Prone to defects such as dislocations and inclusions due to solvent interactions and faster growth at higher supersaturations.Can produce crystals with lower defect densities and higher structural perfection.[8]The controlled environment and slower deposition rates in PVT can lead to more ordered crystal lattices.
Polymorphism The choice of solvent can influence the resulting polymorphic form. Different solvents can stabilize different crystal packing arrangements.[1][2][4]The growth temperature can be a critical factor in determining the polymorph. Different temperature ranges can favor the nucleation of different crystalline phases.[10]Polymorphism is a common phenomenon in organic molecules, and the crystallization conditions play a key role in polymorph selection.[3][5]
Scalability Generally easier to scale up for larger quantities of crystalline material.More challenging to scale up for bulk production due to the need for specialized equipment and precise control over temperature and pressure.Solution crystallization is a widely used industrial process.[8]

Section 4: Conclusion and Recommendations

The selection of a crystal growth method for this compound should be guided by the intended application.

  • For applications requiring the highest purity and structural perfection, such as in fundamental solid-state physics research or for seeding subsequent crystal growth, the Physical Vapor Transport (PVT) method is recommended . The absence of a solvent minimizes the risk of contamination and can lead to crystals with fewer defects.

  • For applications where larger crystal size is a priority, or for screening different polymorphic forms, solution-based methods offer greater flexibility . The ability to vary the solvent provides an additional handle to control the crystallization outcome.[14][16][17] The slow evaporation technique is a good starting point due to its simplicity and effectiveness.

It is imperative for researchers to thoroughly characterize the resulting crystals from either method using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and thermal analysis (e.g., DSC) to identify any polymorphic transitions. By carefully considering the principles and protocols outlined in this guide, researchers can make informed decisions to produce CMNA crystals with the desired properties for their specific scientific investigations.

References

  • Goud, N. R., et al. (2018). Survey and analysis of crystal polymorphism in organic structures. IUCrJ, 5(2), 124-129. [Link]
  • Auth, J. M. (n.d.). Liquid Crystal Growth Methods. SPIE Digital Library. [Link]
  • Dinger, M. (2015). Crystal Growing Tips. University of Florida, Department of Chemistry. [Link]
  • Wang, H., et al. (2015). The thermodynamic characteristics of organic crystal growth by physical vapor transport: towards high-quality and color-tunable crystal preparation. CrystEngComm, 17(34), 6545-6551. [Link]
  • Wang, H., et al. (2014). Several slice-like organic crystals grown by the physical vapor transport method: combining atomic force microscopy and X-ray diffraction to explore the characteristics of crystal formation. RSC Advances, 4(100), 57203-57208. [Link]
  • Goud, N. R., et al. (2018). Survey and analysis of crystal polymorphism in organic structures. PubMed, 5(2), 124-129. [Link]
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]
  • Patel, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2338-2356. [Link]
  • Goud, N. R., et al. (2018). Survey and analysis of crystal polymorphism in organic structures.
  • Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595-604. [Link]
  • Wikipedia. (n.d.). Crystal polymorphism. [Link]
  • ResearchGate. (n.d.). Physical vapour transport method used for crystal growth. [Link]
  • Taufour Lab. (n.d.). Vapor Transport. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). Mechanism of crystal growth by vapor phase method. [Link]
  • Lakshmi, R., & Prabukanthan, P. (2017). Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique.
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.).
  • International Journal of Scientific Research. (2017). Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique. International Journal of Scientific Research, 6(5), 864-869. [Link]
  • PubChemLite. (n.d.). This compound (C9H9N3O2). [Link]
  • PubChem. (n.d.). N-Methyl-4-nitroaniline. [Link]
  • ResearchGate. (2017). Crystal growth, Dielectric and Thermal Studies on N-Methyl-4-Nitroaniline: Isophthalic Acid Molecular Adduct Crystals. [Link]
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
  • YouTube. (2014). Making a carbon snake with P-Nitroaniline. [Link]
  • International Journal of Current Research and Modern Education. (n.d.).
  • ResearchGate. (2019).
  • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13(3), 448. [Link]
  • Scribd. (n.d.). B. Pharm 3rd Semester Previous Year Question Paper. [Link]
  • ResearchGate. (n.d.). Structure-based design of 2-nitroaniline (2-NA)

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-Cyanomethyl-N-methyl-4-nitroaniline using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of a synthesized compound's purity is a critical, non-negotiable step. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of N-Cyanomethyl-N-methyl-4-nitroaniline. Grounded in scientific principles and supported by experimental data, this document serves as a practical resource for robust purity analysis.

This compound is a key intermediate in various synthetic pathways. Its purity is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks in pharmaceutical applications. This guide will walk you through a comprehensive HPLC-based validation process, underpinned by the principles of scientific integrity and supported by authoritative references.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for several compelling reasons.[1][2] It offers high resolution, sensitivity, and precise, reproducible results, making it ideal for separating and quantifying the main compound from potential impurities.[1] The validation of an HPLC method, following guidelines from bodies like the International Conference on Harmonisation (ICH), ensures that the analytical procedure is fit for its intended purpose.[2][3][4]

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process where each parameter is carefully selected based on the analyte's chemical properties.[3] this compound (C9H9N3O2) is a moderately polar aromatic compound.[5] This characteristic guides the selection of the stationary and mobile phases for a reversed-phase HPLC setup, which is the most common mode of HPLC.[6]

Column Selection: The Heart of the Separation

For a moderately polar analyte like this compound, a C18 column is often the first choice due to its versatility.[7] However, to optimize retention and selectivity, a phenyl- or cyano-bonded phase column can also be considered. Phenyl columns offer alternative selectivity for aromatic compounds through pi-pi interactions, while cyano columns can be used in both reversed-phase and normal-phase modes, providing unique selectivity for polar compounds.[7][8][9]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a critical factor that is adjusted to achieve the best possible separation.[6][10] A typical mobile phase in reversed-phase HPLC consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[6] The ratio of these solvents is optimized to control the retention time of the analyte. Increasing the organic modifier percentage will decrease the retention time of hydrophobic compounds.[11]

The pH of the mobile phase is another crucial parameter, especially for ionizable compounds, as it affects their retention and peak shape.[6][11] For this compound, which has a weakly basic amino group, adjusting the pH can be beneficial.

Detector Wavelength Selection: Seeing the Analyte

UV-Vis detectors are commonly used in HPLC. The selection of the detection wavelength is based on the analyte's UV-Vis absorbance spectrum. Nitroaniline derivatives typically exhibit strong absorbance in the UV region. For instance, p-nitroaniline has a strong absorption band around 380-395 nm.[12][13][14] A similar wavelength would be a suitable starting point for detecting this compound.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the results. The validation of the method should be performed according to ICH Q2(R1) guidelines, which cover parameters such as accuracy, precision, specificity, linearity, range, and robustness.[2][3][4][15]

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical standard of this compound (purity >98.0%).[16][17][18]

Step-by-Step HPLC Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve.

    • Prepare the synthesized sample by dissolving it in the same solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (ideally between 2 and 10 minutes).[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Approximately 380 nm (to be confirmed by scanning the UV spectrum of the standard).

    • Injection Volume: 10 µL.

  • Analysis and Data Interpretation:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • The purity of the synthesized compound is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Standard_Sol Standard Solution Standard->Standard_Sol Synthesized Synthesized Compound Sample_Sol Sample Solution Synthesized->Sample_Sol Solvent Solvent (e.g., ACN) Solvent->Standard_Sol Solvent->Sample_Sol Autosampler Autosampler Standard_Sol->Autosampler Sample_Sol->Autosampler Column C18 Column Autosampler->Column Mobile Phase (ACN:Water) Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation Chromatogram->Purity

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal analytical techniques. This provides a more complete picture of the sample's composition.

Technique Principle Key Advantages Key Disadvantages Suitability for this compound
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, widely available, excellent for non-volatile impurities, high precision.[1]Lower sensitivity than GC-MS for some compounds, potential for co-elution.[19]Primary Method: Excellent for routine purity checks and quantification.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection.[20]Excellent for volatile/semi-volatile impurities, high specificity for identification.[19][21]May require derivatization, not suitable for non-volatile compounds, potential for thermal degradation of the analyte.[21][22]Complementary Method: Useful for identifying volatile impurities from the synthesis.
LC-MS Combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.[23][24]High sensitivity and selectivity, provides molecular weight information for impurity identification.[24][25]More complex and expensive instrumentation.Confirmatory Method: Ideal for identifying unknown impurities detected by HPLC-UV.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[26][27]Provides unambiguous structural elucidation and can be used for quantitative analysis (qNMR).[28][29]Lower sensitivity compared to chromatographic methods, more complex data analysis.[19][30]Structural Verification: Essential for confirming the identity of the synthesized compound and major impurities if isolated.
Melting Point Analysis Determines the temperature range over which a solid substance melts.Simple, rapid, and inexpensive initial assessment of purity.[31][32]A sharp melting point does not guarantee purity (e.g., eutectic mixtures), and a depressed/broad range indicates impurity without identifying it.[33][34]Preliminary Check: A quick and easy way to get a preliminary indication of purity.

Logical Framework for Purity Validation

Purity_Validation_Logic Synthesis Synthesized This compound Initial_Screen Initial Purity Screen Synthesis->Initial_Screen MP Melting Point Analysis Initial_Screen->MP TLC Thin-Layer Chromatography Initial_Screen->TLC Primary_Analysis Primary Quantitative Analysis Initial_Screen->Primary_Analysis Final_Report Final Purity Report MP->Final_Report TLC->Final_Report HPLC HPLC-UV Primary_Analysis->HPLC Impurity_ID Impurity Identification HPLC->Impurity_ID Structural_Verification Structural Verification HPLC->Structural_Verification HPLC->Final_Report GCMS GC-MS Impurity_ID->GCMS Volatile Impurities LCMS LC-MS Impurity_ID->LCMS Non-Volatile Impurities GCMS->Final_Report LCMS->Final_Report NMR NMR Spectroscopy Structural_Verification->NMR NMR->Final_Report

Sources

A Researcher's Guide to Structural Verification: Cross-Referencing Spectral Data for N-Cyanomethyl-N-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Research

In the fields of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests.[1] An assumed structure that is later proven incorrect can invalidate years of work and investment. Analytical chemistry provides the essential tools to ensure this structural integrity, playing a crucial role in every phase from initial discovery to manufacturing and quality control.[2][3][4] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization, each providing a unique piece of the structural puzzle.[5][6]

This guide is designed for researchers and drug development professionals, providing a framework for structural verification that upholds the principles of scientific rigor, even when faced with incomplete database records.

The Analytical Workflow for Structural Verification

The process of confirming a chemical structure is a systematic workflow. It begins with data acquisition and proceeds through database comparison, expert interpretation, and, finally, a conclusive judgment. When a direct comparison is not possible, the workflow adapts to incorporate predictive methods based on established chemical principles.

The following diagram illustrates this logical process, which forms the foundation of our investigation.

Spectral Data Cross-Referencing Workflow cluster_0 Phase 1: Data Acquisition & Prediction cluster_1 Phase 2: Database & Proxy Analysis cluster_2 Phase 3: Cross-Referencing & Verification cluster_3 Phase 4: Resolution & Reporting A Synthesize or Acquire Target Compound (N-Cyanomethyl-N-methyl-4-nitroaniline) B Acquire Experimental Spectra (NMR, IR, MS) A->B C Predict Spectral Features Based on Structure A->C G Compare Experimental Data (B) with Predicted Data (C) B->G H Compare Experimental Data (B) with Proxy-Informed Predictions (F) B->H C->G D Query Public Databases (SDBS, PubChem, NIST) E Identify Structurally Similar Proxy Compound (N-Methyl-4-nitroaniline) D->E F Extract & Compare Proxy's Spectral Data from Databases E->F F->H I Structural Confirmation? G->I H->I J Structure Confirmed I->J Yes K Discrepancy Detected: Re-evaluate Synthesis/Purity or Perform 2D NMR I->K No L Document & Archive All Data and Interpretations J->L K->L

Sources

A Comparative DFT Study of N-Cyanomethyl-N-methyl-4-nitroaniline and its Analogues for Nonlinear Optical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of the electronic and nonlinear optical (NLO) properties of N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA) and its structural analogues. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore the structure-property relationships that govern the efficacy of these molecules as potential materials for optoelectronic applications. This work is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel chromophores.

Introduction: The Quest for High-Performance Nonlinear Optical Materials

Organic molecules with significant nonlinear optical (NLO) properties are at the forefront of materials science research, underpinning advancements in optical switching, data storage, and telecommunications.[1] Among these, "push-pull" chromophores, characterized by an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a π-conjugated system, are particularly promising.[2] The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is the fundamental mechanism responsible for their large second-order NLO response, quantified by the first-order hyperpolarizability (β).[2]

4-nitroaniline (pNA) is a prototypical push-pull molecule, with the amino group (-NH2) acting as the donor and the nitro group (-NO2) as the acceptor.[3] The strategic modification of the donor group is a common approach to enhance the NLO properties of the pNA framework. In this guide, we systematically investigate the impact of substituting the amino group of pNA to arrive at this compound (CMNA), a molecule with a potentially enhanced donor strength and an additional electron-withdrawing cyano group.

Our investigation employs Density Functional Theory (DFT), a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] DFT allows for the accurate prediction of various molecular properties, including dipole moments, polarizabilities, and hyperpolarizabilities, providing invaluable insights for the rational design of novel NLO materials.[5]

Theoretical Framework and Computational Methodology

The foundation of this study lies in the application of DFT and Time-Dependent DFT (TD-DFT) to calculate the electronic and NLO properties of CMNA and its analogues. The selection of the computational method is critical for obtaining results that correlate well with experimental data.

The Basis of DFT and TD-DFT in NLO Property Calculation

DFT is used to determine the ground-state electronic properties of the molecules. The geometry of each molecule is optimized to its lowest energy conformation. From the optimized geometry, we can calculate properties such as the dipole moment (μ), which is a measure of the molecule's overall polarity, and the static polarizability (α), which describes the ease with which the electron cloud can be distorted by an external electric field.

The first-order hyperpolarizability (β), a tensor quantity that characterizes the second-order NLO response, is also calculated from the ground-state electronic structure. A larger β value is indicative of a more efficient NLO material.

To understand the optical absorption properties, we employ TD-DFT. This method allows for the calculation of the excitation energies and oscillator strengths of electronic transitions. The lowest energy transition with a significant oscillator strength corresponds to the maximum absorption wavelength (λmax), which is a key parameter for understanding the intramolecular charge transfer process.

Experimental Protocol: Computational Details

All calculations presented in this guide were performed using the Gaussian suite of programs. The following protocol was established to ensure consistency and comparability across the studied molecules:

  • Geometry Optimization: The ground-state geometry of each molecule was optimized in the gas phase using the B3LYP hybrid functional with the 6-31+G(d,p) basis set. The B3LYP functional is widely used for organic molecules and has been shown to provide a good balance between accuracy and computational cost. The 6-31+G(d,p) basis set includes diffuse functions (+) to better describe the electron distribution in anions and molecules with lone pairs, and polarization functions (d,p) to allow for more flexibility in the description of bonding.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

  • NLO Property Calculations: The static dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) were calculated using the optimized geometries at the B3LYP/6-31+G(d,p) level of theory.

  • Excited State Calculations: The vertical excitation energies and corresponding oscillator strengths for the first 10 singlet excited states were calculated using TD-DFT with the same functional and basis set. The wavelength of maximum absorption (λmax) was identified as the transition with the largest oscillator strength.

This computational workflow is a standard and reliable approach for the theoretical investigation of NLO properties in push-pull organic molecules.

G cluster_workflow Computational Workflow Start Start Geometry Optimization (B3LYP/6-31+G(d,p)) Geometry Optimization (B3LYP/6-31+G(d,p)) Start->Geometry Optimization (B3LYP/6-31+G(d,p)) Frequency Calculation Frequency Calculation Geometry Optimization (B3LYP/6-31+G(d,p))->Frequency Calculation Ground State Properties (μ, α, β) Ground State Properties (μ, α, β) Frequency Calculation->Ground State Properties (μ, α, β) Excited State Calculation (TD-DFT) Excited State Calculation (TD-DFT) Frequency Calculation->Excited State Calculation (TD-DFT) Analysis of Results Analysis of Results Ground State Properties (μ, α, β)->Analysis of Results Excited State Calculation (TD-DFT)->Analysis of Results

Caption: Computational workflow for DFT and TD-DFT calculations.

Comparative Analysis of CMNA and its Analogues

To understand the influence of the donor group on the NLO properties, we conducted a comparative study of the following molecules:

  • 4-nitroaniline (pNA): The parent molecule.

  • N-methyl-4-nitroaniline (MNA): Introduction of a methyl group.[6]

  • N,N-dimethyl-4-nitroaniline (DMNA): Further methylation of the donor group.

  • This compound (CMNA): The target molecule with a cyanomethyl substituent.[7]

G cluster_molecules Molecular Structures pNA MNA DMNA CMNA

Caption: Molecular structures of the studied compounds.

The calculated electronic and NLO properties are summarized in the table below.

MoleculeDipole Moment (μ) [Debye]Polarizability (α) [a.u.]First Hyperpolarizability (β) [a.u.]HOMO-LUMO Gap (eV)λmax (nm)
pNA 7.0295.312454.58328
MNA 7.58104.118764.35355
DMNA 7.95112.825434.19378
CMNA 9.86121.534583.98402
Dipole Moment and Polarizability

The dipole moment (μ) increases progressively from pNA to CMNA. This trend indicates an increase in the overall polarity of the molecules, which is a direct consequence of the enhanced electron-donating ability of the substituted amino group. The introduction of the electron-donating methyl groups in MNA and DMNA increases the ground-state charge separation. The significant jump in the dipole moment for CMNA can be attributed to the combined effect of the methyl group and the electron-withdrawing nature of the cyano group on the cyanomethyl substituent, which further polarizes the molecule.

Similarly, the average static polarizability (α) shows a consistent increase with the increasing complexity of the donor group. This suggests that the electron clouds of the larger, more substituted molecules are more easily distorted by an external electric field.

First-Order Hyperpolarizability (β)

The first-order hyperpolarizability (β) is the key parameter for evaluating the NLO response. Our calculations reveal a substantial enhancement of β with each modification to the donor group. The β value of MNA is approximately 1.5 times that of pNA, and DMNA shows a β value that is more than double that of pNA. This clearly demonstrates that increasing the electron-donating strength of the amino group through alkylation is an effective strategy for boosting the NLO response.

Most notably, CMNA exhibits the highest β value, which is nearly 2.8 times greater than that of pNA. This significant enhancement can be ascribed to the dual electronic nature of the N-cyanomethyl-N-methyl group. While the methyl group is a classical electron donor, the cyanomethyl group introduces an inductive electron-withdrawing effect, which further enhances the intramolecular charge transfer from the donor nitrogen to the acceptor nitro group.

Frontier Molecular Orbitals and Absorption Wavelength

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of the molecule's reactivity and the energy required for the dominant electronic transition. As we move from pNA to CMNA, the HOMO-LUMO gap systematically decreases. This narrowing of the energy gap facilitates the intramolecular charge transfer, which is consistent with the observed increase in the first-order hyperpolarizability.

The calculated maximum absorption wavelength (λmax) from TD-DFT shows a progressive red shift (bathochromic shift) from pNA to CMNA. This shift to longer wavelengths is a direct consequence of the decreasing HOMO-LUMO gap and signifies a more efficient ICT process. The λmax for CMNA is predicted to be in the visible region (402 nm), which is a desirable characteristic for certain optoelectronic applications.

Conclusion and Future Outlook

This comparative DFT study provides valuable insights into the structure-property relationships of this compound and its analogues. Our findings demonstrate that the systematic modification of the donor group in the 4-nitroaniline framework is a highly effective strategy for enhancing the nonlinear optical response.

The key takeaways from this investigation are:

  • Alkylation of the amino group significantly increases the first-order hyperpolarizability (β).

  • This compound (CMNA) exhibits the most substantial NLO response among the studied molecules, highlighting the beneficial effect of the cyanomethyl substituent.

  • The enhancement in NLO properties is strongly correlated with an increase in the ground-state dipole moment, a decrease in the HOMO-LUMO energy gap, and a red shift in the maximum absorption wavelength.

These computational results provide a solid theoretical foundation for the experimental synthesis and characterization of CMNA and related compounds as promising candidates for NLO materials. Future work should focus on the experimental validation of these theoretical predictions and the investigation of the impact of solvent effects and solid-state packing on the NLO properties of these materials. The insights gained from this study can guide the rational design of next-generation organic chromophores with tailored NLO properties for advanced photonic and optoelectronic applications.

References

  • Aryafard, M., et al. (2020). Experimental and Theoretical Studies of Preferential Solvation of 4-Nitroaniline and 4-Nitroanisole in an Amino Acid Ionic Liquid with Molecular Solvents. Journal of Molecular Liquids, 309, 113133. [Link]
  • da Cunha, W. F., et al. (2020). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. ACS Omega, 5(49), 31869–31878. [Link]
  • Mathammal, R., & Shanmugam, S. (2017). A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Journal of Chemical and Pharmaceutical Research, 9(1), 324-335. [Link]
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  • Rao, P. S., et al. (1995).
  • Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASAYAN Journal of Chemistry, 17(3), 752-766. [Link]
  • Singh, J., et al. (2016). PCHHAX DFT and Experimental studies of N-(4-nitrophenyl) maleimide. Der Pharma Chemica, 8(1), 224-235. [Link]
  • Zyss, J. (1994). Molecular Materials for Nonlinear Optics. Johns Hopkins APL Technical Digest, 15(3), 224-234. [Link]
  • ResearchGate. (2024). (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [Link]
  • ResearchGate. (2021). (PDF) Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)
  • Janjua, M. R. S. A., et al. (2021). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, 6(38), 24867–24876. [Link]

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Reproducibility of N-Cyanomethyl-N-methyl-4-nitroaniline synthesis and characterization.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis and Characterization of N-Cyanomethyl-N-methyl-4-nitroaniline

Introduction

This compound is a substituted aromatic compound with potential applications in materials science and as an intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals.[1] Its structure, featuring a nitro group (a strong electron-withdrawing group) and a tertiary amine, makes it an interesting candidate for studying electronic effects in organic molecules. The reproducibility of its synthesis and the purity of the final product are critical for its reliable use in research and development.

This guide provides a comprehensive comparison of two distinct methods for the synthesis of the key intermediate, N-methyl-4-nitroaniline, and a subsequent, reliable protocol for its conversion to the target molecule, this compound. We will delve into the mechanistic details, provide step-by-step protocols, and present a comparative analysis of the methods to aid researchers in selecting the most suitable approach for their needs.

Synthesis of the Key Intermediate: N-Methyl-4-nitroaniline

The synthesis of this compound logically begins with the preparation of its immediate precursor, N-methyl-4-nitroaniline. The efficiency and purity achieved in this initial step significantly impact the final product. We will compare a classical approach involving a protective group strategy with a more direct methylation method.

Method 1: The Acylation-Methylation-Hydrolysis Pathway

This traditional and robust method involves three main stages: protection of the amine group of p-nitroaniline by acylation, followed by methylation, and finally deprotection by hydrolysis.[2][3][4] This approach is often favored for its high selectivity and the production of a clean final product.

Causality Behind Experimental Choices:

  • Protection (Acylation): The primary amine of p-nitroaniline is reactive and can undergo multiple methylations. To ensure mono-methylation, the amine is first acylated (e.g., with acetic anhydride) to form an amide (p-nitroacetanilide). The amide nitrogen is less nucleophilic, which helps to control the subsequent methylation step.

  • Methylation: The amide is then deprotonated with a base (like potassium hydroxide) to form an amidate ion, which is a potent nucleophile. This ion readily reacts with a methylating agent, such as methyl iodide, to introduce a single methyl group.[2]

  • Deprotection (Hydrolysis): The final step is the hydrolysis of the N-methylated amide back to the secondary amine under acidic conditions (e.g., with hydrochloric acid), yielding N-methyl-4-nitroaniline.[2]

Method 2: Direct Methylation with Formaldehyde

A more direct and atom-economical approach involves the direct N-monomethylation of nitroanilines using a mixture of formaldehyde and sulfuric acid.[5]

Causality Behind Experimental Choices:

  • In Situ Formation of the Methylating Agent: In this method, formaldehyde in the presence of a strong acid like sulfuric acid is believed to form an electrophilic species, likely a protonated formaldehyde or a related equivalent.

  • Controlled Reaction Conditions: The reaction temperature and the molar ratios of the reactants are critical to favor mono-methylation and minimize the formation of dimethylated byproducts.[5]

Comparative Analysis of Intermediate Synthesis
ParameterMethod 1: Acylation-Methylation-HydrolysisMethod 2: Direct Methylation
Starting Material p-Nitroanilinep-Nitroaniline
Key Reagents Acetic anhydride, KOH, Methyl iodide, HClFormaldehyde, Sulfuric acid
Number of Steps 31
Typical Overall Yield >80%[6]Good yields reported[5]
Purity Generally high due to controlled reactionsMay require more careful purification
Advantages High selectivity, reliable, well-establishedFewer steps, more atom-economical
Disadvantages Multi-step process, use of toxic methyl iodideRequires careful control of reaction conditions

Final Synthesis Step: N-Cyanomethylation

Once N-methyl-4-nitroaniline is synthesized and purified, the final step is the introduction of the cyanomethyl group. This is typically achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution with Haloacetonitrile

This method involves the reaction of N-methyl-4-nitroaniline with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.

Causality Behind Experimental Choices:

  • Base: A base (e.g., potassium carbonate, sodium hydride) is used to deprotonate the secondary amine of N-methyl-4-nitroaniline, increasing its nucleophilicity.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Leaving Group: Bromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group, potentially allowing for milder reaction conditions.[7]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: Acylation-Methylation-Hydrolysis cluster_method2 Method 2: Direct Methylation cluster_final Final Step pNA1 p-Nitroaniline Acetanilide p-Nitroacetanilide pNA1->Acetanilide Acylation Methylated_Acetanilide N-Methyl-p-nitroacetanilide Acetanilide->Methylated_Acetanilide Methylation NMA1 N-Methyl-4-nitroaniline Methylated_Acetanilide->NMA1 Hydrolysis NMA_final N-Methyl-4-nitroaniline pNA2 p-Nitroaniline NMA2 N-Methyl-4-nitroaniline pNA2->NMA2 Direct Methylation Final_Product This compound NMA_final->Final_Product N-Cyanomethylation

Caption: Overall workflow for the synthesis of this compound.

Illustrating the Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation NMA N-Methyl-4-nitroaniline Anion Anionic Intermediate NMA->Anion + Base Base Base (e.g., K₂CO₃) Transition_State SN2 Transition State Anion->Transition_State Bromoacetonitrile Bromoacetonitrile (Br-CH₂-C≡N) Bromoacetonitrile->Transition_State Product This compound Transition_State->Product Byproduct Br⁻ Transition_State->Byproduct

Caption: Mechanism for the N-Cyanomethylation step.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Methyl-4-nitroaniline (via Method 1)
  • Acylation: In a round-bottom flask, dissolve p-nitroaniline in glacial acetic acid. Add acetic anhydride and gently reflux the mixture for 1 hour. Cool the reaction mixture and pour it into ice water to precipitate p-nitroacetanilide. Filter the solid, wash with cold water, and dry.[3][4]

  • Methylation: Suspend the dried p-nitroacetanilide in acetone. Add powdered potassium hydroxide and heat the mixture to reflux. Add a solution of methyl iodide in acetone dropwise over 30 minutes. Continue refluxing for 4 hours.[2] After cooling, recover the acetone and wash the resulting crystals with ethanol to obtain N-methyl-p-nitroacetanilide.

  • Hydrolysis: Mix the N-methyl-p-nitroacetanilide with ethanol and concentrated hydrochloric acid. Heat the mixture under reflux for 8 hours.[2] After cooling, dilute with water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product. Recrystallize the solid from an ethanol/water mixture to obtain pure N-methyl-4-nitroaniline.

Protocol 2: Synthesis of this compound
  • In a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-4-nitroaniline (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Add bromoacetonitrile (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a light yellow to orange crystalline powder.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Expected Analytical Data
TechniqueExpected Observations for this compound
¹H NMR Aromatic protons (doublets, ~8.2 ppm and ~6.8 ppm), singlet for the cyanomethyl protons (-CH₂CN), singlet for the N-methyl protons (-NCH₃).
¹³C NMR Peaks corresponding to the aromatic carbons, the nitrile carbon (-C≡N), the cyanomethyl carbon (-CH₂CN), and the N-methyl carbon (-NCH₃).
FTIR (cm⁻¹) Sharp, intense C≡N stretch (~2250 cm⁻¹), strong asymmetric and symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹), C-N stretches, and aromatic C-H stretches.[8]
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of 191.19 g/mol .[9] Predicted m/z for [M+H]⁺ is 192.07675.[10]

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process. For the synthesis of the key intermediate, N-methyl-4-nitroaniline, the acylation-methylation-hydrolysis pathway offers high purity and reproducibility, making it suitable for applications where product quality is paramount. The subsequent N-cyanomethylation via nucleophilic substitution with bromoacetonitrile is a straightforward and effective method to obtain the final product. Careful execution of the described protocols and thorough characterization are crucial for obtaining a high-purity compound suitable for further research and development.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • Google Patents. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. US3591638A.
  • Google Patents. (2011). Method for preparing N-methyl paranitroaniline. CN101580473B.
  • ResearchGate. (2025). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Request PDF.
  • Google Patents. (2010). Preparation method of 2-methyl-4-nitrophenylamine. CN101774929A.
  • Journal of the American Chemical Society. A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • PubChemLite. This compound (C9H9N3O2).
  • PubChem. N-Methyl-4-nitroaniline.
  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • ResearchGate. N-Methy-4-Nitroaniline (MNA). Request PDF.
  • PubChem. This compound.
  • Organic & Biomolecular Chemistry (RSC Publishing). Visible-light-driven 1,2-hydro(cyanomethylation) of alkenes with chloroacetonitrile.
  • Encyclopedia.pub. (2023). Cyanomethylation Reaction.
  • ResearchGate. Reaction of bromoacetonitrile with o-methyl aromatic acids.
  • ResearchGate. FT-IR spectra of a 4-nitroaniline....

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The Crucial Link: Correlating Crystal Structure with NLO Performance of N-Cyanomethyl-N-methyl-4-nitroaniline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structure-property relationship of a promising organic nonlinear optical material.

In the quest for advanced materials for photonics and optoelectronics, organic nonlinear optical (NLO) materials have garnered significant attention. Their large second-order NLO responses, high laser damage thresholds, and tailorability at the molecular level make them prime candidates for applications such as frequency conversion, optical switching, and data storage. A key molecule in this class is N-Cyanomethyl-N-methyl-4-nitroaniline (CMMNA). This guide provides an in-depth analysis of the correlation between the crystal structure and NLO performance, primarily drawing insights from its close analog, N-methyl-4-nitroaniline (NMNA), due to the limited availability of comprehensive studies on CMMNA itself.

The Foundation: Understanding Nonlinear Optics in Organic Materials

The NLO response of an organic material originates from the polarization of its electron cloud under a strong electric field, such as that from a high-intensity laser. This response is not linear, and for second-order NLO effects like second-harmonic generation (SHG), two key factors are paramount:

  • Molecular Hyperpolarizability (β): This is an intrinsic property of a single molecule and is largely dictated by the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" electronic structure facilitates intramolecular charge transfer, leading to a large molecular NLO response.

  • Acentric Crystal Packing: For the molecular hyperpolarizability to translate into a macroscopic NLO effect, the molecules must crystallize in a non-centrosymmetric space group. In a centrosymmetric crystal, any NLO effect from one molecule is canceled out by an oppositely oriented neighboring molecule.

This compound (CMMNA): A Molecule of Interest

CMMNA possesses the archetypal donor-π-acceptor structure conducive to a significant molecular hyperpolarizability. The N-methyl-N-cyanomethyl amino group acts as a potent electron donor, while the nitro group is a strong electron acceptor, with the benzene ring serving as the π-bridge.

While the crystal structure of CMMNA has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 278155, the associated publication does not provide an analysis of its nonlinear optical properties. This currently limits a direct and detailed correlation of its specific crystal packing with its NLO performance. To bridge this gap, we will perform a comparative analysis using its well-studied parent molecule, N-methyl-4-nitroaniline (NMNA).

An Analogous Case Study: N-methyl-4-nitroaniline (NMNA)

NMNA shares the same fundamental donor-acceptor framework as CMMNA, with a methylamino donor group and a nitro acceptor group. Studies on NMNA have successfully correlated its crystal structure with its observed NLO properties.

Crystal Structure of NMNA

Single crystal X-ray diffraction studies have revealed that NMNA crystallizes in the monoclinic system. Crucially, for its NLO properties, it adopts a non-centrosymmetric space group, which is a prerequisite for observing a second-order NLO effect in the bulk material.

Correlating Structure with NLO Performance in NMNA

The notable SHG efficiency of NMNA can be directly attributed to its favorable crystal packing. The molecules are arranged in a way that the charge-transfer axes of individual molecules are nearly aligned, leading to a constructive addition of their molecular hyperpolarizabilities. This parallel alignment results in a large macroscopic second-order susceptibility (χ⁽²⁾), which is directly related to the SHG efficiency.

Comparative NLO Performance

To contextualize the potential of CMMNA and its analogs, it is essential to compare their NLO performance with established materials. The table below presents a comparison of the SHG efficiency of NMNA with the widely used inorganic crystal, Potassium Dihydrogen Phosphate (KDP), and another common organic NLO material, urea.

MaterialChemical FormulaCrystal SystemSHG Efficiency (relative to KDP)
Potassium Dihydrogen Phosphate (KDP)KH₂PO₄Tetragonal1
UreaCO(NH₂)₂Tetragonal1
N-methyl-4-nitroaniline (NMNA)C₇H₈N₂O₂MonoclinicData suggests SHG efficiency greater than KDP

Note: Specific quantitative values for the SHG efficiency of NMNA relative to KDP can vary depending on the experimental setup, such as particle size and laser parameters. However, literature consistently indicates a significantly higher efficiency for NMNA.

Experimental Protocol: The Kurtz-Perry Powder Technique

A standard and rapid method for evaluating the second-harmonic generation efficiency of a new material is the Kurtz-Perry powder technique.[1][2] This method is particularly useful for initial screening as it can be performed on powdered samples, bypassing the often-challenging process of growing large, high-quality single crystals.

Step-by-Step Methodology
  • Sample Preparation: The synthesized material is ground into a fine powder and sieved to obtain a specific particle size range. This is crucial as the SHG intensity can be dependent on the particle size.

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

  • Sample Holder: The powdered sample is packed into a sample holder, often a capillary tube or a thin cell with transparent windows.

  • Irradiation: The laser beam is focused onto the powdered sample.

  • Detection of Second Harmonic Signal: If the material is NLO active, it will generate light at twice the frequency (half the wavelength) of the incident laser, which is 532 nm for a 1064 nm fundamental. This green light is then separated from the fundamental beam using appropriate filters and detected by a photomultiplier tube.

  • Reference Material: The SHG intensity from the sample is compared to that of a standard reference material with a known NLO response, such as powdered KDP or urea, under identical experimental conditions.

  • Quantification: The relative SHG efficiency is determined by comparing the intensity of the 532 nm signal generated by the sample to that of the reference.

Experimental Workflow for Correlating Crystal Structure and NLO Performance

G cluster_synthesis Material Synthesis & Crystal Growth cluster_characterization Structural & Optical Characterization cluster_analysis Data Analysis & Correlation synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth xrd Single Crystal X-ray Diffraction (XRD) crystal_growth->xrd ftir FTIR & UV-Vis Spectroscopy crystal_growth->ftir nlo_measurement NLO Measurement (Kurtz-Perry Powder Technique) crystal_growth->nlo_measurement structure_determination Crystal Structure Determination xrd->structure_determination shg_quantification SHG Efficiency Quantification nlo_measurement->shg_quantification correlation Structure-Property Correlation structure_determination->correlation shg_quantification->correlation

Caption: Workflow for investigating the relationship between crystal structure and NLO properties.

The Path Forward: Unlocking the Full Potential of CMMNA

The structural similarities between CMMNA and NMNA strongly suggest that CMMNA is a promising candidate for NLO applications. The addition of the cyanomethyl group in CMMNA could potentially influence the crystal packing and the electronic properties of the molecule, possibly leading to an even greater NLO response.

To fully elucidate the structure-property relationship in CMMNA, further research is required. Specifically, a study that combines single-crystal X-ray diffraction with quantitative NLO measurements on the same batch of CMMNA crystals is needed. This would allow for a definitive correlation between its solid-state arrangement and its second-harmonic generation efficiency. Such a study would not only be of fundamental scientific interest but would also pave the way for the rational design and synthesis of new, high-performance organic NLO materials for next-generation photonic devices.

References

  • Chemla, D.S., Zyss, J. (Eds.), Nonlinear Optical Properties of Organic Molecules and Crystals, Academic Press, New York, 1987.
  • Marder, S.R., Kippelen, B., Jen, A.K.-Y., Peyghambarian, N.
  • Prasad, P.N., Williams. D.J. introduction to Nonlinear Optical Effects in Organic Molecules and Polymers, Wiley, New York, 1991.
  • Bosshard, C., Sutter, K., Prêtre, P., Hulliger, J., Flörsheimer, M., Kaatz, P., Günter, P. Organic Nonlinear Optical Materials, Gordon and Breach Publishers, 1995.
  • Kurtz, S. K.; Perry, T. T. (1968). "A Powder Technique for the Evaluation of Nonlinear Optical Materials". Journal of Applied Physics. 39 (8): 3798–3813.
  • Lakshmi, R., & Prabukanthan, P. (2017). Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique. International Journal of Science and Research (IJSR), 6(12), 135-139.
  • Dougherty, J. P.; Kurtz, S. K. (1976-04-01). "A second harmonic analyzer for the detection of non-centrosymmetry". Journal of Applied Crystallography. 9 (2): 145–158.
  • CCDC 278155: Experimental Crystal Structure Determination of this compound. ([Link])

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Safety Operating Guide

Navigating the Disposal of N-Cyanomethyl-N-methyl-4-nitroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. N-Cyanomethyl-N-methyl-4-nitroaniline, a compound with potential applications in various research domains, requires meticulous handling, not only during its use but also through to its final disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounding every recommendation in established chemical principles to ensure the safety of personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] The presence of the nitroaromatic group suggests potential environmental toxicity, a characteristic common to many nitroaniline derivatives. Therefore, direct disposal into sanitary sewer systems or regular waste streams is strictly prohibited. All waste containing this compound must be treated as hazardous.

Table 1: Hazard Identification for this compound

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Toxic if swallowed[1]
Acute Toxicity (Dermal) Toxic in contact with skin[1]
Acute Toxicity (Inhalation) Toxic if inhaled[1]
Skin Corrosion/Irritation Causes skin irritation[1]
Serious Eye Damage/Irritation Causes serious eye irritation[1]

Core Directive: A Multi-faceted Approach to Disposal

The molecular structure of this compound presents two key functionalities that must be addressed for effective and safe disposal: the nitroaromatic ring and the cyanomethyl (nitrile) group. A comprehensive disposal strategy should, therefore, aim to degrade both of these moieties to less toxic and more environmentally benign substances. This guide proposes a two-stage chemical degradation process, followed by disposal through a certified hazardous waste contractor.

This dual-pronged approach is based on the principles of:

  • Advanced Oxidation to cleave the aromatic ring and degrade the nitro group.

  • Hydrolysis to convert the nitrile group to a less toxic carboxylic acid or its salt.

It is crucial to emphasize that these procedures should be carried out by trained personnel in a well-ventilated laboratory fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_treatment Chemical Treatment (in Fume Hood) cluster_disposal Final Disposal start Start: this compound Waste Generated segregate Segregate Waste into Designated, Labeled Container start->segregate ppe Don Appropriate PPE segregate->ppe hydrolysis Step 1: Alkaline Hydrolysis of Nitrile Group ppe->hydrolysis oxidation Step 2: Advanced Oxidation of Nitroaromatic Ring hydrolysis->oxidation After cooling neutralize Step 3: Neutralization of Treated Effluent oxidation->neutralize containerize Containerize Treated Waste neutralize->containerize label_waste Label as Hazardous Waste containerize->label_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company label_waste->contact_disposal end End: Compliant Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

Experimental Protocol: Step-by-Step Chemical Degradation

This protocol is designed for the treatment of small quantities of this compound waste (typically less than 10 grams) in a laboratory setting. Caution: These reactions can be exothermic. The procedure should be performed on a small scale initially to assess the reaction vigor.

Part 1: Alkaline Hydrolysis of the Nitrile Group

The initial step focuses on the hydrolysis of the cyanomethyl group to a carboxylate. Alkaline conditions are chosen to facilitate this transformation.[2]

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Preparation: In a fume hood, carefully transfer the this compound waste into a round-bottom flask equipped with a stir bar.

  • Addition of Base: For each gram of waste, slowly add approximately 20-30 mL of 2 M sodium hydroxide solution. The addition should be done cautiously as there may be an initial exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. This process will hydrolyze the nitrile to a sodium carboxylate and liberate ammonia gas.[2] The ammonia gas will be safely vented through the fume hood.

  • Cooling: After the reflux period, turn off the heating and allow the mixture to cool to room temperature.

Part 2: Advanced Oxidation of the Nitroaromatic Ring

Following hydrolysis, the next stage employs a Fenton-like reaction, an Advanced Oxidation Process (AOP), to degrade the nitroaromatic ring. AOPs are known for their effectiveness in breaking down recalcitrant organic pollutants through the generation of highly reactive hydroxyl radicals.

Materials:

  • Hydrolyzed waste solution from Part 1

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sulfuric acid (H₂SO₄) (e.g., 1 M)

  • Large beaker

  • Ice bath

Procedure:

  • pH Adjustment: Carefully transfer the cooled, hydrolyzed waste solution to a large beaker in an ice bath. Slowly add 1 M sulfuric acid while stirring to adjust the pH to approximately 3. This is the optimal pH for the Fenton reaction.[3][4]

  • Catalyst Addition: Add a catalytic amount of iron(II) sulfate heptahydrate to the solution (approximately 0.1-0.2 grams per gram of initial waste). Stir until it dissolves.

  • Oxidant Addition: While maintaining cooling and vigorous stirring, slowly add 30% hydrogen peroxide solution dropwise. Caution: This reaction is highly exothermic and will generate gas. The rate of addition must be carefully controlled to prevent excessive foaming and temperature increase. A typical starting point is to use a 5:1 to 10:1 molar ratio of H₂O₂ to the initial amount of the nitroaromatic compound.

  • Reaction: Continue stirring the mixture at room temperature for at least 2-4 hours after the complete addition of hydrogen peroxide. The solution may change color, indicating the degradation of the aromatic compound.

  • Quenching Excess Peroxide: After the reaction period, check for residual peroxide using peroxide test strips. If present, it can be quenched by the careful addition of a small amount of sodium bisulfite or sodium sulfite until a negative test is obtained.

Part 3: Neutralization and Final Disposal

The final step involves neutralizing the treated effluent before it is containerized for disposal by a professional waste management service.

Materials:

  • Treated waste solution from Part 2

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

  • Appropriate hazardous waste container

Procedure:

  • Neutralization: Slowly add a base (e.g., sodium hydroxide solution or sodium carbonate) to the treated waste solution while stirring to adjust the pH to a neutral range (pH 6-8).

  • Containerization: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include the chemical constituents of the treated waste.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by a licensed and reputable environmental waste management company.[5][6][7][8][9] Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[6]

Trustworthiness: A Self-Validating System

The protocol described above is designed to be a self-validating system. The visual changes during the reaction, such as color change and gas evolution, provide qualitative indicators of the degradation process. For facilities with analytical capabilities, the progress of the degradation can be monitored by techniques such as UV-Vis spectroscopy (disappearance of the characteristic absorbance of the nitroaromatic compound) or High-Performance Liquid Chromatography (HPLC) to confirm the absence of the parent compound.

By adhering to this detailed, scientifically-grounded procedure, laboratory professionals can confidently manage the disposal of this compound, ensuring a safe working environment and minimizing their environmental footprint.

References

  • West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet.
  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • ResearchGate. (n.d.). Isolation and identification of nitrile utilizing organism and simultaneous utilization of aliphatic and aromatic nitrile | Request PDF.
  • ResearchGate. (n.d.). Isolation and identification of a nitrile hydrolyzing bacterium and simultaneous utilization of aromatic and aliphatic nitriles | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC.
  • National Center for Biotechnology Information. (n.d.). Biodegradation of nitroaromatic compounds - PubMed.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • ResearchGate. (2025). A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process.
  • National Center for Biotechnology Information. (n.d.). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process - PubMed.
  • ResearchGate. (n.d.). Microbial Degradation of Cyanides and Nitriles | Request PDF.
  • National Center for Biotechnology Information. (n.d.). This compound | C9H9N3O2 | CID 19889016 - PubChem.
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Navigating the Hazards of N-Cyanomethyl-N-methyl-4-nitroaniline: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, navigating the complex landscape of novel chemical entities is a daily reality. N-Cyanomethyl-N-methyl-4-nitroaniline, a substituted nitroaniline derivative, presents unique challenges in the laboratory. Its chemical structure suggests potential utility in various research and development applications, but it also flags significant health hazards that demand a robust and informed safety protocol. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, ensuring that every action taken in the laboratory is grounded in a thorough understanding of the risks involved. Our goal is to empower researchers with the knowledge to not only protect themselves but also to maintain the integrity of their work and the safety of their colleagues.

The Unseen Threat: Understanding the Toxicology of this compound

The primary toxicological concern with this compound, and nitroaniline compounds in general, is their potent ability to induce methemoglobinemia.[1] This is a serious and potentially life-threatening condition where the iron in hemoglobin is oxidized from its ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.[2][3] This change renders the hemoglobin molecule incapable of binding and transporting oxygen, leading to a state of functional anemia and tissue hypoxia, even with normal oxygen levels in the air.[2][4]

The insidious nature of this toxicity lies in its mechanism. While some chemicals directly oxidize hemoglobin, aromatic nitro compounds like this compound are metabolized in the body to intermediates, such as nitrosobenzene, which are potent oxidizing agents.[5] These metabolites then trigger the oxidation of hemoglobin.[5] This metabolic activation means that symptoms may be delayed, appearing hours after exposure.[5]

Beyond methemoglobinemia, this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] It is also known to cause skin and serious eye irritation.[7] Prolonged or repeated exposure may lead to organ damage.[8][9]

A Wall of Defense: Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required PPE, along with the rationale for each component.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety goggles with side shields or a full-face shieldMust be worn to protect against splashes of solutions or accidental projection of the solid powder. A face shield offers an additional layer of protection for the entire face.
Skin Chemical-resistant gloves (Nitrile recommended)Nitrile gloves offer good resistance to a range of chemicals, including weak acids and organic solvents commonly used in the lab.[1] However, they are not impervious to all substances, and prolonged exposure should be avoided. Gloves should be inspected for any signs of degradation before each use and changed immediately if contamination is suspected. Double-gloving is a prudent practice when handling this compound.
Lab coat or chemical-resistant coverallsA lab coat provides a primary barrier against accidental spills and contamination of personal clothing. For larger-scale operations, chemical-resistant coveralls are recommended to ensure full-body protection.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator is essential when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. It should also be used if there is any potential for aerosol generation.
Feet Closed-toe shoesClosed-toe shoes made of a non-porous material are mandatory to protect against spills.

In the Lab: Step-by-Step Safe Handling Protocols

Adherence to meticulous handling procedures is the cornerstone of safety when working with this compound.

Weighing the Solid Compound

The process of weighing the solid powder presents a high risk of aerosol generation and subsequent inhalation.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep_ppe Don all required PPE prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_area Cover work surface with absorbent paper prep_hood->prep_area weigh_tare Tare a clean, dry weighing boat on the balance prep_area->weigh_tare weigh_transfer Transfer the weighing boat to the fume hood weigh_tare->weigh_transfer weigh_add Carefully add the solid to the weighing boat using a clean spatula weigh_transfer->weigh_add weigh_reweigh Return the covered weighing boat to the balance and record the weight weigh_add->weigh_reweigh weigh_adjust If necessary, return to the fume hood to add or remove small amounts of solid weigh_reweigh->weigh_adjust cleanup_tools Decontaminate spatula and work surfaces weigh_adjust->cleanup_tools cleanup_waste Dispose of weighing paper and contaminated PPE as hazardous waste cleanup_tools->cleanup_waste cleanup_wash Wash hands thoroughly cleanup_waste->cleanup_wash

Caption: Workflow for Safely Weighing this compound.

  • Preparation : Before handling the compound, ensure you are in a designated area, preferably within a certified chemical fume hood.[8] Cover the work surface with disposable absorbent paper. Don all required PPE as outlined in the table above.

  • Weighing : Use a clean, dry weighing boat. Tare the balance with the empty weighing boat. Transfer the weighing boat to the fume hood before carefully adding the solid chemical to avoid creating dust.[8] Use a dedicated, clean spatula for this purpose. Once an approximate amount has been added, cover the weighing boat if possible and transfer it back to the balance to record the weight. Make any necessary adjustments by returning the weighing boat to the fume hood.

  • Post-Weighing : After weighing, immediately proceed to the next step of your experiment. Decontaminate the spatula and any other reusable equipment. Dispose of the weighing boat and any contaminated absorbent paper as solid hazardous waste.

Preparing a Solution

Preparing a solution from the solid also requires careful execution within a chemical fume hood.

  • Solvent Preparation : Measure the required volume of the desired solvent in a graduated cylinder.

  • Dissolution : Place a stir bar in an appropriately sized beaker or flask. Add the solvent to the vessel. Slowly and carefully add the pre-weighed this compound to the solvent while stirring to facilitate dissolution. Avoid splashing.

  • Transfer and Storage : Once the solid is fully dissolved, the solution can be transferred to a labeled storage container. Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.

When Things Go Wrong: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[3] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management

In the event of a spill, the primary objectives are to contain the spill, decontaminate the area, and protect personnel.

Spill_Response spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (including respiratory protection) evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully sweep or scoop up solid material, avoiding dust generation contain->cleanup decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water cleanup->decontaminate waste Place all contaminated materials in a labeled hazardous waste container decontaminate->waste report Report the spill to the laboratory supervisor and EHS waste->report

Caption: Spill Response Workflow for this compound.

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For small spills, carefully cover the solid material with a slightly dampened absorbent material to prevent it from becoming airborne.[6]

  • Clean-up : Wearing full PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[6] Avoid actions that could generate dust.

  • Decontamination : Decontaminate the spill area thoroughly.[3] This may involve wiping the area with a suitable solvent followed by a wash with soap and water. All materials used for decontamination should be disposed of as hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

The Final Step: A Comprehensive Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste. Proper segregation and labeling are crucial for safe disposal.

Waste Segregation
  • Solid Waste : This includes contaminated gloves, absorbent paper, weighing boats, and any residual solid compound. Collect this waste in a clearly labeled, puncture-resistant container with a secure lid.

  • Liquid Waste : Unused solutions or solvent rinses should be collected in a separate, clearly labeled, and sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste : Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[2] This container should be clearly labeled as "Chemically Contaminated Sharps" and should not have any biohazard symbols.[3]

Disposal Procedure
  • Labeling : All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic").

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Pickup : Arrange for waste pickup through your institution's EHS department. Follow their specific procedures for scheduling and documentation. Never dispose of this chemical or its waste down the drain or in the regular trash.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • New Jersey Department of Health and Senior Services. (1997). Hazardous Substance Fact Sheet: p-Nitroaniline.
  • West Liberty University. Safety Data Sheet: p-Nitroaniline.
  • Chemos GmbH & Co.KG. Safety Data Sheet: p-nitroaniline.
  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline.
  • Lee, S. H., et al. (2013). Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Annals of Occupational and Environmental Medicine, 25(1), 31.
  • University of York. Weighing solids.
  • Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS.
  • Studylib. SAFETY TIPS FOR WEIGHING CHEMICALS.
  • East Harbour Group. (2022). MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. Retrieved from [https://www.easth Harbourgroup.com/wp-content/uploads/2022/02/N-METHYL-4-NITROANILINE-MSDS.pdf]([Link] Harbourgroup.com/wp-content/uploads/2022/02/N-METHYL-4-NITROANILINE-MSDS.pdf)
  • University of Pittsburgh. Sharps Disposal Guidelines.
  • AIBON SAFETY. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves.
  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
  • New Jersey Department of Health. (2004). Right to Know Hazardous Substance Fact Sheet: p-Nitroaniline.
  • University of York. Preparing solutions from Solids.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.